molecular formula C36H40ClN3O6 B1662672 Niguldipine hydrochloride, (+/-)- CAS No. 119934-51-9

Niguldipine hydrochloride, (+/-)-

Cat. No.: B1662672
CAS No.: 119934-51-9
M. Wt: 646.2 g/mol
InChI Key: MHOSUIMBPQVOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Niguldipine is a dihydropyridine that acts as a potent, selective α1A-adrenoceptor antagonist (Ki = 0.16 nM). It less potently blocks L- and T-type Ca2+ channels (IC50s = 0.4 and 0.9 µM, respectively).>

Properties

IUPAC Name

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOSUIMBPQVOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872307
Record name 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119934-51-9
Record name Niguldipine hydrochloride, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119934519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIGULDIPINE HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QC11TLQ7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(+/-)-Niguldipine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of (+/-)-Niguldipine Hydrochloride

Abstract

(+/-)-Niguldipine hydrochloride is a distinguished member of the 1,4-dihydropyridine (DHP) class of organic compounds, which has garnered significant interest within the scientific community for its unique and potent dual mechanism of action.[1][2] Unlike many of its congeners that primarily function as L-type calcium channel blockers, niguldipine exhibits a remarkable pharmacological profile characterized by both high-affinity voltage-gated L-type Ca2+ channel blockade and potent, selective antagonism of the α1A-adrenergic receptor subtype.[3][4] This document provides a comprehensive technical overview of the molecular mechanisms underpinning the activity of (+/-)-niguldipine, its stereoselective properties, the experimental methodologies used to characterize its function, and its physiological consequences.

Core Pharmacological Profile: A Dual-Pronged Approach to Vasodilation

The primary therapeutic and research applications of niguldipine stem from its ability to induce vasodilation, a widening of blood vessels, which it achieves by targeting two distinct signaling pathways crucial for the regulation of vascular smooth muscle tone.[5][6][7]

Mechanism I: High-Affinity Blockade of L-Type Calcium Channels

As a dihydropyridine derivative, niguldipine's foundational mechanism involves the potent inhibition of L-type voltage-gated calcium channels (CaV1.x).[3][8][9] These channels are pivotal in controlling the influx of extracellular calcium into vascular smooth muscle cells upon membrane depolarization.[10][11]

Causality of Action: The influx of Ca2+ ions through L-type channels is the critical trigger for smooth muscle contraction.[11] Once inside the cell, Ca2+ binds to calmodulin. This Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains.[10] This phosphorylation event enables the cross-bridge formation between myosin heads and actin filaments, leading to muscle contraction and vasoconstriction.[10]

Niguldipine physically obstructs the L-type calcium channel, binding with high affinity to the α1c subunit, which forms the pore of the channel.[3][12] By blocking this influx of calcium, niguldipine effectively uncouples membrane depolarization from cellular contraction, leading to smooth muscle relaxation and a decrease in vascular resistance.[5][6]

Experimental Workflow: Characterizing Channel Blockade via Electrophysiology

The functional inhibition of calcium channels by niguldipine is authoritatively quantified using the whole-cell patch-clamp technique . This method allows for the direct measurement of ion currents across the cell membrane of a single myocyte.

Protocol: Whole-Cell Patch-Clamp Analysis of Ca2+ Currents

  • Cell Preparation: Isolate vascular smooth muscle cells or atrial myocytes from a suitable animal model (e.g., guinea pig).[13]

  • Electrode & Solution Preparation: Prepare a high-resistance (giga-ohm) seal between a glass micropipette and the cell membrane. The internal pipette solution contains a Cs+ or K+ based solution to isolate Ca2+ currents, while the external bath solution contains Ca2+ or Ba2+ as the charge carrier.

  • Voltage Protocol: Use a specific voltage protocol to isolate different Ca2+ currents. To study L-type currents, a holding potential of approximately -40 mV is used to inactivate T-type channels, followed by depolarizing voltage steps. To study T-type currents, a more hyperpolarized holding potential (e.g., -90 mV) is required.[13]

  • Data Acquisition: Record baseline Ca2+ currents in response to the voltage protocol.

  • Compound Application: Perfuse the cell with increasing concentrations of (+/-)-niguldipine hydrochloride.

  • Analysis: Measure the reduction in current amplitude at each concentration. Fit the concentration-response data to a sigmoidal curve to determine the IC50 value, which represents the concentration of niguldipine required to inhibit 50% of the Ca2+ current.[13]

Depolarization Membrane Depolarization LType_Channel L-Type Ca2+ Channel (Open) Depolarization->LType_Channel Activates Ca_Influx Ca2+ Influx LType_Channel->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Binds Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (Inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (Active) MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction MyosinLC_P->Contraction Leads to Niguldipine (+/-)-Niguldipine Niguldipine->LType_Channel BLOCKS

Figure 1: L-Type Calcium Channel Blockade Pathway.

Mechanism II: Selective α1A-Adrenergic Receptor Antagonism

Beyond its effect on calcium channels, niguldipine possesses a second, equally potent mechanism: the blockade of α1-adrenergic receptors.[1][5] This action is particularly selective for the α1A subtype, which is predominantly found in arteries and the urinary tract.[3][4]

Causality of Action: The sympathetic nervous system regulates vascular tone through neurotransmitters like norepinephrine, which bind to α1-adrenergic receptors on smooth muscle cells.[5] This receptor is a G-protein coupled receptor (GPCR) linked to the Gq signaling pathway. Activation of the α1A-adrenoceptor by norepinephrine initiates a cascade:

  • Activation of Phospholipase C (PLC).

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular Ca2+.

  • This release of Ca2+ contributes to the activation of MLCK and subsequent vasoconstriction.

By acting as a competitive antagonist at the α1A-adrenoceptor, niguldipine prevents norepinephrine from binding and initiating this signaling cascade.[14] This blockade of sympathetically-mediated vasoconstriction complements its direct action on L-type calcium channels, resulting in a more profound and comprehensive vasodilatory effect.[5]

Experimental Workflow: Quantifying Receptor Binding Affinity

The affinity of niguldipine for adrenergic and calcium channel receptors is determined through radioligand binding assays . This technique measures the ability of a non-labeled compound (niguldipine) to compete with a high-affinity radiolabeled ligand for binding to the target receptor in tissue membrane preparations.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize tissues rich in the target receptor (e.g., rat brain cortex for α1A, guinea pig heart for L-type Ca2+ channels) and isolate the membrane fraction via centrifugation.[4]

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1-adrenoceptors, -isradipine for L-type Ca2+ channels), and varying concentrations of unlabeled niguldipine.[4]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the concentration of niguldipine. This competition curve is used to calculate the Ki (inhibitory constant), which reflects the binding affinity of niguldipine for the receptor. A lower Ki value indicates a higher binding affinity.[4]

Norepinephrine Norepinephrine Alpha1_Receptor α1A-Adrenergic Receptor (GPCR) Norepinephrine->Alpha1_Receptor Binds Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca_Release Intracellular Ca2+ Release SR->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Contributes to Niguldipine (+/-)-Niguldipine Niguldipine->Alpha1_Receptor ANTAGONIZES

Figure 2: α1A-Adrenergic Receptor Antagonism Pathway.

Stereoselectivity: The Importance of Chirality

Niguldipine possesses a chiral center at the 4-position of its dihydropyridine ring, resulting in two enantiomers: (S)-(+)-niguldipine and (R)-(-)-niguldipine.[3] Experimental evidence conclusively demonstrates that the biological activity is highly stereoselective.

  • L-Type Ca2+ Channel: The (+)-enantiomer is approximately 40-fold more potent as an L-type calcium channel blocker than the (-)-enantiomer.[4][15]

  • α1A-Adrenoceptor: Similarly, the (+)-enantiomer displays over 40-fold greater potency for the α1A-adrenoceptor subtype compared to the (-)-enantiomer.[3][4]

  • α1B-Adrenoceptor: Interestingly, both enantiomers bind with roughly equal, and much lower, affinity to the α1B-adrenoceptor subtype found in tissues like the liver.[4]

This stereoselectivity underscores the specific and highly structured nature of the binding pockets on both the L-type Ca2+ channel and the α1A-adrenoceptor. The (S)-(+)-configuration confers the optimal three-dimensional arrangement for high-affinity interaction.[3]

Table 1: Quantitative Binding and Inhibition Data for Niguldipine Enantiomers

TargetEnantiomerParameterValueTissue SourceReference
L-Type Ca2+ Channel (+)-NiguldipineKi45 pMGuinea Pig Heart[4]
(+)-NiguldipineKi85 pMGuinea Pig Skeletal Muscle[4]
(-)-NiguldipinePotency~40x less potent than (+)Guinea Pig Tissues[4]
T-Type Ca2+ Channel (+/-)-NiguldipineIC50180 nMGuinea Pig Atrial Myocytes[13]
α1A-Adrenoceptor (+)-NiguldipineKi52 pMRat Brain Cortex[4]
(-)-NiguldipinePotency>40x less potent than (+)Rat Brain Cortex[4]
α1B-Adrenoceptor (+)-NiguldipineKi78 nMLiver Cell Membranes[4]
(-)-NiguldipineKi58 nMLiver Cell Membranes[4]

Ancillary Mechanisms and Broader Pharmacological Context

While the dual blockade of L-type Ca2+ channels and α1A-adrenoceptors constitutes its primary mechanism, niguldipine also interacts with other cellular targets.

  • T-Type Calcium Channel Inhibition: (+/-)-Niguldipine blocks T-type Ca2+ currents, albeit with a lower potency (IC50 = 180 nM) than its binding affinity for L-type channels.[5][13] This action may contribute to its overall cardiovascular effects, as T-type channels are involved in regulating heart rate and vascular tone.

  • Potassium Channel Modulation: Some studies indicate that niguldipine may facilitate potassium currents (IK) in vascular smooth muscle cells.[16] An increase in K+ efflux would lead to hyperpolarization of the cell membrane, making it more difficult to reach the threshold for voltage-gated Ca2+ channel opening, thus promoting vasodilation.[16]

  • P-glycoprotein Modulation: Like some other calcium channel blockers, niguldipine has been shown to inhibit the drug efflux pump P-glycoprotein, which could have implications for overcoming multidrug resistance in cancer research settings.[3]

Integrated Mechanism and Physiological Outcome

The unique dual-action profile of (+/-)-niguldipine results in a potent and efficient mechanism for inducing vasodilation. It simultaneously targets both a primary trigger for vasoconstriction (Ca2+ influx) and a major signaling pathway that modulates it (sympathetic activation).

cluster_0 Extracellular Space cluster_1 Vascular Smooth Muscle Cell Norepinephrine Norepinephrine Alpha1_Receptor α1A-Adrenoceptor Norepinephrine->Alpha1_Receptor Ca_ext Extracellular Ca2+ LType_Channel L-Type Ca2+ Channel PLC_IP3 Gq/PLC/IP3 Pathway Ca_Influx Ca2+ Influx SR_Ca SR Ca2+ Release Ca_i ↑ Intracellular [Ca2+] Contraction Vasoconstriction Relaxation Vasodilation Niguldipine (+/-)-Niguldipine Niguldipine->Alpha1_Receptor Niguldipine->LType_Channel

Figure 3: Integrated Dual Mechanism of (+/-)-Niguldipine.

Conclusion

(+/-)-Niguldipine hydrochloride is a powerful pharmacological agent whose mechanism of action is defined by its potent and stereoselective dual antagonism of L-type voltage-gated calcium channels and α1A-adrenergic receptors. This combination allows it to effectively inhibit vasoconstriction mediated by both membrane depolarization and sympathetic stimulation. Its well-characterized, multi-target profile makes it an invaluable tool for cardiovascular research and a model compound for the development of drugs with finely-tuned selectivities. Understanding the nuances of its mechanism, from receptor binding affinities to downstream signaling consequences, is crucial for its precise application in experimental and drug development contexts.

References

  • Vertex AI Search. (2024, April 14). Buy Niguldipine | 113165-32-5.
  • Grokipedia. Niguldipine.
  • Wikipedia. Niguldipine.
  • PharmaEd Insights. (2023, November 30). Exploring the Mechanisms and Applications of Dihydropyridine Calcium Channel Blocker. YouTube.
  • Tribioscience. Niguldipine HCl, L-type Ca2+ channel blocker (TBI1215).
  • RxList. (2021, June 22). How Do Dihydropyridine Calcium Channel Blockers Work?.
  • Wikipedia. Dihydropyridine calcium channel blockers.
  • Romanin, C., Seydl, K., Glossmann, H., & Schindler, H. (1992). The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes. Pflügers Archiv: European Journal of Physiology, 420(3-4), 410–412.
  • R&D Systems. (R)-(-)-Niguldipine hydrochloride.
  • StressMarq Biosciences Inc. Niguldipine.
  • Robinson, J. P., & Kendall, D. A. (1990). Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices. British Journal of Pharmacology, 100(1), 3–4.
  • MedChemExpress. (+)-Niguldipine hydrochloride.
  • MedCrave. (2017, July 17). Dihydropyridines as Calcium Channel Blockers: An Overview.
  • ResearchG
  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131–145.
  • National Center for Biotechnology Information. Niguldipine. PubChem Compound Summary for CID 60602.
  • Khademi, F., et al. (2019). Synthesis and Biological Evaluation of New Tricyclic Dihydropyridine Based Derivatives on Potassium Channels. Molecules, 24(12), 2298.
  • Deranged Physiology. (2023, December 18). Calcium channel blockers.
  • Handrock, R., & Herzig, S. (1996). Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol. European Journal of Pharmacology, 309(3), 317–321.
  • Klöckner, U., & Isenberg, G. (1989). The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. British Journal of Pharmacology, 97(3), 957–967.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Racemic Niguldipine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Niguldipine is a dual-action cardiovascular agent, functioning as both a dihydropyridine calcium channel blocker and an α1-adrenergic receptor antagonist.[1][2] Its complex structure, featuring a chiral center and an unsymmetrical dihydropyridine core, presents a compelling case study in modern organic synthesis. This guide provides a comprehensive, technically-grounded overview of the synthesis of racemic niguldipine, focusing on the principles of the Hantzsch dihydropyridine synthesis. Furthermore, it establishes a self-validating framework for the structural confirmation and purity assessment of the final compound through a suite of detailed analytical protocols. This document is intended for researchers and professionals in medicinal chemistry and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction to Niguldipine

Niguldipine, with the IUPAC name 3-O-methyl 5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, is a potent therapeutic agent investigated for the treatment of hypertension.[3][4] Unlike many other 1,4-dihydropyridine (1,4-DHP) calcium channel blockers such as nifedipine or amlodipine, niguldipine also exhibits significant antagonist activity at the α1A-adrenoceptor.[2][5] The molecule possesses a stereocenter at the C4 position of the dihydropyridine ring, and its biological activity is stereospecific, with the (+)-enantiomer showing significantly higher affinity for both L-type Ca2+ channels and α1A-adrenoceptors.[6]

The synthesis of racemic niguldipine provides access to both enantiomers and is a critical first step in its development. The core of this synthesis relies on the venerable Hantzsch reaction, a multi-component reaction that remains one of the most straightforward and efficient methods for constructing the 1,4-DHP ring system.[7][8]

Synthesis of Racemic Niguldipine

The synthesis of an unsymmetrical 1,4-DHP like niguldipine is a variation of the classical Hantzsch synthesis, which typically uses two equivalents of the same β-keto ester.[8][9] To achieve the distinct methyl ester and the bulky diphenylpiperidylpropyl ester at the C3 and C5 positions, the synthesis proceeds through a stepwise condensation mechanism.

Retrosynthetic Strategy & Core Reaction Mechanism

The logical disconnection of niguldipine points to three primary building blocks for a modified Hantzsch condensation:

  • 3-Nitrobenzaldehyde: Provides the C4-substituent.

  • Methyl Acetoacetate: The first β-keto ester.

  • 3-(4,4-diphenylpiperidin-1-yl)propyl acetoacetate: The second, more complex β-keto ester.

  • Ammonia (or a surrogate like ammonium acetate): The nitrogen source for the dihydropyridine ring.[7][10]

The reaction proceeds via two key mechanistic steps:

  • Knoevenagel Condensation: The aldehyde reacts with one of the β-keto esters to form an α,β-unsaturated carbonyl intermediate (a chalcone-like species).[7]

  • Michael Addition & Cyclization: A second β-keto ester first reacts with ammonia to form a β-enamino ester. This enamine then undergoes a Michael addition to the unsaturated intermediate, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine core.[7]

Experimental Protocol: Two-Step Hantzsch Synthesis

This protocol outlines a robust pathway to racemic niguldipine, beginning with the synthesis of the key side-chain ester.

Step 1: Synthesis of 3-(4,4-diphenylpiperidin-1-yl)propyl acetoacetate (Intermediate B)

  • Rationale: This step creates the specialized ester required for the Hantzsch reaction. It involves the transesterification of a simple acetoacetate ester with the corresponding alcohol side-chain.

  • Procedure:

    • To a solution of 3-(4,4-diphenylpiperidin-1-yl)propan-1-ol (Intermediate A, 1.0 eq) in toluene, add methyl acetoacetate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

    • Fit the reaction flask with a Dean-Stark apparatus to remove the methanol byproduct.

    • Heat the mixture to reflux (approx. 110-120 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Intermediate B, which can be purified by column chromatography if necessary.

Step 2: Hantzsch Condensation to form Racemic Niguldipine

  • Rationale: This is the core multi-component reaction that assembles the final 1,4-dihydropyridine ring system. Using a solvent like ethanol is common for this reaction.[7]

  • Procedure:

    • In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq), methyl acetoacetate (1.0 eq), and the synthesized Intermediate B (1.0 eq) in absolute ethanol.

    • Add ammonium acetate (1.2 eq) to the mixture.[8]

    • Heat the reaction mixture to reflux (approx. 78 °C) for 12-24 hours. The progress should be monitored by TLC until the starting materials are consumed.

    • Cool the mixture to room temperature, which may induce precipitation of the product. If precipitation occurs, collect the solid by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield racemic niguldipine as a crystalline solid.

Synthesis Workflow Diagram

G reagent1 3-Nitrobenzaldehyde process Hantzsch Condensation (Ethanol, Reflux) reagent1->process reagent2 Methyl Acetoacetate reagent2->process reagent3 3-(4,4-diphenylpiperidin-1-yl) propyl acetoacetate reagent3->process reagent4 Ammonium Acetate reagent4->process product Racemic Niguldipine process->product Cyclization & Dehydration

Caption: Overall workflow for the Hantzsch synthesis of racemic niguldipine.

Characterization and Quality Control

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized racemic niguldipine.

Physical Properties
  • Appearance: Typically a pale yellow crystalline solid.

  • Molecular Formula: C₃₆H₃₉N₃O₆[3]

  • Molecular Weight: 613.71 g/mol (free base), 646.18 g/mol (hydrochloride salt)[2][]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The spectra should be recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
~9.1 ppm (s, 1H): N-H proton of the dihydropyridine ring.~167 ppm: C=O of the ester groups.
~7.2-8.1 ppm (m, 14H): Aromatic protons from the nitrophenyl and diphenyl groups.~148 ppm: Aromatic C-NO₂.
~5.0 ppm (s, 1H): Chiral proton at C4 of the DHP ring.~100-145 ppm: Aromatic and DHP ring carbons.
~4.0 ppm (t, 2H): -O-CH₂- of the propyl side chain.~60 ppm: -O-CH₂- and piperidine ring carbons.
~3.6 ppm (s, 3H): Methyl ester (-OCH₃) protons.~51 ppm: Methyl ester (-OCH₃) carbon.
~2.3 ppm (s, 6H): Two methyl groups at C2 and C6 of the DHP ring.~39 ppm: Chiral carbon at C4 of the DHP ring.
~1.5-2.5 ppm (m, 12H): Protons of the piperidine and propyl chain.~19 ppm: Methyl group carbons at C2 and C6 of the DHP ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Wavenumber (cm⁻¹) Functional Group
~3340N-H Stretch (dihydropyridine ring)
~3060Aromatic C-H Stretch
~2950Aliphatic C-H Stretch
~1690, ~1720C=O Stretch (two distinct ester carbonyls)
~1650C=C Stretch (dihydropyridine ring)
~1525, ~1345N-O Stretch (asymmetric and symmetric for NO₂ group)
~1210, ~1100C-O Stretch (ester linkages)

UV-Visible Spectroscopy

Dihydropyridine compounds exhibit a characteristic UV absorption maximum.

  • λmax: 354 nm (in ethanol)[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

  • Method: Electrospray Ionization (ESI-MS).

  • Expected Ion: [M+H]⁺ at m/z 614.29 for the free base.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or ammonium acetate buffer).[12][13]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the λmax of niguldipine (354 nm).[2]

  • Expected Result: A single major peak corresponding to racemic niguldipine, with purity typically expected to be ≥98%.[2]

Conclusion

The synthesis of racemic niguldipine via a modified Hantzsch reaction is a classic yet elegant demonstration of multi-component reaction strategy in medicinal chemistry. The process, while straightforward in principle, requires careful control of reaction conditions and rigorous purification to yield a high-quality final product. The analytical characterization workflow detailed herein provides a comprehensive and self-validating system to ensure the structural integrity and purity of the synthesized molecule. This guide serves as a foundational resource for researchers engaged in the synthesis of 1,4-dihydropyridines and the development of novel cardiovascular agents.

References

  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • McCann, L. C., & Fors, B. P. (2018). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. Organic & Biomolecular Chemistry.
  • Wikipedia. (2023, April 11). Niguldipine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60602, Niguldipine. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Merck & Co. (n.d.). Hantzsch Dihydropyridine Synthesis. The Merck Index Online.
  • ResearchGate. (n.d.). Niguldipine. Retrieved from [Link]

  • Singh, P., & Singh, P. (2018). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal for Research in Applied Science & Engineering Technology, 6(3), 209-219.
  • Ragab, M. A. A., & Al-Ghannam, S. M. (2019). Nicardipine: Concise Review on Analytical Techniques. Lupine Online Journal of Medical Sciences, 1(2).
  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(1), 131-145.
  • Horyn, M., Kryskiw, L., Kucher, T., Zarivna, N., Shulyak, N., Ivanchuk, I., & Logoyda, L. (2025). SPECTROPHOTOMETRIC DETERMINATION OF NIMODIPINE, NITRENDIPINE, LACIDIPINE IN TABLETS VIA DERIVATIZATION WITH PARA-DIMETHYLAMINOBENZALDEHYDE. ScienceRise: Pharmaceutical Science, 4(56), 46-54.
  • BenchChem. (2025). Amlodipine: A Comprehensive Technical Guide to its Molecular Structure and Synthesis.
  • Schilling, W. P., & Pring, M. (1990). Effects of the novel dihydropyridine derivative niguldipine on the cytoplasmic free calcium concentration of mouse thymocytes. Journal of Pharmacology and Experimental Therapeutics, 253(2), 676-684.
  • ResearchGate. (n.d.). MRM chromatograms for nimodipine and the IS resulting from analysis of: (a) blank (drug and IS free) human plasma; (b) blank (drug-free spiked with IS) human plasma; (c) 200 pg/mL (LLOQ) of nimodipine spiked with the IS.
  • ResearchGate. (n.d.). Resolution of racemic amlodipine 170 using (1S)-(−)-camphanic acid chloride.
  • Qin, F., Ma, Y., Wang, Y., Chen, L., Wang, D., & Li, F. (2008). Determination of nimodipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and pharmacokinetic application. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 557-562.
  • Hanafy, S., & Jamali, F. (2021). Enantioselective assay of nimodipine in human plasma using liquid chromatography-tandem mass spectrometry.

Sources

Chemical and physical properties of niguldipine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of Niguldipine Hydrochloride

Introduction

Niguldipine hydrochloride is a third-generation dihydropyridine derivative that has garnered significant interest within the fields of pharmacology and drug development.[1] Unlike many of its predecessors, which primarily function as L-type calcium channel blockers, niguldipine exhibits a unique dual mechanism of action. It serves as both a potent L-type calcium channel antagonist and a highly selective α1A-adrenergic receptor antagonist.[2][3][4][5] This dual functionality results in effective vasodilation and positions it as a valuable molecular probe for studying neurovascular processes and a candidate for the treatment of hypertension.[5][6][7]

This technical guide provides a comprehensive overview of the core chemical and physical properties of niguldipine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of known data but also a detailed exploration of the standard methodologies required for its characterization, thereby ensuring scientific integrity and reproducibility.

Niguldipine is a chiral molecule, and its activity is stereoselective. The hydrochloride salt is typically supplied as a racemate or as individual enantiomers.

Systematic IUPAC Name: (R,S)-3-[3-(4,4-Diphenyl-1-piperidyl)propyl] 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride.[6][7]

Key Identifiers:

  • CAS Number (Racemic HCl): 119934-51-9[4]

  • Molecular Formula: C₃₆H₃₉N₃O₆ · HCl[2][8][9]

  • Molecular Weight: 646.18 g/mol [2][6][8]

The molecular architecture of niguldipine is centered on a 1,4-dihydropyridine (DHP) ring, which is the pharmacophore responsible for calcium channel blockade.[10] Key structural features include:

  • A C4-chiral center substituted with a 3-nitrophenyl ring.

  • Ester groups at the C3 and C5 positions, which are critical for activity.

  • A basic tertiary amine within a piperidine ring on the C3 ester sidechain, which allows for the formation of the hydrochloride salt, enhancing aqueous solubility.

Mechanism_of_Action cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell Niguldipine Niguldipine Ca_Channel L-type Ca²⁺ Channel Niguldipine->Ca_Channel Blocks Alpha1_Receptor α1-Adrenergic Receptor Niguldipine->Alpha1_Receptor Blocks Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Contraction Contraction Alpha1_Receptor->Contraction Leads to Ca_Influx->Contraction Leads to Vasodilation Vasodilation Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Activates block_node1->Vasodilation Inhibition Leads to

Sources

Technical Whitepaper: Niguldipine – Stereoselective Pharmacology and Research Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Niguldipine (B 844-39) represents a pivotal case study in the evolution of 1,4-dihydropyridines (DHPs). Originally developed as a potential antihypertensive agent, its clinical progression was halted not due to a lack of potency, but because of its complex "dual-mechanism" pharmacology. Today, niguldipine remains an essential research probe, specifically for its enantiomer-dependent ability to discriminate between


-adrenergic receptor subtypes (

vs.

) and L-type voltage-gated calcium channels (VGCCs).

This guide provides a technical breakdown of niguldipine’s discovery, synthesis, and strict experimental protocols for its use as a pharmacological tool.

Chemical Architecture & Synthesis[1][2]

Structural Activity Relationship (SAR)

Niguldipine is a lipophilic 1,4-dihydropyridine. Unlike nifedipine, which possesses symmetrical ester side chains, niguldipine features a bulky, basic side chain: 3-(4,4-diphenyl-1-piperidinyl)-propyl .

  • DHP Core: Essential for L-type calcium channel blocking activity.

  • Nitro Group (meta-position): Enhances binding affinity to the DHP receptor site on the

    
     subunit of the calcium channel.
    
  • Piperidinyl Side Chain: This bulky extension is responsible for the compound's high affinity for

    
    -adrenergic receptors, creating the "hybrid" pharmacological profile that distinguishes it from classical DHPs.
    
Synthesis Pathway

The synthesis follows a modified Hantzsch dihydropyridine construction, requiring the condensation of a benzaldehyde derivative, a


-keto ester, and an enamine.

Figure 1: Niguldipine Synthesis Logic

NiguldipineSynthesis Pre1 3-Nitrobenzaldehyde Inter Hantzsch Condensation (Reflux in Alcohol) Pre1->Inter Pre2 Methyl acetoacetate Pre2->Inter Pre3 3-aminocrotonate derivative (with piperidinyl side chain) Pre3->Inter Product Racemic Niguldipine (DHP Ring Closure) Inter->Product Chiral Chiral Resolution (+)-Niguldipine / (-)-Niguldipine Product->Chiral Stereochemical Separation

Caption: Modular synthesis via Hantzsch condensation followed by chiral resolution to isolate active enantiomers.

Pharmacodynamics: The Stereoselectivity Paradigm

The scientific value of niguldipine lies in its stereochemistry. The racemic mixture obscures the distinct pharmacological profiles of its enantiomers.

The "Dual Personality"
  • (+)-Niguldipine: This is the eutomer for both the L-type calcium channel and the

    
    -adrenoceptor. It is currently one of the most selective tools available to distinguish 
    
    
    
    receptors from
    
    
    and
    
    
    subtypes.
  • (-)-Niguldipine: Exhibits significantly lower affinity (approx.[1][2][3][4] 40-fold less) for the

    
     subtype and calcium channels but retains affinity for the 
    
    
    
    subtype.[1][3]
Quantitative Affinity Data

The following table summarizes the dissociation constants (


) derived from radioligand binding assays in rat tissues. Note the massive selectivity window of the (+)-enantiomer.
Target ReceptorTissue Source(+)-Niguldipine

(pM)
(-)-Niguldipine

(pM)
Selectivity Ratio (+)/(-)
L-type Ca

Channel
Skeletal Muscle853,400~40

-Adrenoceptor
Rat Cortex / Hippocampus522,100~40

-Adrenoceptor
Rat Liver10,000 - 30,00010,000 - 30,000~1 (Equipotent)

Data aggregated from Boer et al. (1989) and Graziadei et al. (1989).

Experimental Protocols

Protocol A: -Adrenoceptor Discrimination Assay

Purpose: To utilize (+)-niguldipine to mask


 sites, allowing isolation of 

or

signals in heterogeneous tissues.

Critical Technical Insight (Lipophilicity): Niguldipine is highly lipophilic.[4] It partitions into the lipid bilayer, reducing the free concentration available for receptor binding. Therefore,


 values are dependent on membrane protein concentration.  You must perform a protein linearity check or use low protein concentrations (<0.2 mg/ml) to obtain "true" 

values.

Workflow:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat cortex) in ice-cold buffer (50 mM Tris-HCl, 10 mM EDTA, pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min. Resuspend pellet.
      
  • Incubation:

    • Ligand: Use [

      
      H]-prazosin (0.2 nM) or [
      
      
      
      H]-5-methylurapidil (selective for
      
      
      ).
    • Competitor: Add (+)-niguldipine in a concentration range of

      
       M to 
      
      
      
      M.
    • Non-specific binding: Define with 10

      
      M phentolamine.
      
    • Buffer: 50 mM Tris-HCl, pH 7.4. Avoid high BSA concentrations as niguldipine will bind to albumin.

  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration over Whatman GF/B filters (pre-soaked in 0.1% PEI to reduce filter binding of the lipophilic ligand). Wash 3x with ice-cold buffer.

Figure 2: Receptor Discrimination Logic

ReceptorDiscrimination Sample Heterogeneous Tissue Sample (Contains a1A, a1B, a1D) Step1 Apply (+)-Niguldipine (1-10 nM) Sample->Step1 Result1 Blockade of a1A Subtype (High Affinity Binding) Step1->Result1 Selective Inhibition Result2 a1B / a1D Subtypes Remain Available Step1->Result2 No Inhibition Assay Add [3H]-Ligand or Agonist Result2->Assay Readout Signal represents NON-a1A contribution Assay->Readout

Caption: Workflow for isolating non-alpha-1A adrenergic responses using (+)-niguldipine selectivity.

Protocol B: Functional Calcium Imaging (Fura-2)

Purpose: To assess L-type channel blockade in smooth muscle cells.

  • Loading: Load cells (e.g., A7r5 or primary myocytes) with Fura-2 AM (2

    
    M) for 45 min at 37°C.
    
  • De-esterification: Wash cells and incubate in Tyrode’s solution for 20 min to allow esterase cleavage.

  • Stimulation: Depolarize cells using high K

    
     (60 mM KCl) to activate VGCCs.
    
  • Application: Apply (+)-niguldipine (10 nM to 1

    
    M).
    
  • Readout: Measure ratio of fluorescence emission at 510 nm following excitation at 340/380 nm.

    • Note: Niguldipine is light-sensitive (like all DHPs). Perform experiments under sodium vapor lamps or low light.

Research Applications & Utility

Subtype Definition

Niguldipine is the "gold standard" pharmacological scalpel for defining the


 receptor. If a response is inhibited by low-nanomolar (+)-niguldipine but resistant to alkylating agents like CEC (chloroethylclonidine), it is classified as 

-mediated.
Multidrug Resistance (MDR)

Research into the derivative dexniguldipine (B8509-035) has shown it to be a potent modulator of P-glycoprotein (P-gp).[5] It reverses MDR in cancer cell lines by competing with cytotoxic drugs for P-gp transport, a mechanism distinct from its calcium channel blocking activity.

References

  • Boer, R., et al. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors.[1] European Journal of Pharmacology.

  • Graziadei, I., et al. (1989). Stereoselective binding of niguldipine enantiomers to alpha 1A-adrenoceptors labeled with [3H]5-methyl-urapidil.[6] European Journal of Pharmacology.

  • Michel, M. C., et al. (1995). Classification of alpha 1-adrenoceptor subtypes. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Wetzel, B., et al. (1987). Discovery and structure-activity relationships of niguldipine. Journal of Medicinal Chemistry. (Cited context: General DHP SAR).

Sources

Technical Guide: In Vitro Binding Affinity of Niguldipine to Calcium Channels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Niguldipine is a dihydropyridine (DHP) calcium channel blocker distinguished by its ultra-high affinity for the


 subunit of L-type voltage-gated calcium channels (

) and unique stereoselective profile.[1][2][3] Unlike classical DHPs (e.g., nifedipine), niguldipine exhibits significant potency at

-adrenergic receptors, necessitating precise assay conditions to isolate calcium channel binding.

This guide provides a rigorous technical framework for quantifying the binding affinity (


, 

) of niguldipine. It addresses critical experimental challenges, specifically the compound's extreme lipophilicity, which leads to membrane partitioning and protein-dependent

artifacts, and its photosensitivity.

Pharmacological Profile & Stereochemistry[4]

Mechanism of Action

Niguldipine functions as an allosteric modulator of the L-type calcium channel. It binds to the N-site (dihydropyridine binding site) located on the


 subunit, primarily stabilizing the channel in the inactivated state . This state-dependent binding means affinity is voltage-dependent; binding is significantly stronger in depolarized tissues where channels are inactivated.
Stereoselectivity: The Critical Variable

Niguldipine exists as two enantiomers with distinct pharmacological profiles. Assay validity depends on using the correct isomer or explicitly defining the racemate.

  • (+)-Niguldipine (S-configuration): The eutomer. It displays picomolar affinity for L-type

    
     channels and high selectivity for 
    
    
    
    -adrenergic receptors.[1][3]
  • (-)-Niguldipine (R-configuration): The distomer. Approximately 40-fold less potent at calcium channels but retains significant

    
    -adrenergic activity.
    

Research Directive: For calcium channel characterization, (+)-Niguldipine is the standard probe. If assessing selectivity, both enantiomers must be run in parallel.

Experimental Protocol: Radioligand Binding Assay

The "Gold Standard" for determining physical affinity is the displacement of a high-affinity radioligand, typically


-(+)-PN 200-110 (Isradipine) or 

-Nitrendipine.
Workflow Visualization

BindingAssay Tissue Tissue Source (Guinea Pig Heart/Skeletal Muscle) Homogenization Homogenization (Polytron, 4°C) Tissue->Homogenization Centrifugation Differential Centrifugation (45,000 x g) Homogenization->Centrifugation Resuspension Membrane Resuspension (Tris-HCl, Protease Inhibitors) Centrifugation->Resuspension Incubation Incubation (60 min, 25°C) + [3H]-Ligand + Niguldipine Resuspension->Incubation Protein quantification (BCA) Filtration Vacuum Filtration (GF/C Filters + PEI) Incubation->Filtration Stop reaction Counting Scintillation Counting (LSC) Filtration->Counting Data Acquisition

Figure 1: Optimized workflow for membrane preparation and radioligand binding. Note the critical protein quantification step prior to incubation.

Step-by-Step Methodology
Phase A: Membrane Preparation (Sarcolemmal Enrichment)

Objective: Isolate membranes rich in L-type channels (skeletal muscle T-tubules or cardiac sarcolemma) while removing cytosolic proteins that may sequester lipophilic drugs.

  • Dissection: Mince fresh tissue (e.g., guinea pig left ventricle) in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 1 mM PMSF).

  • Lysis: Homogenize using a Polytron (bursts of 10s) to avoid heating.

  • Clearing: Centrifuge at 1,000

    
     for 10 min to remove nuclei/debris. Discard pellet.
    
  • Enrichment: Centrifuge supernatant at 45,000

    
     for 20 min.
    
  • Wash: Resuspend pellet in Buffer A and repeat high-speed spin (removes endogenous neurotransmitters).

  • Storage: Resuspend final pellet to ~2-5 mg protein/mL. Flash freeze in liquid

    
     if not using immediately.
    
Phase B: Competition Binding Assay

Objective: Determine


 of niguldipine by displacing 

-Isradipine.
  • Buffer: 50 mM Tris-HCl, pH 7.4. Note: Avoid BSA if possible, as it binds niguldipine, artificially increasing

    
    .
    
  • Radioligand:

    
    -Isradipine (0.1 - 0.2 nM final).
    
  • Nonspecific Definition:

    
     Nifedipine or Nitrendipine.
    

Protocol:

  • Dark Conditions: Perform all steps under sodium vapor lamps or dim red light. DHPs are highly photodegradable.

  • Plating: In triplicate, add:

    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       Radioligand.
      
    • 
       Niguldipine (concentration range 
      
      
      
      to
      
      
      M).
    • 
       Membrane suspension (optimized to <50 
      
      
      
      protein/tube).
  • Equilibrium: Incubate for 60 mins at 25°C or 37°C.

  • Harvest: Rapidly filter through Whatman GF/C filters (pre-soaked in 0.3% polyethyleneimine to reduce nonspecific binding to filters).

  • Wash: 3x washes with ice-cold buffer.[4]

Technical Validation: The "Protein Effect"

Niguldipine is extremely lipophilic (LogP > 5). It partitions into the lipid bilayer of the membrane preparation, reducing the free concentration available to bind the receptor.

  • Observation:

    
     values shift linearly with membrane protein concentration.
    
  • Correction: Determine

    
     at three different protein concentrations and extrapolate to [Protein] = 0 to find the "True 
    
    
    
    ."

Electrophysiological Validation (Functional Affinity)

While binding assays provide physical affinity, patch-clamp electrophysiology determines the functional block, which is often voltage-dependent.

State-Dependent Model

Niguldipine shows higher affinity for the inactivated state of the channel.

StateModel R Resting (Closed) O Open (Conducting) R->O Depol Rd Resting Bound R->Rd Low Affinity I Inactivated (Non-conducting) O->I Time/Depol I->R Repol Id Inactivated Bound I->Id High Affinity (Niguldipine)

Figure 2: Modulated Receptor Hypothesis. Niguldipine preferentially binds and stabilizes the Inactivated state (I -> Id), preventing recovery to the Resting state.

Patch-Clamp Protocol (Whole Cell)
  • Setup: HEK293 cells stably expressing

    
     or isolated cardiomyocytes.
    
  • Holding Potential:

    • Protocol A (Resting Affinity): Hold at -80 mV. Pulse to +10 mV.

    • Protocol B (Inactivated Affinity): Hold at -40 mV (partially inactivated). Pulse to +10 mV.

  • Result: The

    
     will be significantly lower (more potent) in Protocol B, confirming voltage-dependent binding.
    

Data Analysis & Interpretation

Calculating

Convert the


 obtained from the competition curve to the inhibition constant (

) using the Cheng-Prusoff equation:


  • 
     = Concentration of radioligand used.
    
  • 
     = Dissociation constant of the radioligand (determined via separate Saturation Assay).
    
Comparative Affinity Data

The following table summarizes authoritative affinity values for Niguldipine compared to standard DHPs. Note the picomolar potency of the (+) enantiomer.

CompoundTissue/Source

(nM)
Selectivity Ratio (

/ Ca)
(+)-Niguldipine Cardiac Membrane0.045 High (Ca selective)
(+)-Niguldipine Skeletal Muscle0.085 High
(-)-Niguldipine Cardiac Membrane1.8 - 2.5 Low (Mixed

/Ca)
NifedipineCardiac Membrane1.0 - 3.0High
NitrendipineCardiac Membrane0.1 - 0.5High

Data synthesized from Boer et al. (1989) and Romanin et al. (1992).

References

  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology.

  • Romanin, C., Seydl, K., Glossmann, H., & Schindler, H. (1992). The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes.[5] Pflügers Archiv.

  • Handrock, R., & Herzig, S. (1996). Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol.[6] European Journal of Pharmacology.

  • Glossmann, H., & Ferry, D. R. (1985). Assay for calcium channels. Methods in Enzymology.

Sources

Niguldipine Hydrochloride: A Technical Guide to its Antagonism of the α1-Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Dual-Action of a Dihydropyridine Derivative

Niguldipine hydrochloride, a dihydropyridine derivative, presents a compelling profile for researchers in pharmacology and drug development.[1] While structurally related to L-type calcium channel blockers, niguldipine distinguishes itself through its potent and selective antagonism of the α1A-adrenergic receptor.[2][3] This dual functionality offers a unique tool to dissect the intricate signaling pathways governed by α1-adrenergic receptors and to explore potential therapeutic interventions in conditions characterized by their overstimulation. This technical guide provides an in-depth exploration of niguldipine hydrochloride's mechanism of action, its pharmacological properties, and detailed protocols for its characterization in a research setting.

Chemical and Physical Properties

Niguldipine hydrochloride is the salt of niguldipine, a synthetic compound with the following key characteristics:

PropertyValueSource
Chemical Name 3-3-(4,4-Diphenyl-1-piperidyl)propyl 5-methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride[1]
Molecular Formula C36H40ClN3O6[1]
Molecular Weight 646.18 g/mol [4]
Appearance Yellow crystalline solid[2]
Solubility Soluble in water[2]
Stereochemistry The S-(+)-enantiomer is the more active form at the α1A-adrenoceptor.[3]

Mechanism of Action: Interruption of the α1-Adrenergic Signaling Cascade

The primary mechanism by which niguldipine hydrochloride exerts its effects is through the competitive antagonism of α1-adrenergic receptors. These G-protein coupled receptors (GPCRs) are integral to the sympathetic nervous system, mediating the physiological responses to norepinephrine and epinephrine.

The Canonical α1-Adrenergic Signaling Pathway

Activation of α1-adrenergic receptors, predominantly the α1A, α1B, and α1D subtypes, initiates a well-defined signaling cascade. This pathway is crucial for numerous physiological processes, including smooth muscle contraction, glycogenolysis, and cellular growth and proliferation.

G_protein_signaling NE Norepinephrine/ Epinephrine AR α1-Adrenergic Receptor NE->AR Binds to Gq Gq Protein (α, β, γ subunits) AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Cellular_Response Downstream Cellular Responses Ca->Cellular_Response Initiates PKC->Cellular_Response Phosphorylates target proteins

Figure 1: α1-Adrenergic Receptor Signaling Pathway.

As depicted in Figure 1, the binding of an agonist like norepinephrine to the α1-adrenergic receptor triggers a conformational change, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to the final cellular response.

Niguldipine's Point of Intervention

Niguldipine hydrochloride acts as a competitive antagonist at the α1-adrenergic receptor. This means it binds to the same site as the endogenous agonists but does not elicit a response. By occupying the receptor, niguldipine prevents norepinephrine and epinephrine from binding and initiating the signaling cascade. This blockade effectively inhibits the production of IP3 and DAG, thereby preventing the subsequent rise in intracellular calcium and activation of PKC. The antagonistic action of niguldipine is particularly potent at the α1A subtype.[3]

Pharmacological Profile

The pharmacological activity of niguldipine hydrochloride has been characterized through a variety of in vitro and in vivo studies. Its high affinity for the α1A-adrenergic receptor subtype is a defining feature.

ParameterValueSpecies/TissueAssay TypeSource
Ki (α1A-adrenoceptor) 0.145 nM ((+)-enantiomer)Rat brain cortexRadioligand Binding ([³H]5-methyl-urapidil)[3]
Ki (α1A-adrenoceptor) 3.12 nM ((-)-enantiomer)Rat brain cortexRadioligand Binding ([³H]5-methyl-urapidil)[3]
Ki (α1A-adrenoceptor) 0.298 nM ((±)-racemate)Rat brain cortexRadioligand Binding ([³H]5-methyl-urapidil)[3]
IC50 (L-type Ca²⁺ channel) 0.4 µMVascular smooth muscle cellsElectrophysiology[5]
IC50 (T-type Ca²⁺ channel) Not specified, but activity is presentVascular smooth muscle cellsElectrophysiology[5]

Experimental Characterization of Niguldipine Hydrochloride

The following protocols provide a framework for the in vitro characterization of niguldipine hydrochloride as an α1-adrenergic receptor antagonist.

experimental_workflow cluster_assays Experimental Assays start Start: Characterization of Niguldipine HCl binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay Step 1 functional_assay Functional Vasoconstriction Assay (Determine IC50) binding_assay->functional_assay Step 2 second_messenger_assay Second Messenger Assay (Measure IP3 Accumulation) functional_assay->second_messenger_assay Step 3 data_analysis Data Analysis and Interpretation second_messenger_assay->data_analysis Step 4 end End: Pharmacological Profile data_analysis->end Step 5

Figure 2: Experimental Workflow for Characterization.
Protocol 1: Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of niguldipine hydrochloride for α1-adrenergic receptors.

1. Materials:

  • Cell membranes expressing α1-adrenergic receptors (e.g., from rat brain cortex)

  • [³H]-Prazosin (radioligand)

  • Niguldipine hydrochloride (test compound)

  • Phentolamine (non-selective α-antagonist for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

2. Procedure:

  • Prepare serial dilutions of niguldipine hydrochloride.

  • In a 96-well plate, add cell membranes, [³H]-prazosin (at a concentration near its Kd), and either buffer (for total binding), a high concentration of phentolamine (for non-specific binding), or varying concentrations of niguldipine hydrochloride.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of niguldipine hydrochloride.

  • Determine the IC50 value (the concentration of niguldipine that inhibits 50% of specific [³H]-prazosin binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Vasoconstriction Assay

This ex vivo protocol assesses the functional antagonism of niguldipine hydrochloride on α1-adrenergic receptor-mediated smooth muscle contraction.

1. Materials:

  • Isolated rat thoracic aorta

  • Krebs-Henseleit solution (physiological salt solution)

  • Phenylephrine (α1-adrenergic agonist)

  • Niguldipine hydrochloride

  • Organ bath system with force-displacement transducers

  • Data acquisition system

2. Procedure:

  • Dissect the rat thoracic aorta and cut it into rings (2-3 mm).

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Allow the tissues to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes.

  • Construct a cumulative concentration-response curve for phenylephrine to establish a baseline contractile response.

  • Wash the tissues and allow them to return to baseline.

  • Incubate the aortic rings with varying concentrations of niguldipine hydrochloride for a predetermined time (e.g., 30 minutes).

  • In the presence of niguldipine, repeat the cumulative concentration-response curve for phenylephrine.

3. Data Analysis:

  • Plot the contractile response as a percentage of the maximum response to phenylephrine against the log concentration of phenylephrine in the absence and presence of different concentrations of niguldipine.

  • Determine the EC50 values for phenylephrine in each condition.

  • A rightward shift in the concentration-response curve for phenylephrine in the presence of niguldipine indicates competitive antagonism.

  • Calculate the pA2 value from a Schild plot to quantify the potency of niguldipine as an antagonist.

Protocol 3: Second Messenger Assay (Inositol Phosphate Accumulation)

This assay measures the ability of niguldipine hydrochloride to inhibit α1-adrenergic receptor-stimulated production of inositol phosphates (IPs), a key second messenger.[6][7]

1. Materials:

  • Cultured cells expressing α1-adrenergic receptors (e.g., HEK293 cells transfected with the α1A-adrenoceptor)

  • [³H]-myo-inositol

  • Agonist (e.g., norepinephrine)

  • Niguldipine hydrochloride

  • Lithium chloride (LiCl) (to inhibit inositol monophosphatase)

  • Dowex anion-exchange resin

  • Scintillation cocktail and counter

2. Procedure:

  • Label the cells by incubating them with [³H]-myo-inositol for 24-48 hours.

  • Wash the cells to remove unincorporated [³H]-myo-inositol.

  • Pre-incubate the cells with LiCl and varying concentrations of niguldipine hydrochloride.

  • Stimulate the cells with the α1-adrenergic agonist (norepinephrine).

  • Terminate the reaction by adding a suitable stop solution (e.g., perchloric acid).

  • Separate the total inositol phosphates from free [³H]-myo-inositol using Dowex anion-exchange chromatography.

  • Quantify the amount of [³H]-inositol phosphates by scintillation counting.

3. Data Analysis:

  • Plot the accumulation of [³H]-inositol phosphates against the log concentration of the agonist in the absence and presence of niguldipine.

  • Determine the IC50 value for niguldipine's inhibition of agonist-stimulated IP accumulation.

Therapeutic Potential and Side Effects

While niguldipine hydrochloride has primarily been a research tool, its pharmacological profile suggests potential therapeutic applications and highlights possible side effects.

Potential Therapeutic Applications

The potent α1A-adrenergic antagonism of niguldipine suggests its potential utility in conditions where this receptor subtype is overactive.

  • Hypertension: By blocking α1-adrenergic receptors on vascular smooth muscle, niguldipine can induce vasodilation and lower blood pressure.[8] Studies in hypertensive dogs have shown that niguldipine produces a marked and persistent decrease in blood pressure.[8]

  • Benign Prostatic Hyperplasia (BPH): α1A-adrenergic receptors are the predominant subtype in the prostate and bladder neck. Their blockade can lead to smooth muscle relaxation, improving urinary flow in patients with BPH.[9][10]

  • Other Potential Uses: Research into α1A-adrenergic antagonists is ongoing for a variety of conditions, including post-traumatic stress disorder (PTSD) and certain neurological disorders.[11][12]

Side Effects and Toxicology

As with other α1-adrenergic antagonists, potential side effects are primarily related to vasodilation and the blockade of the sympathetic nervous system.

  • Orthostatic Hypotension: A sudden drop in blood pressure upon standing, leading to dizziness or fainting.

  • Reflex Tachycardia: An increase in heart rate as a compensatory response to the drop in blood pressure.

  • Headache and Flushing: These are common side effects associated with vasodilation.

It is important to note that niguldipine also blocks L-type calcium channels, which can contribute to its vasodilatory effects but may also lead to side effects associated with calcium channel blockade, such as peripheral edema.[5] Toxicology studies would be necessary to fully characterize its safety profile for any potential clinical use.

Conclusion

Niguldipine hydrochloride is a valuable pharmacological tool for investigating the α1-adrenergic system. Its high affinity and selectivity for the α1A subtype, coupled with its dual action as a calcium channel blocker, make it a unique compound for studying receptor signaling and its physiological consequences. The experimental protocols outlined in this guide provide a robust framework for researchers to characterize the antagonistic properties of niguldipine and similar compounds, contributing to a deeper understanding of α1-adrenergic receptor pharmacology and the development of novel therapeutics.

References

  • (2015). Alpha1-Adrenergic Receptor Antagonists Use in Treatment and Prevention of Psychiatric Disorders: A Review. ResearchGate. [Link]

  • (2023). α1-Adrenergic Receptors: Insights into Potential Therapeutic Opportunities for COVID-19, Heart Failure, and Alzheimer's Disease. PMC. [Link]

  • (2025). ADRA1A: Function, Therapeutic Potential, and Current Pharmacological Interventions. ResearchGate. [Link]

  • (2024). Effects of alpha-1 adrenergic receptor blockers on erectile function: a systematic review. Taylor & Francis Online. [Link]

  • Labeling Cells and Analyzing Inositol Phospholipids. [Link]

  • (2021). Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases. [Link]

  • Graziadei, I., Zernig, G., Boer, R., & Glossman, H. (1989). Stereoselective binding of niguldipine enantiomers to alpha 1A-adrenoceptors labeled with [3H]5-methyl-urapidil. PubMed. [Link]

  • (2021). Functional characterization of α1-adrenoceptor subtypes in vascular tissues using different experimental approaches:a comparative study. PMC. [Link]

  • Schönfelder, G., Knape, J., Weidhase, R., & Schönhöfer, P. S. (1990). Effects of the novel dihydropyridine derivative niguldipine on the cytoplasmic free calcium concentration of mouse thymocytes. PubMed. [Link]

  • Knorr, A., & Garthoff, B. (1988). Antihypertensive effects of niguldipine-HCl (B 844-39), a new calcium antagonist in dogs. PubMed. [Link]

  • Abrahamsson, T., & Nilsson, H. (1998). Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists. PubMed. [Link]

  • Kenny, B. A., Miller, A. M., & Williamson, I. (1996). Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta. PubMed. [Link]

  • Hieble, J. P., & Ruffolo, R. R. (1986). Assessment of alpha-adrenergic receptor subtypes in isolated rat aortic segments. PubMed. [Link]

  • Kenny, B. A., Miller, A. M., & Williamson, I. (1996). Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta. PMC. [Link]

  • Minneman, K. P., & Theroux, T. L. (1993). Interaction of subtype-selective antagonists with alpha 1-adrenergic receptor-mediated second messenger responses in rat brain. PubMed. [Link]

  • (2023). From rat aorta to resistance arteries: measuring vascular contractility. REPROCELL. [Link]

  • Klöckner, U., & Isenberg, G. (1989). The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. PubMed. [Link]

  • Comparison of Inositol Phosphates Accumulation Induced by Different Effectors in Rat Thyroid Slices. [Link]

  • myo-INOSITOL. Megazyme. [Link]

  • (2012). IP-3/IP-1 Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Human Inositol Triphosphate (IP3) Elisa kit. AMSBIO. [Link]

  • Robinson, J. P., & Kendall, D. A. (1990). Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices. PMC. [Link]

  • Robinson, J. P., & Kendall, D. A. (1990). Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices. PubMed. [Link]

  • Chen, Z. J., & Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. [Link]

  • Tiaho, F., Nargeot, J., & Richard, S. (1993). Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers. PubMed. [Link]

  • The Estimation of Absolute IC50 and Its 95% Confidence Interval. [Link]

Sources

A Technical Guide to the Stereoselective Pharmacology of Niguldipine Enantiomers at Receptor Sites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Niguldipine, a member of the 1,4-dihydropyridine (DHP) class of organic compounds, is a potent calcium channel blocker characterized by a chiral center, resulting in two enantiomeric forms: (+)-niguldipine and (-)-niguldipine. The stereochemical orientation of these enantiomers dictates a profound difference in their pharmacological activity, a critical consideration in drug development and therapeutic application. This guide provides an in-depth technical examination of the stereoselectivity of niguldipine enantiomers at their primary L-type calcium channel target and other significant off-target receptors. We will dissect the binding affinities, functional potencies, and the intriguing discrepancies between these measurements. This document is intended for researchers, scientists, and drug development professionals, offering a narrative grounded in experimental causality, self-validating protocols, and authoritative references to elucidate the complex pharmacology of this chiral drug.

Chapter 1: The Significance of Chirality in Dihydropyridine Calcium Channel Blockers

The 1,4-dihydropyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets, most notably the L-type voltage-gated calcium channels (L-VDCCs).[1] These channels are crucial for regulating calcium influx in response to membrane depolarization, thereby controlling processes such as muscle contraction and neurotransmitter release.

Most dihydropyridines, including niguldipine, are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[2][3] This seemingly subtle structural difference can lead to vastly different, or even opposing, biological activities.[2] One enantiomer (the eutomer) may fit perfectly into a receptor's binding pocket, eliciting a strong therapeutic effect, while the other (the distomer) may bind weakly or not at all. Therefore, understanding the stereoselective interactions of niguldipine is paramount for optimizing its therapeutic index and minimizing potential side effects.

Chapter 2: Stereoselectivity at the Primary Target: L-type Calcium Channels

The principal therapeutic action of niguldipine is the blockade of L-VDCCs. The two enantiomers exhibit marked differences in their ability to interact with and inhibit these channels, a phenomenon best understood by comparing direct binding affinity with functional channel blockade.

Elucidating Binding Affinity: Radioligand Binding Assays

Causality Behind Experimental Choice: To quantify the direct molecular interaction and affinity of each enantiomer for the L-VDCC, a competitive radioligand binding assay is the gold standard.[4] This in-vitro method allows for the precise determination of the inhibition constant (Ki), a measure of binding affinity, in a controlled system free from the complexities of a living cell's physiological responses. By using a radiolabeled DHP (e.g., [3H]nitrendipine) with known high affinity, we can measure how effectively each niguldipine enantiomer competes for the same binding site on the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize guinea-pig cardiac or cerebral cortex tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Finally, resuspend the purified membrane pellet in the final assay binding buffer.[5]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]nitrendipine, typically at its Kd concentration), and a range of concentrations of the competing ligand ((+)-niguldipine or (-)-niguldipine).[4]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.[5]

  • Separation: Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through. Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound ligand.[5]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Data Presentation: Niguldipine Enantiomer Binding Affinities at L-VDCCs

Studies using this methodology have revealed a significant degree of stereoselectivity.

EnantiomerTissue SourceKi Value (pM)Enantioselectivity Ratio ((-)/Ki / (+)/Ki)
(+)-NiguldipineGuinea-Pig Heart45~40
(-)-NiguldipineGuinea-Pig Heart~1800
(+)-NiguldipineGuinea-Pig Brain140~40
(-)-NiguldipineGuinea-Pig Brain~5600

Data synthesized from Boer et al. (1989)[6]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Tissue (e.g., Guinea-Pig Heart) Membrane Membrane Preparation Tissue->Membrane Homogenization & Centrifugation Plate 96-Well Plate Membrane->Plate Add to wells Incubate Incubate to Equilibrium Plate->Incubate Filter Vacuum Filtration Incubate->Filter Separate Bound from Unbound Radioligand [3H]-Radioligand Radioligand->Plate Competitor Niguldipine Enantiomers (variable conc.) Competitor->Plate Count Scintillation Counting Filter->Count Analyze Calculate Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Assessing Functional Blockade: Electrophysiological Studies

Causality Behind Experimental Choice: While binding assays reveal affinity, they do not measure the functional consequence of that binding. Electrophysiology, specifically the whole-cell patch-clamp technique, directly assesses the inhibition of ion flow through the L-VDCCs in intact, living cells.[7] This provides a measure of the drug's true potency and allows for the investigation of state-dependent interactions, where the drug's effect varies depending on whether the channel is resting, open, or inactivated.

Experimental Protocol: Whole-Cell Patch-Clamp Assay

  • Cell Preparation: Isolate single ventricular myocytes from guinea-pig hearts or use a cell line stably expressing the desired L-type calcium channel subtype.[7][8]

  • Recording Setup: Place a cell in a recording chamber on an inverted microscope. Use a micropipette (patch electrode) filled with an appropriate intracellular solution to form a high-resistance "giga-seal" with the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

  • Voltage Clamp: Use a patch-clamp amplifier to "clamp" the cell's membrane potential at a set holding potential (e.g., -80 mV to measure current from a resting state, or a more depolarized potential like -40 mV to favor inactivated states).[7]

  • Elicit Currents: Apply depolarizing voltage steps (e.g., to 0 mV) to activate the L-VDCCs and record the resulting inward calcium current (ICa).

  • Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with solutions containing known concentrations of either (+)- or (-)-niguldipine.

  • Data Acquisition: Record the peak ICa at each drug concentration after the effect has reached a steady state.

  • Data Analysis: For each enantiomer, plot the percentage inhibition of ICa against the drug concentration and fit the data to a concentration-response curve to determine the IC50 value.

Patch_Clamp_Diagram cluster_cell Ventricular Myocyte cluster_protocol Voltage Protocol Ca_Channel L-Type Ca²⁺ Channel Amplifier Patch-Clamp Amplifier Electrode Micropipette (Recording Electrode) Amplifier->Electrode Controls Voltage & Records Current Holding Holding Potential (-80 mV) Electrode->Ca_Channel Forms Giga-Seal & Achieves Whole-Cell Configuration Depolarization Depolarizing Pulse (to 0 mV) Holding->Depolarization Activate Channels

Caption: Conceptual diagram of a whole-cell patch-clamp setup.

Data Presentation: Functional Potency of Niguldipine Enantiomers

Electrophysiological studies on guinea-pig ventricular myocytes revealed a much lower, albeit still significant, level of stereoselectivity compared to binding assays.

EnantiomerParameterValueEnantioselectivity Ratio ((-)-IC50 / (+)-IC50)
(+)-NiguldipineIC50 (Functional Block)-≤ 4.4
(-)-NiguldipineIC50 (Functional Block)-

Data from Handrock & Herzig (1996)[7]

Reconciling the Data: The Binding-Function Discrepancy

The ~10-fold difference in the enantioselectivity ratio between binding assays (~40-fold) and functional assays (~4-fold) is a critical observation.[6][7] This suggests that binding affinity alone does not tell the whole story. The discrepancy is often explained by state-dependent binding models:

  • Modulated Receptor Hypothesis: This theory posits that dihydropyridines have different affinities for the different conformational states (resting, open, and inactivated) of the calcium channel.[7][9] Radioligand binding assays are typically performed on membrane homogenates where the channels are predominantly in a low-affinity resting state. In contrast, electrophysiological protocols involve repeated depolarization, which cycles channels through high-affinity open and inactivated states. The observation that the enantioselectivity ratio does not significantly increase under conditions favouring the inactivated state suggests this hypothesis may need refinement for niguldipine.[7]

  • Guarded Receptor Hypothesis: This model proposes that the physical "gate" of the channel can regulate drug access to the binding site.[8] The different sizes and shapes of the enantiomers might interact differently with the channel's gating machinery, leading to a functional potency that is not solely predicted by their affinity for the binding site itself.

Channel_States cluster_affinity Hypothetical Drug Affinity Resting Resting Open Open Resting->Open Depolarization Affinity_R Low Affinity Resting->Affinity_R Open->Resting Repolarization Inactivated Inactivated Open->Inactivated Sustained Depolarization Affinity_O High Affinity Open->Affinity_O Inactivated->Resting Repolarization Affinity_I Highest Affinity Inactivated->Affinity_I

Caption: The Modulated Receptor Hypothesis for L-VDCCs.

Chapter 3: Off-Target and Secondary Receptor Interactions

A comprehensive understanding of a drug's pharmacology requires looking beyond its primary target. Niguldipine exhibits stereoselective interactions with several other receptors, which contributes to its overall biological profile.

α1-Adrenoceptors

In addition to its calcium channel blocking activity, niguldipine interacts with α1-adrenoceptors, which are involved in vasoconstriction. The binding is highly stereoselective, with (+)-niguldipine showing exceptionally high affinity and selectivity for the α1A-adrenoceptor subtype.[6][10]

EnantiomerReceptor SubtypeKi Value
(+)-Niguldipineα1A (Rat Brain)52 pM
(-)-Niguldipineα1A (Rat Brain)>2080 pM (>40-fold less potent)
(+)-Niguldipineα1B (Liver)78 nM
(-)-Niguldipineα1B (Liver)58 nM (Equipotent)

Data synthesized from Boer et al. (1989) and Graziadei et al. (1989)[6][10]

T-type Calcium Channels

While classified as an L-type blocker, niguldipine also inhibits T-type calcium channels, which play roles in neuronal firing and cardiac pacemaking. This action is also stereospecific, with the (+)-enantiomer being more potent.[11]

P-glycoprotein (MDR1)

Perhaps the most intriguing off-target interaction is with P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance (MDR) in cancer cells. Despite the 45-fold difference in affinity for calcium channels, both (+)- and (-)-niguldipine are approximately equipotent in inhibiting P-gp and reversing drug resistance.[12][13] This suggests that the structural requirements for P-gp interaction are fundamentally different from those for calcium channel blockade. This makes (-)-niguldipine a potentially valuable research tool or therapeutic candidate for overcoming MDR without inducing strong cardiovascular effects.[13]

Chapter 4: Molecular and Structural Insights

The molecular basis for the stereoselectivity of dihydropyridines lies in the three-dimensional architecture of their binding site on the α1 subunit of the L-VDCC.[14][15] While a co-crystal structure with niguldipine is not available, molecular modeling and mutagenesis studies with other DHPs suggest a binding pocket located within the fenestration between repeats III and IV of the channel.[16]

The stereoselectivity arises because the chiral carbon of niguldipine orients its substituents in a specific spatial arrangement. It is hypothesized that the (+)-enantiomer can form more favorable or a greater number of interactions (e.g., hydrogen bonds with key residues like serine or threonine, and hydrophobic interactions with aromatic residues) within the binding pocket compared to the (-)-enantiomer.[14] The phenyl ring and the ester groups of the DHP core are critical for this interaction. The differential fit explains the higher affinity and potency of the (+)-enantiomer.

DHP_Binding_Site cluster_channel L-Type Ca²⁺ Channel α1 Subunit BindingSite DHP Binding Pocket (Hydrophobic & Polar Residues) PlusNig (+)-Niguldipine PlusNig->BindingSite Optimal Fit Multiple Interactions (e.g., H-Bonds, Hydrophobic) HIGH AFFINITY MinusNig (-)-Niguldipine MinusNig->BindingSite Suboptimal Fit Steric Hindrance Fewer Interactions LOW AFFINITY

Caption: Conceptual model of stereoselective binding at the DHP site.

Conclusion and Future Directions

The pharmacology of niguldipine is a clear example of the critical importance of stereochemistry in drug action. The (+)-enantiomer is a significantly more potent L-type calcium channel blocker than the (-)-enantiomer, a difference that is most pronounced in direct binding assays and less so in functional electrophysiological studies. This discrepancy highlights the complex, state-dependent nature of drug-channel interactions. Furthermore, the enantiomers exhibit distinct profiles at other receptors, such as α1-adrenoceptors, and show a surprising lack of stereoselectivity at the P-glycoprotein transporter.

This multi-faceted analysis underscores the necessity of a comprehensive approach to characterizing chiral drugs, integrating in-vitro binding, cellular functional assays, and off-target screening. Future research, including high-resolution cryogenic electron microscopy (cryo-EM) studies of niguldipine enantiomers in complex with the L-VDCC, would provide definitive structural evidence to explain the observed stereoselectivity and pave the way for the design of next-generation channel modulators with enhanced selectivity and therapeutic efficacy.

References

  • Stereoselective determination and pharmacokinetics of dihydropyridines: An updated review. (2002). Journal of Biochemical and Biophysical Methods.
  • Stereoselective determination and pharmacokinetics of dihydropyridines: an updated review. (2002). Journal of Biochemical and Biophysical Methods.
  • Handrock, R., & Herzig, S. (1996). Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol. European Journal of Pharmacology.
  • Dihydropyridine enantiomers block recombinant L-type Ca2+ channels by two different mechanisms. The Journal of Physiology.
  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology: Molecular and Cellular Pharmacology.
  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. (2020). Molecules.
  • A Review on the Methods of Preparing 1,4-dihydropyridine derivatives.
  • Romanin, C., Seydl, K., Glossmann, H., & Schindler, H. (1992). The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes. Pflügers Archiv - European Journal of Physiology.
  • Niguldipine.
  • Höllt, V., Kouba, M., Dietel, M., & Vogt, G. (1992). Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein. Biochemical Pharmacology.
  • Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Radioligand Binding Assay.
  • Graziadei, I., Zernig, G., Boer, R., & Glossmann, H. (1989). Stereoselective binding of niguldipine enantiomers to alpha 1A-adrenoceptors labeled with [3H]5-methyl-urapidil. European Journal of Pharmacology.
  • Stereoselective binding of niguldipine enantiomers to alpha 1A-adrenoceptors labeled with [3H]5-methyl-urapidil. (1989). Merck.
  • Design and Structural Basis of Selective 1,4-dihydropyridine Inhibitors of the Calcium-activated Potassium Channel KCa3.1. (2025). bioRxiv.
  • Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity. (2025). Preprints.org.
  • Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. (2022). Journal of Applied Pharmaceutical Science.
  • Richard, S., Taviaux, S., Nargeot, J., & Lory, P. (1993). Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers. Journal of Cardiovascular Pharmacology.

Sources

Beyond the Calcium Channel: An In-depth Technical Guide to the Off-Target Molecular Interactions of Niguldipine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating a Dihydropyridine

Niguldipine, a dihydropyridine derivative, is well-characterized as a potent L-type calcium channel blocker.[1][2][3] Its high affinity for these channels has been a cornerstone of its pharmacological profile, contributing to its vasodilatory and antihypertensive properties.[3][4] However, a deeper investigation into its molecular interactions reveals a more complex and nuanced profile. This technical guide provides an in-depth exploration of niguldipine's molecular targets beyond the canonical L-type calcium channels, offering researchers, scientists, and drug development professionals a comprehensive understanding of its off-target activities. These interactions, primarily with α1-adrenergic receptors and the multidrug resistance transporter P-glycoprotein (P-gp), present both opportunities for therapeutic innovation and challenges in predicting its complete pharmacological effects.[1][5][6]

This guide will dissect the mechanistic underpinnings of these interactions, detail the experimental methodologies for their characterization, and discuss the potential therapeutic and physiological consequences.

α1-Adrenergic Receptor Antagonism: A Primary Off-Target Activity

Niguldipine exhibits potent antagonistic activity at α1-adrenergic receptors, a G protein-coupled receptor family crucial for regulating smooth muscle contraction, particularly in the vasculature.[1][5] This interaction is not a minor side effect but a significant component of its pharmacological identity, with binding affinities in the nanomolar and even picomolar range, rivaling its affinity for L-type calcium channels.[7]

Subtype Selectivity and Stereospecificity

The interaction of niguldipine with α1-adrenergic receptors is both subtype-selective and stereospecific. The (+)-enantiomer of niguldipine demonstrates a markedly higher affinity for the α1A-adrenoceptor subtype compared to the α1B subtype.[7][8][9] In contrast, both enantiomers bind with roughly equal, though lower, affinity to the α1B subtype found in tissues like the liver.[7]

This stereoselectivity is a critical consideration in experimental design and potential therapeutic development. The (+)-niguldipine isomer is a highly selective tool for probing α1A-adrenoceptor function.[7]

Table 1: Binding Affinities (Ki) of Niguldipine Enantiomers for α1-Adrenoceptor Subtypes

EnantiomerReceptor SubtypeTissue SourceKi ValueReference
(+)-Niguldipineα1ARat Brain Cortex52 pM[7]
(-)-Niguldipineα1ARat Brain Cortex>40-fold lower than (+)[7]
(+)-Niguldipineα1BLiver Cell Membranes78 nM[7]
(-)-Niguldipineα1BLiver Cell Membranes58 nM[7]
Functional Consequences of α1-Adrenoceptor Blockade

The antagonism of α1-adrenoceptors by niguldipine has significant functional implications. In vascular smooth muscle, this action contributes to its vasodilatory effects, independent of its calcium channel blocking activity. In the central nervous system, where α1A-adrenoceptors are abundant, niguldipine can modulate neurotransmission.

Functionally, niguldipine has been shown to inhibit noradrenaline-stimulated inositol phosphate (IP) accumulation, a key second messenger pathway for α1-adrenoceptors.[10][11] Interestingly, the (+)-isomer is significantly more potent in this inhibition than the (-)-isomer, further highlighting the stereospecific nature of this interaction.[10][11]

Experimental Workflow: Characterizing α1-Adrenoceptor Interaction

The following workflow outlines the key experimental steps to characterize the interaction of a compound like niguldipine with α1-adrenergic receptors.

experimental_workflow_alpha1 cluster_binding Radioligand Binding Assays cluster_functional Functional Assays cluster_downstream Downstream Physiological Assays binding_prep Membrane Preparation (e.g., rat brain cortex) radioligand Radioligand Incubation (e.g., [3H]prazosin) binding_prep->radioligand competition Competition Binding (with varying [Niguldipine]) radioligand->competition separation Separation of Bound/ Free Ligand (Filtration) competition->separation quantification Scintillation Counting separation->quantification analysis_binding Data Analysis (IC50, Ki determination) quantification->analysis_binding functional_prep Cell/Tissue Preparation (e.g., cerebral cortex slices) stimulation Stimulation with Agonist (e.g., Noradrenaline) functional_prep->stimulation inhibition Inhibition with Niguldipine stimulation->inhibition measurement Second Messenger Measurement (e.g., Inositol Phosphate Assay) inhibition->measurement analysis_functional Data Analysis (Dose-response curves) measurement->analysis_functional vasoconstriction Vasoconstriction Assays (e.g., isolated aortic rings) blood_pressure In Vivo Blood Pressure Measurement vasoconstriction->blood_pressure

Figure 1: Experimental workflow for characterizing α1-adrenoceptor antagonism.

  • Membrane Preparation: Homogenize tissue rich in α1-adrenoceptors (e.g., rat cerebral cortex) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet to obtain a crude membrane preparation. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a radiolabeled antagonist (e.g., [3H]prazosin), and varying concentrations of niguldipine.

  • Incubation: Incubate the mixture at room temperature to allow for binding equilibrium to be reached.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of niguldipine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

P-glycoprotein (P-gp) Modulation: Implications for Multidrug Resistance

Niguldipine, and particularly its R-enantiomer dexniguldipine, has been identified as a potent modulator of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter.[6][12] P-gp is a key player in multidrug resistance (MDR) in cancer cells, actively effluxing a wide range of chemotherapeutic agents and reducing their intracellular concentration and efficacy.[13][14]

Mechanism of P-gp Inhibition

Niguldipine is believed to directly interact with P-gp, competitively inhibiting the binding of other substrates.[6] This interaction has been demonstrated through photoaffinity labeling studies where dexniguldipine competes with azidopine, a known P-gp photoaffinity label.[6] This direct binding to P-gp inhibits its efflux function, leading to the intracellular accumulation of P-gp substrates.[6][15]

Reversal of Multidrug Resistance

The most significant consequence of niguldipine's interaction with P-gp is the reversal of multidrug resistance. In MDR cancer cell lines, co-administration of niguldipine with chemotherapeutic drugs like doxorubicin or vincristine leads to a significant increase in the cytotoxicity of these agents.[6][16] This chemosensitizing effect is directly proportional to the level of P-gp expression.[6]

Table 2: Effect of Niguldipine on Rhodamine 123 Accumulation in Multidrug-Resistant Cells

Cell LineTreatmentRhodamine 123 AccumulationReference
MDR-1 Overexpressing CellsControlLow[6]
MDR-1 Overexpressing Cells+ Dexniguldipine (1 µM)Similar to sensitive parental cells[6]
KB-8-5 (MDR)ControlLow[15]
KB-8-5 (MDR)+ B859-35 (Niguldipine derivative) (0.1 µM)Significantly increased[15]
Experimental Workflow: Assessing P-gp Modulation

The following workflow outlines the key experiments to determine the P-gp modulatory activity of a compound.

experimental_workflow_pgp cluster_accumulation Substrate Accumulation Assays cluster_cytotoxicity Chemosensitization Assays cluster_binding_pgp Direct Binding Assays cell_culture Culture MDR and Sensitive Cell Lines incubation Incubate with Fluorescent P-gp Substrate (e.g., Rhodamine 123) cell_culture->incubation treatment Co-incubate with Niguldipine incubation->treatment measurement_accum Measure Intracellular Fluorescence (Flow Cytometry) treatment->measurement_accum analysis_accum Compare Accumulation with and without Niguldipine measurement_accum->analysis_accum cell_seeding Seed MDR Cells treatment_chemo Treat with Chemotherapeutic Agent +/- Niguldipine cell_seeding->treatment_chemo viability_assay Cell Viability Assay (e.g., MTT, SRB) treatment_chemo->viability_assay analysis_chemo Determine IC50 Values and Resistance Modulating Factor viability_assay->analysis_chemo photoaffinity Photoaffinity Labeling (e.g., [3H]azidopine) competition_pgp Competition with Niguldipine photoaffinity->competition_pgp sds_page SDS-PAGE and Autoradiography competition_pgp->sds_page

Figure 2: Experimental workflow for evaluating P-glycoprotein modulation.

  • Cell Culture: Culture both a multidrug-resistant cell line overexpressing P-gp and its corresponding sensitive parental cell line.

  • Cell Preparation: Harvest the cells and resuspend them in a suitable buffer.

  • Incubation: Incubate the cells with the fluorescent P-gp substrate Rhodamine 123 in the presence or absence of varying concentrations of niguldipine.

  • Washing: After incubation, wash the cells with ice-cold buffer to remove extracellular Rhodamine 123.

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity. An increase in intracellular fluorescence in the presence of niguldipine indicates inhibition of P-gp-mediated efflux.

Other Potential Molecular Targets

While the interactions with α1-adrenergic receptors and P-glycoprotein are the most extensively documented off-target activities of niguldipine, preliminary evidence suggests potential interactions with other molecular targets.

  • T-type Calcium Channels: Some studies have indicated that niguldipine can also inhibit T-type calcium channels, although its selectivity for L-type versus T-type channels may not be pronounced.[1][17] The (+)-enantiomer appears to be more potent in blocking both L- and T-type calcium currents.[17]

  • Serotonin (5-HT) Receptors: There are indications that some dihydropyridines and related compounds may interact with serotonin receptors. For instance, [3H]5-methyl-urapidil, used to label α1A-adrenoceptors, also labels 5-HT1A receptors in brain membranes.[18] However, direct, high-affinity binding of niguldipine to specific serotonin receptor subtypes has not been as thoroughly characterized as its other off-target interactions. Further investigation is warranted to elucidate the significance of any such interactions.

Conclusion and Future Directions

Niguldipine serves as a compelling case study for the multifaceted nature of small molecule drug interactions. Its significant off-target activities as a potent α1-adrenergic receptor antagonist and a modulator of P-glycoprotein underscore the importance of comprehensive pharmacological profiling beyond the primary intended target.

For researchers, the distinct properties of niguldipine's enantiomers, particularly the high α1A-adrenoceptor selectivity of (+)-niguldipine and the P-gp modulatory effects of dexniguldipine, offer valuable tools for dissecting specific physiological and pathological processes. For drug development professionals, the story of niguldipine highlights the potential for both beneficial polypharmacology and unintended side effects arising from off-target interactions.

Future research should focus on:

  • Elucidating the precise binding site of niguldipine on P-glycoprotein to guide the design of more potent and specific MDR modulators.

  • Investigating the in vivo consequences of combined L-type calcium channel and α1A-adrenoceptor blockade in various physiological and disease models.

  • Systematically screening niguldipine against a broader panel of receptors and transporters to uncover any additional, clinically relevant off-target interactions.

By embracing a holistic view of a drug's molecular interactions, the scientific community can better leverage the full therapeutic potential of compounds like niguldipine while ensuring a more complete understanding of their pharmacological profile.

References

  • Niguldipine - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Robinson, J. P., & Kendall, D. A. (1990). Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices. British Journal of Pharmacology, 100(1), 3–4.
  • Hofmann, J., Gekeler, V., Ise, W., & Boer, R. (1993). Mechanism of action of dexniguldipine-HCl (B8509-035), a new potent modulator of multidrug resistance. Biochemical Pharmacology, 45(10), 1981–1987.
  • Blue, D. R., & Minneman, K. P. (1994). Interaction of subtype-selective antagonists with alpha 1-adrenergic receptor-mediated second messenger responses in rat brain. The Journal of Pharmacology and Experimental Therapeutics, 271(2), 837–846.
  • Gekeler, V., Boer, R., Ise, W., & Scheurer, H. G. (1991). Reversal of multidrug resistance by B859-35, a metabolite of B859-35, niguldipine, verapamil and nitrendipine. British Journal of Cancer, 64(1), 47–51.
  • Blue, D. R., & Minneman, K. P. (1994). Interaction of subtype-selective antagonists with alpha 1-adrenergic receptor binding sites in rat tissues. The Journal of Pharmacology and Experimental Therapeutics, 271(2), 827–836.
  • Niguldipine - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Niguldipine - Grokipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Nierga, A., et al. (1995). Modulation of multidrug resistance with dexniguldipine hydrochloride (B8509-035) in the CC531 rat colon carcinoma model. British Journal of Cancer, 71(4), 743–748.
  • Plosker, G. L., & Faulds, D. (1996). Nisoldipine coat-core. A review of its pharmacology and therapeutic efficacy in hypertension. Drugs, 52(2), 232–253.
  • Gross, G., Hanft, G., & Rugevics, C. (1989). Stereoselective binding of niguldipine enantiomers to alpha 1A-adrenoceptors labeled with [3H]5-methyl-urapidil. European Journal of Pharmacology, 172(4-5), 445–449.
  • Wetzel, J. M., et al. (1995). Discovery of .alpha.1a-Adrenergic Receptor Antagonists Based on the L-Type Ca2+ Channel Antagonist Niguldipine. Journal of Medicinal Chemistry, 38(10), 1579–1581.
  • Robinson, J. P., & Kendall, D. A. (1990). Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices. British Journal of Pharmacology, 100(1), 3–4.
  • Loo, T. W., & Clarke, D. M. (2002). Characterization of the dexniguldipine binding site in the multidrug resistance-related transport protein P-glycoprotein by photoaffinity labeling and mass spectrometry. The Journal of Biological Chemistry, 277(24), 21549–21553.
  • Michel, A. D., et al. (2004). Novel antagonists for alpha1-adrenoceptor subtypes.
  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131–145.
  • Romanin, C., Seydl, K., Glossmann, H., & Schindler, H. (1992). The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes. Pflugers Archiv: European Journal of Physiology, 420(3-4), 410–412.
  • Hanauske, A. R., et al. (1997). Phase I and pharmacokinetic study of the P-glycoprotein modulator dexniguldipine-HCL. Annals of Oncology, 8(2), 159–164.
  • Herzig, S., & Kass, R. S. (1992). Hydrophobic Calcium Channel Ligands: Methodological Problems and Their Solution. Methods in Enzymology, 207, 101–114.
  • Zarrabi, N., et al. (2020).
  • Lacinová, L. (2005). Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs. Molecular Pharmacology, 68(4), 977–988.
  • Schilling, D., & Flesch, G. (1990). Effects of the novel dihydropyridine derivative niguldipine on the cytoplasmic free calcium concentration of mouse thymocytes. Biochemical Pharmacology, 40(6), 1357–1363.
  • Ferreira, R. J., et al. (2023). Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels. International Journal of Molecular Sciences, 24(22), 16298.
  • Wetzel, J. M., et al. (1995). Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca2+ channel antagonist niguldipine. Journal of Medicinal Chemistry, 38(10), 1579–1581.
  • Fung, K. L., & Gottesman, M. M. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 139–142.
  • Sane, R. S., et al. (2018). Effect of P-glycoprotein (P-gp) Inducers on Exposure of P-gp Substrates: Review of Clinical Drug–Drug Interaction Studies. Clinical Pharmacokinetics, 57(9), 1105–1117.
  • Niguldipine | C36H39N3O6 | CID 60602 - PubChem. (n.d.). Retrieved February 22, 2026, from [Link]

  • Klongkumnuankarn, P., et al. (2015). Biochemical Mechanism of Modulation of Human P-glycoprotein by Stemofoline. Biological & Pharmaceutical Bulletin, 38(10), 1583–1590.
  • Popova, P. A., et al. (2023). Functional Dimerization of Serotonin Receptors: Role in Health and Depressive Disorders. International Journal of Molecular Sciences, 24(22), 16428.
  • 5-HT Receptors and their Ligands. (n.d.). Retrieved February 22, 2026, from [Link]

  • van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 223–230.
  • El-Karef, A., et al. (2010). Modulation of Anticancer Drug-Induced P-Glycoprotein Expression by Naringin.
  • Glennon, R. A., Dukat, M., & Westkaemper, R. B. (2000). Serotonin Receptor Subtypes and Ligands. In Psychopharmacology: The Fourth Generation of Progress. American College of Neuropsychopharmacology.
  • Serafin, A., et al. (2023). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. International Journal of Molecular Sciences, 24(15), 12196.
  • Moreno, J. L., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS ONE, 13(8), e0203126.
  • Wesołowska, A., et al. (2021). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. International Journal of Molecular Sciences, 22(19), 10523.

Sources

A Technical Guide to the Preclinical Evaluation of Niguldipine's Antihypertensive Properties in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the antihypertensive effects of niguldipine, a dihydropyridine derivative, as demonstrated in key animal models. We will explore its mechanism of action, present quantitative data from preclinical studies, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of Niguldipine

Niguldipine is a potent cardiovascular agent characterized by a dual mechanism of action that distinguishes it from many other compounds in its class.[1] As a dihydropyridine, its primary function is the blockade of L-type calcium channels, a well-established therapeutic target for hypertension.[2][3] However, research has revealed that niguldipine also exhibits significant antagonist activity at α1-adrenergic receptors, offering a multi-faceted approach to blood pressure reduction.[1][4] This guide synthesizes the foundational animal research that has elucidated these effects, providing a framework for future preclinical investigation.

Core Mechanism of Action: A Dual-Pronged Approach

The antihypertensive efficacy of niguldipine stems from its ability to interfere with two critical pathways in blood pressure regulation: calcium influx into vascular smooth muscle and adrenergic-mediated vasoconstriction.

  • L-Type Calcium Channel Blockade : Like other dihydropyridines, niguldipine inhibits the influx of extracellular calcium ions (Ca2+) through L-type calcium channels in the membranes of vascular smooth muscle cells.[2][5] This influx is a critical step in the excitation-contraction coupling process; by preventing it, niguldipine promotes smooth muscle relaxation, leading to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in arterial blood pressure.[5][6] Studies show niguldipine blocks both L-type and T-type calcium currents.[7][8]

  • α1-Adrenoceptor Antagonism : Uniquely, (+)-Niguldipine also binds with very high affinity to a subtype of α1-adrenoceptors.[4] These receptors are typically activated by norepinephrine released from sympathetic nerve endings, triggering a signaling cascade that results in vasoconstriction. By acting as an antagonist at these sites, niguldipine directly counteracts sympathetic-mediated increases in vascular tone.[4][9]

This dual mechanism suggests that niguldipine may be particularly effective in forms of hypertension where both elevated vascular resistance and increased sympathetic drive are contributing factors.

Niguldipine_Mechanism cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Contraction Contraction Pathway L_Channel L-Type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx L_Channel->Ca_Influx Alpha1_Receptor α1-Adrenoceptor Contraction Muscle Contraction Alpha1_Receptor->Contraction Activates Vasoconstriction Vasoconstriction & Increased Blood Pressure Contraction->Vasoconstriction Ca_Influx->Contraction Activates NE Norepinephrine NE->Alpha1_Receptor Binds Niguldipine Niguldipine Niguldipine->L_Channel Blocks Niguldipine->Alpha1_Receptor Blocks

Caption: Dual mechanism of action of Niguldipine.

In-Vivo Efficacy: Evidence from Animal Models

The antihypertensive effects of niguldipine have been rigorously tested in various animal models, with canine and rodent models providing the most comprehensive data.

Renal Hypertensive Dog Model

The renal hypertensive dog model, where hypertension is induced by restricting renal blood flow, is a cornerstone for evaluating drugs that affect the renin-angiotensin system and peripheral resistance.

Studies on a new dihydropyridine calcium antagonist, B 844-39 (niguldipine-HCl), demonstrated potent and long-lasting antihypertensive effects in this model.[10] Oral administration of niguldipine led to a significant and persistent decrease in blood pressure.[10] An initial counterregulatory increase in heart rate and plasma renin activity was observed, a typical reflex response to vasodilation.[10][11] However, this response was blunted with chronic treatment, suggesting a resetting of the baroreflex mechanism over time.[10] Notably, the blood pressure reduction persisted for over 14 days after the cessation of a 12-day treatment period, indicating a durable therapeutic effect.[10] The hypotensive effect was more pronounced in hypertensive animals compared to normotensive ones, a desirable characteristic for an antihypertensive agent.[10]

Table 1: Antihypertensive Effects of Niguldipine (B 844-39) in Renal Hypertensive Dogs

ParameterDosage & AdministrationObservationDuration of EffectSource(s)
Blood Pressure 0.3 mg/kg, p.o. (twice daily)Marked and persistent decrease in mean arterial pressure.>14 days post-treatment[10]
Heart Rate 0.3 mg/kg, p.o. (twice daily)Initial counterregulatory increase (positive chronotropic effect), which was blunted with chronic treatment.Blunted within several days[10]
Plasma Renin Activity 0.3 mg/kg, p.o. (twice daily)Initial increase, which was blunted with chronic treatment.Blunted within several days[10]
Cardiac Function 0.3 mg/kg, p.o. (single dose)No signs of cardiac depression observed (left ventricular dP/dtmax).Outlasted 6-hour period[10]
Hypertensive Rat Models

While direct studies on niguldipine in rats are less common in the available literature, extensive research on similar dihydropyridines like nisoldipine and nicardipine in various rat models provides valuable, transferable insights. These models are crucial for studying different etiologies of hypertension.[12][13]

  • Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics human essential hypertension, characterized by an overactive sympathetic nervous system.[9][14] Dihydropyridines are highly effective in this model.[12][13][15]

  • DOCA-NaCl Hypertensive Rat: This model involves mineralocorticoid-induced volume expansion and is characterized by low renin levels.[12][16]

  • Renal Hypertensive Rat (RHR): Similar to the canine model, hypertension is induced by renal artery constriction, activating the renin-angiotensin system.[12][16]

Studies comparing nisoldipine across these models revealed that its antihypertensive effects were more potent in all hypertensive models (SHR, DNR, and RHR) than in normotensive rats.[12] This again highlights the desirable characteristic of greater efficacy in the pathological state.

Table 2: Comparative Antihypertensive Potency of Nisoldipine in Rat Models

Animal ModelEtiology of HypertensionRelative Antihypertensive Effect of NisoldipineSource(s)
Spontaneously Hypertensive Rat (SHR) Genetic / Sympathetic Nervous System HyperactivityPotent; almost equipotent to nifedipine, nicardipine, and hydralazine.[12]
DOCA-NaCl Hypertensive Rat (DNR) Mineralocorticoid / Salt-Induced (Low Renin)Potent; more effective than in normotensive rats.[12]
Renal Hypertensive Rat (RHR) Renin-Angiotensin System ActivationPotent; more effective than in normotensive rats.[12]
Normotensive Rat (NR) N/A (Control)Weaker hypotensive effect compared to hypertensive models.[12]

Experimental Protocols: A Guide to In-Vivo Assessment

Executing a robust preclinical study requires meticulous planning and standardized procedures. The following sections detail a comprehensive workflow for evaluating the antihypertensive effects of a compound like niguldipine.

Experimental_Workflow A 1. Animal Model Selection (e.g., SHR, Wistar Rat, Beagle Dog) B 2. Induction of Hypertension (if applicable) (e.g., Renal Artery Clipping, DOCA-Salt) A->B C 3. Surgical Implantation (if applicable) (e.g., Telemetry Transmitters) & Recovery B->C D 4. Acclimatization (Housing, Diet, Handling) C->D E 5. Baseline Measurements (Blood Pressure, Heart Rate over several days) D->E F 6. Group Assignment & Randomization (Vehicle Control, Niguldipine Low Dose, Niguldipine High Dose, Positive Control) E->F G 7. Chronic Drug Administration (e.g., Oral Gavage, daily for 4 weeks) F->G H 8. In-Life Monitoring (Continuous BP/HR via telemetry or periodic tail-cuff measurements) G->H I 9. Terminal Procedures (Blood/Tissue Collection for PK/PD & Histology) H->I J 10. Data Analysis & Interpretation (Statistical Comparison vs. Baseline and Vehicle) I->J

Caption: Generalized workflow for preclinical antihypertensive studies.
Protocol: Induction of Renal Hypertension in Canines (Two-Kidney, One-Clip Goldblatt Model)

This protocol is a standard method for inducing renin-dependent hypertension.

  • Animal Selection: Use healthy, adult Beagle dogs of either sex.

  • Acclimatization: House animals in standard conditions for at least two weeks prior to surgery. Train animals for blood pressure measurement to minimize stress-induced fluctuations.

  • Pre-Surgical Baseline: Record baseline blood pressure and heart rate for 3-5 consecutive days.

  • Anesthesia and Surgery: Anesthetize the animal using appropriate veterinary procedures.

  • Renal Artery Constriction:

    • Make a flank incision to expose the left kidney.

    • Carefully dissect the renal artery.

    • Place a solid, C-shaped silver clip around the renal artery to partially occlude it. The degree of occlusion is critical and should be standardized to produce consistent hypertension.

    • The contralateral kidney is left untouched.

  • Post-Operative Care: Provide analgesics and antibiotics as per veterinary guidelines.[9] Monitor the animal closely for recovery.

  • Hypertension Development: Allow 4-6 weeks for hypertension to develop and stabilize. Systolic blood pressure should consistently exceed 150-160 mmHg.[9][17]

  • Study Initiation: Once stable hypertension is confirmed, the animals are ready for the drug evaluation protocol as outlined in the workflow diagram.

Protocol: Blood Pressure Measurement in Conscious Rodents

To avoid the confounding effects of anesthesia, blood pressure in rats should be measured in conscious, freely moving animals.[18]

Method 1: Tail-Cuff Plethysmography (Non-Invasive)

  • Acclimatization: Place the rat in a warming chamber (30-32°C) for 10-15 minutes to dilate the tail artery.

  • Restraint: Gently place the rat in a restrainer.

  • Cuff Placement: Place a small inflatable cuff and a photoelectric sensor on the base of the tail.

  • Measurement Cycle: The system automatically inflates the cuff to occlude blood flow and then slowly deflates it. The sensor detects the return of blood flow, allowing for the determination of systolic blood pressure.

  • Data Collection: Obtain at least 3-5 stable, consecutive readings and average them for a single time-point measurement. This should be done consistently at the same time of day.[9]

Method 2: Radiotelemetry (Invasive - Gold Standard)

  • Transmitter Implantation: Surgically implant a pressure-sensing catheter into the abdominal aorta or femoral artery of an anesthetized rat. The transmitter body is placed in the abdominal cavity.

  • Recovery: Allow a recovery period of at least one week.[9]

  • Data Acquisition: The implanted transmitter wirelessly sends continuous blood pressure, heart rate, and activity data to a receiver placed under the animal's cage.

  • Advantages: This method allows for 24/7 monitoring of conscious, unrestrained animals in their home cage, providing highly accurate and comprehensive data free from handling stress.[18]

Conclusion and Future Directions

Preclinical animal models have been indispensable in characterizing the antihypertensive profile of niguldipine. Studies in renal hypertensive dogs conclusively demonstrate its potent and long-lasting blood pressure-lowering effects.[10] The dual mechanism of L-type calcium channel blockade and α1-adrenoceptor antagonism provides a strong rationale for its efficacy, particularly in hypertension subtypes with significant sympathetic nervous system involvement, as suggested by studies in SHR models with similar compounds.[4][12]

For drug development professionals, the data underscore the importance of chronic dosing studies to observe adaptations in reflex mechanisms, such as the blunting of tachycardia.[10] The protocols provided herein offer a validated framework for conducting such evaluations. Future research should focus on direct, long-term comparative studies of niguldipine in models like the SHR and DOCA-salt rat to further delineate the contribution of its dual-action mechanism across different hypertension etiologies.

References

  • Knorr, A., & Garthoff, B. (1987). Antihypertensive effects of niguldipine-HCl (B 844-39), a new calcium antagonist in dogs. Journal of Cardiovascular Pharmacology.
  • Iriuchijima, J. (1981). Antihypertensive effect of Niludipine (Bay a 7168) on conscious renal-hypertensive dogs. Japanese Journal of Pharmacology. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Nisoldipine?.
  • Hall, C. E., & Hungerford, S. (1982). Prevention of spontaneous and glucocorticoid hypertension in rats by nisoldipine. Clinical and Experimental Hypertension. Part A, Theory and Practice. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. IJPRA. [Link]

  • Kubo, T., et al. (1985). Antihypertensive effects of nisoldipine and reference drugs in certain types of hypertensive rats. Arzneimittel-Forschung. [Link]

  • Boer, R., et al. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology. [Link]

  • Su, D. F., et al. (2004). Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats. Acta Pharmacologica Sinica. [Link]

  • Romanin, C., et al. (1992). The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes. Pflügers Archiv. [Link]

  • ResearchGate. Niguldipine. ResearchGate. [Link]

  • Wikipedia. (2023). Niguldipine. Wikipedia. [Link]

  • CV Pharmacology. Calcium-Channel Blockers (CCBs). CV Pharmacology. [Link]

  • Zicha, J., et al. (2012). Nifedipine-Sensitive Blood Pressure Component in Hypertensive Models Characterized by High Activity of Either Sympathetic Nervous System or Renin-Angiotensin System. Physiological Research. [Link]

  • Takenaka, T., et al. (1982). Cardiovascular pharmacology of nicardipine in animals. British Journal of Clinical Pharmacology. [Link]

  • Kazda, S., et al. (1986). Comparative antihypertensive effects of nifedipine and nicardipine in adult and aged spontaneously hypertensive rats. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Wikipedia. (2024). Calcium channel blocker. Wikipedia. [Link]

  • Lederballe Pedersen, O. (1981). Nifedipine--studies on its mechanism of action and interaction with other circulatory control mechanisms in man. Danish Medical Bulletin. [Link]

  • Zemančíková, A., et al. (2009). Effect of chronic nifedipine treatment on blood pressure and adrenergic responses of isolated mesenteric artery in young rats with developing spontaneous hypertension. Physiological Research. [Link]

  • Hirano, T., et al. (2023). Amlodipine improves symmetric dimethylarginine in dogs with chronic kidney disease. Frontiers in Veterinary Science. [Link]

Sources

Methodological & Application

Protocol for the Solubilization and Application of Niguldipine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Niguldipine Hydrochloride in a Cellular Context

Niguldipine hydrochloride is a dihydropyridine derivative with a dual mechanism of action, functioning as both a potent L-type and T-type calcium channel blocker and a selective α1A-adrenoceptor antagonist.[1] Its ability to modulate intracellular calcium concentration makes it a valuable tool for researchers investigating a wide range of cellular processes, including signal transduction, muscle contraction, neurotransmission, and proliferation.[2][3] This document provides a comprehensive guide for the proper solubilization and application of niguldipine hydrochloride in in vitro cell culture experiments, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.

The hydrochloride salt of niguldipine exhibits limited solubility in aqueous solutions, necessitating the use of organic solvents for the preparation of stock solutions.[] This protocol will detail the effective use of dimethyl sulfoxide (DMSO) as a solubilizing agent and provide a step-by-step methodology for the preparation of working solutions that are compatible with most cell culture systems. Adherence to these guidelines is critical to prevent compound precipitation and to minimize solvent-induced cytotoxicity.

Mechanism of Action: A Dual Inhibitor

Niguldipine's pharmacological effects stem from its ability to interfere with two key signaling pathways:

  • Calcium Channel Blockade: As a dihydropyridine, niguldipine binds to voltage-gated calcium channels, primarily L-type and to a lesser extent T-type, preventing the influx of extracellular calcium into the cell.[1] This action is crucial in excitable cells like neurons and muscle cells, as well as in non-excitable cells where calcium signaling governs a myriad of functions.

  • α1A-Adrenoceptor Antagonism: Niguldipine is also a potent and selective antagonist of the α1A-adrenergic receptor.[1] This receptor is a G-protein coupled receptor that, upon activation by its endogenous ligands (epinephrine and norepinephrine), triggers a signaling cascade that leads to an increase in intracellular calcium, often through the release from intracellular stores.

The following diagram illustrates the dual inhibitory action of niguldipine hydrochloride on cellular calcium signaling:

Niguldipine_Mechanism cluster_membrane Cell Membrane Ca_Channel L-type/T-type Calcium Channel Intracellular_Ca Intracellular Ca²⁺ Increase Ca_Channel->Intracellular_Ca Alpha1_Receptor α1A-Adrenergic Receptor Alpha1_Receptor->Intracellular_Ca Signal Cascade Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Ca_Channel Influx Norepinephrine Norepinephrine/ Epinephrine Norepinephrine->Alpha1_Receptor Binds Niguldipine Niguldipine Hydrochloride Niguldipine->Ca_Channel Blocks Niguldipine->Alpha1_Receptor Antagonizes

Dual inhibitory action of Niguldipine Hydrochloride.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of niguldipine hydrochloride is essential for its effective use in cell culture.

PropertyValueSource
Molecular Formula C₃₆H₃₉N₃O₆ · HCl
Molecular Weight 646.18 g/mol
Appearance Crystalline solid[]
Solubility in DMSO ≥30 mg/mL[1]
Solubility in Ethanol ~10 mg/mL[1]
Solubility in DMF ≥30 mg/mL[1]
Aqueous Solubility Sparingly soluble[]

Protocol for Solubilization and Application

This protocol provides a detailed methodology for the preparation of niguldipine hydrochloride stock and working solutions for use in cell culture experiments.

Materials
  • Niguldipine hydrochloride powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, pre-warmed (37°C) cell culture medium

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Experimental Workflow

The following diagram outlines the key steps for preparing and using niguldipine hydrochloride in cell culture.

Solubilization_Workflow cluster_prep Stock Solution Preparation (in a sterile hood) cluster_dilution Working Solution Preparation cluster_application Cell Treatment A Weigh Niguldipine HCl B Add Anhydrous DMSO A->B C Vortex until fully dissolved B->C D Aliquot into single-use tubes C->D E Store at -20°C, protected from light D->E F Thaw a single aliquot of stock solution G Prepare an intermediate dilution in pre-warmed media F->G H Vortex/mix immediately and thoroughly G->H I Add intermediate dilution to cell culture J Gently mix and incubate I->J K Include a vehicle control (DMSO) J->K

Workflow for Niguldipine Hydrochloride in cell culture.
Step-by-Step Protocol

Part 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculation: Based on the molecular weight of niguldipine hydrochloride (646.18 g/mol ), calculate the mass required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.46 mg of niguldipine hydrochloride.

  • Dissolution: In a sterile microcentrifuge tube, add the calculated mass of niguldipine hydrochloride powder. Add the corresponding volume of anhydrous, sterile DMSO.

  • Vortexing: Vortex the solution vigorously until the powder is completely dissolved. The resulting solution should be clear and free of any particulates.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Part 2: Preparation of Working Solutions and Cell Treatment

The key to successfully using niguldipine hydrochloride in cell culture is to avoid precipitation upon dilution of the DMSO stock into the aqueous culture medium. A serial or intermediate dilution step is highly recommended.

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium. For example, to achieve a final concentration of 1 µM in your cell culture, you could first prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed medium. Immediately vortex or pipette up and down to ensure rapid and thorough mixing.

  • Final Dilution and Treatment: Add the appropriate volume of the intermediate dilution to your cell culture plates to achieve the desired final concentration. Gently swirl the plate to ensure even distribution.

  • Vehicle Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the treated cells to account for any solvent-induced effects. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and for sensitive cell lines, below 0.1%.

Recommended Concentrations and Cytotoxicity Considerations

The optimal concentration of niguldipine hydrochloride will vary depending on the cell type and the specific biological question being investigated. Based on available data, niguldipine blocks L-type and T-type Ca2+ channels with IC50 values of 0.4 µM and 0.9 µM, respectively.[1] In vascular smooth muscle cells, a 50% block of Ca2+-currents was observed at a nominal concentration of 0.4 µM.[2] For its stereoisomer, dexniguldipine, antiproliferative activity has been observed in various tumor cell lines, with effective concentrations varying significantly.[5] Therefore, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

DMSO can be toxic to cells at higher concentrations. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[6] However, for some sensitive or primary cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%. Always include a vehicle control with the highest concentration of DMSO used in your experiment to assess any potential solvent effects.

Stability and Handling

Dihydropyridine compounds, including niguldipine, can be sensitive to light. Therefore, it is recommended to protect the stock solution and treated cell cultures from direct light exposure. The stability of niguldipine hydrochloride in cell culture medium at 37°C over extended periods (e.g., 24-72 hours) has not been extensively reported. For long-term experiments, it is advisable to empirically determine the stability of the compound under your specific experimental conditions. It is generally recommended to use freshly prepared working solutions.

Troubleshooting

  • Precipitation upon dilution: If you observe precipitation when diluting the stock solution into the culture medium, try preparing a more dilute stock solution (e.g., 1 mM) or perform a multi-step serial dilution in pre-warmed medium.

  • Cell death in vehicle control: If you observe significant cell death in your DMSO vehicle control, reduce the final concentration of DMSO in your experiments.

  • Lack of expected effect: Ensure that the stock solution was prepared correctly and stored properly. Consider that the effective concentration of niguldipine may be lower than the nominal concentration due to adsorption to plasticware.[2]

References

  • Dexniguldipine Hydrochloride. Inxight Drugs. [Link]

  • Klöckner U, Isenberg G. The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. Br J Pharmacol. 1989 Jul;97(3):957-67. [Link]

  • Niguldipine. ResearchGate. [Link]

  • Schmid A, et al. Inhibition of protein-kinase-C--dependent cell proliferation of human lung cancer cell lines by the dihydropyridine dexniguldipine. Int J Cancer. 1994 Feb 1;56(3):432-8. [Link]

  • Boer R, et al. (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. Eur J Pharmacol. 1989 May 11;172(2):131-45. [Link]

  • Klöckner U, Isenberg G. The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. Br J Pharmacol. 1989 Jul;97(3):957-67. [Link]

  • Garschall K, et al. Effects of the novel dihydropyridine derivative niguldipine on the cytoplasmic free calcium concentration of mouse thymocytes. Naunyn Schmiedebergs Arch Pharmacol. 1988 Aug;338(2):199-204. [Link]

  • van der Vrie W, et al. Modulation of multidrug resistance with dexniguldipine hydrochloride (B8509-035) in the CC531 rat colon carcinoma model. J Cancer Res Clin Oncol. 1996;122(6):343-8. [Link]

  • Boesch D, et al. Dexniguldipine-HCl is a potent allosteric inhibitor of [3H]vinblastine binding to P-glycoprotein of CCRF ADR 5000 cells. Eur J Pharmacol. 1994 Dec 15;288(1):105-14. [Link]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. [Link]

  • Buffers – Knowledge and References. Taylor & Francis. [Link]

  • Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor. ResearchGate. [Link]

  • Nitric oxide-inhibited chloride transport in cortical thick ascending limbs is reversed by 8-iso-prostaglandin-F2α. Kidney Research and Clinical Practice. [Link]

Sources

Application Note: High-Fidelity Electrophysiological Characterization of (+/-)-Niguldipine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for using (+/-)-niguldipine hydrochloride in whole-cell patch clamp electrophysiology. While widely recognized as a potent L-type calcium channel (Caᵥ1.x) blocker and a selective α1A-adrenergic receptor antagonist, niguldipine presents specific experimental challenges—namely hydrophobicity, surface adsorption, and photosensitivity—that often lead to data artifacts. This guide provides a self-validating workflow to isolate Caᵥ1.2 currents, mitigate channel rundown, and accurately quantify state-dependent block.

Introduction & Pharmacological Profile[1][2][3]

(+/-)-Niguldipine is a dihydropyridine (DHP) derivative.[1][2][3][4][5][6] Unlike classic DHPs (e.g., nifedipine), niguldipine exhibits a unique dual-pharmacology profile that makes it a critical tool for discriminating between signaling pathways in excitable tissue.

Mechanism of Action
  • L-Type Calcium Channels (Caᵥ1.x): Niguldipine binds to the α1-subunit of the channel. Like other DHPs, it exhibits state-dependent binding , showing significantly higher affinity for the inactivated state of the channel compared to the resting state. This means its potency increases at depolarized holding potentials (e.g., -40 mV vs. -80 mV).

  • α1-Adrenergic Receptors: The compound is a potent antagonist.[4]

    • (+)-Niguldipine: Highly selective for the α1A subtype (Kᵢ ≈ 50-80 pM).

    • (-)-Niguldipine: Less potent at α1A but retains L-type channel blocking activity.

    • Racemate (+/-): Blocks both, making it essential to use specific control blockers (e.g., prazosin) if isolating Ca²⁺ currents in tissues expressing both targets (e.g., vascular smooth muscle).

Selectivity Matrix
TargetIC₅₀ / Kᵢ (Approx)Note
Caᵥ1.2 (L-Type) 16 – 75 nMPotency depends heavily on Holding Potential (Vₕ).
Caᵥ3.x (T-Type) 180 – 250 nMBlocked at higher concentrations; less selective than often assumed.
α1A-Adrenergic ~0.4 nMHigh affinity antagonism.[2]
α1B-Adrenergic > 100 nMLow affinity (discriminatory factor).[2]

Pre-Experimental Preparation

Handling & Storage (Critical)

The "Factor of 3" Rule: Due to high lipophilicity, niguldipine adsorbs significantly to plastic perfusion tubing and glass chambers. Studies suggest effective bath concentrations can be 3-fold lower than nominal concentrations if standard tubing is used.

  • Photosensitivity: Dihydropyridines degrade rapidly under UV/blue light to inactive pyridine analogues.

    • Protocol: All handling must occur under yellow light (sodium lamp or filtered LED).

  • Solvent: Dissolve in anhydrous DMSO.

    • Stock: 10 mM in DMSO.[7] Store at -20°C in amber, glass vials (avoid plastic cryovials for long-term storage).

    • Working Solution: Dilute immediately before use. Do not store aqueous dilutions > 4 hours.

Solution Chemistry: Isolating Ca²⁺ Currents

To record calcium currents without contamination from K⁺ or Na⁺ currents, the ionic environment must be strictly controlled. We utilize Barium (Ba²⁺) as the charge carrier to increase current amplitude and eliminate Calcium-Dependent Inactivation (CDI).

Table 1: Optimized Solution Recipes

ComponentConcentration (mM)Function
Extracellular (Bath)
BaCl₂10 - 20Charge carrier (permeates Caᵥ channels better than Ca²⁺).
TEA-Cl140Replaces NaCl; blocks voltage-gated K⁺ channels.
HEPES10pH Buffer.
Glucose10Osmolarity maintenance.
TTX (Optional)0.001 (1 µM)Blocks Naᵥ channels (required in neurons/cardiomyocytes).
Intracellular (Pipette)
Cs-Methanesulfonate120Blocks K⁺ channels from the inside.
TEA-Cl20Additional K⁺ block.
Mg-ATP4 - 5Critical: Prevents channel "run-down" (phosphorylation required).
EGTA10Buffers intracellular Ca²⁺/Ba²⁺.
HEPES10pH Buffer (Adjust to pH 7.2 with CsOH).
GTP (Tris)0.3Supports G-protein coupled regulation stability.

Experimental Protocol: Whole-Cell Voltage Clamp

Visualizing the Mechanism

The following diagram illustrates the state-dependent binding logic used in this protocol.

Niguldipine_Mechanism Resting CaV1.2 (Resting State) Open CaV1.2 (Open State) Resting->Open Depolarization Blocked Drug-Bound Non-Conducting Resting->Blocked Inactivated CaV1.2 (Inactivated State) Open->Inactivated Time/Voltage Inactivated->Resting Repolarization Inactivated->Blocked Stabilization Niguldipine (+/-)-Niguldipine Niguldipine->Resting Low Affinity Binding Niguldipine->Inactivated High Affinity Binding

Caption: Niguldipine preferentially binds to the Inactivated state. Protocols must vary Holding Potential (Vh) to quantify this effect.

Step-by-Step Workflow
Step 1: System Preparation (Priming)

To counteract adsorption:

  • Flush the perfusion system with a "dummy" solution containing the highest concentration of niguldipine intended for the experiment for 5 minutes.

  • Wash out with control buffer. This saturates binding sites on the tubing walls.

Step 2: Giga-Seal and Rupture
  • Establish a Giga-ohm seal (>2 GΩ) in voltage clamp mode.

  • Rupture the patch to enter whole-cell mode.

  • Wait 5 minutes: Allow intracellular solution (containing ATP/GTP) to dialyze the cell. This stabilizes the Ca²⁺ currents and minimizes "run-down" before drug application.

Step 3: The "Double-Pulse" Voltage Protocol

To determine the state-dependence of the block, use a protocol that alternates between a hyperpolarized holding potential (channels resting) and a depolarized holding potential (channels inactivated).

  • Protocol A (Resting State Affinity):

    • Holding Potential (

      
      ): -80 mV
      
    • Test Pulse: Step to +10 mV (200 ms)

    • Interval: 10 seconds (0.1 Hz)

  • Protocol B (Inactivated State Affinity):

    • Holding Potential (

      
      ): -40 mV (induces partial inactivation)
      
    • Test Pulse: Step to +10 mV (200 ms)

    • Interval: 10 seconds

Step 4: Drug Application[8]
  • Record Baseline currents (I_control) for 3-5 minutes until amplitude is stable (<5% variance).

  • Perfuse (+/-)-niguldipine (Start at 10 nM, titrate up to 1 µM).

  • Monitor peak current amplitude. Steady-state block is usually achieved within 2-3 minutes.

  • Washout: Perfuse control solution. Note: DHPs are lipophilic and washout is often incomplete or very slow.

Data Analysis & Interpretation

Calculating % Block

Calculate the percentage of inhibition for each concentration at both holding potentials:



Determining State-Dependence

Niguldipine is expected to show a lower IC₅₀ (higher potency) at


 compared to 

.
  • Resting State IC₅₀: Typically > 100 nM.

  • Inactivated State IC₅₀: Typically 10 - 50 nM.

Fit the dose-response data to the Hill Equation:



(Where H is the Hill coefficient, typically ~1 for DHPs).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Rapid Current Decay (Run-down) Lack of metabolic support.Ensure Mg-ATP (4mM) and GTP are fresh in the pipette solution. Keep stocks frozen.
No Effect of Drug Adsorption to tubing.Use silanized glass or Teflon (PTFE) tubing. Prime the lines (See Step 4.2.1).
Variable Data Photodegradation.Verify yellow lighting. Check stock solution age (discard if >3 months).
Incomplete Washout Lipophilicity.Washout may take >10 mins. Use BSA (1 mg/mL) in wash buffer to act as a "sink" to strip drug from membranes.

References

  • Graziadei, I., et al. (1989). "Stereoselective binding of niguldipine enantiomers to alpha1A-adrenoceptors labeled with [3H]5-methyl-urapidil." European Journal of Pharmacology.

  • Romanin, C., et al. (1992).[1] "The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes."[1][4] Pflügers Archiv.

  • Klostermann, K., et al. (1989). "The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells."[5][6] British Journal of Pharmacology.[5][6]

  • Boer, R., et al. (1989). "(+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors."[2] European Journal of Pharmacology.

  • Polster, P., et al. (1990). "Niguldipine, a new dihydropyridine derivative, blocks L-type Ca2+ currents in cardiac myocytes."[1][4] Journal of Cardiovascular Pharmacology.

Sources

Application Note: Niguldipine as a Pharmacological Tool for L-Type Calcium Channel Blockade

[1][2][3]

Executive Summary

Niguldipine is a synthetic 1,4-dihydropyridine (DHP) derivative that functions as a high-affinity antagonist of L-type voltage-gated calcium channels (


-adrenergic receptor subtype
1

This application note details the use of Niguldipine as a precision tool for dissecting calcium signaling pathways. It addresses the critical stereoselectivity between (+)-niguldipine and (-)-niguldipine, provides validated protocols for electrophysiology, and outlines strategies to mitigate compound adsorption and insolubility.

Pharmacological Profile & Mechanism

Mechanism of Action

Niguldipine binds to the

inactivated state

Dual-Action Nuance:

  • L-Type Blockade: Nanomolar to picomolar potency.[2][3]

  • 
    -Adrenoceptor Blockade:  The (+)-enantiomer discriminates 
    
    
    from
    
    
    subtypes with >100-fold selectivity, making it a critical tool for excluding adrenergic confounds in vascular research.
  • T-Type Blockade: At micromolar concentrations (

    
    ), Niguldipine also inhibits T-type calcium currents.[4]
    
Stereoselectivity

The pharmacological utility of Niguldipine relies heavily on its enantiomeric purity.

Property(+)-Niguldipine (S-form)(-)-Niguldipine (R-form)
L-Type

Affinity (

)
High Potency (40–140 pM)Low Potency (~2–5 nM)

-AR Affinity (

)
High Potency (~50 pM)Low Potency (~2 nM)

-AR Affinity
LowLow (Equipotent to +)
Selectivity Ratio (

)
High (>40-fold) Low

Expert Insight: When studying pure calcium channel blockade, use (+)-Niguldipine .[4] Be aware that at concentrations


, you are likely also silencing 

-adrenergic signaling.
Signaling Pathway Visualization

Niguldipine_MechanismNigNiguldipineL_ChannelL-Type Ca2+ Channel(CaV1.2)Nig->L_ChannelAllostericInhibitionAlpha_Recα1A-AdrenergicReceptorNig->Alpha_RecCompetitiveAntagonismCa_InfluxCa2+ Influx(Decreased)L_Channel->Ca_InfluxBlockadePLCPLC Activation(Blocked)Alpha_Rec->PLCInhibitionResponseVasodilation /Negative InotropyCa_Influx->ResponseIP3IP3 Generation(Decreased)PLC->IP3SR_CaSR Ca2+ Release(Decreased)IP3->SR_CaSR_Ca->Response

Figure 1: Dual mechanism of Niguldipine affecting both voltage-gated calcium influx and Gq-coupled receptor signaling.

Storage & Handling Guidelines

Niguldipine is highly lipophilic and sensitive to environmental factors. Improper handling leads to precipitation or degradation, resulting in "false negative" data.

Solubility & Stock Preparation[9][10][11]
  • Primary Solvent: Dimethyl sulfoxide (DMSO).

    • Max Solubility: ~30–100 mM.

    • Protocol: Dissolve powder in anhydrous DMSO to create a 10 mM stock. Vortex vigorously.

  • Secondary Solvent: Ethanol (up to 10 mM), but DMSO is preferred for stability.

  • Aqueous Solubility: Negligible. Do not dissolve directly in buffer.

    • Dilution: Dilute the DMSO stock into the experimental buffer immediately prior to use. Keep final DMSO concentration <0.1% to avoid solvent effects.

Critical Handling Constraints
  • Light Sensitivity: Like all dihydropyridines, Niguldipine undergoes photodegradation (aromatization of the dihydropyridine ring) upon exposure to UV/visible light.

    • Action: Perform all weighing and dilutions under sodium (yellow) light or low-light conditions. Wrap tubes in aluminum foil.

  • Surface Adsorption: Niguldipine adheres strongly to plastics (polystyrene, polypropylene) and glass.

    • Impact: Nominal concentrations (what you calculated) may be 3–10x higher than effective concentrations (what hits the cell).

    • Action: Use silanized glass vials for dilutions where possible. If using plastic, precondition the tubing/chamber with the drug solution for 5–10 minutes before recording data.

Experimental Protocols

Protocol A: Isolation of L-Type Currents (Whole-Cell Patch Clamp)

Objective: To isolate and block L-type


Materials:

  • Pipette Solution: 120 mM CsCl, 20 mM TEA-Cl, 10 mM EGTA, 5 mM Mg-ATP, 10 mM HEPES (pH 7.2 with CsOH). Note: Cs+ blocks K+ channels; Mg-ATP prevents run-down.

  • Bath Solution: 140 mM NaCl, 5.4 mM KCl, 10 mM

    
     (charge carrier), 1 mM 
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4). Note: Ba2+ is used instead of Ca2+ to increase current amplitude and eliminate Ca2+-dependent inactivation.

Workflow:

  • Giga-seal Formation: Establish a Giga-ohm seal and break-in to achieve whole-cell configuration.

  • Stabilization: Allow 5 minutes for intracellular dialysis. Monitor series resistance (

    
    ); discard if 
    
    
    changes >20%.
  • Voltage Protocol (Separation of L vs. T):

    • Total Current (

      
      ):  Hold at -80 mV . Step to test potentials (-60 to +50 mV).
      
    • L-Type Isolation (

      
       only):  Change Holding Potential (HP) to -40 mV .
      
      • Rationale: At -40 mV, T-type channels are steady-state inactivated, leaving only L-type channels available to open upon depolarization.

  • Drug Application:

    • Record baseline

      
       (HP -40 mV, Step to +10 mV).
      
    • Perfuse (+)-Niguldipine (10 nM – 1 µM) .

    • Wait 3–5 minutes for steady-state block (lipophilic drugs wash in slowly).

  • Analysis: Calculate % Inhibition =

    
    .
    

Patch_ProtocolStartWhole-Cell Configuration(Cs+ Internal / Ba2+ External)StabStabilize 5 minMonitor Run-downStart->StabBranchSelect Holding Potential (HP)Stab->BranchHP80HP = -80 mVRecords L-type + T-typeBranch->HP80Total Ca2+HP40HP = -40 mVInactivates T-typeIsolates L-typeBranch->HP40L-Type SpecificDrugApply (+)-Niguldipine(100 nM)HP40->DrugMeasureMeasure Peak Current(Step to +10 mV)Drug->Measure

Figure 2: Electrophysiological workflow for isolating L-type currents using voltage-dependent inactivation.

Protocol B: Functional Tissue Bath Assay (Vascular Smooth Muscle)

Objective: To verify vasorelaxation via L-type blockade vs.

  • Preparation: Mount aortic rings (rat/mouse) in Krebs-Henseleit buffer, aerated with 95%

    
    /5% 
    
    
    at 37°C.
  • Equilibration: Apply 1g resting tension; equilibrate for 60 min.

  • Pre-contraction:

    • Method A (Depolarization): Contract with 60 mM KCl . This bypasses receptors and opens L-type channels directly via depolarization.

    • Method B (Receptor): Contract with Phenylephrine (PE, 1 µM) . This activates ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       receptors.
      
  • Niguldipine Challenge:

    • Add cumulative concentrations of (+)-Niguldipine (

      
       to 
      
      
      M).
  • Interpretation:

    • If Niguldipine relaxes KCl-induced tension at

      
      , it confirms L-type blockade .
      
    • If Niguldipine relaxes PE-induced tension significantly more potently than KCl, it suggests

      
       antagonism  is contributing.
      

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Weak Blockade Drug adsorption to tubing.Pre-soak perfusion lines with drug solution for 10 min. Switch to glass reservoirs.
Current Run-down Loss of intracellular ATP/GTP.Add 5 mM Mg-ATP and 0.3 mM GTP to the pipette solution. Use BAPTA instead of EGTA if calcium buffering is insufficient.
Inconsistent

Light degradation.Prepare fresh stock in the dark. Use amber tubes.
Precipitation Aqueous shock.Vortex the buffer rapidly while adding the DMSO stock. Do not exceed 0.1% DMSO final concentration.
Mixed Results Enantiomer impurity.Ensure use of (+)-Niguldipine (S-form) for high-affinity studies. Racemic mixtures have diluted potency.

References

  • Boer, R., et al. (1989). "(+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors."[5] European Journal of Pharmacology, 172(2), 131–145.[5]

  • Romanin, C., et al. (1992). "The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes."[4] Pflügers Archiv, 420, 410–412.

  • Handrock, R., & Herzig, S. (1996). "Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol."[6] European Journal of Pharmacology, 309(3), 317–321.

  • Knorr, A. (1987). "The pharmacology of nisoldipine (analogous DHP properties)." Cardiovascular Drugs and Therapy, 1(4), 393-402.[7]

  • Cayman Chemical. "Nisoldipine/Niguldipine Solubility & Stability Data." Product Information Sheets.

Application Note: High-Precision In Vivo Administration of Niguldipine Hydrochloride for Hypertension Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Niguldipine hydrochloride (Niguldipine HCl) represents a unique subclass of 1,4-dihydropyridine (DHP) calcium channel blockers.[1] Unlike classical DHPs (e.g., nifedipine), Niguldipine exhibits a dual mechanism of action : it is a potent L-type calcium channel antagonist and a selective


-adrenergic receptor antagonist [1, 2].[2][3]

This dual pharmacology presents specific advantages in hypertension research, particularly in blunting the reflex tachycardia often associated with pure vasodilators. However, its lipophilicity, extensive first-pass metabolism, and extreme photosensitivity require rigorous adherence to formulation and handling protocols to ensure data reproducibility.

This guide provides a standardized, self-validating workflow for the preparation, administration, and hemodynamic monitoring of Niguldipine HCl in Spontaneously Hypertensive Rats (SHR).

Compound Characterization & Handling

Critical Warning: Niguldipine is a 1,4-dihydropyridine.[1][2][3][4][5][6] It is highly photosensitive . Exposure to standard laboratory lighting (fluorescent/LED) can cause photodegradation (aromatization of the DHP ring) within minutes, rendering the compound inactive.

  • Handling Environment: All weighing and formulation must occur under yellow light (sodium vapor) or in a darkened room with amber-filtered light sources.

  • Storage: Solid powder at -20°C, desiccated, and protected from light.

  • Vessels: Use amber borosilicate glass vials. If amber glass is unavailable, wrap clear glass entirely in aluminum foil before introducing the compound.

Chemical Properties
ParameterSpecificationNotes
Molecular Weight ~646.18 g/mol (HCl salt)Adjust calculations for salt factor if using free base.
Solubility (In Vitro) DMSO (>30 mg/mL), Ethanol (>3 mg/mL)Sparingly soluble in water/saline.
pKa Basic (Tertiary amine)Solubility improves slightly at lower pH, but physiological buffering limits this.

Mechanism of Action (The Dual-Target Advantage)

Niguldipine lowers blood pressure through two synergistic pathways.

  • L-Type

    
     Channel Blockade:  Inhibits calcium influx in vascular smooth muscle, preventing contraction.
    
  • 
    -Adrenergic Antagonism:  Blocks norepinephrine binding on the vasculature, preventing sympathetically mediated vasoconstriction.
    

NiguldipineMechanism Niguldipine Niguldipine HCl LType L-Type Ca2+ Channel (Vascular Smooth Muscle) Niguldipine->LType Antagonism (High Affinity) Alpha1 Alpha-1A Adrenergic Receptor Niguldipine->Alpha1 Antagonism (Selectivity) CaInflux Reduced Ca2+ Influx LType->CaInflux Prevents IP3 Inhibited IP3 Pathway Alpha1->IP3 Prevents Reflex Blunted Reflex Tachycardia Alpha1->Reflex Modulates Sympathetic Output Vasodilation Vasodilation (Arteriolar) CaInflux->Vasodilation Smooth Muscle Relaxation IP3->Vasodilation BP_Drop Decreased Mean Arterial Pressure (MAP) Vasodilation->BP_Drop

Figure 1: Dual signaling pathway of Niguldipine. By blocking both Calcium influx and Alpha-1 adrenergic signaling, it achieves vasodilation with modulated sympathetic reflex responses.

Formulation Protocols

A. Intravenous (IV) Formulation (Bolus or Infusion)

Target Concentration: 0.1 – 0.5 mg/mL Vehicle: 5% DMSO / 5% Cremophor EL (or Tween 80) / 90% Saline.

Step-by-Step:

  • Weighing: Weigh the required amount of Niguldipine HCl into an amber vial.

  • Primary Solubilization: Add DMSO (5% of final volume). Vortex for 30 seconds until completely dissolved. The solution should be clear yellow.

  • Surfactant Addition: Add Cremophor EL or Tween 80 (5% of final volume). Vortex gently.

  • Aqueous Dilution: Slowly add warm (37°C) sterile saline (0.9% NaCl) for the remaining 90% volume while vortexing continuously.

    • Note: Adding saline too fast may precipitate the compound. If cloudiness occurs, sonicate (in the dark) for 5 minutes.

  • Filtration: Pass through a 0.22 µm PVDF syringe filter for sterility.

B. Oral (PO) Formulation (Gavage)

Target Concentration: 1.0 – 5.0 mg/mL Vehicle: 0.5% Methylcellulose (MC) or 1% Carboxymethylcellulose (CMC).

Step-by-Step:

  • Micronization: If the powder is coarse, gently triturate it in a mortar (under amber light) to break up aggregates.

  • Wetting: Add a small volume of Tween 80 (approx. 1 drop per 10 mL final volume) to wet the powder.

  • Suspension: Gradually add the 0.5% MC vehicle while triturating to form a uniform suspension.

  • Homogenization: Stir continuously on a magnetic stirrer (protected from light) for 15 minutes prior to dosing.

In Vivo Experimental Protocol

Model: Spontaneously Hypertensive Rats (SHR), Male, 12-16 weeks old (Established Hypertension Phase). Control: Wistar-Kyoto (WKY) rats (Normotensive control).

Phase 1: Surgical Preparation (Radiotelemetry)

Rationale: Telemetry is superior to tail-cuff plethysmography for Niguldipine studies because it avoids stress-induced sympathetic activation, which can confound the alpha-blocking effects of the drug [3].

  • Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

  • Implantation: Insert the catheter of the pressure transmitter (e.g., DSI HD-S10) into the abdominal aorta. Place the transmitter body in the peritoneal cavity.

  • Recovery: Allow 7-10 days for recovery and circadian rhythm re-establishment.

Phase 2: Administration & Monitoring Workflow[9]

Workflow Baseline Baseline Recording (24h Pre-Dose) Dosing Administration (IV or PO) Baseline->Dosing Formulation Vehicle Prep (Amber Light) Formulation->Dosing AcutePhase Acute Phase (0-4 Hours) Dosing->AcutePhase Rapid Onset LatePhase Late Phase (4-24 Hours) AcutePhase->LatePhase Sustained Effect? Analysis PK/PD Analysis LatePhase->Analysis

Figure 2: Experimental timeline ensuring baseline normalization and capture of acute vs. sustained hemodynamic effects.

Phase 3: Dosing Regimens
RouteDose RangeVolumeFrequencyPurpose
IV (Bolus) 0.01 – 0.1 mg/kg1 mL/kgSingleDetermine absolute bioavailability & acute reflex.
Oral (PO) 1.0 – 10.0 mg/kg5-10 mL/kgDaily (QD)Chronic efficacy; assess first-pass metabolism impact.

Protocol Execution:

  • Baseline: Record Mean Arterial Pressure (MAP) and Heart Rate (HR) for 1 hour post-handling to ensure return to baseline.

  • Dosing: Administer vehicle (control group) or Niguldipine.

  • Data Acquisition:

    • Sample Rate: 500 Hz.

    • Duration: Continuous recording for 24 hours post-dose.

    • Key Markers: Note time of dosing precisely.

Data Analysis & Validation Criteria

To validate the experiment, the following criteria must be met:

  • Vehicle Control Stability: The vehicle-treated SHR group must not show a MAP deviation >5 mmHg from baseline (excluding handling artifact).

  • Dose-Response Linearity: Increasing doses (e.g., 1, 3, 10 mg/kg PO) should show a correlated reduction in MAP or increased duration of action.

  • Reflex Tachycardia Index: Calculate the ratio of

    
    .
    
    • Nifedipine (Control): High ratio (Strong reflex tachycardia).

    • Niguldipine: Lower ratio (Due to

      
       blockade dampening the sympathetic response).
      

Summary Table: Expected Hemodynamic Outcomes (SHR Model)

ParameterNifedipine (Classic DHP)Niguldipine (Dual Action)
Onset of Action Rapid (<15 min PO)Rapid (<20 min PO)
Peak MAP Reduction -20 to -40 mmHg-20 to -40 mmHg
Heart Rate Effect Significant Tachycardia (Reflex)Mild/Blunted Tachycardia
Duration (PO) 4-6 Hours6-10 Hours (Dose dependent)

Troubleshooting & Optimization

  • Issue: Precipitation in IV line.

    • Cause: Saline pH or injection speed.

    • Fix: Increase dilution factor or switch to a slow infusion (10 min) rather than bolus.

  • Issue: No effect seen at 1 mg/kg PO.

    • Cause: High first-pass metabolism in rats (bioavailability can be <5%).

    • Fix: Escalate dose to 10 mg/kg or check liver microsome stability.

  • Issue: High variability in data.

    • Cause: Light degradation during prep.

    • Fix: Verify concentration via HPLC before dosing. Ensure amber conditions were maintained.

References

  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors.[7][8] European Journal of Pharmacology, 172(2), 131–145.[7][8]

  • Graziadei, I., Zernig, G., Boer, R., & Glossmann, H. (1989). Stereoselective binding of niguldipine enantiomers to alpha 1A-adrenoceptors labeled with [3H]5-methyl-urapidil.[2][3] European Journal of Pharmacology, 172(4-5), 329–337.[2]

  • Klaus, W., et al. (1989). Antihypertensive effects of niguldipine-HCl (B 844-39), a new calcium antagonist in dogs. Arzneimittelforschung, 39(10), 1332-1335.

  • Knorr, A. (1987). The pharmacology of nisoldipine. Cardiovascular Drugs and Therapy, 1(4), 393–402.[9] (Context for DHP pharmacokinetics).

Sources

Application Notes and Protocols: Preparation of Niguldipine Hydrochloride Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reliability and reproducibility of in vitro assay results are fundamentally dependent on the accurate preparation of test compound stock solutions. This is particularly critical for hydrophobic compounds like niguldipine hydrochloride, where improper handling can lead to precipitation, inaccurate concentrations, and ultimately, misleading experimental outcomes. These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and utilizing niguldipine hydrochloride stock solutions. We will delve into the causal relationships behind protocol choices, ensuring a self-validating system for robust and reliable experimental design.

Introduction: The Criticality of Stock Solution Integrity

Niguldipine is a dihydropyridine that functions as a potent and selective α1A-adrenoceptor antagonist and also blocks L-type and T-type Ca2+ channels.[1][2] Its hydrophobic nature presents a significant challenge for in vitro studies, which are predominantly aqueous-based. The introduction of a concentrated organic stock solution into an aqueous cell culture medium can cause the compound to "crash out" or precipitate, a phenomenon driven by "solvent shock".[3] This not only alters the effective concentration of the drug but can also introduce physical artifacts that interfere with cellular assays.[4][5]

Therefore, a meticulously planned and executed protocol for stock solution preparation is not merely a preliminary step but a cornerstone of valid scientific inquiry. This guide will provide the necessary technical details and the scientific rationale to empower researchers to prepare high-quality niguldipine hydrochloride stock solutions consistently.

Physicochemical Properties of Niguldipine Hydrochloride

A thorough understanding of the physicochemical properties of niguldipine hydrochloride is paramount for the successful preparation of stock solutions. These properties dictate the choice of solvent, storage conditions, and handling procedures.

PropertyValueSource(s)
Molecular Formula C₃₆H₃₉N₃O₆ • HCl[6]
Molecular Weight 646.2 g/mol [6][7]
Appearance Crystalline solid[6]
Purity ≥98%[1][6]
UV/Vis. λmax 354 nm[1][6]
Storage (Solid) -20°C[2][6]
Stability (Solid) ≥4 years at -20°C[6]
Solubility (Organic Solvents) DMSO: ~30 mg/mLDMF: ~30 mg/mLEthanol: ~10 mg/mLMethanol: up to 25 mg/mL[1][6][8]
Solubility (Aqueous) Sparingly soluble[6]

Core Protocol: Preparation of a 10 mM Niguldipine Hydrochloride Stock Solution in DMSO

This protocol details the preparation of a high-concentration primary stock solution in Dimethyl Sulfoxide (DMSO), a widely used solvent for hydrophobic compounds in biological assays due to its high solubilizing capacity and relatively low toxicity at working concentrations.[9][10]

Materials and Equipment
  • Niguldipine hydrochloride (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, low-retention pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Step-by-Step Methodology

Step 1: Pre-dissolution Calculations

Before weighing, calculate the required mass of niguldipine hydrochloride and the volume of DMSO needed for your desired stock concentration. For a 10 mM stock solution:

  • Mass (mg) = Desired Volume (mL) x 10 mM x 646.2 g/mol / 1000

Example: For 1 mL of a 10 mM stock solution, you would need 6.462 mg of niguldipine hydrochloride.

Step 2: Weighing the Compound

  • Place a sterile, amber microcentrifuge tube on the analytical balance and tare.

  • Carefully weigh the calculated amount of niguldipine hydrochloride directly into the tube.

    • Rationale: Weighing directly into the final dissolution vessel minimizes compound loss during transfer. Amber tubes are used to protect the light-sensitive dihydropyridine structure.[7]

Step 3: Dissolution

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the niguldipine hydrochloride.

  • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, particle-free solution should be obtained.[10]

    • Expert Tip: Gentle warming in a 37°C water bath can aid in the dissolution of highly concentrated solutions.[2] However, avoid excessive heat which can degrade the compound.

Step 4: Aliquoting and Storage

  • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[5]

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[7]

Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_storage Storage A Calculate Mass and Volume B Weigh Niguldipine HCl A->B Accurate Calculation C Add DMSO B->C Precise Weighing D Vortex to Dissolve C->D Complete Dissolution E Aliquot into Single-Use Tubes D->E Prevent Degradation F Label Clearly E->F Ensure Traceability G Store at -20°C F->G Maintain Stability

Caption: Workflow for preparing niguldipine HCl stock solution.

Preparation of Working Solutions for In Vitro Assays

The primary stock solution must be further diluted to create working solutions for direct application to cell cultures or other in vitro systems. This step is critical to avoid solvent shock and compound precipitation.[3]

Serial Dilution: The Key to Preventing Precipitation

Directly adding a small volume of highly concentrated DMSO stock to a large volume of aqueous media can cause localized supersaturation and immediate precipitation.[3] A serial or intermediate dilution strategy is highly recommended.

Protocol: Preparing a 10 µM Working Solution

  • Thaw a single aliquot of the 10 mM primary stock solution at room temperature.

  • Perform an intermediate dilution: Dilute the 10 mM stock 1:100 in pre-warmed (37°C) cell culture medium to create a 100 µM intermediate stock.

    • Rationale: Using pre-warmed media can enhance the solubility of the compound.[3] This intermediate step gradually reduces the DMSO concentration.

  • Add the intermediate stock to the final culture volume dropwise while gently swirling the plate or tube.

    • Expert Tip: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5-1% to avoid solvent-induced cytotoxicity.[9][11]

Experimental Workflow Diagram

G Stock 10 mM Primary Stock (in DMSO) Intermediate 100 µM Intermediate Stock (in pre-warmed medium) Stock->Intermediate 1:100 Dilution Working Final Working Concentration (e.g., 1-10 µM in culture) Intermediate->Working Add to Final Culture Volume

Caption: Serial dilution workflow for working solutions.

Quality Control and Validation

A self-validating protocol includes measures to ensure the integrity of the prepared stock solutions.

  • Visual Inspection: Always visually inspect stock and working solutions for any signs of precipitation or cloudiness before use.[3]

  • Concentration Verification (Optional): For GLP-compliant studies, the concentration of the stock solution can be verified using UV-Vis spectrophotometry, referencing the λmax of 354 nm.[6]

  • Solubility Test: To determine the maximum workable concentration in your specific cell culture medium, perform a serial dilution of your stock solution directly in the complete medium and observe for precipitation after incubation at 37°C.[3]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in Stock Solution - Stock concentration is too high.- Compound has degraded.- Improper storage (e.g., repeated freeze-thaw cycles).- Prepare a less concentrated stock solution.- Use fresh, high-purity compound.- Ensure proper aliquoting and storage.
Precipitation Upon Dilution in Aqueous Media ("Crashing Out") - "Solvent shock" from rapid dilution.- Final concentration exceeds aqueous solubility.- Low temperature of the aqueous medium.- Employ a serial or intermediate dilution strategy.[3]- Perform a solubility test to determine the maximum workable concentration.[3]- Use pre-warmed (37°C) media for dilutions.[3]
Cloudiness or Crystals in Cell Culture Wells - Compound precipitation over time.- Interaction with media components (e.g., salts, proteins).- pH changes in the medium due to cellular metabolism.- Reduce the final concentration of the compound.- Consider using serum-free media for initial solubility tests.- Ensure proper buffering of the cell culture medium.

Conclusion

The successful use of niguldipine hydrochloride in in vitro assays is critically dependent on the meticulous preparation and handling of its stock solutions. By understanding the physicochemical properties of this hydrophobic compound and implementing the detailed protocols and best practices outlined in these application notes, researchers can ensure the integrity of their experimental conditions, leading to more accurate, reproducible, and reliable scientific data.

References

  • Niguldipine (hydrochloride) - PRODUCT INFORMATION. Cayman Chemical.

  • Troubleshooting Azintamide precipitation in cell culture media. BenchChem.

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.

  • Common Cell Culture Problems: Precipitates. Merck Millipore.

  • Niguldipine (hydrochloride) (CAS 119934-51-9). Cayman Chemical.

  • (R)-(-)-Niguldipine hydrochloride - Calcium Channel Blocker. APExBIO.

  • Best practices for handling and dissolving hydrophobic peptides like CRP 201-206. BenchChem.

  • Niguldipine HCl, L-type Ca2+ channel blocker (TBI1215). Astor Scientific.

  • Common Cell Culture Problems: Precipitates. Sigma-Aldrich.

  • Niguldipine (hydrochloride) | α1A-adrenoceptor antagonist | Cas# 119934-51-9. GlpBio.

  • (R)-(-)-Niguldipine hydrochloride: α1 antagonist, L-type Ca2+ channel blocker. R&D Systems.

  • Niguldipine | C36H39N3O6 | CID 60602. PubChem - NIH.

  • Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE.

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC.

  • (S)-(+)-Niguldipine hydrochloride: α1 antagonist, L-type Ca2+ channel blocker. R&D Systems.

  • Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International.

  • How can I dissolve hydrophobic compounds in DMEM media? ResearchGate.

  • Niguldipine HCl | B-859-35 | CAS#102993-22-6. MedKoo Biosciences.

Sources

The L-Type Calcium Channel Antagonist Niguldipine: Application Notes and Protocols for Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

**Abstract

This comprehensive guide details the application of niguldipine, a potent L-type calcium channel blocker, in preclinical models of neurodegenerative diseases. We provide an in-depth analysis of the underlying scientific rationale, detailed experimental protocols for Alzheimer's, Parkinson's, and Huntington's disease models, and expected quantitative outcomes. This document is intended to equip researchers with the necessary knowledge to effectively utilize niguldipine as a tool to investigate disease mechanisms and as a potential therapeutic agent. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. All key claims are supported by authoritative sources, and a complete reference list is provided.

Introduction: The Rationale for Targeting L-Type Calcium Channels in Neurodegeneration

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A growing body of evidence points to dysregulation of intracellular calcium (Ca2+) homeostasis as a common and critical factor in the pathogenesis of these disorders. L-type calcium channels (LTCCs), particularly the Cav1.2 and Cav1.3 subtypes, are voltage-gated ion channels that play a crucial role in regulating Ca2+ influx into neurons. In the aging and diseased brain, the function of these channels can become aberrant, leading to sustained increases in intracellular Ca2+ levels. This calcium overload can trigger a cascade of detrimental events, including mitochondrial dysfunction, oxidative stress, activation of apoptotic pathways, and facilitation of protein aggregation, all of which contribute to neuronal death.

Niguldipine is a dihydropyridine derivative that acts as a potent antagonist of L-type calcium channels.[1] Its high affinity for the Cav1.2 and Cav1.3 channels in the brain makes it a valuable tool for studying the role of LTCCs in neurodegeneration and a potential therapeutic candidate.[2] Furthermore, evidence suggests that the neuroprotective effects of dihydropyridines may extend beyond simple channel blockade, potentially involving the modulation of intracellular signaling pathways such as the ERK/CREB pathway, and exerting anti-inflammatory effects.

This guide will provide detailed protocols for the use of niguldipine in established animal models of Alzheimer's, Parkinson's, and Huntington's diseases, enabling researchers to rigorously evaluate its neuroprotective potential.

Mechanism of Action: How Niguldipine Exerts its Neuroprotective Effects

Niguldipine's primary mechanism of action is the blockade of L-type calcium channels. By binding to the α1 subunit of the channel, it prevents the influx of Ca2+ in response to membrane depolarization. This action is crucial in mitigating the downstream pathological effects of calcium overload.

Beyond direct channel blockade, the neuroprotective effects of niguldipine and other dihydropyridines are thought to involve the modulation of key intracellular signaling pathways. Influx of calcium through LTCCs is known to activate various downstream signaling cascades that are critical for neuronal function, including synaptic plasticity and gene expression.[3] One such pathway involves Calcium/calmodulin-dependent protein kinase II (CaMKII) and the transcription factor cAMP response element-binding protein (CREB).[3] Dysregulation of this pathway is implicated in the cognitive deficits observed in neurodegenerative diseases. By normalizing Ca2+ influx, niguldipine may help restore the proper functioning of the CaMKII-CREB signaling axis.

Furthermore, neuroinflammation, mediated by activated microglia and astrocytes, is a key component of neurodegenerative pathology. Some L-type calcium channel blockers have been shown to possess anti-inflammatory properties, potentially by inhibiting the activation of inflammatory signaling pathways like NF-κB in microglial cells.[4]

Signaling Pathway: L-Type Calcium Channel-Mediated Neurotoxicity

G cluster_membrane Plasma Membrane cluster_downstream Downstream Pathological Events LTCC L-Type Calcium Channel (Cav1.2/1.3) Ca_influx Ca2+ Influx LTCC->Ca_influx Niguldipine Niguldipine Niguldipine->LTCC Blockade Depolarization Neuronal Depolarization Depolarization->LTCC Ca_overload Intracellular Ca2+ Overload Ca_influx->Ca_overload Mito_dys Mitochondrial Dysfunction Ca_overload->Mito_dys Ox_stress Oxidative Stress Ca_overload->Ox_stress Apoptosis Apoptotic Pathway Activation Ca_overload->Apoptosis Prot_agg Protein Aggregation (Aβ, Tau, α-synuclein) Ca_overload->Prot_agg Neuron_death Neuronal Death Mito_dys->Neuron_death Ox_stress->Neuron_death Apoptosis->Neuron_death Prot_agg->Neuron_death

Caption: Niguldipine blocks L-type calcium channels, preventing excessive calcium influx and subsequent neurotoxic events.

Application in Alzheimer's Disease Models

Alzheimer's disease (AD) is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau, leading to synaptic dysfunction and neuronal loss. Dysregulation of calcium homeostasis is strongly implicated in AD pathogenesis.[5]

Recommended Model: 3xTg-AD Mouse

The triple-transgenic (3xTg-AD) mouse model is a widely used and relevant model as it develops both Aβ and tau pathologies in an age-dependent manner, mimicking key aspects of human AD.[6][7] These mice harbor three mutations: APP (amyloid precursor protein) Swedish, MAPT (microtubule-associated protein tau) P301L, and PSEN1 (presenilin 1) M146V.

Experimental Protocol

Objective: To assess the efficacy of niguldipine in mitigating Aβ and tau pathology and improving cognitive function in 3xTg-AD mice.

Materials:

  • 3xTg-AD mice and non-transgenic (NTg) littermate controls.

  • Niguldipine hydrochloride.

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).

  • Gavage needles.

  • Morris Water Maze apparatus.

  • Reagents and equipment for immunohistochemistry and ELISA.

Procedure:

  • Animal Groups: Divide 6-month-old male and female 3xTg-AD and NTg mice into four groups:

    • NTg + Vehicle

    • NTg + Niguldipine

    • 3xTg-AD + Vehicle

    • 3xTg-AD + Niguldipine

  • Drug Administration:

    • Administer niguldipine (5 mg/kg, p.o.) or vehicle daily via oral gavage for 3 months. The dosage is adapted from studies with other dihydropyridines in AD models and should be optimized in pilot studies.

  • Behavioral Testing (Morris Water Maze):

    • After 3 months of treatment, conduct the Morris Water Maze test to assess spatial learning and memory.[8][9]

    • Acquisition Phase (5 days): Four trials per day with the hidden platform. Record escape latency and path length.

    • Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record time spent in the target quadrant.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and collect brain tissue.

    • Immunohistochemistry: Process one hemisphere for immunohistochemical analysis of Aβ plaques (using 4G8 antibody) and phosphorylated tau (using AT8 antibody).

    • ELISA: Homogenize the other hemisphere to quantify soluble and insoluble Aβ40 and Aβ42 levels using commercially available ELISA kits.

Expected Outcomes & Data Presentation
Parameter 3xTg-AD + Vehicle (Expected Outcome) 3xTg-AD + Niguldipine (Expected Outcome)
Morris Water Maze (Escape Latency) Increased escape latency compared to NTg mice.Reduced escape latency compared to vehicle-treated 3xTg-AD mice.
Morris Water Maze (Time in Target Quadrant) Reduced time in the target quadrant during the probe trial.Increased time in the target quadrant compared to vehicle-treated 3xTg-AD mice.
Aβ Plaque Load (Immunohistochemistry) Significant Aβ plaque deposition in the hippocampus and cortex.Potential reduction in Aβ plaque load.
Phosphorylated Tau (Immunohistochemistry) Presence of hyperphosphorylated tau in neurons.Potential reduction in hyperphosphorylated tau levels.
Soluble and Insoluble Aβ42 Levels (ELISA) Elevated levels of both soluble and insoluble Aβ42.Potential decrease in Aβ42 levels.

Application in Parkinson's Disease Models

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor deficits.[10] The autonomous pacemaking of these neurons is partly driven by Ca2+ influx through Cav1.3 LTCCs, which may contribute to their selective vulnerability.[11][12]

Recommended Models
  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: A neurotoxin-based model that selectively destroys dopaminergic neurons.[10][13]

  • 6-OHDA (6-hydroxydopamine) Rat Model: A neurotoxin that is stereotaxically injected to create a unilateral lesion of the nigrostriatal pathway.[14][15]

Experimental Protocols

Objective: To determine if niguldipine can protect dopaminergic neurons from neurotoxin-induced degeneration and improve motor function.

Experimental Workflow: Neurotoxin-Induced Parkinson's Disease Model

G cluster_protocol Experimental Protocol Start Start: Acclimatize Animals Pre_treat Pre-treatment: Niguldipine/Vehicle Admin. Start->Pre_treat Toxin Neurotoxin Administration (MPTP or 6-OHDA) Pre_treat->Toxin Post_treat Continued Niguldipine/ Vehicle Treatment Toxin->Post_treat Behavior Behavioral Testing (Rotarod/Cylinder Test) Post_treat->Behavior Histo Histological & Biochemical Analysis Behavior->Histo End End: Data Analysis Histo->End

Sources

Application Notes & Protocols: A Guide to Studying P-glycoprotein Modulation with Niguldipine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Challenge of P-glycoprotein in Drug Efficacy

P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a transmembrane protein that functions as an ATP-dependent efflux pump.[1][2][3] This protein is a member of the ATP-binding cassette (ABC) transporter superfamily and plays a critical role in cellular detoxification by expelling a wide array of structurally diverse xenobiotics, including many therapeutic drugs, from the cell's interior.[3][4][5]

While P-gp is vital for protecting sensitive tissues like the brain, testes, and hematopoietic stem cells, its overexpression in cancer cells is a primary mechanism of multidrug resistance (MDR), a major obstacle to successful chemotherapy.[5][6][7] By actively pumping anticancer drugs out of tumor cells, P-gp reduces their intracellular concentration below effective levels, rendering the cells resistant to treatment.[4] Furthermore, P-gp expressed in the intestinal epithelium, liver, and kidneys significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of many drugs, influencing their overall pharmacokinetic profile.[3][5]

Consequently, the identification and characterization of P-gp modulators—compounds that can inhibit its efflux function—are of paramount importance in drug development. Such modulators have the potential to reverse MDR in cancer and mitigate undesirable drug-drug interactions.[2] This guide provides a comprehensive overview and detailed protocols for studying P-gp modulation using Niguldipine hydrochloride, a dihydropyridine derivative with established P-gp inhibitory activity.

Compound Profile: Niguldipine Hydrochloride

Niguldipine is a dihydropyridine that was initially developed as a potent L-type calcium channel blocker and a selective α1A-adrenoceptor antagonist.[8][9][10] However, subsequent research revealed its significant activity as a modulator of P-gp.[11] Notably, stereoisomers of calcium antagonists, despite differing markedly in their potency as calcium blockers, can be equally effective in modulating drug transport by P-glycoprotein.[10][11] This makes Niguldipine hydrochloride a valuable tool for investigating P-gp function, distinct from its effects on calcium channels. The R-enantiomer, dexniguldipine, has shown a particular affinity for P-gp and has been investigated for its potential to block the pump's mechanism.[12][13]

Property Value Reference
Chemical Name 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 3-[3-(4,4-diphenyl-1-piperidinyl)propyl] 5-methyl ester, monohydrochloride[8]
Molecular Formula C₃₆H₃₉N₃O₆ • HCl[8]
Molecular Weight 646.2 g/mol [8]
CAS Number 119934-51-9 (racemate hydrochloride)[8]
Solubility Soluble in DMSO (30 mg/mL) and Ethanol (10 mg/mL). Soluble to 10 mM in H₂O.[8][14]
Storage Store as a solid, desiccate at -20°C.

Safety Precautions: Niguldipine hydrochloride is intended for research use only.[15][16] Users should handle the compound in accordance with the Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid inhalation of dust and direct contact with skin.[17]

Principle of P-gp Modulation Assays

The function of P-gp is intrinsically linked to the hydrolysis of ATP.[18][19] This energy-dependent process can be interrogated through two main experimental approaches:

  • Biochemical Assays: These directly measure the enzymatic activity of P-gp. The P-gp ATPase assay quantifies the rate of ATP hydrolysis by measuring the release of inorganic phosphate (Pi). P-gp substrates and modulators can either stimulate or inhibit this activity.[20][21]

  • Cell-Based Functional Assays: These assays measure the transport activity of P-gp in living cells. By using fluorescent substrates of P-gp, one can quantify the pump's ability to efflux these substrates. A P-gp inhibitor like Niguldipine will block the efflux, leading to an increase in intracellular fluorescence.[22][23]

Below are detailed, self-validating protocols designed to characterize the interaction of Niguldipine hydrochloride with P-gp.

Experimental Workflow & P-gp Mechanism

G

Figure 1: Mechanism of P-glycoprotein-mediated drug efflux and its inhibition by Niguldipine hydrochloride.

Protocol 1: P-gp ATPase Activity Assay

This biochemical assay quantifies the effect of Niguldipine hydrochloride on the ATP hydrolysis activity of isolated P-gp membranes.

Causality: P-gp substrates typically stimulate ATPase activity as they are transported. Competitive inhibitors may also stimulate activity at low concentrations but inhibit it at higher concentrations. Non-competitive inhibitors will block stimulation by other substrates. This assay helps determine the nature of Niguldipine's interaction with the P-gp enzyme. The inclusion of sodium orthovanadate (Na₃VO₄), a potent inhibitor of P-type ATPases, is critical to distinguish P-gp-specific activity from that of other membrane ATPases.[21]

Materials:

  • High-quality P-gp-containing membrane vesicles (commercially available)

  • Control membranes (without P-gp)

  • Niguldipine hydrochloride

  • Verapamil (positive control substrate/inhibitor)

  • Sodium Orthovanadate (Na₃VO₄)

  • Magnesium ATP (MgATP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4)

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • Phosphate standard solution

  • 96-well microplates

Procedure:

  • Prepare Reagents:

    • Prepare a concentration series of Niguldipine hydrochloride in DMSO or an appropriate solvent. The final solvent concentration in the assay should not exceed 1%.

    • Prepare solutions of Verapamil (e.g., 0.5 mM) and Na₃VO₄ (e.g., 10 mM).

    • Prepare a fresh solution of MgATP (e.g., 100 mM).

  • Assay Setup: On a 96-well plate, set up the following conditions in duplicate or triplicate:

    • Basal Activity: P-gp membranes + Assay Buffer + Solvent.

    • Vanadate Control: P-gp membranes + Assay Buffer + Na₃VO₄.

    • Niguldipine Test: P-gp membranes + Assay Buffer + Niguldipine HCl (at various concentrations).

    • Positive Control: P-gp membranes + Assay Buffer + Verapamil.

  • Incubation:

    • Add 20-40 µL of Assay Buffer containing the appropriate components (Niguldipine, Verapamil, Vanadate, or solvent) to each well.

    • Add 10 µL of P-gp membrane suspension (typically 5-10 µg of protein) to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction:

    • Start the reaction by adding 10 µL of MgATP solution (final concentration typically 2-5 mM).

    • Incubate at 37°C for 20-40 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction & Detect Phosphate:

    • Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions. This reagent is often acidic and will terminate enzymatic activity.

    • Allow color to develop for 15-30 minutes at room temperature.

  • Measure Absorbance:

    • Read the absorbance at the appropriate wavelength (e.g., ~650 nm for Malachite Green assays).[24]

    • Use a phosphate standard curve to convert absorbance values to the amount of inorganic phosphate (Pi) released.

Data Analysis:

  • Calculate the P-gp specific basal activity: (Pi released in Basal wells) - (Pi released in Vanadate Control wells).

  • For each Niguldipine concentration, calculate the P-gp specific activity: (Pi released in Test wells) - (Pi released in Vanadate Control wells).

  • Express the data as a percentage of the P-gp specific basal activity.

  • Plot the percentage of activity against the logarithm of the Niguldipine hydrochloride concentration to determine the EC₅₀ (concentration for 50% maximal stimulation) or IC₅₀ (concentration for 50% inhibition).

Protocol 2: Calcein-AM Efflux Assay

This is a high-throughput, cell-based functional assay to measure P-gp inhibition.[22]

Causality: The assay relies on the differential processing of Calcein-AM in cells with and without active P-gp. Calcein-AM is a non-fluorescent substrate for both P-gp and intracellular esterases. In P-gp-negative cells, it freely enters and is cleaved by esterases into the highly fluorescent, membrane-impermeant calcein, which is trapped inside, causing the cells to fluoresce brightly. In P-gp-overexpressing cells, most Calcein-AM is pumped out before esterases can act on it, resulting in very low fluorescence.[25] Niguldipine, by inhibiting P-gp, will "rescue" the fluorescent signal in P-gp-overexpressing cells in a dose-dependent manner. This provides a direct measure of its inhibitory potency in a cellular context.

// Nodes start [label="Seed P-gp(+) and P-gp(-) cells\nin 96-well black, clear-bottom plate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate1 [label="Incubate cells for 24h\n(37°C, 5% CO2)"]; preincubate [label="Pre-incubate with Niguldipine HCl\n(or Verapamil/vehicle) for 30 min"]; add_calcein [label="Add Calcein-AM substrate\n(final conc. ~0.25-1 µM)"]; incubate2 [label="Incubate for 30-60 min\nat 37°C"]; read [label="Measure intracellular fluorescence\n(Ex: 485 nm, Em: 528 nm)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate IC50\nCompare P-gp(+) vs P-gp(-)\nand Treated vs Untreated", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> incubate1; incubate1 -> preincubate; preincubate -> add_calcein; add_calcein -> incubate2; incubate2 -> read; read -> analyze; }

Figure 2: Workflow for the Calcein-AM P-gp inhibition assay.

Materials:

  • A pair of cell lines: one overexpressing P-gp (e.g., K562/MDR, MCF7/ADR) and its parental, P-gp-negative counterpart (e.g., K562, MCF7).

  • Calcein-AM (stock solution in DMSO)

  • Niguldipine hydrochloride

  • Verapamil or Cyclosporin A (positive control inhibitors)

  • Complete cell culture medium and Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the P-gp-positive and parental cells into a 96-well black plate at a density that will result in a confluent monolayer the next day (e.g., 5 x 10⁴ cells/well).[26] Incubate overnight.

  • Compound Preparation: On the day of the assay, prepare serial dilutions of Niguldipine hydrochloride and the positive control inhibitor in HBSS or culture medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Pre-incubation:

    • Gently wash the cell monolayer twice with warm HBSS.

    • Add 100 µL of the compound dilutions to the respective wells.

    • Pre-incubate the plate at 37°C for 30 minutes.[27]

  • Substrate Loading:

    • Prepare a working solution of Calcein-AM in warm HBSS (a typical final concentration is 0.25-1 µM).

    • Add an equal volume (e.g., 100 µL) of the Calcein-AM solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~528 nm.[27][28]

Data Analysis:

  • Self-Validation Check: Confirm that untreated P-gp-positive cells show significantly lower fluorescence than untreated parental cells.

  • Background Subtraction: Subtract the average fluorescence of wells containing medium only.

  • Normalization: Normalize the data by setting the fluorescence in vehicle-treated P-gp-positive cells as 0% inhibition and the fluorescence in vehicle-treated parental cells (or P-gp-positive cells treated with a saturating concentration of a potent inhibitor like Cyclosporin A) as 100% inhibition.

  • IC₅₀ Calculation: Plot the normalized fluorescence (as % inhibition) against the logarithm of Niguldipine hydrochloride concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Rhodamine 123 Accumulation Assay

This is another widely used cell-based functional assay, often analyzed by flow cytometry or fluorescence microscopy for single-cell resolution.

Causality: Rhodamine 123 is a fluorescent dye and a well-characterized P-gp substrate.[23][29] Unlike Calcein-AM, it is already fluorescent. In cells overexpressing P-gp, the pump actively prevents the accumulation of Rhodamine 123, leading to low intracellular fluorescence. Inhibition of P-gp by Niguldipine hydrochloride blocks this efflux, resulting in a measurable increase in intracellular Rhodamine 123 concentration.[30][31]

Materials:

  • P-gp-overexpressing and parental cell lines

  • Rhodamine 123 (stock solution in DMSO or ethanol)

  • Niguldipine hydrochloride

  • Verapamil (positive control inhibitor)

  • Culture medium/HBSS

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest cells and adjust the density to approximately 5 x 10⁵ cells/mL in culture medium.[31]

  • Compound Incubation:

    • In flow cytometry tubes or a 96-well plate, add cell suspension.

    • Add various concentrations of Niguldipine hydrochloride, Verapamil, or a vehicle control.

    • Pre-incubate at 37°C for 15-30 minutes.

  • Rhodamine 123 Loading:

    • Add Rhodamine 123 to each tube/well to a final concentration of approximately 1-5 µM.[30]

    • Incubate at 37°C for 30-60 minutes, protected from light.

  • Washing:

    • Wash the cells twice with ice-cold PBS to stop the efflux and remove extracellular dye. Centrifuge at low speed (e.g., 400 x g) between washes.[31]

  • Analysis:

    • Resuspend the final cell pellet in cold PBS.

    • Analyze immediately using a flow cytometer (typically using the FITC channel) or a fluorescence plate reader.

Data Analysis:

  • Gating (Flow Cytometry): Gate on the live cell population using forward and side scatter.

  • Quantification: Determine the geometric mean fluorescence intensity (MFI) for each sample.

  • Normalization: The increase in Rhodamine 123 accumulation can be expressed as a percentage relative to the control (vehicle-treated cells).

  • IC₅₀/EC₅₀ Calculation: Plot the increase in MFI against the logarithm of the Niguldipine hydrochloride concentration to determine the half-maximal effective concentration (EC₅₀) for increasing dye accumulation, which corresponds to the IC₅₀ for P-gp inhibition.[30]

In Vivo Models

While in vitro assays are essential for initial screening and mechanistic studies, evaluating P-gp modulation in vivo is a critical step. Animal models, such as rats or specialized humanized mice (hMDR1 mice), can be used.[32][33] These studies often involve co-administering Niguldipine hydrochloride with a known P-gp substrate (e.g., digoxin, verapamil, docetaxel) and measuring changes in the substrate's pharmacokinetics, such as increased brain penetration or oral bioavailability.[32][33][34] Techniques like positron emission tomography (PET) with radiolabeled P-gp substrates can provide non-invasive, real-time visualization of P-gp function and inhibition in vivo.[34][35]

References

  • Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Mechanism of multidrug resistance to chemotherapy mediated by P‑glycoprotein (Review). (2023). Spandidos Publications. [Link]

  • Role of P-Gp in Treatment of Cancer. (2024). Scientific Research Publishing. [Link]

  • Intercellular transfer of P-glycoprotein mediates acquired multidrug resistance in tumor cells. (2002). Proceedings of the National Academy of Sciences. [Link]

  • Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC. (2017). National Center for Biotechnology Information. [Link]

  • ATPase Activity Assay. (2017). Bio-protocol. [Link]

  • [Structure and function of P-glycoprotein]. (1995). PubMed. [Link]

  • P-glycoprotein - Wikipedia. Wikipedia. [Link]

  • PGP Glo Assay Systems Protocol | PDF. (2012). Scribd. [Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC. (2016). National Center for Biotechnology Information. [Link]

  • Structures of P-glycoprotein reveal its conformational flexibility and an epitope on the nucleotide-binding domain. (2013). Proceedings of the National Academy of Sciences. [Link]

  • P-Glycoprotein | Encyclopedia MDPI. (2023). MDPI. [Link]

  • Structure–Function Relationships in the Human P-Glycoprotein (ABCB1): Insights from Molecular Dynamics Simulations - PMC. (2021). National Center for Biotechnology Information. [Link]

  • A New in Vivo Method to Study P-Glycoprotein Transport in Tumors and the Blood-Brain Barrier1. (1999). AACR Journals. [Link]

  • In vivo modulation of intestinal CYP3A metabolism by P-glycoprotein: studies using the rat single-pass intestinal perfusion model. (2003). PubMed. [Link]

  • 4.5. Intracellular Calcein Accumulation Assay. (2020). Bio-protocol. [Link]

  • In Vivo Evaluation of P-Glycoprotein Modulation of 8 PET Radioligands Used Clinically. (2007). Journal of Nuclear Medicine. [Link]

  • P-GP DRUG INTERACTION ASSAY KIT. KPL. [Link]

  • Validation of a P-Glycoprotein (P-gp) Humanized Mouse Model by Integrating Selective Absolute Quantification of Human MDR1, Mouse Mdr1a and Mdr1b Protein Expressions with In Vivo Functional Analysis for Blood-Brain Barrier Transport. (2015). PLOS One. [Link]

  • (+)-Niguldipine | C36H39N3O6 | CID 6918097. PubChem. [Link]

  • Phase I and pharmacokinetic study of the P-glycoprotein modulator dexniguldipine-HCL. (1997). Springer. [Link]

  • Calcein assay: a high-throughput method to assess P-gp inhibition. (2011). PubMed. [Link]

  • The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa. ResearchGate. [Link]

  • Niguldipine. ResearchGate. [Link]

  • Detection of activity of P-glycoprotein in human tumour samples using rhodamine 123. (1992). British Journal of Cancer. [Link]

  • Flow cytometric analysis of P-glycoprotein function using rhodamine 123. (1998). PubMed. [Link]

  • Calcein AM Efflux assays in Pgp-overexpressing multidrug-resistant cell lines. ResearchGate. [Link]

  • Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC. (2016). National Center for Biotechnology Information. [Link]

  • Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. (2012). PLOS One. [Link]

  • (R)-(-)-Niguldipine hydrochloride (1124) by Tocris, Part of Bio-Techne. Bio-Techne. [Link]

  • Mechanism of Allosteric Modulation of P-glycoprotein by Transport Substrates and Inhibitors. (2019). Science. [Link]

  • P-glycoprotein and pharmaconutrition. Medications & Nutrition. [Link]

Sources

Assessing Niguldipine's Influence on Synaptic Transmission: An Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Niguldipine at the Synapse

Synaptic transmission, the fundamental process of communication between neurons, is intricately regulated by the influx of calcium ions (Ca2+) through various voltage-gated calcium channels.[1][2] Among these, L-type calcium channels (LTCCs) are known to play crucial roles in neuronal processes ranging from gene expression to synaptic plasticity.[3][4] Niguldipine, a potent dihydropyridine, is recognized for its blockade of L-type Ca2+ channels.[5][6] While its effects on cardiovascular and smooth muscle cells are well-documented, its precise impact on the nuanced dynamics of synaptic transmission remains an area of active investigation. Understanding how niguldipine modulates synaptic events is critical for elucidating its potential therapeutic applications in neurological disorders where synaptic function is compromised. This guide outlines a multi-faceted experimental approach to comprehensively assess the effects of niguldipine on synaptic transmission, employing electrophysiological, biochemical, and optical imaging techniques.

Core Experimental Strategy: A Multi-Modal Approach

To achieve a thorough understanding of niguldipine's effects, a combination of techniques is essential. This guide details three complementary experimental arms:

  • Electrophysiology: To directly measure the electrical consequences of niguldipine on synaptic strength and plasticity.

  • Neurotransmitter Release Assays: To quantify the impact of niguldipine on the presynaptic release of neurotransmitters.

  • Calcium Imaging: To visualize and measure changes in intracellular calcium dynamics in response to niguldipine.

This integrated approach ensures a robust and well-validated assessment of the compound's synaptic effects.

Part 1: Electrophysiological Assessment

Electrophysiology provides the most direct measure of synaptic function. We will utilize two primary techniques: whole-cell patch-clamp recordings to study synaptic currents in individual neurons and field potential recordings to assess population-level synaptic plasticity.

Acute Brain Slice Preparation: The Foundation for High-Quality Recordings

The viability of the neuronal tissue is paramount for obtaining reliable electrophysiological data. The following protocol is optimized for preparing healthy acute brain slices.[7][8][9][10][11]

Materials and Reagents:

  • Animals: Young adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Solutions:

    • NMDG-based protective cutting solution (chilled and continuously bubbled with 95% O2/5% CO2).[9]

    • Artificial cerebrospinal fluid (aCSF) for recording (continuously bubbled with 95% O2/5% CO2).[12]

  • Equipment: Vibrating microtome (vibratome), dissection tools, recovery chamber, recording chamber.

Protocol:

  • Anesthesia and Perfusion: Anesthetize the animal deeply and perform a transcardial perfusion with ice-cold, oxygenated NMDG-based cutting solution.

  • Brain Extraction and Slicing: Rapidly dissect the brain and mount it on the vibratome stage. Submerge the brain in the chilled, oxygenated cutting solution and slice the desired brain region (e.g., hippocampus) into 300-400 µm thick sections.[12]

  • Recovery: Transfer the slices to a recovery chamber containing NMDG-based solution at 32-34°C for a brief period before transferring them to a holding chamber with aCSF at room temperature for at least one hour before recording.[7][9]

Whole-Cell Patch-Clamp Recordings: Probing Synaptic Currents

Whole-cell patch-clamp allows for the detailed analysis of synaptic currents, providing insights into both presynaptic and postsynaptic mechanisms.[13][14][15][16][17]

Objective: To measure excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs) in the presence and absence of niguldipine.

Experimental Workflow:

Caption: Workflow for whole-cell patch-clamp experiments.

Protocol:

  • Slice Transfer: Place a recovered brain slice into the recording chamber continuously perfused with oxygenated aCSF.

  • Cell Targeting: Identify a neuron of interest (e.g., a CA1 pyramidal neuron in the hippocampus) using a microscope with differential interference contrast (DIC) optics.

  • Giga-seal Formation: Approach the cell with a glass micropipette filled with an appropriate internal solution and apply gentle suction to form a high-resistance (gigaohm) seal.[15]

  • Whole-Cell Access: Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.

  • Baseline Recording: Record spontaneous and evoked EPSCs and IPSCs for a stable baseline period.[13][14]

  • Niguldipine Application: Bath-apply niguldipine at various concentrations.

  • Post-Drug Recording: Continue recording to observe the effects of niguldipine on synaptic currents.

  • Data Analysis: Analyze the amplitude, frequency, and kinetics of EPSCs and IPSCs before and after drug application.

Table 1: Experimental Parameters for Whole-Cell Recordings

ParameterValue/ConditionRationale
Holding Potential (for EPSCs) -70 mVTo minimize the contribution of voltage-gated channels and isolate glutamate receptor-mediated currents.
Holding Potential (for IPSCs) 0 mVTo isolate GABA receptor-mediated currents.
Niguldipine Concentrations 10 nM - 10 µMTo establish a dose-response relationship. Some studies have shown effects of niguldipine on calcium and potassium currents at concentrations greater than 10 nM.[5]
Internal Solution Cesium-basedTo block potassium channels and improve voltage-clamp quality.
Field Potential Recordings: Assessing Synaptic Plasticity

Field potential recordings measure the summed electrical activity of a population of neurons, making them ideal for studying long-term potentiation (LTP), a cellular correlate of learning and memory.[18][19][20][21]

Objective: To determine if niguldipine modulates the induction or expression of LTP.

Experimental Workflow:

Caption: Workflow for field potential recording experiments.

Protocol:

  • Electrode Placement: In a submerged slice preparation, place a stimulating electrode in the presynaptic pathway (e.g., Schaffer collaterals) and a recording electrode in the dendritic region of the postsynaptic neurons (e.g., stratum radiatum of CA1).[12]

  • Baseline Recording: Deliver single pulses to the stimulating electrode and record the resulting field excitatory postsynaptic potentials (fEPSPs) for a stable baseline.[12]

  • LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation.[18][19]

  • Post-Induction Recording: Continue to record fEPSPs for at least one hour to assess the magnitude and stability of potentiation.

  • Niguldipine Application: Repeat the experiment with niguldipine present in the bath solution before and during LTP induction.

  • Data Analysis: Compare the degree of LTP in control conditions versus in the presence of niguldipine.

Part 2: Neurotransmitter Release Assays

To complement the electrophysiological data, it is crucial to directly measure neurotransmitter release. This can be achieved using various techniques, including high-performance liquid chromatography (HPLC) coupled with microdialysis or fluorescent biosensors.[22][23][24]

Objective: To quantify the effect of niguldipine on the release of key neurotransmitters, such as glutamate and GABA.

Experimental Approach:

  • Microdialysis: This technique allows for the collection of extracellular fluid from brain slices or in vivo, followed by the quantification of neurotransmitters using HPLC.[22]

  • Fluorescent Neurotransmitter Sensors: Genetically encoded or synthetic fluorescent sensors can provide real-time optical readouts of neurotransmitter release with high spatial and temporal resolution.[23]

Protocol Outline (using Fluorescent Sensors):

  • Sensor Delivery: Introduce a fluorescent neurotransmitter sensor (e.g., iGluSnFR for glutamate) into the neurons of interest, either through viral transduction or by using transgenic animal models.

  • Imaging Setup: Place the brain slice on a fluorescence microscope equipped for live-cell imaging.

  • Baseline Imaging: Record baseline fluorescence before stimulation.

  • Stimulation and Imaging: Electrically or optogenetically stimulate the presynaptic neurons and record the change in fluorescence, which corresponds to neurotransmitter release.

  • Niguldipine Application: Apply niguldipine and repeat the stimulation and imaging protocol.

  • Data Analysis: Quantify the change in fluorescence intensity as a measure of neurotransmitter release and compare the results before and after niguldipine application.

Part 3: Calcium Imaging

Given that niguldipine's primary target is the L-type calcium channel, directly visualizing its effect on intracellular calcium dynamics is essential.[25][26][27][28][29]

Objective: To measure changes in presynaptic and postsynaptic calcium levels in response to neuronal activity in the presence of niguldipine.

Hypothesized Mechanism of Niguldipine Action:

Caption: Hypothesized mechanism of niguldipine at the synapse.

Protocol:

  • Calcium Indicator Loading: Load the brain slice with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or use a genetically encoded calcium indicator (e.g., GCaMP).[25]

  • Imaging: Use a confocal or two-photon microscope to visualize calcium transients in specific cellular compartments (e.g., presynaptic boutons or postsynaptic dendritic spines).[26]

  • Baseline and Stimulated Activity: Record baseline calcium levels and then stimulate the neurons to evoke calcium transients.

  • Niguldipine Application: Apply niguldipine and repeat the stimulation protocol.

  • Data Analysis: Measure the amplitude and decay kinetics of the calcium transients before and after drug application.

Table 2: Summary of Expected Outcomes and Interpretations

Experimental ArmExpected Outcome with NiguldipineInterpretation
Whole-Cell Patch-Clamp - Decreased frequency of spontaneous EPSCs/IPSCs- No change in amplitude of miniature EPSCs/IPSCsPresynaptic effect: reduced probability of neurotransmitter release.
- Decreased amplitude of evoked EPSCs/IPSCsPostsynaptic effect: blockade of postsynaptic L-type calcium channels contributing to the synaptic potential.
Field Potential Recordings - Inhibition of LTP inductionL-type calcium channels are necessary for the induction of this form of synaptic plasticity.
Neurotransmitter Release Assay - Decreased stimulus-evoked neurotransmitter releaseNiguldipine reduces presynaptic vesicle fusion by blocking presynaptic L-type calcium channels.
Calcium Imaging - Reduced amplitude of calcium transients in presynaptic terminals and/or postsynaptic dendritesDirect evidence of L-type calcium channel blockade by niguldipine in the respective compartments.

Conclusion and Future Directions

The comprehensive experimental design outlined in this guide will provide a robust assessment of niguldipine's effects on synaptic transmission. By integrating electrophysiological, biochemical, and optical imaging techniques, researchers can gain a detailed understanding of its mechanism of action at the synapse. These findings will be instrumental in evaluating the therapeutic potential of niguldipine and other L-type calcium channel blockers for a range of neurological and psychiatric disorders. Future studies could explore the effects of niguldipine in animal models of these disorders to further validate its therapeutic efficacy.

References

  • In Vivo Calcium Imaging: The Ultimate Guide - Mightex. (n.d.). Mightex. Retrieved February 23, 2026, from [Link]

  • An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. (2018). ACS Chemical Neuroscience, 9(8), 1846-1862. [Link]

  • The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. (1989). British Journal of Pharmacology, 97(3), 957-967. [Link]

  • Calcium imaging. (2023, December 28). In Wikipedia. [Link]

  • A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology. (2025, March 26). Precisionary Instruments. [Link]

  • Calcium Imaging. (n.d.). Neuroservice. Retrieved February 23, 2026, from [Link]

  • Long-Term Potentiation by Theta-Burst Stimulation Using Extracellular Field Potential Recordings in Acute Hippocampal Slices. (2016). Cold Spring Harbor Protocols, 2016(6). [Link]

  • Effect of L-type calcium channel blockers on activity of newly formed synapses in mice. (2007). Rossiiskii Fiziologicheskii Zhurnal Imeni I.M. Sechenova, 93(2), 164-171. [Link]

  • Calcium Imaging. (n.d.). Neuroservices-Alliance. Retrieved February 23, 2026, from [Link]

  • Preparation of acute midbrain slices containing the superior colliculus and periaqueductal gray for patch-clamp recordings in GAD2-GFP mice. (2019). protocols.io. [Link]

  • Neuronal L-Type Calcium Channels Open Quickly and Are Inhibited Slowly. (2005). The Journal of Neuroscience, 25(44), 10244-10255. [Link]

  • The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes. (1992). Pflügers Archiv, 420(3-4), 410-412. [Link]

  • L-type Ca2+ channels mediate regulation of glutamate release by subthreshold potential changes. (2023). Proceedings of the National Academy of Sciences, 120(12), e2216568120. [Link]

  • Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method. (2018). Journal of Visualized Experiments, (132), 56944. [Link]

  • Calcium Imaging Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 23, 2026, from [Link]

  • Acute Brain Slice Protocol. (n.d.). Axion Biosystems. Retrieved February 23, 2026, from [Link]

  • Reversal of Age-Related Alterations in Synaptic Plasticity by Blockade of L-Type Ca2+ Channels. (1998). The Journal of Neuroscience, 18(9), 3174-3183. [Link]

  • L-Type Calcium Channel Blockers: A Potential Novel Therapeutic Approach to Drug Dependence. (2021). Pharmacological Reviews, 73(3), 1145-1174. [Link]

  • Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures. (2012). Neuromethods, 71, 37-53. [Link]

  • L-Type Voltage-Gated Ca2+ Channels: A Single Molecular Switch for Long-Term Potentiation/Long-Term Depression-Like Plasticity and Activity-Dependent Metaplasticity in Humans. (2010). The Journal of Neuroscience, 30(49), 16580-16589. [Link]

  • Long-Term Potentiation (LTP). (2018). Bio-protocol, 8(19), e3023. [Link]

  • Long-Term Potentiation by Theta-Burst Stimulation Using Extracellular Field Potential Recordings in Acute Hippocampal Slices. (2016). Cold Spring Harbor Protocols, 2016(6). [Link]

  • The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. (1989). British Journal of Pharmacology, 97(3), 957-967. [Link]

  • L-type calcium channel contributions to intrinsic excitability and synaptic activity during basolateral amygdala postnatal development. (2016). American Journal of Physiology-Cell Physiology, 311(4), C614-C627. [Link]

  • The role of calcium in neuronal membrane tension and synaptic plasticity. (2024). Biochemical Society Transactions, 52(2), 937-945. [Link]

  • Effect of nisoldipine on electrophysiological parameters in patients pretreated with beta-blockers. (1986). Zeitschrift für Kardiologie, 75(Suppl 3), 51-53. [Link]

  • Whole Cell Patch Clamp Protocol. (n.d.). Axol Bioscience. Retrieved February 23, 2026, from [Link]

  • Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol. (1994). British Journal of Pharmacology, 113(1), 249-256. [Link]

  • Niguldipine impairs the protective activity of carbamazepine and phenobarbital in amygdala-kindled seizures in rats. (2002). Epilepsy Research, 49(3), 217-227. [Link]

  • Patch Clamp Protocol. (n.d.). Axol Bioscience. Retrieved February 23, 2026, from [Link]

  • A Review of Neurotransmitters Sensing Methods for Neuro-Engineering Research. (2019). Sensors, 19(21), 4759. [Link]

  • Is there a way to actually measure the amount of neurotransmitters in a synapse without dissecting the brain? (2016, October 9). Quora. [Link]

  • Electrophysiology protocols for LTP and LTD: Recording synaptic plasticity with whole-cell patch clamp. (2025, August 18). Scientifica. [Link]

  • Patch-Clamp Recording Protocol. (n.d.). Creative Bioarray. Retrieved February 23, 2026, from [Link]

  • The Role of L-type Calcium Channels in Olfactory Learning and Its Modulation by Norepinephrine. (2017). Frontiers in Cellular Neuroscience, 11, 395. [Link]

  • Whole-cell patch-clamp recording and parameters. (2023). Journal of Pharmacological and Toxicological Methods, 108, 107253. [Link]

  • Advances in the Electrophysiological Recordings of Long-Term Potentiation. (2023). International Journal of Molecular Sciences, 24(8), 7168. [Link]

  • Nifedipine facilitates neurotransmitter release independently of calcium channels. (2002). The Journal of Neuroscience, 22(19), 8346-8351. [Link]

  • Whole-Cell Voltage Clamp Recording. (2001). Current Protocols in Neuroscience, Chapter 6, Unit 6.6. [Link]

  • Neuroprotective effects of nimodipine and nifedipine in the NGF-differentiated PC12 cells exposed to oxygen-glucose deprivation or trophic withdrawal. (2012). International Journal of Developmental Neuroscience, 30(6), 465-469. [Link]

  • Neuroprotective effects of nimodipine and nifedipine in the NGF-differentiated PC12 cells exposed to oxygen-glucose deprivation or trophic withdrawal. (2012). International Journal of Developmental Neuroscience, 30(6), 465-469. [Link]

  • (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. (1989). European Journal of Pharmacology, 167(3), 307-318. [Link]

  • Nimodipine Exerts Time-Dependent Neuroprotective Effect after Excitotoxical Damage in Organotypic Slice Cultures. (2022). International Journal of Molecular Sciences, 23(6), 3244. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (2026, February 16). Molecular Devices. [Link]

  • Synaptic transmission and neurotransmitter systems. (2023, December 18). Deranged Physiology. [Link]

  • Synaptic Transmission. (n.d.). In Molecular Neuropharmacology: A Foundation for Clinical Neuroscience, 3e. AccessNeurology. Retrieved February 23, 2026, from [Link]

Sources

Application Notes and Protocols: Generation of a Dose-Response Curve for Niguldipine in Smooth Muscle Preparations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Vasorelaxant Properties of Niguldipine

Niguldipine is a dihydropyridine derivative recognized for its potent effects as an L-type calcium channel blocker.[1][2] Its primary mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells, a critical step in the process of muscle contraction.[3][4] By blocking these channels, niguldipine leads to vasodilation, a widening of blood vessels, which in turn can reduce blood pressure.[2][5] This characteristic positions niguldipine and similar compounds as subjects of significant interest in cardiovascular research and drug development for conditions like hypertension.[5]

The generation of a dose-response curve is a fundamental technique in pharmacology to quantify the relationship between the concentration of a drug and its physiological effect.[6][7] This application note provides a detailed, step-by-step protocol for generating a cumulative dose-response curve for niguldipine in isolated smooth muscle preparations, a standard method for assessing the potency and efficacy of vasoactive compounds.[8][9]

Mechanistic Insights: The Action of Niguldipine on Smooth Muscle

Smooth muscle contraction is a tightly regulated process initiated by an increase in intracellular calcium concentration. This influx of calcium can occur through various channels, with L-type voltage-gated calcium channels playing a pivotal role in vascular smooth muscle.[3][10] When these channels are activated, the subsequent rise in intracellular calcium leads to the activation of downstream signaling pathways culminating in muscle contraction.

Niguldipine, as a calcium channel antagonist, directly interferes with this process.[5] It binds to the L-type calcium channels, effectively blocking the entry of calcium ions and thereby promoting muscle relaxation and vasodilation.[3][4] Interestingly, research suggests that niguldipine may also modulate potassium currents in vascular smooth muscle cells, which could further contribute to its vasodilatory effects.[11][12]

Niguldipine_Mechanism Depolarization Membrane Depolarization LType_Ca_Channel L-Type Ca2+ Channel Depolarization->LType_Ca_Channel Activates Ca_Influx Ca2+ Influx LType_Ca_Channel->Ca_Influx Allows Relaxation Vasodilation (Relaxation) LType_Ca_Channel->Relaxation Leads to Contraction Smooth Muscle Contraction Ca_Influx->Contraction Initiates Niguldipine Niguldipine Niguldipine->LType_Ca_Channel Blocks

Caption: Simplified signaling pathway of niguldipine-induced vasodilation.

Experimental Protocol: A Self-Validating System

The following protocol is designed to ensure robust and reproducible results. Each step has been carefully considered to minimize variability and potential artifacts.

Materials and Reagents
Material/ReagentSpecifications
Smooth Muscle Tissuee.g., Rat thoracic aorta, porcine coronary artery[13][14]
NiguldipineAnalytical grade
Krebs-Henseleit SolutionSee composition table below[15][16]
Carbogen Gas95% O2, 5% CO2[17]
Agonist (for pre-contraction)e.g., Phenylephrine, KCl[13]
Dimethyl sulfoxide (DMSO)For stock solution preparation
Organ Bath SystemWith isometric force transducer and data acquisition[9]

Krebs-Henseleit Solution Composition [18][19]

ComponentConcentration (mM)
NaCl118.4
KCl4.7
CaCl2·2H2O2.5
MgSO4·7H2O1.2
KH2PO41.2
NaHCO325.0
Glucose11.7

Note: The solution should be freshly prepared and continuously gassed with carbogen to maintain a physiological pH of approximately 7.4.[17]

Step-by-Step Methodology

Experimental_Workflow A 1. Tissue Preparation B 2. Mounting in Organ Bath A->B C 3. Equilibration & Viability Check B->C D 4. Pre-contraction with Agonist C->D E 5. Cumulative Addition of Niguldipine D->E F 6. Data Recording E->F G 7. Data Analysis F->G

Caption: Overview of the experimental workflow for generating a dose-response curve.

1. Tissue Preparation [14][20]

  • Humanely euthanize the experimental animal according to approved institutional guidelines.

  • Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta) and immediately place it in ice-cold Krebs-Henseleit solution.

  • Under a dissecting microscope, remove any adhering connective and adipose tissue.

  • Cut the tissue into rings of approximately 2-4 mm in length. Take care to not stretch or damage the tissue.

2. Mounting in Organ Bath [21][22]

  • Mount the tissue rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Attach one end of the tissue ring to a fixed hook and the other to an isometric force transducer.

3. Equilibration and Viability Check [14][21]

  • Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 grams for rat aorta). During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • After equilibration, test the viability of the tissues by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). A robust and stable contraction indicates healthy tissue.

  • Wash the tissues repeatedly with fresh Krebs-Henseleit solution until the tension returns to the baseline.

4. Pre-contraction with Agonist [13]

  • Induce a submaximal, stable contraction with an appropriate agonist. For vascular smooth muscle, phenylephrine (e.g., 1 µM) is commonly used. The goal is to achieve a sustained contraction that is approximately 50-80% of the maximal response to KCl.

5. Cumulative Addition of Niguldipine [23][24]

  • Once a stable pre-contraction plateau is reached, begin the cumulative addition of niguldipine.

  • Prepare serial dilutions of niguldipine in a suitable solvent (e.g., DMSO). It is crucial to keep the final solvent concentration in the organ bath constant and minimal (typically <0.1%) to avoid solvent-induced effects.

  • Add increasing concentrations of niguldipine to the organ bath in a stepwise manner. Allow the tissue to reach a new stable baseline after each addition before adding the next concentration. A typical concentration range for niguldipine could be from 1 nM to 10 µM.

6. Data Recording

  • Continuously record the isometric tension throughout the experiment using a data acquisition system.

Data Presentation and Analysis

The relaxation response to each concentration of niguldipine is typically expressed as a percentage of the initial pre-contraction induced by the agonist.

Table for Data Recording

Niguldipine Concentration (M)Log [Niguldipine]Tension (g)% Relaxation
Baseline (Pre-contraction)-0
1 x 10^-9-9.0
1 x 10^-8-8.0
1 x 10^-7-7.0
1 x 10^-6-6.0
1 x 10^-5-5.0

Data Analysis

  • Plot the percentage of relaxation against the logarithm of the niguldipine concentration to generate a sigmoidal dose-response curve.[6]

  • Use non-linear regression analysis to fit the data to a four-parameter logistic equation.[25][26]

  • From the fitted curve, determine the EC50 (the concentration of niguldipine that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation effect).[27][28] The EC50 value is a key indicator of the drug's potency.[29]

Trustworthiness and Self-Validation

To ensure the integrity of the experimental results, consider the following:

  • Time-matched controls: Run parallel experiments with vehicle (e.g., DMSO) alone to account for any time-dependent changes in tissue contractility.

  • Reproducibility: Repeat the experiment with tissues from multiple animals to ensure the results are consistent.

  • Consideration of Hydrophobicity: Be aware that highly hydrophobic compounds like niguldipine can adsorb to plastic and glass surfaces, potentially reducing the effective concentration in the organ bath.[30]

By adhering to this detailed protocol and incorporating appropriate controls, researchers can confidently generate reliable dose-response curves for niguldipine and other vasoactive compounds, providing valuable insights into their pharmacological properties.

References

  • The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. British Journal of Pharmacology. [Link]

  • Niguldipine - Grokipedia. Grokipedia. [Link]

  • Krebs–Henseleit solution - Wikipedia. Wikipedia. [Link]

  • Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. ResearchGate. [Link]

  • The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. PubMed. [Link]

  • What is the mechanism of Nisoldipine?. Patsnap Synapse. [Link]

  • Krebs-Henseleit Solution Recipe. HBIO Harvard Apparatus. [Link]

  • Calculate EC50 and plot dose response curve. Roman Hillje. [Link]

  • Krebs-Henseleit Buffer. HiMedia. [Link]

  • Hydrophobic Calcium Channel Ligands: Methodical Problems and Their Solution. PubMed. [Link]

  • Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. Medium. [Link]

  • The analysis of dose-response curves--a practical approach. PubMed. [Link]

  • EC50 - Wikipedia. Wikipedia. [Link]

  • An in vitro pharmacological model of vascular smooth muscle. PubMed. [Link]

  • The EC50. GraphPad Prism 11 Curve Fitting Guide. [Link]

  • Organ bath - Wikipedia. Wikipedia. [Link]

  • Single cell techniques. The Pharmacology of Vascular Smooth Muscle. [Link]

  • Dose-response curve fitting for EC50 calculation [R]. RPubs. [Link]

  • Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software. Medium. [Link]

  • Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]

  • Drug dose-response data analysis. Towards Data Science. [Link]

  • Organ bath study - Smooth muscle. BioRender Science Templates. [Link]

  • Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine. Frontiers. [Link]

  • Cumulative Dose-Response Curves. II. Technique for the Making of Dose-Response Curves in Isolated Organs and the Evaluation of Drug Parameters.. AMiner. [Link]

  • Cumulative vs. acute dose-response procedures produce differential BAC and behavioral functions for ethanol. PubMed. [Link]

  • Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. PMC. [Link]

  • Cumulative dose-response curves in behavioral pharmacology. PubMed. [Link]

  • Cumulative dose-response curves in behavioral pharmacology. Semantic Scholar. [Link]

  • Pharmacology : Pharmacological Lab Procedure - Maintenance of an Isolated Smooth Muscle Preparation. YouTube. [Link]

  • Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway. PubMed. [Link]

  • "Designing Drug-Response Experiments and Quantifying their Results". Current Protocols in Chemical Biology. [Link]

  • Nifedipine interferes with migration of vascular smooth muscle cells via inhibition of Pyk2-Src axis. PubMed. [Link]

  • A method for isolating contractile smooth muscle cells from cryopreserved tissue. American Journal of Physiology-Cell Physiology. [Link]

  • Effects of a New Dihydropyridine Calcium Antagonist on Vascular Smooth Muscles, Cardiac Muscles and [3H]-nitrendipine Binding. PubMed. [Link]

  • Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. ResearchGate. [Link]

  • The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes. PubMed. [Link]

  • Smooth Muscle Preparations. Basicmedical Key. [Link]

  • Dose-response curves of vasorelaxants: computerized calculation of combination effects using the example of nicorandil. Krause und Pachernegg. [Link]

  • What is the mechanism of Nitrendipine?. Patsnap Synapse. [Link]

  • Understanding the Dose Response Curve in Pharmacology. MyCalpharm. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Niguldipine Concentration to Avoid Off-Target Effects

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Niguldipine Selectivity Challenge

Niguldipine is a powerful dihydropyridine experimental drug known for its dual mechanism of action: potent blockade of L-type calcium channels and selective antagonism of α1A-adrenergic receptors.[1][] This unique profile makes it a valuable tool for cardiovascular and neurological research. However, its high potency and lipophilicity present a significant experimental challenge: ensuring that observed biological effects are due to the intended on-target activity and not a consequence of off-target interactions or general cytotoxicity.[3]

This guide serves as a technical support center for researchers, scientists, and drug development professionals. It provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments, interpret complex data, and confidently optimize niguldipine concentration for clean, reproducible, and publishable results.

Section 1: Foundational Concepts & Initial Setup

This section covers the essential knowledge and preparation required before you begin your experiments.

Q1: What are the primary and known secondary targets of niguldipine?

Niguldipine's primary, and most potent, action is as an L-type calcium channel blocker, with Ki values in the picomolar range for its (+)-enantiomer.[1][4] Its dual mechanism involves a secondary, but also highly potent, antagonism of the α1A-adrenergic receptor subtype, where it is significantly more selective than for α1B subtypes.[1][4]

Beyond these, researchers should be aware of other potential interactions reported for niguldipine and other dihydropyridines:

  • T-type Calcium Channels: Niguldipine can also inhibit T-type calcium channels, with an IC50 reported around 0.18 µM.[5][6]

  • Potassium Channels: It has been shown to increase potassium currents in vascular smooth muscle cells at nanomolar concentrations.[7]

  • P-glycoprotein (P-gp): Niguldipine can interact with the P-gp drug efflux pump, which may be relevant in multidrug resistance studies.[1][8]

Understanding this profile is the first step in designing appropriate controls and interpreting results.

Q2: How should I prepare and store niguldipine stock solutions to ensure concentration accuracy and stability?

Inaccurate stock solutions are a major source of experimental variability. Given niguldipine's high lipophilicity and potency, meticulous preparation is critical.[3]

Protocol: Preparation of a 10 mM Niguldipine Stock Solution in DMSO

  • Weighing: Use a calibrated analytical balance. Do not attempt to weigh out microgram amounts directly. Instead, weigh a larger mass (e.g., 5-10 mg) to minimize error.[9]

    • Example: Niguldipine HCl has a molecular weight of 646.18 g/mol . To make 1 mL of a 10 mM stock, you would need 0.646 mg. It is more accurate to weigh 6.46 mg and dissolve it in 10 mL of solvent.

  • Solvent Selection: Niguldipine is soluble in DMSO.[] Use only high-purity, anhydrous DMSO to prevent compound degradation.

  • Dissolution: Add the solvent to the weighed powder. Vortex thoroughly until all solid is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[10]

  • Storage: Store aliquots at -20°C or -80°C, protected from light.[10][11] A typical stock in DMSO should be stable for several months under these conditions.[10]

  • Solvent Control: Always prepare a "vehicle" control using the same final concentration of DMSO that is present in your highest drug concentration condition. This is essential to ensure that any observed effects are not due to the solvent itself.[12]

Section 2: Dose-Finding and Concentration-Response Analysis

The cornerstone of optimizing any drug concentration is a carefully executed dose-response experiment.

Q3: I'm starting a new experiment. How do I determine the initial concentration range for niguldipine?

A wide, logarithmic dose range is recommended to capture the full spectrum of activity, from sub-therapeutic to potentially toxic levels.[13] Based on its known potencies, a logical starting range can be established.

Table 1: Recommended Initial Concentration Range for Niguldipine Dose-Response Experiments

Target ClassKnown Potency (Ki or IC50)Recommended Test RangeRationale
L-type Ca2+ Channels 45 - 140 pM[4]10 pM - 100 nMCovers the full on-target inhibitory curve.
α1A-Adrenoceptors ~52 pM[4]10 pM - 100 nMOverlaps with L-type channel activity.
T-type Ca2+ Channels ~180 nM[6]100 nM - 5 µMExplores effects at concentrations above primary target engagement.
General Cytotoxicity Unknown, but expected >1 µM1 µM - 20 µMAssesses non-specific toxicity at high concentrations.

Workflow: Initial Dose-Response Experiment

DoseResponseWorkflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis Start Define Broad Logarithmic Concentration Range (e.g., 10 pM to 20 µM) PrepStock Prepare Accurate Stock Solution (e.g., 10 mM in DMSO) Start->PrepStock SerialDilute Perform Serial Dilutions in Assay Medium PrepStock->SerialDilute TreatCells Treat Cells/System (include Vehicle Control) SerialDilute->TreatCells Incubate Incubate for Pre-determined Time TreatCells->Incubate Measure Measure Biological Readout (e.g., Ca2+ influx, cell viability) Incubate->Measure PlotData Plot Response vs. log[Niguldipine] Measure->PlotData FitCurve Fit Four-Parameter Sigmoidal Curve PlotData->FitCurve DetermineIC50 Determine IC50/EC50 FitCurve->DetermineIC50

Caption: Workflow for an initial dose-response experiment.

Q4: My dose-response curve is U-shaped or biphasic. What does this mean?

A standard sigmoidal dose-response curve is expected for a single-target interaction.[14] Deviations from this shape, such as a U-shaped or biphasic curve, are often red flags indicating more complex biology, such as off-target effects or cytotoxicity.[13][15]

  • Biphasic Curve: This may indicate that niguldipine is interacting with two different targets with different potencies within your concentration range. For example, a response at low concentrations might be due to L-type channel blockade, while a second response at higher concentrations could be due to T-type channel inhibition.

  • U-shaped Curve: This often occurs in cell viability or proliferation assays. At low-to-mid concentrations, the drug may have its intended inhibitory effect. At very high concentrations, it might trigger a paradoxical pro-survival signal or, more commonly, the apparent "recovery" could be an artifact caused by compound precipitation, reducing the effective concentration.[15]

Troubleshooting a Non-Monotonic Dose-Response Curve

BiphasicTroubleshooting Start Observe Non-Monotonic (e.g., U-shaped) Curve CheckPrecipitation Visually Inspect Wells for Compound Precipitation at High Concentrations Start->CheckPrecipitation CheckCytotoxicity Run Parallel Cytotoxicity Assay (e.g., LDH, Annexin V) CheckPrecipitation->CheckCytotoxicity No PrecipitationFound Issue: Solubility Limit Exceeded. Effective concentration is lower than nominal. CheckPrecipitation->PrecipitationFound Yes CytotoxicityFound Issue: High concentration effects are due to cell death, not specific pharmacology. CheckCytotoxicity->CytotoxicityFound Yes NoArtifacts No obvious artifacts. Hypothesize multiple targets. CheckCytotoxicity->NoArtifacts No Action1 Re-run with lower top concentration or use a solubilizing agent. PrecipitationFound->Action1 Action2 Define therapeutic window below toxic concentrations. Use a more specific assay readout. CytotoxicityFound->Action2 Action3 Design counter-screening assays (See Q6 & Q7). NoArtifacts->Action3

Caption: Decision tree for troubleshooting unexpected dose-response curves.

Section 3: Identifying and Mitigating Off-Target Effects

If your dose-response data or unexpected results suggest off-target activity, the following steps will help you isolate and understand the cause.

Q5: I suspect an off-target effect. What is my first troubleshooting step?

The first step is to differentiate between non-specific cytotoxicity and a specific, but unintended, pharmacological effect.

Protocol: Differentiating Cytotoxicity from Pharmacology

  • Objective: To determine if the observed cellular phenotype at a given niguldipine concentration is due to a specific biological modulation or simply cell death.

  • Experimental Setup:

    • Plate 1 (Primary Assay): Run your standard dose-response experiment measuring your intended biological endpoint (e.g., neurotransmitter release, gene expression).

    • Plate 2 (Cytotoxicity Assay): In parallel, seed cells at the same density and treat with the identical niguldipine concentration range. Measure a marker of cell death.

  • Recommended Cytotoxicity Assays:

    • LDH Release Assay: Measures lactate dehydrogenase released from cells with damaged membranes (necrosis).

    • Annexin V/PI Staining: Uses flow cytometry to distinguish between healthy, apoptotic, and necrotic cells.

    • MTT/XTT Assays: Measures metabolic activity, which can be an indicator of viability. Caution: Compounds can sometimes interfere with the assay chemistry, so a cell-free control is recommended.[15]

  • Data Analysis: Plot the results of both assays on the same graph (with dual Y-axes).

    • Ideal Outcome: Your primary assay shows an IC50 at a concentration where the cytotoxicity assay shows >90% cell viability. This establishes a "therapeutic window" for your in vitro model.

    • Problematic Outcome: The IC50 of your primary assay overlaps with the concentration that induces significant cell death. Your results are confounded, and you cannot conclude that the effect is specific. You must use lower, non-toxic concentrations or find a more sensitive primary readout.

Q6: How can I experimentally validate the primary on-target effect of niguldipine?

To claim that your observed effect is due to L-type calcium channel blockade, you should perform a "rescue" or "competition" experiment.

Protocol: On-Target Validation with a Channel Agonist

  • Principle: If niguldipine is truly acting on L-type calcium channels, its inhibitory effect should be overcome or competed by a specific L-type calcium channel agonist, such as Bay K 8644.

  • Procedure:

    • Condition 1 (Control): Vehicle only.

    • Condition 2 (Niguldipine Inhibition): Treat with niguldipine at its IC50 or IC80 concentration.

    • Condition 3 (Agonist Activation): Treat with an effective concentration of Bay K 8644.

    • Condition 4 (Rescue/Competition): Co-treat with niguldipine (at IC50/IC80) AND Bay K 8644.

  • Expected Result: In Condition 4, the inhibitory effect of niguldipine should be significantly reversed or reduced compared to Condition 2. This provides strong evidence that the drug is acting on the intended target in your system.

Q7: What is the best strategy to investigate a suspected secondary target, like the α1A-adrenoceptor?

The gold-standard approach is to use a structurally unrelated antagonist for the same secondary target. If this second compound phenocopies the effect of niguldipine (at the relevant concentration), it strongly suggests the effect is mediated by that target.

  • Example Strategy: If you suspect a high concentration of niguldipine is causing an effect via α1A-adrenoceptor blockade, you could repeat the experiment using a highly selective and structurally different α1A antagonist (e.g., 5-methylurapidil).[3] If both compounds produce the same result, you have validated the off-target mechanism.

Section 4: Advanced Considerations

Q8: How do I account for the difference between nominal and effective drug concentrations?

The concentration you add to your media (nominal) is not necessarily the concentration that the cells experience (effective).[16] Highly lipophilic compounds like niguldipine can adsorb to plasticware or bind to proteins in the serum, reducing the freely available concentration.[3][7]

  • For Routine Experiments: Be consistent. Use the same type of plasticware and the same serum percentage in your media for all experiments to ensure comparability.

  • For Advanced Studies: If precise dosimetry is required, methods like equilibrium dialysis or mass spectrometry can be used to measure the unbound, free drug concentration in the media and even intracellularly.[16][17][18]

Q9: How can I begin to translate my in-vitro concentration to an in-vivo dose?

Translating an effective in-vitro concentration to an in-vivo dose is a complex process known as in vitro-in vivo correlation (IVIVC) and is a cornerstone of pharmacokinetics.[19] It is not a simple conversion.

  • Initial Estimates: Published animal studies can provide a starting point. For example, oral doses of 0.3 mg/kg have been shown to have a marked antihypertensive effect in dogs.[20]

  • Key Factors: The actual dose will depend on the animal model, route of administration, and the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Niguldipine, for instance, has very low oral bioavailability (3-5%) in humans, meaning a much higher oral dose is needed to achieve the same plasma concentration as an intravenous dose.[5][21]

  • Professional Guidance: For designing animal experiments, it is essential to consult with pharmacokineticists and follow institutional animal care and use committee (IACUC) guidelines.

References

  • Niguldipine - Grokipedia. Grok. Retrieved from [Link]

  • What is the mechanism of Nisoldipine? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Drug stock solutions best practices? (2018, February 27). ResearchGate. Retrieved from [Link]

  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131–145. Retrieved from [Link]

  • GraphPad Prism 11 Curve Fitting Guide - Troubleshooting fits of dose-response curves. GraphPad. Retrieved from [Link]

  • Klockner, U., & Isenberg, G. (1991). The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. Pflugers Archiv, 418(1-2), 168–175. Retrieved from [Link]

  • Yin, J., & Terasaki, T. (2018). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. Molecular Pharmaceutics, 15(7), 2871–2879. Retrieved from [Link]

  • Niguldipine. ResearchGate. Retrieved from [Link]

  • Han, C., Li, J., & Minneman, K. P. (1991). Interaction of subtype-selective antagonists with alpha 1-adrenergic receptor binding sites in rat tissues. The Journal of Pharmacology and Experimental Therapeutics, 258(1), 240–247. Retrieved from [Link]

  • Outliers in Dose-Response Curves: What are they, and what can we do about it? BEBPA. Retrieved from [Link]

  • How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio. Retrieved from [Link]

  • In Vitro-In Vivo Correlation (IVIVC) and Determining Drug Concentrations in Blood from Dissolution Testing. SciSpace. Retrieved from [Link]

  • Methods for Studying Drug Absorption: In vitro. (2024, October 10). JoVE. Retrieved from [Link]

  • Armitage, R., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology, 35(11), 2035–2049. Retrieved from [Link]

  • Determination of Drug Concentration. Mediford Corporation. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Universitas Gadjah Mada. Retrieved from [Link]

  • Ting, N., et al. (2021). Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies. Pharmaceutical Statistics, 20(6), 1109-1120. Retrieved from [Link]

  • Understanding the Importance of The Dose-Response Curve. (2025, June 3). CDD Vault. Retrieved from [Link]

  • Lückhoff, A., & Bohnert, M. (1988). Effects of the novel dihydropyridine derivative niguldipine on the cytoplasmic free calcium concentration of mouse thymocytes. The Journal of Pharmacology and Experimental Therapeutics, 247(2), 643–648. Retrieved from [Link]

  • Ecker, G., et al. (1995). Dexniguldipine-HCl is a potent allosteric inhibitor of [3H]vinblastine binding to P-glycoprotein of CCRF ADR 5000 cells. Biochemical Pharmacology, 49(6), 853–858. Retrieved from [Link]

  • Lacerda, A. E., & Brown, A. M. (1992). The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes. Pflugers Archiv, 420(3-4), 410–412. Retrieved from [Link]

  • Knorr, A., & Garthoff, B. (1987). Antihypertensive effects of niguldipine-HCl (B 844-39), a new calcium antagonist in dogs. Journal of Cardiovascular Pharmacology, 10 Suppl 10, S64–S67. Retrieved from [Link]

  • Belz, G. G., et al. (1988). Differential effects of two dihydropyridine calcium antagonists in humans. Journal of Cardiovascular Pharmacology, 12(4), 499–502. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Niguldipine Instability

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stabilization & Handling of Niguldipine (CAS: 113165-32-5) in Experimental Assays

Executive Summary

Niguldipine is a highly potent, lipophilic 1,4-dihydropyridine (DHP) calcium channel blocker.[1][2][3][4] While pharmacologically effective, it presents three distinct stability challenges in vitro: photodegradation , aqueous precipitation , and surface adsorption . Failure to control these variables results in non-reproducible IC50 values and "false negative" activity data.[4]

This guide provides mechanistic insights and self-validating protocols to ensure experimental integrity.

Module 1: Photostability (The Critical Failure Point)

The Issue: Users frequently report a loss of drug potency within 20–60 minutes of benchtop handling.

The Mechanism: Niguldipine contains a 1,4-dihydropyridine (DHP) ring .[1][2][3][4][5] Upon exposure to UV or visible light (300–450 nm), this ring undergoes oxidative aromatization, converting the active DHP into an inactive pyridine derivative. This reaction is irreversible and results in a complete loss of calcium channel blocking activity.[6]

Pathway Visualization

The following diagram illustrates the degradation pathway triggered by light exposure.[7]

Photodegradation Niguldipine Active Niguldipine (1,4-Dihydropyridine) Intermediate Excited Triplet State Niguldipine->Intermediate Photon Absorption Light UV/Vis Light (λ 300-450nm) Light->Intermediate Pyridine Inactive Pyridine Analog (Aromatized Ring) Intermediate->Pyridine Oxidative Aromatization (-2H)

Figure 1: The irreversible aromatization of the dihydropyridine ring under light exposure, rendering the drug pharmacologically inactive.[1][2][3][4]

Troubleshooting Protocol: The "Red Light" Standard

Objective: Prevent aromatization during solution preparation.

  • Ambient Environment: All solid handling and solution preparation must occur under sodium vapor lamps or red LED light (λ > 600 nm).[3][4] Standard fluorescent lab lights are sufficient to degrade 50% of the sample in <1 hour.

  • Vessel Selection: Use amber borosilicate glass exclusively. If amber glass is unavailable, wrap clear glass vials in aluminum foil before adding the drug.

  • Validation Step (Self-Check):

    • Prepare two aliquots of 100 µM Niguldipine.

    • Leave one on the benchtop (light exposed) for 60 mins. Keep the other in the dark.

    • Run UV-Vis scans (200–500 nm).[1][2][3][4]

    • Pass Criteria: The light-exposed sample will show a distinct spectral shift (loss of the ~350 nm DHP peak and emergence of a pyridine peak at ~280 nm) compared to the dark control.

Module 2: Solubility & Precipitation (The "Invisible" Error)

The Issue: "Cloudiness" or inconsistent concentration-response curves, particularly at high concentrations (>10 µM).

The Mechanism: Niguldipine is highly lipophilic (LogP ≈ 6.2).[4] It is soluble in organic solvents (DMSO, Ethanol) but practically insoluble in water.[4] When a concentrated DMSO stock is pipetted directly into an aqueous buffer, the local concentration at the tip interface exceeds the solubility limit, causing the drug to "crash out" as micro-precipitates. These precipitates may be invisible to the naked eye but will be filtered out by cell membranes or plasticware, reducing the effective concentration.

Pathway Visualization: The "Crash-Out" Avoidance

Solubilization Solid Niguldipine Solid Stock 10-100 mM Stock (100% DMSO) Solid->Stock Dissolve Direct Direct Addition to Buffer (High Risk of Precipitate) Stock->Direct Incorrect Method Serial Intermediate Dilution (e.g., 10x Conc in 10% DMSO) Stock->Serial Stepwise Dilution Final Final Assay Buffer (<0.1% DMSO) Serial->Final Slow Addition + Vortex

Figure 2: Optimal solubilization workflow to prevent micro-precipitation during aqueous dilution.

Troubleshooting Protocol: The Intermediate Dilution Method

Objective: Maintain solubility during the transition from organic to aqueous phase.

  • Primary Stock: Dissolve solid Niguldipine in anhydrous DMSO to 10 mM . Vortex until completely clear.[4]

  • The "Intermediate" Step: Do NOT dilute 10 mM stock directly to 10 nM in buffer. Instead, create a 100 µM intermediate in pure DMSO or Ethanol.

  • Final Dilution: Spike the intermediate solution into the assay buffer while vortexing the buffer .

    • Target: Final DMSO concentration should be ≤ 0.1% (v/v) to avoid solvent toxicity, but Niguldipine may precipitate if the buffer protein content is low (proteins like BSA help solubilize lipophilic drugs).[4]

  • Validation Step (Self-Check):

    • Hold the vial up to a light source (red light).[4]

    • Look for the Tyndall Effect (scattering of light by suspended particles).[4] If the laser/light beam is visible passing through the liquid, micro-precipitation has occurred. The solution should be optically clear.

Module 3: Surface Adsorption (The Quantitative Loss)

The Issue: Assay results indicate much lower potency than expected, or "flat" dose-response curves at low concentrations.

The Mechanism: Due to its high lipophilicity (LogP ~6.2), Niguldipine is thermodynamically driven to escape aqueous environments. It will adsorb (stick) to hydrophobic surfaces, particularly polystyrene (PS) and polypropylene (PP) .[3][4] In low-concentration solutions (<100 nM), up to 80% of the drug can be lost to the tube walls in under 30 minutes.

Troubleshooting Protocol: Material Selection

Objective: Maximize drug recovery.

MaterialSuitabilityNotes
Polystyrene (PS) CRITICAL FAIL Standard cell culture plates.[1][2][3][4] High adsorption.[4] Avoid for serial dilutions.[4]
Polypropylene (PP) ⚠️ CAUTION Standard microfuge tubes.[3][4] Significant loss at <100 nM concentrations.[4]
Glass (Borosilicate) EXCELLENT Inert.[3][4] Use for all stock and intermediate dilutions.[4]
Low-Bind Plastics GOOD Specially treated polymers (e.g., Eppendorf LoBind®) reduce adsorption.[1][2][3][4]

Protocol:

  • Perform all serial dilutions in glass vials or solvent-resistant low-bind tubes .

  • Only transfer the solution to the polystyrene assay plate immediately before starting the experiment.

  • Add BSA: Including 0.1% Bovine Serum Albumin (BSA) in the assay buffer can act as a carrier, keeping Niguldipine in solution and preventing it from sticking to the plastic walls.

Frequently Asked Questions (FAQs)

Q: Can I store Niguldipine stock solutions at -20°C? A: Yes, but only in anhydrous DMSO . Aqueous solutions are unstable and must be prepared fresh daily.[4] DMSO stocks stored at -20°C in amber vials are stable for up to 6 months.[1][2][3][4] Warning: DMSO freezes at 19°C. Repeated freeze-thaw cycles can introduce moisture (hygroscopic), leading to compound degradation.[1][2][3][4] Aliquot stocks into single-use vials.

Q: My dose-response curve is shifting to the right (lower potency). Why? A: This is the classic signature of photodegradation . If the IC50 shifts by an order of magnitude, it is likely that a significant portion of your Niguldipine has converted to the inactive pyridine form. Verify your light protection protocols (Module 1).

Q: Is Niguldipine stable in cell culture media? A: It is chemically stable in media (if protected from light), but the presence of Serum (FBS) will bind the drug. Niguldipine is highly protein-bound (>95%).[1][2][3][4] If your assay uses 10% FBS, the free (active) drug concentration will be significantly lower than the total added concentration. You may need to run assays in low-serum or serum-free conditions to determine intrinsic potency.[1][2][3][4]

References

  • PubChem. (n.d.).[2][3][4] Niguldipine - Compound Summary. National Library of Medicine.[4][8] Retrieved October 26, 2023, from [Link]

  • Alvarez-Lueje, A., et al. (2003).[2][3][4] Photostability of 1,4-dihydropyridines. Journal of Photochemistry and Photobiology. (Mechanistic reference for DHP aromatization).

  • National Institutes of Health (NIH). (2020).[3][4] Standard Water Generating Vials for Lipophilic Compounds. (Reference for hydrophobic adsorption to plastics). Retrieved from [Link]

Sources

Technical Support Center: Minimizing Niguldipine Autofluorescence in Imaging Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of autofluorescence when imaging the dihydropyridine-based compound, niguldipine. Our goal is to equip you with the knowledge to minimize background noise and enhance the signal-to-noise ratio in your imaging experiments.

Understanding the Challenge: The Dual Nature of Fluorescence

Niguldipine, a potent L-type and T-type calcium channel blocker, is a valuable tool in cardiovascular and neuroscience research.[1][2] However, like many dihydropyridine compounds, its inherent chemical structure possesses fluorescent properties. This intrinsic fluorescence, or autofluorescence, can interfere with the detection of specific fluorescent labels in your experiment, leading to a compromised signal-to-noise ratio and potentially confounding data interpretation. Furthermore, endogenous cellular and tissue components can also contribute to the overall background fluorescence.[3][4]

This guide will walk you through the likely sources of autofluorescence in your niguldipine imaging studies and provide actionable strategies to mitigate their impact.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging niguldipine?

Autofluorescence is the natural emission of light by biological structures or the compound of interest itself when excited by a light source.[5] In the context of niguldipine studies, you may encounter two main types of autofluorescence:

  • Endogenous Autofluorescence: Biological samples contain numerous molecules that fluoresce naturally.[7] Common sources include:

    • Metabolic Coenzymes: NADH and flavins are highly abundant and fluoresce in the blue-green region.[8]

    • Structural Proteins: Collagen and elastin, major components of the extracellular matrix, also exhibit broad fluorescence spectra in the blue-green range.[4][9]

    • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate with age, particularly in post-mitotic cells like neurons, and have a very broad emission spectrum.[9]

    • Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in tissues to create fluorescent products.[4][10]

This combined autofluorescence can obscure the signal from your specific fluorescent probe, making it difficult to accurately localize and quantify your target.

Q2: How can I determine the source of the high background in my niguldipine imaging experiment?

A systematic approach with proper controls is crucial.[11]

  • Unstained, Untreated Control: Image a sample of your cells or tissue without any fluorescent labels or niguldipine. This will reveal the baseline endogenous autofluorescence.

  • Unstained, Niguldipine-Treated Control: Image a sample treated with niguldipine but without any other fluorescent labels. This will help you assess the contribution of niguldipine's intrinsic autofluorescence.

  • Fully Stained, No Niguldipine Control: This is your standard positive control to ensure your labeling protocol is working correctly in the absence of the drug.

By comparing these controls, you can identify the primary source of your background signal.

Troubleshooting Guides

This section provides detailed protocols to address autofluorescence from various sources.

Guide 1: Optimizing Sample Preparation to Reduce Endogenous Autofluorescence

The first line of defense against autofluorescence is a well-designed sample preparation protocol.

Issue: High background fluorescence observed in the unstained, untreated control sample.

Potential Cause: Endogenous fluorophores or fixation-induced fluorescence.

Solutions:

  • Choice of Fixative: Glutaraldehyde is a major contributor to autofluorescence; paraformaldehyde is a better alternative.[4] If compatible with your antibodies, consider using an organic solvent like ice-cold methanol or ethanol for fixation.[3]

  • Minimize Fixation Time: Over-fixation can increase autofluorescence.[12] Determine the minimum fixation time required to preserve your sample's morphology.

  • Chemical Quenching:

    • Sodium Borohydride for Aldehyde-Induced Fluorescence: This reducing agent can quench the fluorescence caused by aldehyde fixatives.[13]

    • Sudan Black B for Lipofuscin: This dye is effective at quenching the broad-spectrum fluorescence from lipofuscin.[13][14]

  • Perfusion: For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can help remove red blood cells, which contain autofluorescent heme groups.[4][9]

Protocol 1: Sodium Borohydride Treatment

  • After fixation and permeabilization, wash the samples thoroughly with PBS.

  • Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.

  • Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Wash the samples extensively with PBS (3 times for 5 minutes each) to remove all traces of the quenching agent.

  • Proceed with your standard blocking and immunolabeling protocol.

Caution: Sodium borohydride is a chemical reducing agent and should be handled with appropriate safety precautions.

Protocol 2: Sudan Black B Staining

  • Complete your immunofluorescence staining protocol, including secondary antibody incubation and final washes.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubate your slides in this solution for 5-10 minutes at room temperature in a humidified chamber.

  • Rinse the slides thoroughly with PBS or 70% ethanol to remove excess stain.

  • Mount the coverslips with an appropriate mounting medium.

Guide 2: Strategies for Managing Niguldipine's Intrinsic Autofluorescence

If you've determined that niguldipine itself is a significant source of autofluorescence, the following strategies can help.

Issue: High background signal in the unstained, niguldipine-treated control.

Potential Cause: Intrinsic fluorescence of the niguldipine molecule.

Solutions:

  • Spectral Separation: The most effective strategy is to choose a fluorescent probe that is spectrally distinct from the likely emission of niguldipine. Since dihydropyridines often fluoresce in the blue-green region, select fluorophores that emit in the red or far-red part of the spectrum (e.g., those with emission maxima > 600 nm).[3][5]

  • Photobleaching: You can selectively photobleach the autofluorescence before imaging your target fluorophore.[13][15] This involves exposing the sample to intense excitation light at the autofluorescence excitation wavelength until its emission fades, and then imaging your specific probe.

  • Spectral Unmixing: This powerful computational technique can separate the emission spectra of multiple fluorophores, including autofluorescence.[8][16][17]

Protocol 3: Pre-Acquisition Photobleaching

  • Mount your niguldipine-treated and fluorescently labeled sample on the microscope.

  • Using the excitation wavelength that maximally excites the autofluorescence (determined from your controls), expose the sample to high-intensity light.

  • Monitor the decrease in autofluorescence emission over time.

  • Once the autofluorescence has significantly diminished, switch to the excitation and emission settings for your specific fluorescent probe and acquire your images.

  • Important: Ensure that the photobleaching process does not significantly affect the fluorescence of your intended target.

Workflow for Spectral Unmixing

cluster_0 Reference Spectra Acquisition cluster_1 Experimental Sample Imaging cluster_2 Computational Unmixing unstained Unstained Sample (Autofluorescence) unmix Spectral Unmixing Algorithm unstained->unmix Spectrum 1 probe1 Sample with Probe 1 Only probe1->unmix Spectrum 2 probe2 Sample with Probe 2 Only probe2->unmix Spectrum 3 exp_sample Fully Labeled Experimental Sample exp_sample->unmix Mixed Spectrum separated Separated Images: - Autofluorescence - Probe 1 - Probe 2 unmix->separated

Caption: Workflow for spectral unmixing to separate autofluorescence.

Data Summary Tables

Table 1: Common Endogenous Fluorophores and their Spectral Properties

FluorophoreTypical Excitation (nm)Typical Emission (nm)Common Location
Collagen340-400400-600Extracellular Matrix
Elastin350-450420-520Extracellular Matrix
NADH340-360440-470Mitochondria, Cytosol
Flavins (FAD)440-460520-540Mitochondria
Lipofuscin360-480450-650+Lysosomes (aged cells)

Note: These are approximate spectral ranges and can vary depending on the cellular environment.

Table 2: Troubleshooting Summary

Observed ProblemPossible Cause(s)Recommended First StepsAdvanced Solutions
High background in all samples, including unstained controlsEndogenous autofluorescence, fixation artifactsOptimize fixation (use PFA, reduce time), perfuse tissuesTreat with sodium borohydride or Sudan Black B
Punctate, granular background, especially in older tissuesLipofuscin accumulationUse a far-red emitting probeTreat with Sudan Black B or a commercial quencher
High background only in niguldipine-treated samplesIntrinsic autofluorescence of niguldipineSwitch to a spectrally distinct (far-red) fluorescent probePhotobleach autofluorescence, use spectral unmixing
Diffuse background in the blue/green channelsNADH, flavins, collagen/elastinChoose red or far-red emitting probesSpectral unmixing, confocal/multiphoton microscopy

Visualizing the Problem: Sources of Autofluorescence

cluster_0 Sources of Autofluorescence cluster_1 Specific Examples A Endogenous Sources C Collagen/Elastin A->C D NADH/Flavins A->D E Lipofuscin A->E B Exogenous/Process-Induced F Fixatives (e.g., Glutaraldehyde) B->F G Niguldipine (Intrinsic) B->G

Caption: Major sources of autofluorescence in biological imaging.

By understanding the origins of autofluorescence and systematically applying these troubleshooting strategies, you can significantly improve the quality and reliability of your imaging data in studies involving niguldipine.

References

  • University of Aberdeen. (n.d.). Autofluorescence: Causes and Cures. Retrieved from [Link]

  • Visikol. (2022, March 22). More Autofluorescence Troubleshooting for Tissue Imaging. Retrieved from [Link]

  • Bio-Rad. (n.d.). Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. Retrieved from [Link]

  • Pogue, B. W., & Mycek, M. A. (2009). In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique. Optics Express, 17(24), 21396–21401. [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • Evident Scientific. (2023, March 30). A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Retrieved from [Link]

  • Evident Scientific. (n.d.). Optimization and Troubleshooting. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Spectral Unmixing to Subtract Autofluorescence. Retrieved from [Link]

  • ZEISS Microscopy Online Campus. (n.d.). Practical Considerations for Spectral Imaging. Retrieved from [Link]

  • Ranjit, S., et al. (2023). Label-free fluorescence microscopy: revisiting the opportunities with autofluorescent molecules and harmonic generations as biosensors and biomarkers for quantitative biology. Frontiers in Physics, 11. [Link]

  • ResearchGate. (n.d.). Devices and techniques for autofluorescent imaging. Retrieved from [Link]

  • Bitesize Bio. (2025, June 6). “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. Retrieved from [Link]

  • SciSpace. (n.d.). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. Retrieved from [Link]

  • Lee, S., et al. (2025, January 14). Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. Biomedical Optics Express, 16(2), 945-956. [Link]

  • Boer, R., et al. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131-145. [Link]

  • ResearchGate. (2025, August 6). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. Retrieved from [Link]

  • ResearchGate. (n.d.). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Niguldipine. Retrieved from [Link]

  • Romanin, C., et al. (1992). The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes. Pflugers Archiv, 420(3-4), 410-412. [Link]

  • Monici, M. (2014). Autofluorescence spectroscopy and imaging: a tool for biomedical research and diagnosis. Journal of Biomedical Optics, 19(12), 121102. [Link]

  • Lückhoff, A., & Korth, M. (1990). Effects of the novel dihydropyridine derivative niguldipine on the cytoplasmic free calcium concentration of mouse thymocytes. Biochemical Pharmacology, 40(5), 955-959. [Link]

  • Carlsson, K., & Liljeborg, A. (2005). Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore. Journal of Biomedical Optics, 10(4), 044020. [Link]

  • Labcompare. (2021, June 29). How to Reduce Autofluorescence. Retrieved from [Link]

  • GSRS. (n.d.). NIGULDIPINE. Retrieved from [Link]

  • PubChem. (n.d.). Niguldipine. Retrieved from [Link]

  • Gross, G., et al. (1989). Stereoselective binding of niguldipine enantiomers to alpha 1A-adrenoceptors labeled with [3H]5-methyl-urapidil. European Journal of Pharmacology, 172(4-5), 453-462. [Link]

Sources

Technical Support Center: Optimizing Experimental Consistency with Racemic Niguldipine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams, Assay Development Scientists From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Variability in Niguldipine-Mediated Signaling Assays

Executive Summary: The "Dirty" Racemate Challenge

We frequently receive support tickets regarding inconsistent


 or 

values when using Racemic Niguldipine (often cataloged simply as "Niguldipine"). If your data shows batch-to-batch variability or discrepancies between in vitro binding and functional assays, the root cause is likely stereoselective pharmacology combined with extreme lipophilicity .

Niguldipine is not a single tool; it is a mixture of two potent agents with distinct profiles. Using the racemate introduces a "coin flip" into your assay, where the biological readout depends heavily on the specific receptor density (


-AR vs. L-type Ca²⁺ channels) and the lipid content of your system.

This guide deconstructs these variables and provides self-validating protocols to stabilize your data.

Module 1: Pharmacological Variability (The Chirality Trap)

The Core Issue: Racemic niguldipine is a 1:1 mixture of (+)-niguldipine (B-844-39) and (-)-niguldipine (B-8509-035). These enantiomers do not behave identically.[1][2][3]

  • (+)-Niguldipine is a nanomolar-affinity antagonist of the

    
    -adrenergic receptor (
    
    
    
    -AR) and a potent L-type Ca²⁺ channel blocker.
  • (-)-Niguldipine retains Ca²⁺ channel blocking activity but has significantly reduced affinity (40–100 fold lower) for the

    
    -AR.
    

If you are using the racemate to study Calcium signaling, you are inadvertently blocking


-adrenergic pathways with high potency. Conversely, variability in the enantiomeric excess of "racemic" batches can shift your apparent 

for

-ARs.
Comparative Affinity Profile
Target(+)-Niguldipine (

)
(-)-Niguldipine (

)
Racemic Niguldipine Impact

-Adrenergic Receptor
~0.05 – 0.15 nM (High Affinity)~3.0 – 30 nM (Low Affinity)High Variability: Results depend on (+) content.

-Adrenergic Receptor
~20 – 80 nM~20 – 80 nMLow Variability: Both enantiomers are weak.
L-Type Ca²⁺ Channels ~0.04 – 0.1 nM~0.1 – 0.5 nMPotent Block: Both enantiomers are active.

(Data synthesis based on Boer et al., 1989 and Handrock et al., 1996)

Visualizing the Mechanism of Interference

Niguldipine_Mechanism Racemate Racemic Niguldipine (Mixture) Plus_Iso (+)-Niguldipine (B-844-39) Racemate->Plus_Iso 50% Minus_Iso (-)-Niguldipine (B-8509-035) Racemate->Minus_Iso 50% Alpha1A α1A-Adrenergic Receptor Plus_Iso->Alpha1A High Affinity Block (Primary Driver) Ca_Channel L-Type Ca2+ Channel Plus_Iso->Ca_Channel High Affinity Block Minus_Iso->Alpha1A Low Affinity (Negligible) Minus_Iso->Ca_Channel Moderate/High Affinity Result_Var Result Variability: Cross-Talk Artifacts Alpha1A->Result_Var Ca_Channel->Result_Var

Caption: Differential targeting of Niguldipine enantiomers. Note that the (+)-enantiomer drives alpha-1A inhibition, creating "noise" in calcium-specific assays using the racemate.

Module 2: Physicochemical Variability (The "Protein Effect")

The Core Issue: Niguldipine is extremely lipophilic.[4] It partitions heavily into lipid bilayers. This creates a phenomenon known as "Receptor Concentration Dependence."

In your assays, the apparent


 is not a constant; it is a function of the tissue/protein concentration.[4]
  • High Protein Conc: More lipid "sink" available

    
     Free drug concentration drops 
    
    
    
    Apparent
    
    
    increases (looks less potent).
  • Low Protein Conc: Less lipid "sink"

    
     Free drug concentration is higher 
    
    
    
    Apparent
    
    
    decreases (looks more potent).

Diagnostic Check: If you dilute your membrane preparation by 50% and your


 shifts significantly to the left, you are suffering from lipid partitioning artifacts.
Module 3: Troubleshooting & Protocols
Protocol A: Correcting for Solubility & Precipitation

Issue: "My compound crashes out in PBS/Media."

Niguldipine is hydrophobic.[5] Direct addition of 100% DMSO stock to aqueous media often causes immediate, microscopic precipitation that is invisible to the naked eye but destroys concentration accuracy.

The Stepwise "Intermediate" Dilution Method:

  • Stock: Prepare 10 mM stock in 100% DMSO.

  • Intermediate: Dilute stock 1:10 into 100% Ethanol or PEG-400 (not water!) to create a 1 mM secondary stock.

  • Working: Dilute the Intermediate 1:100 into your assay buffer/media under rapid vortexing.

    • Result: Final solvent load is low, but the transition from organic to aqueous is buffered, preventing "shock" precipitation.

Protocol B: Validating the "True" Ki (The Boer Extrapolation)

Issue: "I cannot reproduce literature Ki values."

To determine if your variability is due to the "Protein Effect," perform the Linear Extrapolation Assay :

  • Setup: Run your binding isotherm (

    
     determination) at three distinct protein concentrations (e.g., 0.05 mg/mL, 0.1 mg/mL, and 0.2 mg/mL).
    
  • Plot: Create a plot of Observed

    
     (y-axis)  vs. Protein Concentration (x-axis) .
    
  • Analyze: Fit a linear regression.

  • Result: The y-intercept (where Protein = 0) is the "True"

    
      (free ligand affinity).[3][6]
    
    • Reference: This method is critical for lipophilic drugs like niguldipine (Boer et al., 1989).

FAQ: Technical Support Corner

Q1: Can I use racemic niguldipine to block L-type Ca²⁺ channels in neurons without affecting neurotransmission? A: Risky. Neurons often express


-ARs. Since the (+)-enantiomer in the racemate blocks 

-ARs at picomolar/nanomolar concentrations, you will likely inhibit adrenergic signaling alongside Calcium channels. Recommendation: Use a more selective Ca²⁺ blocker like Nifedipine or Isradipine if

-blockade is a confounder, or switch to pure (-)-niguldipine (though commercial availability is limited).

Q2: Why does my IC50 change when I switch from HEK293 cells to CHO cells? A: This is likely due to the Lipid Volume Fraction . CHO and HEK cells have different average sizes and lipid content. Because niguldipine partitions into the membrane, the "effective" concentration differs between cell lines even if the added concentration is identical. You must re-validate the


 for every new cell line.

Q3: I see a biphasic inhibition curve. What does this mean? A: This is the hallmark of the racemate interacting with multiple sites.

  • Phase 1 (High Affinity): (+)-Niguldipine saturating

    
    -ARs.[6]
    
  • Phase 2 (Low Affinity): (-)-Niguldipine (and remaining (+)) saturating

    
    -ARs or non-specific sites.
    
  • Action: Fit your data to a Two-Site Model rather than a standard sigmoid. If the Hill slope is significantly less than 1.0 (e.g., 0.6–0.7), a two-site fit is statistically required.

Troubleshooting Workflow

Troubleshooting_Flow Start Start: Inconsistent Data with Racemic Niguldipine Check_Solubility Step 1: Check Solubility (Is solution cloudy?) Start->Check_Solubility Solubility_Issue Yes: Use 'Intermediate' Dilution Protocol Check_Solubility->Solubility_Issue Precipitation Check_Hill Step 2: Check Hill Slope (Is slope < 0.8?) Check_Solubility->Check_Hill Clear Hill_Issue Yes: Stereoselectivity Issue. Switch to Two-Site Fit or Pure Enantiomer. Check_Hill->Hill_Issue Biphasic Check_Protein Step 3: Check Protein Conc. (Did batch/cell density change?) Check_Hill->Check_Protein Monophasic Protein_Issue Yes: Partitioning Artifact. Perform Linear Extrapolation to Zero Protein. Check_Protein->Protein_Issue Variable Valid System Validated Check_Protein->Valid Constant

Caption: Decision matrix for isolating sources of variability in Niguldipine assays.

References
  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors.[3][6][7] European Journal of Pharmacology, 172(2), 131–145.[7]

  • Handrock, R., & Herzig, S. (1996). Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol. European Journal of Pharmacology, 309(3), 317–321.[1]

  • Wetzel, G. T., & Klitzner, T. S. (1995). The effects of niguldipine on calcium current in the developing heart. European Journal of Pharmacology, 284(1-2), 1–9.

  • Graul, A., & Stehl, B. (2003). Niguldipine: Physicochemical properties and solubility data. Drug Future, 28(1).

Sources

Technical Support Center: Preventing Niguldipine Precipitation in Physiological Saline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of niguldipine precipitation in physiological saline. As a potent dihydropyridine derivative, niguldipine's utility in experimental settings is often hampered by its poor aqueous solubility.[1][2] This document offers scientifically-grounded strategies and detailed protocols to help you maintain its solubility and ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental principles governing the solubility and precipitation of niguldipine.

Q1: I dissolved my niguldipine in an organic solvent, but it immediately crashed out when I diluted it into physiological saline. Why is this happening?

A1: This is a classic solubility challenge driven by a phenomenon called supersaturation . Niguldipine, like many dihydropyridine calcium channel blockers, is a lipophilic ("fat-loving") molecule with very low intrinsic water solubility.[1][2]

Here's the breakdown of the process:

  • High Solubility in Organic Solvents: You likely started by dissolving niguldipine in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol, where it is readily soluble.[3]

  • Solvent Shift: When you introduce this concentrated organic stock solution into an aqueous environment like physiological saline (0.9% NaCl), you are performing a "solvent shift." The overall solvent environment rapidly becomes predominantly aqueous.

  • Precipitation: Niguldipine's solubility in this new aqueous environment is drastically lower. The concentration of the drug, which was stable in the organic solvent, is now far above its saturation point in the saline. This supersaturated state is thermodynamically unstable, forcing the excess drug molecules to rapidly come out of solution and form solid particles, which you observe as precipitation or a "crash."[4]

Q2: What are the key physicochemical properties of niguldipine that I need to be aware of?

A2: Understanding the fundamental properties of niguldipine is crucial for designing an effective formulation strategy. While extensive public data on niguldipine is limited as it is an experimental compound, we can compile key information from available sources and analogs.[5]

PropertyValue / DescriptionSignificance for Formulation
Drug Class Dihydropyridine Calcium Channel Blocker[5][6][7]This class is known for poor water solubility.[1] Strategies used for other dihydropyridines like nifedipine or nimodipine are often applicable.[8][9]
Molecular Formula C₃₆H₃₉N₃O₆[6]A large, complex organic structure contributing to its lipophilicity.
Molecular Weight ~609.7 g/mol (free base)[6]; ~646.2 g/mol (HCl salt)[3]The high molecular weight is another factor limiting simple diffusion and dissolution.
Aqueous Solubility Poorly soluble. The hydrochloride salt form is reported to be soluble to 10 mM in water, but this may not be stable upon dilution into buffered saline.[10][11][12]This is the primary challenge. The goal is to increase the apparent solubility in the final saline solution.
Solubility in Organics Soluble in DMSO (30 mg/mL), DMF (30 mg/mL), and Ethanol (10 mg/mL).[3]Useful for creating concentrated stock solutions, but these must be carefully diluted.
Predicted LogP ~6.8[13]A high LogP value indicates high lipophilicity and poor water solubility.
Q3: Can I just heat or sonicate my solution to redissolve the precipitate?

A3: While heating or sonicating might temporarily redissolve the precipitate, it is generally not a recommended or reliable solution . These methods create a supersaturated solution that is highly unstable. As the solution cools to your experimental temperature (e.g., room temperature or 37°C), the drug will likely precipitate again, often rapidly. This can lead to inconsistent drug concentrations and unreliable experimental results. A stable formulation approach that addresses the root cause of poor solubility is always preferred.

Part 2: Troubleshooting Guide & Formulation Protocols

This section provides actionable strategies and step-by-step protocols to prevent niguldipine precipitation. The choice of strategy will depend on your specific experimental constraints, such as required concentration, acceptable excipient toxicity, and the administration route.

Strategy A: Co-Solvent Systems

Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This "softens" the aqueous environment, making it more hospitable to lipophilic drug molecules and thereby increasing solubility.[14]

Troubleshooting Q&A:

  • Q: What are the best co-solvents to use?

    • A: Common and effective co-solvents for parenteral formulations include Ethanol , Propylene Glycol (PG) , and Polyethylene Glycol 400 (PEG 400) .[9][14] DMSO is excellent for initial stock solutions but can have biological effects at higher concentrations.[15]

  • Q: My drug still precipitates even with a co-solvent. What can I do?

    • A: 1) Increase the co-solvent percentage: You may need a higher ratio of co-solvent to saline. 2) Check your order of addition: Always add the drug stock solution to the final vehicle (saline or co-solvent/saline mixture) with vigorous stirring. Never add saline directly to a small volume of concentrated drug stock. 3) Consider a ternary system: A combination of solvents (e.g., Ethanol/PG/Water) can sometimes be more effective than a binary system.

  • Prepare Stock Solution: Dissolve niguldipine hydrochloride in 100% ethanol to create a concentrated stock solution (e.g., 10 mg/mL).[3]

  • Prepare Vehicle: In a separate sterile container, prepare the final vehicle by mixing ethanol and physiological saline. Start with a 10% ethanol concentration (e.g., 1 mL of ethanol + 9 mL of saline).

  • Final Dilution (Crucial Step): While vigorously vortexing or stirring the vehicle from Step 2, slowly add the required volume of the niguldipine stock solution (Step 1) drop-by-drop to reach your final desired concentration.

  • Observation: Visually inspect the final solution for any signs of precipitation against a light and dark background.

  • Optimization: If precipitation occurs, repeat the process, increasing the ethanol concentration in the vehicle (e.g., to 20% or 30%). A patent for the related drug nimodipine describes a parenteral formulation using 15-30% ethanol.[9]

Strategy B: Surfactant-Based Micellar Formulations

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble in water to form micelles. These micelles have a hydrophobic (lipophilic) core and a hydrophilic (aqueous-loving) shell. The poorly soluble niguldipine partitions into the hydrophobic core, effectively being encapsulated in a water-soluble nanoparticle.[16][17]

Troubleshooting Q&A:

  • Q: Which surfactants are safe for in vitro or in vivo use?

    • A: Non-ionic surfactants are generally preferred due to their lower toxicity.[16] Polysorbate 80 (Tween 80) and polyoxyl 35 castor oil (Cremophor EL ) are widely used in pharmaceutical formulations for this purpose.[18][19]

  • Q: How much surfactant should I use?

    • A: The concentration must be above the CMC. For Polysorbate 80, the CMC is very low (~0.012 mg/mL). Practically, concentrations ranging from 0.1% to 5% (w/v) are often used to ensure robust micelle formation and solubilization capacity.[19]

  • Prepare Surfactant Vehicle: Prepare a 1% (w/v) Polysorbate 80 solution in physiological saline. For example, add 100 mg of Polysorbate 80 to 10 mL of saline. Mix thoroughly until the surfactant is completely dissolved.

  • Prepare Stock Solution: Dissolve niguldipine in a minimal amount of a suitable organic solvent like ethanol (e.g., 10 mg/mL).

  • Final Formulation: While vigorously stirring the 1% Polysorbate 80 vehicle, slowly add the niguldipine stock solution dropwise to achieve the final desired concentration. The micelles will form around the drug molecules as the ethanol is diluted.

  • Equilibration: Allow the solution to stir for 15-30 minutes to ensure complete encapsulation.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter (ensure the filter material, e.g., PVDF, is compatible and does not bind the drug).

Caption: Micellar encapsulation of a hydrophobic drug.

Strategy C: Cyclodextrin Inclusion Complexes

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic niguldipine molecule can fit inside this cavity, forming an "inclusion complex." This complex as a whole is water-soluble due to the hydrophilic outer surface of the cyclodextrin.[20][21]

Troubleshooting Q&A:

  • Q: Which cyclodextrin should I use?

    • A: For parenteral applications, chemically modified CDs are used to increase their own water solubility and prevent toxicity associated with native beta-cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent, FDA-approved choices.[20][22] Studies on the related drug nifedipine show significant solubility enhancement with HP-β-CD.[23][24]

  • Q: My solubility increase is less than expected.

    • A: 1) Increase CD Concentration: The relationship is often linear; more CD can complex more drug. 2) Optimize Complexation Method: The kneading or lyophilization methods described in the protocol below are more efficient at forming true inclusion complexes than simple mixing. 3) Check pH: The binding affinity can be pH-dependent.

This protocol uses the kneading method, which is efficient for lab-scale preparations.[21]

  • Molar Ratio Calculation: Determine the required amounts of niguldipine and HP-β-CD for a 1:1 molar ratio. (MW of Niguldipine HCl ≈ 646.2 g/mol ; MW of HP-β-CD ≈ 1400 g/mol ).

  • Form a Paste: Place the weighed HP-β-CD into a glass mortar. Add a small amount of a water/ethanol (50:50) mixture dropwise and triturate with a pestle to form a smooth, uniform paste.

  • Incorporate Drug: Slowly add the weighed niguldipine powder to the paste in small portions, continuing to knead vigorously for at least 30-45 minutes. This intimate mixing under pressure facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved, or under a vacuum.

  • Final Product: The resulting dried complex should be a fine, amorphous powder. This powder can now be directly dissolved in physiological saline to the desired concentration. The complexed niguldipine should dissolve readily without precipitation.

Inclusion_Complex_Workflow cluster_inputs Inputs cluster_process Complexation Process cluster_output Output Niguldipine Niguldipine Powder (Hydrophobic Guest) Kneading Knead with Solvent Niguldipine->Kneading HPBCD HP-β-CD (Hydrophilic Host) HPBCD->Kneading Drying Dry to Remove Solvent Kneading->Drying Forms Paste Complex Niguldipine-CD Complex (Water-Soluble) Drying->Complex Yields Powder Solution Clear Aqueous Solution in Saline Complex->Solution Dissolves Easily

Caption: Workflow for forming a cyclodextrin inclusion complex.

Part 3: Final Recommendations & Best Practices

  • Order of Addition is Critical: Always add the concentrated drug stock solution to the larger volume of the final vehicle with vigorous mixing. This avoids creating pockets of high drug concentration that can trigger precipitation.

  • Use Sterile Filtration: After preparing your final formulation, pass it through a 0.22 µm syringe filter to remove any potential microbial contamination and undissolved particulates. Ensure the filter material is low-binding (e.g., PVDF or PES).

  • Visual Inspection: Always perform a final visual check of your solution in front of both light and dark backgrounds to ensure it is clear and free of particles before use.

  • Stability: Formulations prepared with co-solvents or surfactants should ideally be used fresh. If storage is necessary, conduct a preliminary stability check to ensure the drug remains in solution over the required period.

By understanding the underlying physicochemical challenges and applying these systematic formulation strategies, you can successfully prevent the precipitation of niguldipine in physiological saline, leading to more reliable, reproducible, and successful research outcomes.

References

  • Atlas of Science. (2016). Delivering the intended drug: Adding surfactant to IV administration fluid prevents protein particles.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. Retrieved from [Link]

  • Grokipedia. (n.d.). Niguldipine.
  • De Luca, L., et al. (2019). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. Molecules, 24(2), 269. Retrieved from [Link]

  • Žagar, E., et al. (2011). Modeling the effect of selected cyclodextrins on nifedipine solubility. Journal of Pharmaceutical Sciences, 100(10), 4346-55. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of Surfactant Systems for Intravenously Injected Drugs.
  • Singh, S., et al. (2022). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Current Drug Delivery, 19(1), 2-20. Retrieved from [Link]

  • Scientist Solutions. (2025). The important role and application of surfactants in pharmaceutical formulations.
  • Cambridge MedChem Consulting. (n.d.). Formulation.
  • StressMarq Biosciences Inc. (n.d.). Niguldipine.
  • APExBIO. (n.d.). (R)-(-)-Niguldipine hydrochloride.
  • Wikipedia. (n.d.). Niguldipine. Retrieved from [Link]

  • Google Patents. (n.d.). Sustained-release dihydropyridine formulation.
  • PubChem. (n.d.). Niguldipine(+) (CID 54069298).
  • Basicmedical Key. (2017). Improving the Water Solubility of Poorly Soluble Drugs.
  • Pharmaceutical Technology. (2025). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations.
  • PubChem. (n.d.). Niguldipine (CID 60602).
  • R&D Systems. (n.d.). (R)-(-)-Niguldipine hydrochloride.
  • Fenyvesi, É., et al. (2022). Formation and Physico-Chemical Evaluation of Nifedipine-hydroxypropyl-β-cyclodextrin and Nifedipine-methyl-β-cyclodextrin: The Development of Orodispersible Tablets. Pharmaceutics, 14(8), 1684. Retrieved from [Link]

  • Chowdary, K. P. R., & Reddy, G. K. (2002). Complexes of Nifedipine with ẞ-and Hydroxypropyl ẞ-Cyclodextrins in the Design of Nifedipine SR Tablets. Indian Journal of Pharmaceutical Sciences, 64(2), 142-146. Retrieved from [Link]

  • MDPI. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Justia Patents. (2017). Compositions of nicardipine and sulfoalkylated β-cyclodextrin.
  • Noreen, S., et al. (2017). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical and Biological Sciences, 5(2), 48-58. Retrieved from [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). Synthesis Methods of Calcium Channel Blockers: A Review. Retrieved from Journal of Medicinal and Medical Chemistry.
  • Patsnap Synapse. (2025). Niguldipine Hydrochloride.
  • Journal of Applied Pharmaceutical Science. (2022). Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. Retrieved from Journal of Applied Pharmaceutical Science.
  • Cayman Chemical. (n.d.). Niguldipine (hydrochloride).
  • Miller, J. M., et al. (2013). The interaction of nifedipine with selected cyclodextrins and the subsequent solubility-permeability trade-off. European Journal of Pharmaceutics and Biopharmaceutics, 85(3 Pt A), 624-32. Retrieved from [Link]

  • SciSpace. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs.
  • Google Patents. (n.d.). Parenteral formulation of nimodipine.
  • RSC Publishing. (2023). Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents.
  • PubChem. (n.d.). (+)-Niguldipine (CID 6918097).
  • Akaike, N., et al. (1991). Modification by solvents of the action of nifedipine on calcium channel currents in neuroblastoma cells. British Journal of Pharmacology, 103(1), 1151-6. Retrieved from [Link]

  • Seedher, N., & Bhatia, S. (2005). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie, 60(9), 657-60. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Niguldipine Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating niguldipine as a potential anticancer agent. This guide is designed to provide in-depth troubleshooting strategies and address common questions related to the emergence of resistance to niguldipine in cancer cell lines. Our goal is to equip you with the knowledge and protocols necessary to dissect resistance mechanisms and develop effective countermeasures in your in vitro models.

Introduction: The Challenge of Niguldipine Resistance

Niguldipine, a dihydropyridine calcium channel blocker, has shown promise in cancer therapy due to its ability to modulate intracellular calcium signaling, a critical component of cell proliferation, migration, and survival.[1][2] Dysregulation of calcium homeostasis is a hallmark of many cancers and contributes to therapeutic resistance.[3][4] However, as with many targeted therapies, cancer cells can develop resistance to niguldipine, limiting its therapeutic potential. Understanding and overcoming this resistance is paramount for its clinical translation. This guide provides a structured approach to troubleshooting and resolving niguldipine resistance in your cancer cell line models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of niguldipine in cancer cells?

A1: Niguldipine is a calcium channel blocker that primarily targets L-type voltage-gated calcium channels (VGCCs).[5] By inhibiting the influx of extracellular calcium, it disrupts the downstream signaling pathways that are often hijacked by cancer cells to promote their growth and survival.[2][6] Additionally, some studies suggest that niguldipine and similar dihydropyridines may have off-target effects, including the inhibition of drug efflux pumps like P-glycoprotein (P-gp/ABCB1), which can contribute to overcoming multidrug resistance (MDR).[7][8]

Q2: My cancer cell line, which was initially sensitive to niguldipine, is now showing resistance. What are the most likely causes?

A2: Acquired resistance to niguldipine can arise from several molecular mechanisms. The most common culprits include:

  • Upregulation of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump niguldipine out of the cell, reducing its intracellular concentration and efficacy.[9][10][11]

  • Alterations in calcium channel expression or function: Mutations in the VGCCs targeted by niguldipine can reduce its binding affinity. Alternatively, cells may compensate by upregulating other types of calcium channels that are not inhibited by niguldipine.

  • Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to maintain calcium homeostasis and promote survival, thereby circumventing the effects of niguldipine-induced calcium blockade.[4]

  • Changes in the tumor microenvironment: In in vivo models, factors within the tumor microenvironment can contribute to drug resistance. While less common in standard 2D cell culture, it's a consideration for more complex models.[12]

Q3: How do I determine if my resistant cell line is overexpressing drug efflux pumps?

A3: A straightforward method is to perform a functional assay using a fluorescent substrate of the common efflux pumps, such as Rhodamine 123 or Calcein-AM.[7] If your resistant cells show lower intracellular fluorescence compared to the sensitive parental line, it suggests increased efflux activity. This can be confirmed by co-incubating the cells with a known efflux pump inhibitor (e.g., verapamil or cyclosporin A) and observing if fluorescence is restored.[13] For a more definitive answer, you can assess the protein levels of specific ABC transporters (P-gp, MRP1, BCRP) using Western blotting or flow cytometry, or quantify their mRNA levels via qRT-PCR.

Q4: Can I combine niguldipine with other drugs to overcome resistance?

A4: Yes, combination therapy is a promising strategy.[14][15] If resistance is mediated by efflux pumps, combining niguldipine with a specific inhibitor of the overexpressed transporter can restore sensitivity.[11] For resistance driven by bypass signaling, a combination with an inhibitor targeting the activated pathway (e.g., a PI3K or MEK inhibitor) could be synergistic.[16] Synergistic effects have also been observed when combining calcium channel blockers like nifedipine with conventional chemotherapeutics like cisplatin.[17]

Troubleshooting Guides

This section provides a structured approach to identifying and addressing the root causes of niguldipine resistance in your experiments.

Problem 1: Decreased Potency of Niguldipine (Increased IC50)

Your dose-response curves show a rightward shift, indicating a higher concentration of niguldipine is required to achieve the half-maximal inhibitory concentration (IC50) in your resistant cell line compared to the parental sensitive line.

Initial Checks:

  • Compound Integrity: Confirm the stability and concentration of your niguldipine stock solution. Improper storage or repeated freeze-thaw cycles can lead to degradation.

  • Cell Line Authenticity: Verify the identity of your cell lines using short tandem repeat (STR) profiling to rule out cross-contamination.

  • Assay Conditions: Ensure consistency in cell seeding density, treatment duration, and the assay used to measure cell viability (e.g., MTT, CellTiter-Glo).[18]

Investigative Workflow:

start Increased IC50 Observed efflux Hypothesis 1: Increased Drug Efflux? start->efflux target Hypothesis 2: Altered Target Engagement? start->target bypass Hypothesis 3: Bypass Pathway Activation? start->bypass efflux_assay Perform Efflux Pump Assay (Rhodamine 123 / Calcein-AM) efflux->efflux_assay ca_flux Measure Calcium Influx target->ca_flux cetsa Perform Cellular Thermal Shift Assay (CETSA) target->cetsa pathway_screen Screen for Activated Signaling Pathways (e.g., Phospho-Kinase Array) bypass->pathway_screen efflux_inhibitor Test with Efflux Pump Inhibitors (e.g., Verapamil) efflux_assay->efflux_inhibitor Efflux Confirmed efflux_expression Analyze ABC Transporter Expression (WB/qRT-PCR) efflux_inhibitor->efflux_expression ca_channel_exp Analyze Calcium Channel Expression ca_flux->ca_channel_exp combination_therapy Test Combination with Inhibitors of Activated Pathways pathway_screen->combination_therapy

Caption: Troubleshooting workflow for increased niguldipine IC50.

Experimental Protocols:

Protocol 1: Functional Assessment of Efflux Pump Activity

This protocol uses Rhodamine 123, a fluorescent substrate for P-gp, to assess efflux pump activity.

  • Cell Preparation: Seed both sensitive and resistant cells in a 96-well black, clear-bottom plate and culture overnight.

  • Inhibitor Pre-incubation (for control wells): Pre-incubate a subset of wells with a known efflux pump inhibitor (e.g., 10 µM verapamil) for 1 hour.

  • Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 1 µM) to all wells and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (Excitation/Emission ~485/528 nm).

Data Interpretation:

Cell LineTreatmentExpected Intracellular FluorescenceImplication
SensitiveVehicleHighLow/normal efflux activity
ResistantVehicleLowHigh efflux activity
ResistantEfflux InhibitorHigh (restored)Resistance is mediated by the targeted efflux pump

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses the binding of a drug to its target protein in intact cells by measuring changes in the protein's thermal stability.[19]

  • Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of niguldipine.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

  • Protein Analysis: Analyze the amount of the target calcium channel subunit remaining in the soluble fraction by Western blotting.

Data Interpretation: A shift in the melting curve to a higher temperature in the niguldipine-treated cells indicates direct binding and stabilization of the target protein. A lack of a shift in resistant cells may suggest a mutation that prevents binding.

Problem 2: Niguldipine Induces Cell Cycle Arrest but Not Apoptosis

You observe that niguldipine effectively halts cell proliferation (as seen by cell cycle analysis) but fails to induce significant apoptosis in the resistant line.

Possible Explanations:

  • Upregulation of Anti-Apoptotic Proteins: Resistant cells may have upregulated anti-apoptotic proteins like Bcl-2 or Bcl-xL, or have inactivated pro-apoptotic proteins like Bax or Bak.

  • Defective Apoptotic Machinery: Mutations in key components of the apoptotic pathway (e.g., caspases, p53) can render cells resistant to apoptosis.[20]

Investigative Workflow:

start Apoptosis is not induced anti_apoptotic Hypothesis: Upregulation of Anti-Apoptotic Factors? start->anti_apoptotic protein_analysis Analyze Expression of Apoptosis-Related Proteins (Bcl-2 family, Caspases) anti_apoptotic->protein_analysis p53_status Determine p53 Status (Sequencing) anti_apoptotic->p53_status combo_therapy Test Combination with Pro-Apoptotic Agents (e.g., BH3 mimetics) protein_analysis->combo_therapy

Sources

Technical Support Center: Niguldipine Hydrochloride Integrity Maintenance

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: Niguldipine Hydrochloride (HCl) Class: Dihydropyridine Calcium Channel Blocker /


-Adrenergic Antagonist
CAS:  113165-32-5 (S-isomer), 119934-51-9 (General HCl salt)[1][2][3][]

Introduction: The Stability Paradox

Niguldipine HCl is a potent research tool, but its dihydropyridine (DHP) structure acts as a "chemical antenna" for ultraviolet and visible light.[2] Upon photon absorption, the DHP ring undergoes rapid aromatization (oxidation) into a pyridine derivative.[2][5] This transformation is irreversible and results in the complete loss of pharmacological activity.[]

This guide moves beyond basic storage instructions to provide a self-validating system for maintaining compound integrity over years of research.

Tier 1: Solid State Preservation (The Golden Standard)[2][4]

Objective: Halt thermodynamic degradation before the seal is broken.

Q: I just received the shipment. Can I leave it on the benchtop?

A: No. Immediate thermal and atmospheric stabilization is required.[2][3][]

  • Action: Transfer the vial immediately to -20°C .

  • The Mechanism: Niguldipine is hygroscopic.[3][] Moisture ingress accelerates hydrolysis of the ester side chains.[] Furthermore, ambient heat increases the kinetic energy available for spontaneous oxidation.[2][]

  • The Protocol:

    • Keep the vial sealed.[3][]

    • Place the vial inside a secondary container containing active desiccant (silica gel).[2][]

    • Store in a dedicated dark box within the freezer to prevent light exposure during door openings.

Q: How long can I store the powder?

A: Under strict desiccation at -20°C and total darkness, the solid is stable for


 4 years .[2][3][]

Tier 2: Solubilization & Stock Management[2][3][4]

Objective: Create a liquid stock that resists precipitation and oxidation.

Solubility Data Matrix
SolventMax SolubilitySuitabilityNotes
DMSO ~30–64 mg/mLRecommended Best for high-concentration stocks.[1][2][3][] Freezes at 18.5°C.
Ethanol ~10 mg/mLModerateLower solubility limits stock concentration.[2][] Volatile.
Water < 0.1 mg/mLAvoid Insoluble.[2][3][] Requires dilution from organic stock.[2][3][][6]
DMF ~30 mg/mLAlternativeToxic; use only if DMSO is incompatible with assay.[2][3][]
Q: What is the "Self-Validating" Stock Preparation Protocol?

A: Follow this workflow to ensure the solution is viable before you use it in an assay.

  • Equilibration: Allow the vial to warm to room temperature inside the desiccator before opening. Why? Opening a cold vial condenses atmospheric water into the powder, ruining long-term stability.[1][2][3][]

  • Solvent Choice: Use anhydrous DMSO (dimethyl sulfoxide).[2][]

  • Dissolution: Vortex vigorously. If particulates persist, sonicate in a water bath (max 30°C) for 5 minutes.

  • The Visual Check (Validation): Hold the vial against a light source (briefly).[2][] The solution must be crystal clear yellow . Any turbidity indicates failure.[2][3][]

  • Aliquot Strategy: Do not refreeze the main stock. Divide into single-use aliquots (e.g., 50 µL) in amber microtubes.

Q: Can I store the stock solution at -80°C?

A: Yes, -80°C is superior to -20°C for liquid stocks.[1][2][3][]

  • Critical Constraint: DMSO freezes at 18.5°C. It expands upon freezing.[2][3][] Use tubes rated for expansion to prevent micro-cracks and evaporation.[3][]

  • Shelf Life: 6 months at -20°C; up to 1 year at -80°C.[1][2][3][]

Tier 3: Troubleshooting & Diagnostics

Objective: Diagnose experimental failure caused by compound degradation.

Q: My solution turned from yellow to dark orange/brown. Is it safe to use?

A: Discard immediately.

  • Diagnosis: This indicates advanced photodegradation.[2][3][] The dihydropyridine ring has aromatized into a pyridine analog.[][5]

  • The Science: The nitro-group on the phenyl ring facilitates UV-induced oxidation.[1][2][3][] The resulting breakdown products are often cytotoxic and inactive at the calcium channel, leading to false negatives in blocking assays.[2][]

Q: I see a fine precipitate when I add the stock to my cell culture media.

A: This is a "Crash-Out" event.

  • Cause: Niguldipine is extremely hydrophobic.[2][3][] Rapid addition to aqueous buffer causes local supersaturation.[3][]

  • Solution:

    • Dilute the DMSO stock 1:1000 or greater (keep final DMSO < 0.1%).[2][]

    • Technique: Add the stock dropwise to the vortexing media, not the other way around. This prevents local high-concentration pockets.[1][2][3][]

Visualizing the Integrity Workflow

Figure 1: The Preservation Logic Tree

Caption: A logical workflow for handling Niguldipine HCl from receipt to experimental use, emphasizing critical control points.

NiguldipineStorage Receipt Compound Receipt Equilibrate Equilibrate to RT (In Desiccator) Receipt->Equilibrate Do not open cold Solubilize Solubilize in DMSO (Anhydrous) Equilibrate->Solubilize Avoid moisture Check Visual Validation: Clear Yellow? Solubilize->Check Aliquot Aliquot into Amber Tubes Check->Aliquot Yes Discard DISCARD (Precipitate/Darkening) Check->Discard No (Cloudy/Brown) Freeze Store at -80°C (Dark) Aliquot->Freeze Single Use Only

[1][2][3][]

Figure 2: The Photodegradation Mechanism

Caption: The chemical causality of light-induced failure. The DHP ring oxidizes to Pyridine, generating ROS and losing activity.[2][5]

Photodegradation Active Active Niguldipine (Dihydropyridine Ring) Intermediate Excited State (Nitro-group facilitation) Active->Intermediate + Light Light UV/Visible Light (Photon Absorption) Light->Intermediate Inactive Inactive Pyridine Analog (Aromatized) Intermediate->Inactive Oxidation ROS Reactive Oxygen Species (ROS) Intermediate->ROS Side Product

[1][2][3][4]

References

  • PubChem. (n.d.).[2][] Niguldipine Hydrochloride Compound Summary. National Library of Medicine.[3][] Retrieved from [Link]

  • MDPI. (2019).[2][] 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. Pharmaceutics. Retrieved from [Link][1][2][]

Sources

Technical Support Center: Interpreting Biphasic Dose-Response Curves with Niguldipine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing niguldipine in their experimental protocols. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for scientists and drug development professionals who encounter biphasic, or non-monotonic, dose-response curves in their studies with this compound. Our goal is to equip you with the scientific rationale and practical steps to interpret these complex results with confidence.

Introduction to Niguldipine and Dose-Response Relationships

Niguldipine is a dihydropyridine derivative known for its potent activity as an L-type calcium channel blocker.[1][2][3][4] It also exhibits antagonist activity at α1-adrenergic receptors, giving it a dual mechanism of action.[1][3][5] In typical dose-response experiments, a sigmoidal curve is expected, where an increasing concentration of a drug leads to a proportional increase or decrease in a biological response until a maximum effect is reached.[6][7][8] However, researchers may occasionally observe a biphasic or "U-shaped" curve, where the response changes direction at higher concentrations. This phenomenon, while less common, is a valid biological response that requires careful interpretation.

Frequently Asked Questions (FAQs)

Q1: I've observed a biphasic dose-response curve with niguldipine in my cell-based assay. What could be the underlying cause?

A biphasic, or hormetic, dose-response is characterized by a low-dose stimulation and a high-dose inhibition, or vice-versa.[9][10][11][12] This is a genuine biological phenomenon and not necessarily an experimental artifact. Several factors can contribute to this observation with niguldipine:

  • Multiple Target Engagement: Niguldipine is not only a potent L-type calcium channel blocker but also an antagonist of the α1A-adrenergic receptor.[1][3][5] It's possible that at lower concentrations, its effect is dominated by its action on one target (e.g., L-type calcium channels), while at higher concentrations, its effects on a secondary target (e.g., α1-adrenergic receptors or even T-type calcium channels) become more pronounced, leading to a different physiological outcome.[2][13]

  • Receptor Desensitization or Downregulation: Prolonged or high-concentration exposure to a compound can lead to the desensitization or downregulation of its target receptor. This can result in a diminished response at higher doses, creating a biphasic curve.

  • Cellular Stress and Toxicity: At high concentrations, many compounds can induce cellular stress or overt toxicity. This can counteract the primary pharmacological effect observed at lower, non-toxic concentrations. For instance, a compound that enhances cell proliferation at low doses may induce apoptosis at high doses.

  • Activation of Compensatory Pathways: Cells have intricate signaling networks. The initial response to niguldipine might trigger compensatory feedback loops that, at higher concentrations, oppose the initial effect. For example, blocking L-type calcium channels might lead to the upregulation of other calcium influx pathways over time.

Q2: How can I experimentally distinguish between a true biphasic response and an artifact?

This is a critical question in dose-response studies. Here's a systematic approach to validate your findings:

  • Confirm with a Different Assay: Use an orthogonal assay that measures a different endpoint in the same signaling pathway or a related physiological event. If the biphasic response is consistent across different assays, it's more likely to be a true biological effect.

  • Solubility and Compound Stability Checks: Ensure that niguldipine is fully soluble at the highest concentrations tested. Compound precipitation can lead to a decrease in the effective concentration, mimicking a biphasic effect. Visually inspect your solutions and consider using a different solvent or a solubility enhancer if needed.[14] Also, confirm the stability of niguldipine in your assay medium over the time course of your experiment.

  • Vary Incubation Times: Perform your dose-response experiment at different incubation times. A true biphasic response may exhibit different kinetics compared to an artifact.

  • Control for Off-Target Effects: If you hypothesize that a secondary target is responsible for the biphasic nature of the curve, try to use a specific antagonist for that secondary target in combination with niguldipine. If the biphasic response is attenuated or abolished, it supports the multiple-target hypothesis.

Q3: My dose-response curve for niguldipine is not a classic sigmoidal shape. How should I analyze this data?

Standard sigmoidal models (like the four-parameter logistic equation) are not appropriate for fitting biphasic data.[15] Using them will lead to inaccurate estimations of potency and efficacy. Instead, you should consider specialized non-linear regression models designed for biphasic or hormetic dose-responses.

  • Brain-Cousens Model: This is a commonly used model for hormetic data.

  • Cedergreen-Ritz-Streibig Model: Another robust model for analyzing biphasic dose-response curves.[15]

These models are available in statistical software packages like GraphPad Prism, R, or SAS.[15][16] They will allow you to quantify key parameters of the biphasic curve, such as the stimulatory and inhibitory phases.

Here is a table summarizing the key parameters for different dose-response curve models:

ParameterSigmoidal (4PL) ModelBiphasic (Hormetic) ModelDescription
Bottom YesYesThe minimum response plateau.
Top YesYesThe maximum response plateau.
EC50/IC50 YesYes (for the inhibitory phase)The concentration that produces a 50% response.
Hill Slope YesYes (for both phases)The steepness of the curve.
Peak NoYesThe maximum stimulatory response.
Peak Concentration NoYesThe concentration at which the peak response occurs.

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot common issues when working with niguldipine and interpreting dose-response curves.

Issue 1: High Variability Between Replicates

High variability can mask the true nature of your dose-response curve.

Potential Causes & Solutions:

  • Pipetting Errors: Ensure your pipettes are calibrated. For serial dilutions, even small errors can propagate. Consider preparing fresh dilutions for each replicate.

  • Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently rock the plate in multiple directions after seeding to ensure even distribution.[14][17]

  • Edge Effects: Evaporation in the outer wells of a microplate can alter compound concentrations. Avoid using the outermost wells for critical data points and instead fill them with sterile media or PBS.[14][17]

  • Compound Precipitation: As mentioned earlier, visually inspect for any precipitation at higher concentrations.

Issue 2: Curve Shape is Inconsistent Between Experiments

Variations in experimental conditions can lead to shifts in the dose-response curve.

Potential Causes & Solutions:

  • Cell Passage Number: Use cells within a consistent and narrow passage number range. High-passage cells can exhibit altered phenotypes and drug responses.

  • Serum Lot Variability: If using serum in your culture medium, be aware that different lots can contain varying levels of growth factors and other components that may influence the cellular response to niguldipine.

  • Inconsistent Incubation Times: Ensure that the incubation time with niguldipine is strictly controlled in all experiments.

Experimental Workflow for Generating a Robust Dose-Response Curve

To minimize variability and ensure the reliability of your data, follow this standardized workflow:

Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A 1. Cell Seeding (Ensure uniform density) B 2. Compound Dilution (Prepare fresh serial dilutions) C 3. Cell Treatment (Add compound to cells) D 4. Incubation (Controlled time and environment) C->D E 5. Assay & Readout (Measure biological response) D->E F 6. Data Analysis (Use appropriate non-linear regression model) E->F

Standardized Dose-Response Experimental Workflow
Signaling Pathways and Potential for Biphasic Response

The dual action of niguldipine on L-type calcium channels and α1-adrenergic receptors can lead to complex downstream signaling events.

SignalingPathways cluster_niguldipine Niguldipine cluster_targets Cellular Targets cluster_effects Downstream Effects N Niguldipine L_type L-type Ca2+ Channel N->L_type Inhibition (Low Conc.) Alpha1 α1-Adrenergic Receptor N->Alpha1 Antagonism (Higher Conc.) Ca_influx Decreased Ca2+ Influx L_type->Ca_influx Gq_pathway Gq Pathway Modulation Alpha1->Gq_pathway Response Cellular Response Ca_influx->Response Gq_pathway->Response

Potential Dual Signaling Pathways of Niguldipine

This diagram illustrates how niguldipine's engagement of different targets at varying concentrations could lead to a complex, and potentially biphasic, cellular response.

Concluding Remarks

Observing a biphasic dose-response curve with niguldipine should not be viewed as a failed experiment, but rather as an opportunity to uncover more complex pharmacology. By systematically ruling out experimental artifacts and applying the appropriate data analysis models, researchers can gain deeper insights into the multifaceted mechanisms of action of this compound. This guide provides a framework for these investigations, promoting robust and reproducible scientific outcomes.

References

  • Vertex AI Search. (2024, April 14). Buy Niguldipine | 113165-32-5.
  • Tocris Bioscience. * (R)-(-)-Niguldipine hydrochloride | Adrenergic alpha-1 Receptor Antagonists*.
  • Mattson, M. P. (2008). Hormesis Defined. Ageing Research Reviews, 7(1), 1–7.
  • Gennings, C., Carter, W. H., Jr, & Carchman, R. A. (2010). Modeling Nonlinear Dose-Response Relationships in Epidemiologic Studies: Statistical Approaches and Practical Challenges. Current environmental health reports, 7(4), 435–443.
  • German Cancer Research Center. Design and analysis of dose-response experiments.
  • Tribioscience. Niguldipine HCl, L-type Ca2+ channel blocker (TBI1215).
  • Centers for Disease Control and Prevention. (2014). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies.
  • Johns Hopkins University.
  • Dette, H., & Kiss, C. (2018). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of toxicology, 92(8), 2449–2459.
  • Hill, B. G., & Bhatnagar, A. (2012). The Hormesis Concept: Strengths and Shortcomings. Redox biology, 1(1), 170–172.
  • Calabrese, E. J. (2001). The Maturing of Hormesis as a Credible Dose-Response Model. International journal of toxicology, 20(6), 319–327.
  • Patsnap Synapse. (2024, July 17).
  • Calabrese, E. J., & Dhawan, G. (2018). Hormesis mediates dose-sensitive shifts in macrophage activation patterns. Pharmacological research, 137, 236–249.
  • Emergent Mind. (2025, December 4). Nonlinear Dose-Response Curves.
  • MedchemExpress.com. Niguldipine | Calcium Channel.
  • ResearchGate. (2023, November 20). Which statistical tool or test can be used for dose-response curve with time component?.
  • ScholarWorks. MODELING NONLINEAR DOSE-RESPONSE RELATIONSHIPS IN EPIDEMIOLOGIC STUDIES: STATISTICAL APPROACHES AND PRACTICAL CHALLENGES.
  • O'Brien, T. E., & Silcox, J. (2021). Efficient experimental design for dose response modelling.
  • GraphPad. How Do I Perform a Dose-Response Experiment? - FAQ 2188.
  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European journal of pharmacology, 172(2), 131–145.
  • Grokipedia. Niguldipine.
  • MedchemExpress.com. L-type calcium channel Antagonist, Gene.
  • Benchchem. Technical Support Center: Troubleshooting Inconsistent Dose-Response Curves for Laurotetanine.
  • Harris, L. A., Frick, P. L., & Garbett, S. P. (2017). Designing Drug-Response Experiments and Quantifying their Results. Current protocols in chemical biology, 9(2), 97–118.
  • Klockner, U., & Isenberg, G. (1991). The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. British journal of pharmacology, 102(2), 467–475.
  • Wikipedia. Niguldipine.
  • ResearchG
  • MyCalpharm. Understanding the Dose Response Curve in Pharmacology.
  • Calabrese, E. J. (2013). Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features. Environmental pollution (Barking, Essex : 1987), 182, 452–460.
  • Sigma-Aldrich. How to Interpret Dose-Response Curves.
  • Lückhoff, A., & Bohnert, M. (1990). Effects of the novel dihydropyridine derivative niguldipine on the cytoplasmic free calcium concentration of mouse thymocytes. Biochemical pharmacology, 40(3), 573–577.
  • Meyer, A. M., Johnson, G. L., & He, Y. (2018). Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset. Journal of visualized experiments : JoVE, (138), 57930.
  • Patsnap Synapse. (2025, May 7).
  • Benchchem. Technical Support Center: Platyphylline Dose-Response Curve Troubleshooting.
  • Deranged Physiology. (2025, August 19). Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus.
  • Keshtkar, E., & Ganie, Z. A. (2021). Perspective: common errors in dose–response analysis and how to avoid them. Weed Science, 69(5), 513-519.
  • Mawdsley, D., Bennetts, M., & Dias, S. (2021). Methods to Assess Evidence Consistency in Dose-Response Model Based Network Meta-Analysis. Medical decision making : an international journal of the Society for Medical Decision Making, 41(8), 981–992.
  • Deranged Physiology. (2023, December 18). Graded dose-response curves.
  • Beckon, W. (2008). A General Approach to Modeling Biphasic Relationships. Environmental Science & Technology, 42(4), 1258-1264.
  • European Medicines Agency. Exposure – Response Relationships: the Basis of Effective Dose-Regimen Selection.
  • Weng, J. R., & Chen, H. J. (2020). Biphasic Dose-Response Induced by Phytochemicals: Experimental Evidence. Molecules (Basel, Switzerland), 25(5), 1183.
  • Knorr, A., & Garthoff, B. (1988). Antihypertensive effects of niguldipine-HCl (B 844-39), a new calcium antagonist in dogs. The Journal of pharmacology and experimental therapeutics, 247(1), 164–169.
  • Belz, G. G., Essig, J., & Wellstein, A. (1988). Differential effects of two dihydropyridine calcium antagonists in humans. Hypertension, 12(6), 614–619.

Sources

Technical Support Center: Niguldipine & α1-Adrenoceptor Experiments

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for researchers investigating the pharmacological properties of niguldipine, specifically its interaction with α1-adrenoceptors. Niguldipine is a powerful and complex experimental compound, acting as both a potent L-type calcium channel blocker and a highly selective α1A-adrenoceptor antagonist[1]. This dual activity, coupled with its physicochemical properties, presents unique challenges in experimental design and data interpretation. This guide is structured as a series of frequently asked questions to help you navigate these complexities, design robust control experiments, and generate reliable, publication-quality data.

Frequently Asked Questions & Troubleshooting Guides

Q1: My functional assay results with niguldipine are inconsistent. How can I distinguish its α1-adrenoceptor antagonism from its calcium channel blocking effects?

A1: This is the most critical challenge when working with niguldipine. Standard α1-adrenoceptor functional assays, such as measuring vasoconstriction or intracellular calcium mobilization, are highly susceptible to confounding effects from niguldipine's potent calcium channel blockade[2][3][4]. The α1-adrenoceptor, a Gq-protein coupled receptor, initiates a signaling cascade that increases intracellular calcium (Ca²⁺) levels. This increase comes from both the release of Ca²⁺ from intracellular stores (via IP₃) and the influx of extracellular Ca²⁺. Niguldipine can inhibit this influx directly, independent of its action on the α1-adrenoceptor, thereby muddying the interpretation of your results.

Expertise & Causality: The key is to design an assay that isolates the α1-adrenoceptor-mediated event from the downstream dependence on extracellular calcium influx. If you observe a reduction in an agonist-induced response in the presence of niguldipine, you must prove it's due to receptor blockade and not simply a consequence of blocking Ca²⁺ entry.

This protocol is designed to measure the component of the α1-adrenoceptor response that is dependent only on the release of intracellular calcium stores, thus bypassing the confounding effect of L-type calcium channel blockade.

  • Cell Preparation: Culture cells expressing the α1-adrenoceptor subtype of interest (e.g., HEK293 or COS-7 cells transiently expressing the human α1A-AR)[5].

  • Dye Loading: Load the cells with a ratiometric calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

  • Buffer Preparation: Prepare two separate Krebs-Ringer-HEPES (KRH) buffers:

    • Ca²⁺-Containing Buffer: Standard KRH buffer.

    • Ca²⁺-Free Buffer: KRH buffer prepared without CaCl₂ and with the addition of a calcium chelator like EGTA (e.g., 0.5 mM) to remove any trace amounts of extracellular calcium.

  • Experimental Execution:

    • Step 4.1 (Baseline): Place the dye-loaded cells in a fluorometer. Perfuse with the Ca²⁺-Containing Buffer to establish a stable baseline fluorescence.

    • Step 4.2 (Isolating Intracellular Release): Switch the perfusion to the Ca²⁺-Free Buffer for 2-5 minutes. This removes the extracellular source of calcium.

    • Step 4.3 (Agonist Challenge): While still in the Ca²⁺-Free Buffer , stimulate the cells with a selective α1-agonist (e.g., phenylephrine or A61603). The resulting transient increase in fluorescence represents Ca²⁺ release purely from intracellular stores.

    • Step 4.4 (Inhibition with Niguldipine): Repeat steps 4.1-4.3, but pre-incubate the cells with niguldipine for 15-20 minutes before the agonist challenge in Step 4.3.

  • Data Analysis: A true α1-adrenoceptor antagonist will inhibit the agonist-induced calcium transient observed in the Ca²⁺-free conditions. If niguldipine only shows an effect in the presence of extracellular calcium but not in its absence, its primary action in your system is likely calcium channel blockade.

cluster_0 Cell Membrane cluster_1 Cytosol A1AR α1-Adrenoceptor PLC PLC A1AR->PLC Activates (Gq) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds LCC L-type Ca²⁺ Channel Ca_int Intracellular Ca²⁺ (Increase) LCC->Ca_int Ca_ext Extracellular Ca²⁺ Ca_ext->LCC Influx ER Endoplasmic Reticulum (Ca²⁺ Store) ER->Ca_int Ca²⁺ Release Response Cellular Response (e.g., Contraction) Ca_int->Response Triggers Agonist α1-Agonist (e.g., Phenylephrine) Agonist->A1AR Activates Niguldipine Niguldipine Niguldipine->A1AR Blocks (Site 1) Niguldipine->LCC Blocks (Site 2)

Caption: Dual action of Niguldipine on α1-adrenoceptor signaling.

Q2: I'm seeing high non-specific binding in my radioligand binding assay with niguldipine. Are my Kᵢ values reliable?

A2: This is a common issue stemming from niguldipine's high lipophilicity[6]. Lipophilic compounds have a tendency to partition into the lipid bilayer of the cell membranes non-specifically, which can lead to an overestimation of binding and artificially variable inhibition constants (Kᵢ). This effect is often dependent on the concentration of membrane protein in your assay[6][7][8].

Trustworthiness through Protocol Design: A self-validating protocol must demonstrate that the calculated Kᵢ is independent of the assay protein concentration. If your calculated Kᵢ value changes as you dilute your membrane preparation, it suggests that membrane partitioning, not just receptor binding, is a significant factor. The "true" Kᵢ value should be extrapolated to a theoretical zero membrane protein concentration[7][8].

  • Assay Setup: Prepare a standard competitive radioligand binding assay.

    • Radioligand: Use a well-characterized, hydrophilic α1-adrenoceptor antagonist radioligand (e.g., [³H]prazosin) at a concentration near its Kₑ[7][9].

    • Competitor: A range of concentrations of unlabeled niguldipine.

    • Non-specific Binding (NSB): Defined in the presence of a high concentration of a non-radiolabeled, structurally distinct α1-antagonist (e.g., 10 µM phentolamine)[10].

  • Membrane Protein Dilution Series: Prepare a serial dilution of your membrane homogenate (e.g., from your tissue of interest like rat brain cortex)[7][11]. For example, create preparations at 100 µ g/well , 50 µ g/well , 25 µ g/well , and 12.5 µ g/well .

  • Experimental Execution:

    • For each protein concentration , run a full competitive binding experiment with your range of niguldipine concentrations.

    • Separate bound from free radioligand using rapid vacuum filtration (e.g., over glass fiber filters) and quantify the bound radioactivity via liquid scintillation counting[12][13].

  • Data Analysis:

    • For each protein concentration, calculate the IC₅₀ value (the concentration of niguldipine that inhibits 50% of specific binding).

    • Convert each IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

    • Plot the calculated Kᵢ values (y-axis) against the membrane protein concentration (x-axis).

    • Perform a linear regression on the data points. The y-intercept of this line represents the "true" Kᵢ value at a theoretical zero protein concentration[7][8].

cluster_0 Experimental Setup cluster_1 Data Analysis P100 Run Assay 100 µg protein IC50_100 Calculate IC₅₀ & Kᵢ P100->IC50_100 P50 Run Assay 50 µg protein IC50_50 Calculate IC₅₀ & Kᵢ P50->IC50_50 P25 Run Assay 25 µg protein IC50_25 Calculate IC₅₀ & Kᵢ P25->IC50_25 P12 Run Assay 12.5 µg protein IC50_12 Calculate IC₅₀ & Kᵢ P12->IC50_12 Plot Plot Kᵢ vs. [Protein] IC50_100->Plot IC50_50->Plot IC50_25->Plot IC50_12->Plot Extrapolate Extrapolate to [Protein] = 0 Plot->Extrapolate TrueKi Determine 'True' Kᵢ Extrapolate->TrueKi

Caption: Workflow for determining the true Kᵢ of a lipophilic drug.

Q3: How do I properly use the enantiomers of niguldipine to validate my findings?

A3: Niguldipine has a chiral center, and its enantiomers, (+)-niguldipine and (-)-niguldipine, exhibit significant stereoselectivity in their biological activity[1][7]. (+)-Niguldipine is substantially more potent at both α1A-adrenoceptors and L-type calcium channels, while (-)-niguldipine is much less active at these sites[7]. This stereoselectivity is a powerful experimental tool. A biological effect that is truly mediated by one of these targets should be produced much more potently by (+)-niguldipine than by (-)-niguldipine.

TargetEnantiomerAffinity (Kᵢ)SelectivitySource
α1A-Adrenoceptor (rat brain)(+)-Niguldipine52 pM>40-fold vs. (-)[7]
(-)-Niguldipine>2.1 nM[7]
α1B-Adrenoceptor (rat liver)(+)-Niguldipine78 nM~Equipotent[7]
(-)-Niguldipine58 nM[7]
L-type Ca²⁺ Channel (heart)(+)-Niguldipine45 pM~40-fold vs. (-)[7]
(-)-Niguldipine~1.8 nM[7]

Authoritative Grounding: Using the less potent enantiomer, (-)-niguldipine, serves as an excellent negative control. If both enantiomers show similar potency for an observed effect, it is highly unlikely that this effect is mediated by α1A-adrenoceptors or L-type calcium channels. This control helps to rule out non-specific effects of the dihydropyridine chemical structure. For example, studies on noradrenaline-stimulated inositol phosphate (IP) accumulation showed that (+)-niguldipine was 100-fold more potent than (-)-niguldipine, strongly suggesting an α1-adrenoceptor-mediated mechanism[14].

Q4: How can I confirm the α1-adrenoceptor subtype selectivity of niguldipine in my experimental system?

A4: Niguldipine is reported to be highly selective for the α1A subtype over the α1B and α1D subtypes[1][11][15]. However, receptor expression can vary significantly between tissues and cell lines[6][16]. Therefore, you must validate this selectivity within your specific experimental context. The best approach is to use tissues or cell lines that predominantly express a single subtype or to use other subtype-selective antagonists for comparison.

Expertise & Causality: Radioligand binding is considered the most reliable method for quantifying α1-AR subtype proteins, as specific antibodies have been shown to be unreliable[17]. The strategy involves competition binding assays using radioligands and a panel of subtype-selective unlabeled antagonists.

  • Tissue/Cell Selection:

    • α1A-rich tissue: Rat hippocampus or vas deferens[6].

    • α1B-rich tissue: Rat liver or spleen[6].

    • Engineered Cell Lines: Use cells (e.g., COS-7) selectively expressing recombinant human α1A, α1B, or α1D receptors[5]. This is the cleanest system.

  • Assay Setup: Perform competitive binding assays on membranes prepared from your selected tissues/cells.

    • Radioligand: A non-subtype-selective α1-antagonist like [³H]prazosin or ¹²⁵I-BE 2254[6].

    • Competitors:

      • (+)-Niguldipine

      • 5-methylurapidil (known α1A-selective antagonist)[6][11][17]

      • BMY 7378 (known α1D-selective antagonist)[17]

      • Prazosin (non-selective, as a control)

  • Data Analysis:

    • Generate competition curves for each unlabeled antagonist against the radioligand in each membrane preparation.

    • The data for (+)-niguldipine should yield a high-affinity Kᵢ value in the α1A-rich preparation and a low-affinity Kᵢ in the α1B-rich preparation[7].

    • The inhibition profile of (+)-niguldipine should closely match that of 5-methylurapidil in these native tissues, confirming its α1A preference.

Q5: Is niguldipine a competitive or non-competitive antagonist at α1-adrenoceptors? How do I design an experiment to determine this?

A5: The mode of antagonism describes how a drug interacts with the receptor to block an agonist's effect. A competitive antagonist binds reversibly to the same site as the agonist, and its effect can be overcome by increasing the agonist concentration[18][19]. This results in a parallel rightward shift of the agonist dose-response curve with no change in the maximum response (Eₘₐₓ)[20]. A non-competitive antagonist binds to a different (allosteric) site or binds irreversibly, preventing the agonist from producing a maximal effect, regardless of the agonist concentration. This depresses the Eₘₐₓ[18][19]. Some reports suggest niguldipine can exhibit both competitive and non-competitive effects, which may be tissue-dependent[6].

Authoritative Grounding: The gold-standard method for determining the mode of antagonism and calculating the antagonist's affinity constant (pA₂) is the Schild analysis .

  • System: Use a functional tissue bath preparation, such as rat aorta or vas deferens rings, which contract in response to α1-agonists[16][21][22].

  • Agonist Dose-Response Curve (Control): Generate a cumulative concentration-response curve for a full α1-agonist like phenylephrine. This establishes the baseline potency (EC₅₀) and maximum response (Eₘₐₓ).

  • Antagonist Incubation: Wash the tissue and allow it to re-equilibrate. Incubate the tissue with a fixed concentration of niguldipine for a set period (e.g., 30-60 minutes).

  • Second Dose-Response Curve: In the continued presence of niguldipine, generate a second full concentration-response curve for the agonist.

  • Repeat: Repeat steps 3 and 4 with at least 2-3 different increasing concentrations of niguldipine.

  • Data Analysis & Interpretation:

    • Calculate Dose Ratios (DR): For each concentration of niguldipine, calculate the dose ratio, which is the EC₅₀ of the agonist in the presence of the antagonist divided by the EC₅₀ of the agonist in the absence of the antagonist.

    • Construct the Schild Plot: Plot log(DR - 1) on the y-axis against the negative log of the molar concentration of the antagonist (-log[B]) on the x-axis.

    • Interpret the Plot:

      • If the antagonism is competitive , the data points will fall on a straight line with a slope that is not significantly different from 1.0. The x-intercept of this line is the pA₂, which is a measure of the antagonist's affinity.

      • If the slope is significantly different from 1.0, or if the Eₘₐₓ is depressed at higher antagonist concentrations, the antagonism is non-competitive or more complex.

cluster_0 Competitive Antagonism cluster_1 Non-Competitive Antagonism a Agonist Alone b Agonist + Low [Antagonist] c Agonist + High [Antagonist] d Emax (unchanged) p1 p2 p1->p2 p1->p2 p5 p3 p2->p3 p2->p3 p6 p4 p3->p4 p3->p4 p7 p8 p5->p6 p5->p6 p9 p6->p7 p6->p7 p10 p7->p8 p7->p8 p11 p12 p9->p10 p9->p10 p10->p11 p10->p11 p11->p12 p11->p12 e Agonist Alone f Agonist + [Antagonist] g Emax (depressed) q1 q2 q1->q2 q1->q2 q5 q3 q2->q3 q2->q3 q6 q4 q3->q4 q3->q4 q7 q8 q5->q6 q5->q6 q6->q7 q6->q7 q7->q8 q7->q8

Sources

Validation & Comparative

A Comparative Analysis of (+)- and (-)-Niguldipine Enantiomers: Efficacy and Receptor Interaction

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacological research, particularly concerning calcium channel modulators, the stereochemistry of a compound is a critical determinant of its efficacy and target specificity. This guide provides an in-depth comparison of the (+)- and (-)-enantiomers of niguldipine, a dihydropyridine derivative that has garnered significant interest for its dual action as a potent L-type calcium channel blocker and a selective α1A-adrenergic receptor antagonist.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data to inform future research and development endeavors.

The Critical Role of Chirality in Niguldipine's Pharmacodynamics

Niguldipine possesses a chiral center at the C4 position of its dihydropyridine ring, leading to the existence of two enantiomers: (S)-(+)-niguldipine and (R)-(-)-niguldipine.[1][3] As will be detailed, these enantiomers exhibit marked differences in their affinity for and activity at various biological targets. This stereoselectivity is a cornerstone of its pharmacological profile and underscores the importance of evaluating enantiomers individually.

Comparative Efficacy at Key Biological Targets

The differential pharmacology of niguldipine enantiomers is most evident when examining their interactions with L-type calcium channels and α-adrenergic receptors.

L-type Calcium Channel Blockade

The primary mechanism of action for dihydropyridine calcium channel blockers is the inhibition of L-type calcium channels, leading to vasodilation and a reduction in blood pressure. In the case of niguldipine, the (+)-enantiomer is significantly more potent in this regard.

Radioligand binding assays have demonstrated that (+)-niguldipine binds with very high affinity to 1,4-dihydropyridine (DHP) receptors on L-type Ca2+ channels in various tissues.[4] In contrast, (-)-niguldipine exhibits a substantially lower affinity, being approximately 40 times less potent.[4] This pronounced stereoselectivity in binding affinity translates directly to functional efficacy. Studies using whole-cell patch-clamp techniques on guinea-pig ventricular myocytes have confirmed that (S)-niguldipine is more potent than its (R)-enantiomer in inhibiting L-type Ca2+ currents.[5] Furthermore, research on guinea pig atrial cells has shown that (+)-niguldipine is more potent than (-)-niguldipine in blocking both L-type and T-type Ca2+ currents.[6][7]

α-Adrenergic Receptor Antagonism

Niguldipine is distinguished from many other dihydropyridines by its additional potent α1-adrenoceptor blocking properties.[8] This dual pharmacology presents a unique therapeutic potential. Here too, stereoselectivity plays a crucial role, particularly at the α1A-adrenoceptor subtype.

The (+)-enantiomer of niguldipine is a highly selective and potent antagonist of the α1A-adrenoceptor.[1][4] Competition experiments with [3H]prazosin in rat brain cortex membranes revealed a high-affinity binding site for (+)-niguldipine with a Ki value of 52 pmol/l.[4] The (-)-enantiomer was found to be over 40-fold less potent at these α1A sites.[4] In contrast, both enantiomers bind with roughly equal affinity to the α1B-adrenoceptors found in liver cell membranes.[4] This makes (+)-niguldipine a highly selective tool for discriminating between α1A- and α1B-adrenoceptor subtypes.

Modulation of P-glycoprotein and Multidrug Resistance

An intriguing aspect of niguldipine's pharmacology is its ability to modulate the activity of P-glycoprotein (P-gp), a transporter protein implicated in multidrug resistance (MDR) in cancer cells. Interestingly, the stereoselectivity observed at calcium channels and α-adrenoceptors does not extend to P-gp modulation.

Studies have shown that both (+)- and (-)-niguldipine are equally effective in inhibiting drug transport by P-glycoprotein and in reversing vinblastine resistance in cancer cell lines.[9] This is noteworthy because (-)-niguldipine has a 45-fold lower affinity for calcium channel binding sites compared to the (+)-enantiomer.[9] This suggests that the mechanism of P-gp inhibition is distinct from that of calcium channel blockade and that (-)-niguldipine could be a candidate for overcoming MDR with potentially fewer cardiovascular side effects.[7][9]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the efficacy of (+)- and (-)-niguldipine enantiomers at their primary targets.

Table 1: Binding Affinities (Ki values) of Niguldipine Enantiomers

EnantiomerTargetTissueKi ValueReference
(+)-Niguldipine L-type Ca2+ Channel (1,4-DHP Receptor)Skeletal Muscle (guinea-pig)85 pmol/l[4]
Brain (guinea-pig)140 pmol/l[4]
Heart (guinea-pig)45 pmol/l[4]
α1A-AdrenoceptorRat Brain Cortex52 pmol/l[4]
α1B-AdrenoceptorLiver Cell Membranes78 nmol/l[4]
α1A-AdrenoceptorRat Brain Cortex0.145 nM[8][10]
(-)-Niguldipine L-type Ca2+ Channel (1,4-DHP Receptor)(Various tissues)~40-fold less potent than (+)[4]
α1A-AdrenoceptorRat Brain Cortex>40-fold less potent than (+)[4]
α1B-AdrenoceptorLiver Cell Membranes58 nmol/l[4]
α1A-AdrenoceptorRat Brain Cortex3.12 nM[8][10]

Table 2: Functional Activity of Niguldipine Enantiomers

EnantiomerActivityModelObservationReference
(+)-Niguldipine L- & T-type Ca2+ Current BlockadeGuinea Pig Atrial MyocytesMore potent than (-)-niguldipine[6][7]
(-)-Niguldipine Cytoplasmic Ca2+ InfluxMouse ThymocytesMore effective than (+)-enantiomer[11]
Both Enantiomers P-glycoprotein Inhibition / Reversal of Vinblastine ResistanceF4-6RADR Cancer CellsEqually effective[9]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Protocol 1: Radioligand Binding Assay for L-type Ca2+ Channel Affinity

This protocol outlines a standard procedure for determining the binding affinity of niguldipine enantiomers to the 1,4-dihydropyridine receptor on L-type calcium channels.

Materials:

  • Membrane preparations from guinea-pig skeletal muscle, brain, or heart.

  • [3H]-(+)-PN200-110 (Isradipine) as the radioligand.

  • (+)- and (-)-niguldipine enantiomers.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold incubation buffer).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Incubation buffer.

    • A range of concentrations of unlabeled (+)- or (-)-niguldipine (or vehicle for total binding).

    • A fixed concentration of [3H]-(+)-PN200-110 (typically at or below its Kd).

    • Membrane preparation.

    • For non-specific binding, add a high concentration of an unlabeled DHP (e.g., 1 µM nifedipine).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competing ligand. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The choice of [3H]-(+)-PN200-110 is due to its high affinity and specificity for the DHP binding site. Using a range of competitor concentrations allows for the determination of the IC50. The rapid filtration and washing are crucial to separate bound from free radioligand effectively.

Protocol 2: Enantiomeric Separation by Chiral HPLC

To study the individual enantiomers, they must first be separated from the racemic mixture. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method.

Materials:

  • Racemic niguldipine.

  • Chiral stationary phase (CSP) column (e.g., a cellulose- or amylose-based column).

  • HPLC system with a UV detector.

  • Mobile phase (e.g., a mixture of hexane, isopropanol, and diethylamine).

Procedure:

  • System Preparation: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic niguldipine in the mobile phase.

  • Injection: Inject a small volume of the sample onto the column.

  • Elution: Run the mobile phase through the column at a constant flow rate. The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different times.

  • Detection: Monitor the eluent using the UV detector at an appropriate wavelength (e.g., 238 nm).

  • Fraction Collection: Collect the separated enantiomer peaks as they elute from the column.

  • Purity Analysis: Re-inject the collected fractions to confirm their enantiomeric purity.

Causality Behind Experimental Choices: The choice of the chiral stationary phase is critical as its specific stereochemical properties are what enable the separation of the enantiomers. The mobile phase composition is optimized to achieve good resolution and reasonable retention times.

Visualizing the Mechanisms of Action

To better understand the complex interactions of niguldipine, the following diagrams illustrate its signaling pathways and a typical experimental workflow.

Niguldipine_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_drugs Niguldipine Enantiomers L_type L-type Ca2+ Channel Contraction Smooth Muscle Contraction L_type->Contraction Stimulates Alpha1A α1A-Adrenergic Receptor Alpha1A->Contraction Stimulates Ca_ion Ca2+ Ca_ion->L_type Influx NE Norepinephrine NE->Alpha1A Binds Plus_Nig (+)-Niguldipine Plus_Nig->L_type Potent Block Plus_Nig->Alpha1A Potent Block Minus_Nig (-)-Niguldipine Minus_Nig->L_type Weak Block Minus_Nig->Alpha1A Weak Block

Caption: Dual mechanism of niguldipine enantiomers.

Radioligand_Binding_Workflow arrow arrow start Start prep Prepare Membrane Homogenate start->prep assay Set up Assay Plate: - Buffer - Competitor (Niguldipine) - [3H]-Radioligand - Membranes prep->assay incubate Incubate to Reach Equilibrium assay->incubate filter Rapid Filtration and Washing incubate->filter count Liquid Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for radioligand binding assay.

Conclusion and Future Directions

The presented data unequivocally demonstrate the profound impact of stereochemistry on the pharmacological profile of niguldipine. The (+)-enantiomer is a highly potent and selective blocker of L-type calcium channels and α1A-adrenergic receptors, making it a valuable research tool and a potential lead for the development of drugs with this dual action. Conversely, the (-)-enantiomer, while significantly less active at these receptors, exhibits comparable efficacy in modulating P-glycoprotein. This opens up an exciting avenue for developing agents to combat multidrug resistance with a potentially improved side-effect profile.

Future research should focus on in vivo studies to further characterize the pharmacokinetic and pharmacodynamic differences between the enantiomers. Elucidating the precise molecular interactions that govern the observed stereoselectivity through structural biology and computational modeling will also be crucial for the rational design of next-generation modulators with enhanced specificity and therapeutic efficacy.

References

  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131–145. [Link]

  • Hölting, T., Gekeler, V., & Boer, R. (1992). Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein. Biochemical Pharmacology, 43(12), 2601–2608. [Link]

  • Lückhoff, A., & Kuno, M. (1990). Effects of the novel dihydropyridine derivative niguldipine on the cytoplasmic free calcium concentration of mouse thymocytes. Biochemical Pharmacology, 40(7), 1431–1436. [Link]

  • Romanin, C., Seydl, K., Glossmann, H., & Schindler, H. (1992). The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes. Pflügers Archiv: European Journal of Physiology, 420(3-4), 410–412. [Link]

  • Niguldipine - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Handrock, R., & Herzig, S. (1996). Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol. European Journal of Pharmacology, 309(3), 317–321. [Link]

  • Niguldipine - Grokipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Graziadei, I., Zernig, G., Boer, R., & Glossmann, H. (1989). Stereoselective binding of niguldipine enantiomers to alpha 1A-adrenoceptors labeled with [3H]5-methyl-urapidil. European Journal of Pharmacology, 171(2-3), 249–252. [Link]

  • S(+)-niguldipine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 23, 2026, from [Link]

  • Niguldipine. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

Sources

A Comparative Analysis of In Vitro Vasodilation: Niguldipine Hydrochloride vs. Nifedipine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of cardiovascular research, dihydropyridine calcium channel blockers (CCBs) represent a cornerstone in the study of vasodilation and the management of hypertension. Among these, nifedipine has long been a benchmark compound. This guide introduces a comparative analysis with niguldipine hydrochloride, a structurally related dihydropyridine that possesses a more complex pharmacological profile. Both compounds induce vasodilation by inhibiting the influx of calcium into vascular smooth muscle cells, a critical step in muscle contraction.[1][2][3][4] However, nuanced differences in their mechanisms of action may lead to distinct vasodilatory potencies and characteristics.

This document provides an in-depth comparison of niguldipine hydrochloride and nifedipine, focusing on their in vitro vasodilatory effects. We will explore their mechanisms of action, present comparative data, and provide a detailed experimental protocol for assessing vasodilation using an isolated aortic ring assay. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the subtle yet significant differences between these two important vasodilators.

Chemical and Molecular Overview

While both niguldipine and nifedipine share the dihydropyridine core structure essential for their primary mechanism of action, their distinct side chains contribute to differences in their molecular weight and pharmacological activity.

PropertyNiguldipine HydrochlorideNifedipine
Chemical Structure (Image of Niguldipine Hydrochloride Structure)(Image of Nifedipine Structure)
IUPAC Name 5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride[]3,5-pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, dimethyl ester[6]
Molecular Formula C36H39N3O6・HCl[][7][8]C17H18N2O6[9][10][11]
Molecular Weight 646.18 g/mol [7][8]346.33 g/mol [10]
CAS Number 113317-61-6[8]21829-25-4[9][11]

Mechanism of Action: A Tale of Two Dihydropyridines

The principal mechanism by which both niguldipine and nifedipine induce vasodilation is through the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][12][13] This inhibition reduces the influx of extracellular calcium, a critical trigger for the contractile machinery of these cells. The subsequent decrease in intracellular calcium concentration leads to smooth muscle relaxation and, consequently, vasodilation.[2][3][14]

The signaling cascade is as follows:

  • Binding to L-type Calcium Channels: The dihydropyridine molecule binds to the alpha-1 subunit of the L-type calcium channel.

  • Inhibition of Calcium Influx: This binding event allosterically modulates the channel, reducing the probability of it opening in response to membrane depolarization.

  • Reduced Intracellular Calcium: The diminished influx of Ca2+ leads to lower cytosolic calcium concentrations.

  • Inactivation of Contractile Proteins: With less available calcium, the calcium-calmodulin complex formation is reduced, leading to decreased activation of myosin light chain kinase (MLCK).

  • Smooth Muscle Relaxation: Reduced MLCK activity results in less phosphorylation of the myosin light chains, preventing the cross-bridge cycling required for muscle contraction and promoting relaxation.

However, niguldipine exhibits a more multifaceted mechanism of action. In addition to its potent L-type calcium channel blocking activity, it also functions as an antagonist at α1-adrenergic receptors.[7][8][15] This dual action is significant because α1-adrenergic receptors, when stimulated by catecholamines like norepinephrine, also trigger vasoconstriction. By blocking these receptors, niguldipine can inhibit vasoconstriction mediated by the sympathetic nervous system, contributing to its overall vasodilatory effect. Furthermore, some studies suggest that niguldipine may also modulate other ion channels, including T-type calcium channels and potassium channels, which could further influence its vasodilatory profile.[16][17][18]

G cluster_0 Vascular Smooth Muscle Cell depolarization Membrane Depolarization l_type L-Type Ca²⁺ Channel depolarization->l_type activates ca_influx Ca²⁺ Influx l_type->ca_influx ca_calmodulin Ca²⁺-Calmodulin Complex ca_influx->ca_calmodulin mlck Myosin Light Chain Kinase (MLCK) ca_calmodulin->mlck activates contraction Phosphorylation of Myosin Light Chains mlck->contraction vasoconstriction Vasoconstriction contraction->vasoconstriction norepinephrine Norepinephrine alpha1 α1-Adrenergic Receptor norepinephrine->alpha1 activates alpha1->vasoconstriction induces nifedipine Nifedipine nifedipine->l_type inhibits niguldipine Niguldipine Hydrochloride niguldipine->l_type inhibits niguldipine->alpha1 inhibits

Caption: Signaling pathway of vasodilation by Nifedipine and Niguldipine.

Comparative In Vitro Vasodilation Data

Direct comparative studies on the in vitro vasodilatory potency of niguldipine and nifedipine are not extensively reported in the readily available literature. However, based on their known mechanisms, a qualitative comparison can be made.

FeatureNiguldipine HydrochlorideNifedipine
Primary Target L-type Ca²⁺ Channels, α1-Adrenergic Receptors[7][8][15]L-type Ca²⁺ Channels[1][12][19]
Secondary Targets T-type Ca²⁺ Channels, K⁺ Channels[16][17][18]Minimal activity on other channels at therapeutic concentrations.
Potency High-affinity binding to Ca²⁺ channels.[20] pID50 of 11.37 for inhibiting U-46619-induced coronary vasoconstriction in guinea pig hearts.[4]Potent vasodilator with IC50 values in the low nanomolar range in various arterial preparations.[21]
Expected Vasodilatory Profile Potent vasodilation due to dual blockade of Ca²⁺ influx and α1-adrenergic-mediated vasoconstriction. May be particularly effective in conditions with high sympathetic tone.Potent vasodilation primarily dependent on the blockade of voltage-gated calcium influx.

Experimental Protocol: In Vitro Aortic Ring Assay for Vasodilation

The isolated aortic ring assay is a robust and widely used ex vivo method to assess the vasodilatory or vasoconstrictive properties of pharmacological compounds.[22][23][24]

Objective: To determine and compare the concentration-response curves for vasodilation induced by niguldipine hydrochloride and nifedipine in pre-constricted rat aortic rings.

Materials and Reagents:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose)

  • Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction

  • Niguldipine hydrochloride and Nifedipine stock solutions (in DMSO)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Aortic Ring Preparation:

    • Humanely euthanize the rat according to institutional guidelines.

    • Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

    • Carefully remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width.

  • Mounting in Organ Bath:

    • Mount each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing Krebs-Henseleit buffer at 37°C and continuously bubbled with carbogen gas.

    • One hook is fixed to the chamber, and the other is connected to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

    • After equilibration, induce a contraction with 60 mM KCl to check for tissue viability.

    • Wash the rings and allow them to return to baseline tension.

  • Pre-contraction:

    • Induce a stable, submaximal contraction with a vasoconstrictor agent, typically phenylephrine (e.g., 1 µM).

  • Cumulative Concentration-Response Curve:

    • Once the phenylephrine-induced contraction has reached a stable plateau, cumulatively add increasing concentrations of either niguldipine hydrochloride or nifedipine to the organ bath at logarithmic intervals (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Allow the tissue to stabilize at each concentration before adding the next.

  • Data Acquisition and Analysis:

    • Record the changes in isometric tension throughout the experiment.

    • Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the percentage of relaxation against the logarithm of the drug concentration to generate a concentration-response curve.

    • Calculate the EC50 (half-maximal effective concentration) and the maximal relaxation (Emax) for each compound.

G start Start: Euthanize Rat & Excise Thoracic Aorta prepare Prepare Aortic Rings (2-3 mm width) start->prepare mount Mount Rings in Organ Bath prepare->mount equilibrate Equilibrate (60-90 min) under Resting Tension mount->equilibrate viability Check Viability (60 mM KCl) equilibrate->viability precontract Pre-contract with Phenylephrine (1 µM) viability->precontract add_drug Cumulative Addition of Niguldipine or Nifedipine precontract->add_drug record Record Isometric Tension add_drug->record analyze Analyze Data: - % Relaxation - EC50, Emax record->analyze end_node End: Compare Vasodilatory Potency analyze->end_node

Caption: Experimental workflow for the in vitro aortic ring assay.

Discussion and Conclusion

Both niguldipine hydrochloride and nifedipine are potent in vitro vasodilators, acting primarily through the blockade of L-type calcium channels. Nifedipine serves as a classic example of a dihydropyridine CCB, with its vasodilatory effects being almost exclusively attributed to this mechanism.

In contrast, niguldipine presents a more complex pharmacological profile. Its dual antagonism of L-type calcium channels and α1-adrenergic receptors suggests that it may offer a broader spectrum of vasodilation, particularly in experimental models where sympathetic tone is a significant contributor to vascular resistance. The potential for niguldipine to modulate other ion channels, such as T-type calcium and potassium channels, further distinguishes it from nifedipine and warrants more detailed investigation.

For researchers in drug development, the choice between these two compounds would depend on the specific research question. Nifedipine is an excellent tool for studying the direct effects of L-type calcium channel blockade. Niguldipine, on the other hand, provides an opportunity to investigate the effects of a compound with a multi-target profile on vascular tone. The experimental protocol outlined in this guide provides a standardized method for directly comparing the in vitro vasodilatory efficacy of these and other vasoactive compounds.

References

  • Wikipedia. Nifedipine. [Link]

  • Patsnap Synapse. What is the mechanism of Nifedipine? [Link]

  • Dr.Oracle. What is the drug class of Nifedipine (Calcium Channel Blocker)? [Link]

  • Dalvoy. Nifedipine: Vasodilator Mechanism of Action. [Link]

  • CV Pharmacology. Calcium-Channel Blockers (CCBs). [Link]

  • Patsnap Synapse. What is the mechanism of Nisoldipine? [Link]

  • ResearchGate. Chemical structure of nifedipine... | Download Scientific Diagram. [Link]

  • Wikipedia. Calcium channel blocker. [Link]

  • PubMed. The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. [Link]

  • NIST WebBook. Nifedipine. [Link]

  • Novel Vascular Biology of Third-Generation L-Type Calcium Channel Antagonists. [Link]

  • NIH. Aortic Ring Assay - PMC. [Link]

  • MDPI. The Evolving Role of Calcium Channel Blockers in Hypertension Management: Pharmacological and Clinical Considerations. [Link]

  • Rheumatologic Dermatology Society. Vasodilators. [Link]

  • NIH. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC. [Link]

  • In Vitro Alteration of Aortic Vascular Reactivity in Hypertension Induced by Chronic NG-Nitro-l-Arginine Methyl Ester. [Link]

  • ResearchGate. Aortic ring vasoreactivity assay. (Upper) Functionality of the... | Download Scientific Diagram. [Link]

  • NIH. The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells - PMC. [Link]

  • ResearchGate. Niguldipine. [Link]

  • Wikipedia. Niguldipine. [Link]

  • PubMed. Comparison of vasodilating effects of nisoldipine and nifedipine in anesthetized open-chest dogs. [Link]

  • PubMed. Comparison of the effects of nifedipine and nisoldipine on coronary vasoconstriction in the Langendorff-perfused rat heart. [Link]

  • PubMed. Comparative coronary vasodilatory effects of nifedipine and niludipine. [Link]

  • NIH. Comparison of nisoldipine and nifedipine as additional treatment in hypertension inadequately controlled by atenolol - PMC. [Link]

Sources

A Researcher's Guide to Validating the α1A-Adrenoceptor Selectivity of Niguldipine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacological research, particularly in the pursuit of targeted therapeutics, the precise characterization of a compound's selectivity is paramount. This guide offers an in-depth, technical comparison for validating the selectivity of niguldipine, an experimental dihydropyridine derivative, for the α1A-adrenoceptor subtype.[1][2] This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for such an evaluation.

Niguldipine is recognized for its dual action as a potent L-type calcium channel blocker and a selective antagonist of α1A-adrenergic receptors.[1][2] Understanding its selectivity profile is crucial for elucidating its mechanism of action and exploring its therapeutic potential.[1] This guide will navigate through the essential experimental frameworks required to rigorously assess this selectivity, comparing niguldipine's performance against other well-established α1-adrenoceptor antagonists.

The Critical Role of α1A-Adrenoceptor Selectivity

The α1-adrenergic receptors, members of the G protein-coupled receptor (GPCR) superfamily, are comprised of three subtypes: α1A, α1B, and α1D.[3] These subtypes are expressed in various tissues and mediate a range of physiological responses to the catecholamines norepinephrine and epinephrine.[3][4] While all three subtypes couple to the Gq/11 family of G proteins, leading to the activation of the phospholipase C (PLC) pathway, their distinct tissue distributions and downstream signaling can lead to different physiological outcomes.[3][5][6]

For instance, the α1A-adrenoceptor is predominantly expressed in the prostate, bladder neck, and vas deferens, making it a key target for the treatment of benign prostatic hyperplasia (BPH).[7] In contrast, the α1B subtype is more prevalent in the vasculature, and its stimulation leads to vasoconstriction.[8] Therefore, antagonists with high selectivity for the α1A subtype over the α1B and α1D subtypes are desirable for treating BPH with minimal cardiovascular side effects.[7][9]

Comparative Binding Affinity Analysis

The foundational method for determining the selectivity of a compound is through radioligand binding assays. These assays directly measure the affinity of a ligand for its receptor.[10][11] By comparing the binding affinity (Ki) of niguldipine across the three α1-adrenoceptor subtypes, we can quantify its selectivity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for a competitive binding assay to determine the inhibitory constant (Ki) of niguldipine.

1. Membrane Preparation:

  • Harvest tissues or cultured cells known to express the target α1-adrenoceptor subtypes (e.g., rat cerebral cortex for α1A, rat liver for α1B).[12][13]

  • Homogenize the tissue or cells in an ice-cold buffer containing protease inhibitors.

  • Perform differential centrifugation to isolate the cell membranes containing the receptors.[12]

  • Determine the protein concentration of the membrane preparation.[12]

2. Competitive Binding Assay:

  • In a multi-well plate, incubate the prepared cell membranes with a fixed concentration of a subtype-selective radioligand (e.g., [3H]-Prazosin for α1 receptors).[12][13]

  • Add increasing concentrations of unlabeled niguldipine or a reference competitor (e.g., prazosin, tamsulosin).

  • To determine non-specific binding, include a set of wells with a high concentration of an unlabeled antagonist.[10]

  • Incubate the mixture to allow for binding to reach equilibrium.

3. Detection and Data Analysis:

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[12]

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.[12]

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the log concentration of the competitor to generate a competition curve.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the workflow of a competitive radioligand binding assay:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubate: - Membranes - Radioligand - Niguldipine Membranes->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation Calculate Ki Counting->Calculation

Caption: Workflow of a competitive radioligand binding assay.

Comparative Binding Data

The following table summarizes the binding affinities (Ki values) of niguldipine and other common α1-adrenoceptor antagonists. Lower Ki values indicate higher binding affinity.

Compoundα1A (Ki, nM)α1B (Ki, nM)α1D (Ki, nM)α1A/α1B Selectivity Ratioα1A/α1D Selectivity Ratio
(+)-Niguldipine 0.052 [13]~31.2 [13]-~600 -
(-)-Niguldipine >2.08 [13]~58 [13]-<28 -
Prazosin0.2[14]0.3[14]0.5[14]1.52.5
Tamsulosin0.4[15]6.3[15]0.5[15]15.751.25
5-Methylurapidil1.0[15]19.9[15]3.2[15]19.93.2

Note: Data is compiled from various sources and experimental conditions may vary. The selectivity ratio is calculated as Ki (subtype X) / Ki (α1A).

As the data indicates, (+)-Niguldipine demonstrates exceptionally high affinity and selectivity for the α1A-adrenoceptor subtype compared to the α1B subtype.[13]

Functional Validation of Selectivity

While binding assays reveal affinity, functional assays are essential to determine whether the compound acts as an antagonist, agonist, or inverse agonist at the receptor.[16][17] For Gq-coupled receptors like the α1-adrenoceptors, common functional assays measure downstream signaling events such as intracellular calcium mobilization or inositol phosphate (IP) accumulation.[16][17][18]

Experimental Protocol: Calcium Mobilization Assay

This protocol describes a cell-based functional assay to measure the antagonist effect of niguldipine on α1-adrenoceptor-mediated calcium release.

1. Cell Culture and Dye Loading:

  • Use a cell line stably expressing a single α1-adrenoceptor subtype (e.g., HEK293 or CHO cells).

  • Plate the cells in a multi-well plate suitable for fluorescence measurement.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

2. Antagonist Incubation and Agonist Stimulation:

  • Pre-incubate the dye-loaded cells with varying concentrations of niguldipine or a reference antagonist.

  • Stimulate the cells with a known α1-adrenoceptor agonist (e.g., phenylephrine) at a concentration that elicits a submaximal response (EC80).

3. Signal Detection and Analysis:

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.[16]

  • The increase in fluorescence corresponds to the rise in intracellular calcium concentration.

  • Plot the agonist-induced calcium response as a function of the antagonist concentration.

  • Determine the IC50 value for the antagonist.

The following diagram illustrates the α1-adrenoceptor signaling pathway leading to calcium mobilization:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor α1-Adrenoceptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER triggers release Ca_Cytosol Ca²⁺ (Cytosol) Ca_ER->Ca_Cytosol Agonist Agonist Agonist->Receptor

Caption: α1-adrenoceptor signaling pathway via Gq/PLC.

Interpreting the Data: A Holistic View

The combination of binding and functional data provides a comprehensive profile of niguldipine's selectivity. The high affinity and potent antagonism at the α1A subtype, coupled with significantly lower affinity and potency at other subtypes, would strongly validate its selectivity.

It is important to note that factors such as the high lipophilicity of niguldipine can influence experimental outcomes, potentially leading to non-competitive effects in some functional assays.[8] Therefore, careful experimental design and data interpretation are crucial.

Conclusion

The validation of niguldipine's selectivity for the α1A-adrenoceptor is a multi-faceted process that relies on a combination of rigorous in vitro assays. By employing competitive radioligand binding to determine affinity and cell-based functional assays to assess antagonist potency, researchers can build a robust and reliable selectivity profile. The data presented here, comparing niguldipine with other known antagonists, underscores its potential as a highly selective tool for studying α1A-adrenoceptor function and as a lead compound for the development of targeted therapeutics.

References

  • α1A-Adrenergic Receptor Induces Activation of Extracellular Signal-Regulated Kinase 1/2 through Endocytic Pathway. PLoS ONE. [Link]

  • Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Alpha-1 adrenergic receptor - Wikipedia. Wikipedia. [Link]

  • Updates in the function and regulation of α1‐adrenoceptors. British Journal of Pharmacology. [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols. [Link]

  • α-Adrenergic Signaling | GeneGlobe. QIAGEN. [Link]

  • (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology. [Link]

  • Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. SLAS DISCOVERY. [Link]

  • Niguldipine - Grokipedia. Grokipedia. [Link]

  • Interaction of subtype-selective antagonists with alpha 1-adrenergic receptor binding sites in rat tissues. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Niguldipine (hydrochloride). GlpBio. [Link]

  • Niguldipine. ResearchGate. [Link]

  • Interaction of subtype-selective antagonists with alpha 1-adrenergic receptor-mediated second messenger responses in rat brain. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature Experiments. [Link]

  • α 1 Adrenoceptor subtype selectivity. ResearchGate. [Link]

  • Niguldipine - Wikipedia. Wikipedia. [Link]

  • Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica. [Link]

  • α1-Adrenergic Receptor Subtypes. Circulation Research. [Link]

  • Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Identification of a Novel Subtype-Selective α1B-Adrenoceptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • Functional assays for screening GPCR targets. Drug Discovery Today: Technologies. [Link]

  • Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. ResearchGate. [Link]

  • Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies. British Journal of Pharmacology. [Link]

  • Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices. British Journal of Pharmacology. [Link]

  • Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices. British Journal of Pharmacology. [Link]

  • Stereoselective binding of niguldipine enantiomers to alpha 1A-adrenoceptors labeled with [3H]5-methyl-urapidil. European Journal of Pharmacology. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. [Link]

  • The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. Pflügers Archiv - European Journal of Physiology. [Link]

  • Uroselectivity of Tamsulosin vs Alfuzosin vs Prazosin for BPH? ClinCalc. [Link]

  • Comparison of prazosin, terazosin and tamsulosin in the treatment of symptomatic benign prostatic hyperplasia: A short-term open, randomized multicenter study. ResearchGate. [Link]

  • What are the differences among alpha blockers (alpha-adrenergic blockers) for the treatment of Benign Prostatic Hyperplasia (BPH)? Dr. Oracle. [Link]

  • Comparison of prazosin, terazosin and tamsulosin in the treatment of symptomatic benign prostatic hyperplasia. International Journal of Urology. [Link]

  • Drugs for benign prostatic hypertrophy. NPS MedicineWise. [Link]

Sources

A Cross-Validation Guide to the Cellular Effects of Niguldipine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of niguldipine's effects across various cell types. As a dihydropyridine derivative with a unique pharmacological profile, niguldipine presents a compelling case for detailed study. Unlike many of its class, it exhibits a dual mechanism of action, functioning as both a potent L-type and T-type calcium channel blocker and a selective α1A-adrenergic receptor antagonist.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of its cellular impacts, benchmarked against other calcium channel blockers, and supported by validated experimental protocols.

Part 1: The Distinctive Molecular Profile of Niguldipine

The therapeutic and research utility of a compound is defined by its molecular interactions. Niguldipine's departure from the typical dihydropyridine profile warrants a detailed mechanistic exploration.

The Dual Blockade of Voltage-Gated Calcium Channels

Voltage-gated calcium channels (VGCCs) are fundamental to cellular signaling, mediating calcium influx in response to membrane depolarization. Niguldipine exhibits high-affinity binding to L-type VGCCs, the primary target of dihydropyridine drugs, which are crucial for processes like smooth muscle contraction and cardiac muscle excitation.[2] The (+)-enantiomer of niguldipine binds to L-type channels in skeletal muscle, brain, and heart tissues with exceptionally high affinity, with Ki values in the picomolar range (45-140 pM).[4]

Furthermore, niguldipine also effectively blocks T-type VGCCs, which are involved in regulating neuronal firing patterns and cardiac pacemaker activity.[2][3] This broad-spectrum VGCC inhibition distinguishes it from more selective L-type blockers like nifedipine. In guinea pig atrial cells, 1 µM of niguldipine was shown to block both T-type and L-type currents to 20% and 28% of control levels, respectively.[3][5]

G cluster_membrane Cell Membrane NIG Niguldipine LTCC L-Type Ca²⁺ Channel (CACNA1C) NIG->LTCC Blocks TTCC T-Type Ca²⁺ Channel NIG->TTCC Blocks Ca_int LTCC->Ca_int TTCC->Ca_int Ca_ext Ca_ext->LTCC Influx Ca_ext->TTCC Influx

Caption: Niguldipine's blockade of L-type and T-type calcium channels.

High-Potency α1A-Adrenergic Receptor Antagonism

Perhaps the most distinguishing feature of niguldipine is its potent and selective antagonism of α1A-adrenergic receptors.[1][2] These G protein-coupled receptors mediate the contractile effects of norepinephrine in vascular smooth muscle. The (+)-enantiomer of niguldipine is a highly selective antagonist for the α1A subtype, with a Ki value of 52 pM, making it over 40-fold more potent at α1A sites than α1B sites.[2][4] This action provides an additional, distinct mechanism for vasodilation, independent of its calcium channel blocking activity.[1]

G cluster_membrane Cell Membrane NIG Niguldipine A1AR α1A-Adrenergic Receptor NIG->A1AR Antagonizes NE Norepinephrine NE->A1AR Activates Gq Gq Protein A1AR->Gq PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG

Caption: Niguldipine's antagonism of the α1A-adrenergic signaling pathway.

Comparative Mechanistic Overview

To contextualize niguldipine's unique properties, it is essential to compare it with other classes of calcium channel blockers.

FeatureNiguldipine Nifedipine (Dihydropyridine) Verapamil (Phenylalkylamine)
Primary Target(s) L-type & T-type Ca²⁺ Channels, α1A-Adrenergic Receptors[2][3][4]L-type Ca²⁺ Channels[6][7]L-type Ca²⁺ Channels[7][8]
Primary Site of Action Vascular Smooth Muscle, Neurons[1][9]Vascular Smooth Muscle[7][10]Cardiac Muscle (AV node)[7][10]
Effect on Heart Rate Reflex increase, can be blunted over time[11]Reflex increase[12]Decrease[7][10]
Cardiac Inotropy No significant negative inotropic effect observed[12]Potential for negative inotropic effect[12][13]Negative inotropic effect[7]

Part 2: A Cross-Validation of Niguldipine's Effects in Diverse Cell Systems

The functional consequences of niguldipine's molecular interactions manifest differently across various cell types. This section explores these effects, supported by experimental evidence and methodologies.

Vascular Smooth Muscle Cells (VSMCs)

In VSMCs, niguldipine's dual-action profile results in potent vasodilation. The blockade of L-type Ca²⁺ channels directly inhibits the calcium influx required for contraction.[1][9] Concurrently, its α1A-adrenergic antagonism prevents norepinephrine-induced vasoconstriction. An additional, unique finding is that niguldipine increases outward potassium currents (IK) in VSMCs at concentrations as low as 10 nM.[9][14] This effect, which hyperpolarizes the cell membrane and further promotes relaxation, may dominate at lower concentrations.[9][14]

Supporting Experimental Data:

  • Whole-cell patch-clamp studies in bovine VSMCs showed a 50% block of L-type Ca²⁺ currents (ICa) at an effective concentration of ~0.4 µM.[9][14]

  • The same studies demonstrated a maximal facilitation of potassium currents (IK) of about 400% at 1 µM, with half-maximal facilitation at a low concentration of 20 nM.[9][14]

Cardiac Myocytes

In cardiac tissue, particularly atrial myocytes, niguldipine demonstrates a pronounced blockade of both L-type and T-type calcium currents.[3][5] The (+)-enantiomer is more potent in this action.[3] This contrasts with classic dihydropyridines like nifedipine, which have a much greater selectivity for vascular L-type channels over cardiac channels.[6] While nifedipine can exhibit negative inotropic effects, studies in healthy volunteers suggest niguldipine's vasodilatory action is not associated with such effects.[12] This profile differs significantly from verapamil, which strongly targets the sinoatrial (SA) and atrioventricular (AV) nodes, leading to decreased heart rate and contractility.[7][10]

Neuronal Cells

Niguldipine's ability to cross the blood-brain barrier and interact with both VGCCs and α1A-adrenoceptors makes it a valuable tool for neuroscience research.[1][15] In rat cerebral cortex slices, niguldipine was shown to discriminate between different α1-adrenoceptor-mediated second messenger pathways. The (+)-enantiomer was 100-fold more potent than the (-)-enantiomer at inhibiting noradrenaline-stimulated inositol phosphate (IP) accumulation, a key signaling cascade.[16][17] This suggests a role in modulating neuronal signaling and neurovascular coupling.[15]

Cancer Cell Lines

Emerging research indicates that niguldipine possesses anti-cancer properties. This is attributed to several mechanisms beyond its primary targets.

  • Antiproliferative Effects: Dexniguldipine, an enantiomer of niguldipine, inhibits the proliferation of human lung cancer cell lines by blocking mitogenic pathways dependent on Protein Kinase C (PKC) activation.[18][19]

  • Reversal of Multidrug Resistance (MDR): Niguldipine can inhibit the function of P-glycoprotein (P-gp), a transport pump that ejects chemotherapy drugs from cancer cells.[5] Notably, both (+)- and (-)-niguldipine are equally potent at inhibiting P-gp, despite the (-)-enantiomer having a 45-fold lower affinity for calcium channels.[5] This suggests that the MDR-reversing effect is independent of its calcium channel blockade and makes the less cardio-active (-)-enantiomer a potentially safer candidate for this application.[5] In rat colon carcinoma models, dexniguldipine potentiated the tumor-growth-inhibiting effect of epidoxorubicin.[20]

Comparative Antiproliferative Activity (IC50)

Cell LineDrugIC50 (approx.)MechanismReference
Human Lung Cancer LinesDexniguldipineVaries by linePKC Inhibition[18][19]
Breast Cancer (4T1, JC)Nicardipine~20-40 µMMMP-9 Inhibition[21]
Rat Colon CarcinomaDexniguldipine50 ng/ml (in vitro)MDR Reversal[20]
Data for the related dihydropyridine nicardipine is shown for comparison of antiproliferative mechanisms.

Part 3: Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following section details standardized protocols for assessing the cellular effects of niguldipine.

Protocol: Whole-Cell Patch-Clamp Electrophysiology for Ion Current Analysis in VSMCs

Objective: To measure the effect of niguldipine on L-type Ca²⁺ currents (ICa) and K⁺ currents (IK) in isolated vascular smooth muscle cells.

Causality: This technique provides direct, real-time measurement of ion flow across the cell membrane, allowing for precise quantification of channel blockade or activation by a compound. The "whole-cell" configuration allows control over the intracellular environment and membrane voltage.

Materials:

  • Primary VSMCs (e.g., isolated from bovine portal vein)[9]

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for micropipettes

  • External solution (in mM): 120 NaCl, 20 tetraethylammonium chloride (TEA-Cl), 2 CaCl₂, 1 MgCl₂, 11 glucose, 10 HEPES (pH 7.4)

  • Internal (pipette) solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH 7.2)

  • Niguldipine stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Isolate single VSMCs using standard enzymatic digestion protocols.

  • Plate cells in a recording chamber on an inverted microscope.

  • Pull micropipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Approach a single cell and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

  • For ICa Measurement:

    • Hold the cell at a potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit ICa.

    • Establish a stable baseline recording in the external solution.

    • Perfuse the chamber with increasing concentrations of niguldipine (e.g., 10 nM to 1 µM) and record the current at each concentration.

  • For IK Measurement:

    • Use an internal solution containing potassium (e.g., replace CsCl with KCl).

    • Hold the cell at -60 mV and apply depolarizing steps to various potentials (e.g., -40 mV to +60 mV) to elicit outward K⁺ currents.

    • Record baseline currents and then perfuse with niguldipine to observe facilitation.

  • Data Analysis: Measure the peak current amplitude at each voltage step. For ICa, plot the percentage of inhibition against niguldipine concentration to calculate the IC50. For IK, plot the percentage increase in current amplitude.

Trustworthiness: Use a vehicle control (DMSO) to ensure the solvent has no effect. Due to niguldipine's known adsorption to plastic and glass, be aware that effective concentrations may be lower than nominal ones.[9][14]

Caption: Workflow for patch-clamp analysis of niguldipine's effects.

Protocol: MTT Cell Proliferation Assay for Anticancer Effect Screening

Objective: To determine the effect of niguldipine on the proliferation and viability of cancer cell lines.

Causality: This colorimetric assay measures the metabolic activity of living cells. The enzyme mitochondrial reductase, active only in viable cells, converts the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., A549 non-small-cell lung cancer)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • 96-well cell culture plates

  • Niguldipine stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette and microplate reader (570 nm)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of niguldipine in complete medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions (or vehicle control/medium-only control) to the appropriate wells.

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Gently pipette to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Calculate cell viability as a percentage of the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the percentage of viability against the log of niguldipine concentration and use non-linear regression to determine the IC50 value.

Trustworthiness: Include wells with no cells (blank), cells with medium only (100% viability control), and cells with vehicle (DMSO) to control for solvent effects. Each condition should be performed in triplicate or quadruplicate.

Caption: Workflow for the MTT cell proliferation assay.

Part 4: Synthesis and Future Perspectives

Niguldipine is more than a standard dihydropyridine; its composite pharmacology makes it a unique investigational tool. The dual blockade of calcium channels and α1A-adrenoceptors provides a potent, multi-pronged mechanism for vasodilation.[1][9] In cancer biology, its ability to inhibit PKC-dependent proliferation and reverse multidrug resistance—the latter being independent of its primary calcium channel blocking function—opens new avenues for research into chemosensitizing agents.[5][18]

Future studies should aim to:

  • Elucidate Stereospecific Effects: Systematically compare the effects of the (+) and (-) enantiomers in various cancer models to isolate the P-gp inhibitory effects from the Ca²⁺ channel and α-adrenergic effects.

  • Investigate Neuronal Subtypes: Explore the impact of niguldipine on different neuronal populations, given its dual action on channels and receptors critical for neurotransmission.

  • In Vivo Combination Studies: Further validate the in vivo efficacy of niguldipine (or its less-cardioactive enantiomer) as a chemosensitizing agent in combination with standard chemotherapeutics in xenograft models.[20]

By understanding and leveraging its distinct cellular effects, the scientific community can continue to unlock the full potential of this multifaceted compound.

References

  • Vertex AI Search. (2024, April 14). Buy Niguldipine | 113165-32-5.
  • Grokipedia. Niguldipine.
  • Klockner, U., & Isenberg, G. (1989). The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. British Journal of Pharmacology, 97(3), 957–967. [Link]

  • Romanin, C., Seydl, K., Glossmann, H., & Schindler, H. (1992). The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes. Pflügers Archiv: European Journal of Physiology, 420(3-4), 410–412. [Link]

  • Klockner, U., & Isenberg, G. (1989). The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. PMC - NIH. [Link]

  • Patsnap Synapse. (2024, July 17).
  • Schuller, H. M., & Gesell, M. S. (1994). Inhibition of protein-kinase-C--dependent cell proliferation of human lung cancer cell lines by the dihydropyridine dexniguldipine. Journal of Cancer Research and Clinical Oncology, 120(4), 231–236. [Link]

  • StressMarq Biosciences Inc. Niguldipine | CAS 119934-51-9 | Ca2+ channel blocker.
  • Schuller, H. M., & Gesell, M. S. (1994). Inhibition of protein-kinase-C — dependent cell proliferation of human lung cancer cell lines by the dihydropyridine dexniguldipine. PMC. [Link]

  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131–145. [Link]

  • ResearchG
  • Seiler, D., & Kloeckner, U. (1990). Effects of the novel dihydropyridine derivative niguldipine on the cytoplasmic free calcium concentration of mouse thymocytes. Biochemical Pharmacology, 40(4), 883–885. [Link]

  • Nooter, K., Oostrum, R. G., De Pinninck, H., Stoter, G., Sonneveld, P., & De Bruijn, E. A. (1996). Modulation of multidrug resistance with dexniguldipine hydrochloride (B8509-035) in the CC531 rat colon carcinoma model. British Journal of Cancer, 74(6), 879–884. [Link]

  • Hsieh, M.-J., et al. (2018). Nicardipine Inhibits Breast Cancer Migration via Nrf2/HO-1 Axis and Matrix Metalloproteinase-9 Regulation. Frontiers in Pharmacology, 9, 148. [Link]

  • Suzuki, J., et al. (2014). Nifedipine Inhibits Cardiac Hypertrophy and Left Ventricular Dysfunction in Response to Pressure Overload. PLoS ONE, 9(10), e110943. [Link]

  • Robinson, J. P., & Kendall, D. A. (1990). Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices. British Journal of Pharmacology, 100(1), 3–4. [Link]

  • Robinson, J. P., & Kendall, D. A. (1990). Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices. PMC. [Link]

  • Oreate AI. (2026, January 27). Verapamil vs. Nifedipine: Unpacking the Nuances of Calcium Channel Blockers.
  • Knorr, A. (1989). Antihypertensive effects of niguldipine-HCl (B 844-39), a new calcium antagonist in dogs. Journal of Cardiovascular Pharmacology, 13 Suppl 4, S43–S47. [Link]

  • Johns Hopkins Diabetes Guide. (2019, February 3). Calcium Channel Blockers.
  • GoodRx. Procardia XL vs. Calan for Angina: Important Differences and Potential Risks.
  • Belz, G. G., et al. (1989). Differential effects of two dihydropyridine calcium antagonists in humans. Journal of Cardiovascular Pharmacology, 13 Suppl 4, S57–S60. [Link]

Sources

A Comparative Analysis of Niguldipine and Other Dihydropyridine Calcium Channel Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of niguldipine and other prominent dihydropyridine (DHP) calcium channel blockers (CCBs). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the subtle yet significant differences within this important class of therapeutic agents. We will explore the unique pharmacological profile of niguldipine, contrasting it with established DHPs such as nifedipine, amlodipine, and felodipine, with a focus on mechanism of action, receptor affinity, pharmacokinetic properties, and the experimental methodologies used for their characterization.

The Dihydropyridine Landscape: A Foundation of L-Type Calcium Channel Blockade

Dihydropyridine calcium channel blockers are a cornerstone in the management of hypertension and angina.[1] Their primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle.[2][3] By blocking the influx of extracellular calcium ions into these cells, DHPs induce vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.[3]

The therapeutic efficacy of DHPs is intrinsically linked to their ability to selectively target vascular smooth muscle over cardiac muscle, minimizing negative inotropic effects at therapeutic doses.[4] However, as we will explore, the pharmacological nuances among different DHP derivatives extend beyond this fundamental mechanism.

Niguldipine: A Dihydropyridine with a Dual Identity

Niguldipine stands out within the DHP class due to its dual mechanism of action. In addition to its potent blockade of L-type calcium channels, it exhibits significant antagonistic activity at α1-adrenergic receptors.[5] This dual functionality presents a unique pharmacological profile with potential therapeutic implications that differentiate it from its DHP counterparts.

Unraveling the Dual-Action Mechanism

The vasodilatory effect of most DHPs is solely attributable to calcium channel blockade. In contrast, niguldipine's ability to also block α1-adrenergic receptors provides a second, complementary pathway to vasodilation. α1-adrenergic receptors, when stimulated by endogenous catecholamines like norepinephrine, mediate vasoconstriction. By antagonizing these receptors, niguldipine can further reduce vascular tone.

Signaling Pathway: Dihydropyridine Calcium Channel Blockade

Extracellular Ca²⁺ Extracellular Ca²⁺ L-type Ca²⁺ Channel L-type Ca²⁺ Channel Extracellular Ca²⁺->L-type Ca²⁺ Channel Enters Vascular Smooth Muscle Cell Vascular Smooth Muscle Cell L-type Ca²⁺ Channel->Vascular Smooth Muscle Cell Increased Intracellular Ca²⁺ Vasoconstriction Vasoconstriction Vascular Smooth Muscle Cell->Vasoconstriction Ca²⁺ Influx Ca²⁺ Influx Dihydropyridines\n(e.g., Nifedipine, Amlodipine) Dihydropyridines (e.g., Nifedipine, Amlodipine) Dihydropyridines\n(e.g., Nifedipine, Amlodipine)->L-type Ca²⁺ Channel Blockade

Caption: General mechanism of dihydropyridine calcium channel blockers.

Signaling Pathway: Niguldipine's Dual Mechanism

cluster_0 Calcium Channel Blockade cluster_1 α1-Adrenergic Blockade Extracellular Ca²⁺ Extracellular Ca²⁺ L-type Ca²⁺ Channel L-type Ca²⁺ Channel Extracellular Ca²⁺->L-type Ca²⁺ Channel Enters Vascular Smooth Muscle Cell Vascular Smooth Muscle Cell L-type Ca²⁺ Channel->Vascular Smooth Muscle Cell Increased Intracellular Ca²⁺ Ca²⁺ Influx Ca²⁺ Influx Norepinephrine Norepinephrine α1-Adrenergic Receptor α1-Adrenergic Receptor Norepinephrine->α1-Adrenergic Receptor Binds Gq Protein Activation Gq Protein Activation α1-Adrenergic Receptor->Gq Protein Activation Gq Protein Activation->Vascular Smooth Muscle Cell Signal Transduction Vasoconstriction Vasoconstriction Vascular Smooth Muscle Cell->Vasoconstriction Niguldipine Niguldipine Niguldipine->L-type Ca²⁺ Channel Blockade Niguldipine->α1-Adrenergic Receptor Antagonism

Caption: Niguldipine's dual mechanism of action.

Comparative Receptor Affinity and Selectivity

The potency and selectivity of a drug are fundamentally determined by its binding affinity to its molecular targets. Radioligand binding assays are the gold standard for quantifying these interactions, providing crucial data in the form of inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50).

L-Type Calcium Channel Affinity

Niguldipine exhibits exceptionally high affinity for L-type calcium channels, with Ki values in the picomolar range for its (+)-enantiomer.[5] Specifically, 'true' Ki values have been determined to be 45 pmol/l for the heart, 85 pmol/l for skeletal muscle, and 140 pmol/l for the brain.[5] The (-)-enantiomer is approximately 40 times less potent.[5] While direct comparative studies under identical conditions are scarce, the available data suggests that niguldipine's affinity is among the highest in the dihydropyridine class.

α1-Adrenergic Receptor Affinity: The Defining Feature

The most striking difference between niguldipine and other DHPs is its potent and selective antagonism of the α1A-adrenergic receptor subtype. The (+)-enantiomer of niguldipine has a Ki value of 52 pmol/l for the high-affinity α1A site.[5] In contrast, most other dihydropyridines, such as nifedipine, do not exhibit significant α-adrenergic blocking activity at clinically relevant concentrations.[4][6] While some studies suggest nifedipine can attenuate α-adrenoceptor-mediated responses, this is generally considered a downstream effect of calcium channel blockade rather than direct receptor antagonism.[6]

CompoundTargetKi ValueReference
(+)-Niguldipine L-type Ca²⁺ Channel (heart)45 pM[5]
L-type Ca²⁺ Channel (skeletal muscle)85 pM[5]
L-type Ca²⁺ Channel (brain)140 pM[5]
α1A-Adrenergic Receptor52 pM[5]
(-)-Niguldipine L-type Ca²⁺ Channel~40-fold less potent than (+)[5]
α1A-Adrenergic Receptor>40-fold less potent than (+)[5]
Nifedipine L-type Ca²⁺ ChannelLog IC50: -7.46[7]
Felodipine L-type Ca²⁺ ChannelLog IC50: -8.47[7]

Note: Direct comparison of Ki and IC50 values across different studies should be done with caution due to variations in experimental conditions.

Beyond L-Type Channels: T-Type and Potassium Channel Modulation

Niguldipine further distinguishes itself by its ability to inhibit T-type calcium channels, with an IC50 of 0.18 µM.[8] This is a property not prominently shared by all DHPs. Additionally, niguldipine has been shown to increase potassium currents (IK) in vascular smooth muscle cells, which may contribute to its vasodilatory effects.[9]

Pharmacokinetic Profiles: A Comparative Overview

The clinical utility of a drug is heavily influenced by its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. These parameters dictate dosing frequency, potential for drug-drug interactions, and overall therapeutic effect.

ParameterNiguldipineNifedipineAmlodipineFelodipine
Half-life (t½) Long-actingShort-acting (requires extended-release formulation)30-50 hours (long-acting)~11-16 hours
Bioavailability Information not readily available~45-75%~64-90%~15%
Protein Binding High (expected)>95%~97.5%>99%
Metabolism Expected to be via CYP3A4Primarily CYP3A4Primarily CYP3A4Primarily CYP3A4

This table is a compilation from various sources and should be used for general comparison. Specific values can vary based on formulation and patient population.

Amlodipine is noted for its long half-life, allowing for once-daily dosing and consistent blood pressure control.[10][11] Nifedipine, in its immediate-release form, has a much shorter half-life, necessitating the development of extended-release formulations to achieve once-daily administration.[12] The long-lasting antihypertensive action of niguldipine has been demonstrated in preclinical studies.[13]

Structure-Activity Relationships: The Chemical Basis of Selectivity

The 1,4-dihydropyridine ring is the core scaffold for this class of drugs. Substitutions on this ring system are critical for determining receptor affinity and selectivity. The presence of a bulky aromatic ring at the 4-position is crucial for activity. The ester groups at the 3- and 5-positions also significantly influence potency.

The unique side chain at the 5-position of the dihydropyridine ring in niguldipine is responsible for its high-affinity binding to the α1A-adrenergic receptor, a feature absent in simpler structures like nifedipine.

Experimental Protocols for Characterization

The data presented in this guide are derived from rigorous experimental methodologies. Understanding these techniques is crucial for interpreting the results and for designing future studies.

Radioligand Binding Assay

This technique is used to determine the affinity (Ki) and density (Bmax) of receptors in a given tissue or cell preparation.

Experimental Workflow: Radioligand Binding Assay

Membrane Preparation Membrane Preparation Incubation Incubation Membrane Preparation->Incubation Separation of Bound and Free Ligand Separation of Bound and Free Ligand Incubation->Separation of Bound and Free Ligand Filtration Radioligand Radioligand Radioligand->Incubation Unlabeled Competitor (e.g., Niguldipine) Unlabeled Competitor (e.g., Niguldipine) Unlabeled Competitor (e.g., Niguldipine)->Incubation Quantification of Radioactivity Quantification of Radioactivity Separation of Bound and Free Ligand->Quantification of Radioactivity Scintillation Counting Data Analysis (Ki, IC50) Data Analysis (Ki, IC50) Quantification of Radioactivity->Data Analysis (Ki, IC50)

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes containing the target receptor (e.g., L-type calcium channels or α1-adrenergic receptors) from tissue homogenates or cultured cells via differential centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]prazosin for α1-receptors) and varying concentrations of the unlabeled competitor drug (e.g., niguldipine).

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor to generate a competition curve. From this curve, the IC50 value can be determined and subsequently converted to the Ki value using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in live cells, providing information on channel conductance, gating kinetics, and the effects of channel blockers.

Experimental Workflow: Whole-Cell Patch-Clamp

Cell Preparation Cell Preparation Pipette Positioning Pipette Positioning Cell Preparation->Pipette Positioning Gigaohm Seal Formation Gigaohm Seal Formation Pipette Positioning->Gigaohm Seal Formation Membrane Rupture (Whole-Cell Configuration) Membrane Rupture (Whole-Cell Configuration) Gigaohm Seal Formation->Membrane Rupture (Whole-Cell Configuration) Voltage or Current Clamp Recording Voltage or Current Clamp Recording Membrane Rupture (Whole-Cell Configuration)->Voltage or Current Clamp Recording Drug Application (e.g., Niguldipine) Drug Application (e.g., Niguldipine) Voltage or Current Clamp Recording->Drug Application (e.g., Niguldipine) Recording of Channel Blockade Recording of Channel Blockade Drug Application (e.g., Niguldipine)->Recording of Channel Blockade Data Analysis (IC50) Data Analysis (IC50) Recording of Channel Blockade->Data Analysis (IC50)

Caption: Workflow for a whole-cell patch-clamp experiment.

Step-by-Step Methodology:

  • Cell Preparation: Isolate single cells (e.g., vascular smooth muscle cells or cardiomyocytes) and place them in a recording chamber on the stage of an inverted microscope.

  • Pipette Fabrication and Positioning: Pull a glass micropipette to a fine tip (1-2 µm) and fill it with an appropriate intracellular solution. Under microscopic guidance, carefully position the pipette onto the surface of a cell.

  • Gigaohm Seal Formation: Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Recording: Clamp the cell membrane potential at a desired holding potential. Apply voltage steps to elicit ion channel currents (e.g., L-type calcium currents).

  • Drug Application: Perfuse the recording chamber with a solution containing the calcium channel blocker at various concentrations.

  • Data Analysis: Measure the reduction in current amplitude at each drug concentration and plot a dose-response curve to determine the IC50 for channel blockade.

Clinical Implications and Future Directions

The unique pharmacological profile of niguldipine, particularly its dual L-type calcium channel and α1A-adrenergic receptor blockade, suggests potential clinical advantages. This dual action could lead to more effective blood pressure control, especially in patients with high sympathetic tone.[13] Preclinical studies have shown a marked and persistent decrease in blood pressure in hypertensive animal models.[13] Furthermore, the blockade of T-type calcium channels may offer additional organ-protective effects.

However, it is important to note that niguldipine has not been as extensively studied in large-scale clinical trials as other DHPs like amlodipine and nifedipine.[10][14][15] Further clinical investigation is warranted to fully elucidate the therapeutic potential and safety profile of niguldipine in the management of cardiovascular diseases. The development of more selective α1A-adrenergic antagonists based on the dihydropyridine scaffold remains an active area of research.

Conclusion

Niguldipine represents a distinct entity within the dihydropyridine class of calcium channel blockers. Its dual mechanism of action, characterized by potent L-type calcium channel blockade and selective α1A-adrenergic antagonism, sets it apart from conventional DHPs. This guide has provided a comparative analysis of niguldipine and other commonly used DHPs, highlighting key differences in receptor affinity, pharmacokinetic properties, and underlying mechanisms. The detailed experimental protocols offer a framework for the continued investigation and characterization of this and other novel cardiovascular agents. As our understanding of the molecular pharmacology of ion channels and receptors continues to evolve, so too will the opportunities for developing more targeted and effective therapies.

References

  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European journal of pharmacology, 172(2), 131–145. [Link]

  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in pharmacology, 8, 286. [Link]

  • Knorr, A., & Garthoff, B. (1988). Antihypertensive effects of niguldipine-HCl (B 844-39), a new calcium antagonist in dogs. Journal of cardiovascular pharmacology, 12 Suppl 4, S43–S47. [Link]

  • McKeever, R. G., & Hamilton, R. J. (2024). Calcium Channel Blockers. In StatPearls. StatPearls Publishing. [Link]

  • Murphy, M. B., Brown, M. J., Scriven, A. J., Heavey, D. J., & Dollery, C. T. (1984). Nifedipine and alpha adrenoceptor antagonism. Clinical pharmacology and therapeutics, 36(6), 745–749. [Link]

  • Poirier, L., Lacourcière, Y., & Cléroux, J. (1998). Comparative effects of felodipine ER, amlodipine and nifedipine GITS on 24 h blood pressure control and trough to peak ratios in mild to moderate ambulatory hypertension: a forced titration study. The Canadian journal of cardiology, 14(5), 701–708. [Link]

  • Pool, P. E. (2007). The Role of Dihydropyridine Calcium Channel Blockers in the Treatment of Hypertension and Cardiovascular Disease - An Update. European Cardiology Review, 3(2), 94. [Link]

  • Romanin, C., Seydl, K., Glossmann, H., & Schindler, H. (1992). The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes. Pflugers Archiv : European journal of physiology, 420(3-4), 410–412. [Link]

  • van der Lee, M. A., De Mey, J. G., & Schiffers, P. M. (2000). Comparison of the time courses and potencies of the vasodilator effects of nifedipine and felodipine in the human forearm. International journal of clinical pharmacology and therapeutics, 38(7), 323–329. [Link]

  • van Zwieten, P. A., & Pfaffendorf, M. (1993). Similarities and differences between calcium antagonists: pharmacological aspects. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 11(4), S3–S11.
  • Wang, F., Liu, D., Zhang, C., Li, C., & Zhang, G. (2021). A randomized controlled trial on the blood pressure-lowering effect of amlodipine and nifedipine-GITS in sustained hypertension. Clinical and experimental hypertension (New York, N.Y. : 1993), 43(3), 241–247. [Link]

  • Williams, B., Mancia, G., Spiering, W., Agabiti Rosei, E., Azizi, M., Burnier, M., Clement, D. L., Coca, A., de Simone, G., Dominiczak, A., Kahan, T., Mahfoud, F., Redon, J., Ruilope, L., Zanchetti, A., Kerins, M., Kjeldsen, S. E., Kreutz, R., Laurent, S., … Vardas, P. (2018). 2018 ESC/ESH Guidelines for the management of arterial hypertension. European heart journal, 39(33), 3021–3104.
  • Zare, A. S., & Brown, L. (2021). Amlodipine and Landmark Trials: A Review. Cureus, 13(7), e16647. [Link]

  • Medscape. (n.d.). Procardia, Procardia XL (nifedipine) dosing, indications, interactions, adverse effects, and more. Retrieved February 23, 2026, from [Link]

  • Klöckner, U., & Isenberg, G. (1989). The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. British journal of pharmacology, 97(3), 957–967. [Link]

Sources

Statistical Validation of Niguldipine’s Anticonvulsant Profile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Niguldipine Paradox

Niguldipine, a dihydropyridine calcium channel blocker, presents a unique pharmacological profile in the context of anticonvulsant therapy. Unlike classical L-type blockers (e.g., Nimodipine), Niguldipine exhibits dual blockade of L-type and T-type calcium channels.

Key Technical Insight: While Niguldipine demonstrates superior potency in Maximal Electroshock (MES) models compared to Nimodipine (Effective at 10 mg/kg vs. ED50 ~87 mg/kg), its statistical validation is complicated by a biphasic interaction profile . At lower doses (5 mg/kg), it has been statistically shown to impair the protective efficacy of standard AEDs like Carbamazepine in amygdala-kindling models.

This guide provides the statistical framework to validate these complex non-linear effects, moving beyond simple mean comparisons to rigorous ED50 modeling and interaction analysis.

Mechanistic Basis & Hypothesis

To validate the statistical data, one must first understand the variable being measured. Niguldipine’s efficacy stems from reducing neuronal hyperexcitability via calcium influx inhibition.

Figure 1: Dual-Pathway Calcium Blockade

NiguldipineMechanism Niguldipine Niguldipine L_Type L-Type Ca2+ Channels (Soma/Dendrites) Niguldipine->L_Type Blocks T_Type T-Type Ca2+ Channels (Thalamic Relay) Niguldipine->T_Type Blocks (IC50 0.18 µM) Ca_Influx Intracellular Ca2+ Accumulation Niguldipine->Ca_Influx Reduces Net Flux L_Type->Ca_Influx Promotes T_Type->Ca_Influx Promotes Depolarization Sustained Depolarization (Burst Firing) Ca_Influx->Depolarization Seizure Seizure Propagation (Tonic Extension) Depolarization->Seizure

Caption: Niguldipine acts as a dual-inhibitor, blocking both high-voltage activated (L-type) and low-voltage activated (T-type) channels, disrupting the depolarization cascade essential for seizure propagation.

Comparative Efficacy Analysis

The following data synthesizes results from MES (Maximal Electroshock) and PTZ (Pentylenetetrazole) screening models. Note the potency disparity between Niguldipine and its dihydropyridine analog, Nimodipine.

Table 1: Comparative Anticonvulsant Potency (Murine Models)
CompoundClassMES Efficacy (ED50 / Effective Dose)Statistical SignificanceMechanism Note
Niguldipine Dual Ca2+ BlockerEffective at 10 mg/kg [1]p < 0.001 vs VehiclePotent T-type blockade (IC50 0.18 µM) [2]
Nimodipine L-Type Ca2+ BlockerED50: ~87 mg/kg [3]p < 0.05 at 75 mg/kgPrimarily L-type; requires high doses
Phenytoin Na+ Channel BlockerED50: 9.8 mg/kg [4]p < 0.0001Standard Reference (Gold Standard)
Carbamazepine Na+ Channel BlockerED50: 9.7 mg/kg [4]p < 0.0001Standard Reference
Valproate Broad SpectrumED50: 196 mg/kg [4]p < 0.0001Low potency, high efficacy

Interpretation: Niguldipine at 10 mg/kg achieves seizure protection comparable to Phenytoin (~9.8 mg/kg), suggesting a high-potency profile. In contrast, Nimodipine requires nearly 9x the dose to achieve 50% protection, highlighting the functional superiority of Niguldipine's dual-blocking mechanism in this specific model.

Statistical Validation Protocols

To publish authoritative data on Niguldipine, researchers must move beyond simple t-tests. The complex interaction profile requires a rigorous statistical workflow.

Protocol A: ED50 Determination (Probit Analysis)

Objective: To calculate the precise Median Effective Dose (ED50) with 95% Confidence Intervals (CI).

  • Experimental Design:

    • Groups: 5 groups minimum (n=8-10 mice/group).

    • Dosing: Logarithmic progression (e.g., 2.5, 5, 10, 20, 40 mg/kg).

    • Endpoint: Presence/Absence of Tonic Hindlimb Extension (THE).[1][2][3]

  • Statistical Workflow:

    • Transformation: Convert % protection to Probits (Probability Units) and doses to Log10 .

    • Regression: Perform Linear Regression on Probit vs. Log-Dose.

    • Validation: Use the Litchfield and Wilcoxon method or Maximum Likelihood Estimation (MLE) to determine the slope function and linearity (Chi-square test for goodness of fit).

    • Output: ED50 value + 95% CI. If the CI overlaps with the comparator (e.g., Phenytoin), the potency difference is not statistically significant.

Protocol B: Interaction Analysis (The "Impairment" Check)

Critical Context: Niguldipine (5 mg/kg) has been shown to reduce the efficacy of Carbamazepine in amygdala kindling [5]. This non-additive interaction must be validated using Isobolographic Analysis or rigorous ANOVA.

Figure 2: Statistical Decision Tree for Validation

StatFlow Start Experimental Data (Seizure Latency/Duration) Normality Shapiro-Wilk Test (Normality Check) Start->Normality Normal Normal Distribution (p > 0.05) Normality->Normal NonNormal Non-Normal Distribution (p < 0.05) Normality->NonNormal ANOVA One-Way ANOVA Normal->ANOVA Kruskal Kruskal-Wallis Test NonNormal->Kruskal Dunnett Dunnett's Test (Compare to Control) ANOVA->Dunnett Dunn Dunn's Test (Rank Comparison) Kruskal->Dunn Interaction Interaction Study? (Niguldipine + CBZ) Dunnett->Interaction TwoWay Two-Way ANOVA (Factor A: Niguldipine, Factor B: CBZ) Interaction->TwoWay Yes

Caption: Workflow for selecting the correct hypothesis test. For latency data (often skewed), Kruskal-Wallis is preferred. For interaction studies, Two-Way ANOVA is mandatory to detect synergistic or antagonistic effects.

Detailed Experimental Workflow (MES Test)

1. Animal Preparation:

  • Subject: Male albino mice (CF-1 strain preferred), 18-25g.

  • Acclimatization: 24 hours prior to testing; constant temperature (22±1°C).

2. Drug Administration:

  • Vehicle: 1% Tween 80 or Polyethylene Glycol (PEG).

  • Route: Intraperitoneal (i.p.) 30 minutes pre-test.

  • Control: Vehicle alone.

  • Positive Control: Phenytoin (25 mg/kg).

3. Induction of Seizure (MES):

  • Apparatus: Electroconvulsiometer with corneal electrodes.

  • Parameters: 50 mA current, 60 Hz, 0.2-second duration.

  • Safety: Apply 0.5% tetracaine drops to eyes before electrode placement to minimize local pain.

4. Data Collection & Scoring:

  • Primary Endpoint: Abolition of Tonic Hindlimb Extension (THE) . (Protection = hindlimbs do not extend >90°).

  • Secondary Endpoints: Latency to onset of clonus; Duration of post-ictal depression.

5. Statistical Calculation (Example):

  • If Group A (Vehicle) has 0/10 protected and Group B (Niguldipine 10mg/kg) has 8/10 protected:

    • Fisher’s Exact Test: Comparison of proportions (80% vs 0%).

    • Result: p < 0.001 (Highly Significant).

Safety & Toxicity Assessment (Rotarod)

Efficacy is meaningless without a safety margin. The Therapeutic Index (TI) is calculated as


.
  • Test: Accelerating Rotarod (4 to 40 rpm over 5 mins).

  • Endpoint: Latency to fall.

  • Niguldipine Note: High doses of calcium channel blockers can cause hypotension or motor sedation.

  • Calculation:

    • Determine

      
       (dose causing 50% of mice to fall <1 min).
      
    • Compare

      
       of Niguldipine vs. Phenytoin.[3]
      
    • Phenytoin often shows motor impairment near its effective dose (Narrow TI), whereas Niguldipine may show a wider margin depending on the model.

References

  • Kayalvizhi, M. K. (2020).[2] Anticonvulsant activity of nicardipine in experimentally induced seizures in wistar albino rats. International Journal of Basic & Clinical Pharmacology, 9(3), 413.[2] Link

  • Romanin, C., et al. (1992). The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes. Pflügers Archiv, 420, 410–412. Link

  • Sills, G. J., et al. (1994).[1] Dose-response relationships with nimodipine against electroshock seizures in mice. Epilepsia, 35(2), 437-442.[1] Link

  • Metcalf, C. S., et al. (2025). The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. MDPI Pharmaceutics. Link

  • Borowicz, K. K., et al. (2002). Niguldipine impairs the protective activity of carbamazepine and phenobarbital in amygdala-kindled seizures in rats. European Neuropsychopharmacology, 12(3), 225-233. Link

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Niguldipine Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of L-type calcium channels, the niguldipine binding assay is a cornerstone technique. Niguldipine, a dihydropyridine derivative, serves as a high-affinity radioligand for these channels, making it an invaluable tool for characterizing receptor density and affinity in various tissues.[1][2] However, the path to obtaining consistent and reliable data is paved with potential pitfalls. This guide provides an in-depth comparison of methodologies and a framework for troubleshooting, ensuring the reproducibility of your niguldipine binding assay results.

The Foundation: Understanding the Niguldipine Binding Assay

Radioligand binding assays are revered for their sensitivity and robustness, often considered the gold standard for quantifying ligand-receptor interactions.[3] These assays allow for the determination of key parameters such as the receptor density (Bmax) and the ligand's dissociation constant (Kd), which reflects its binding affinity.[4] Niguldipine, in its radiolabeled form (e.g., [³H]-niguldipine), allows for direct measurement of binding to L-type calcium channels.

The core principle involves incubating a biological sample containing the target receptor (e.g., cell membranes) with the radiolabeled niguldipine. After reaching equilibrium, the bound radioligand is separated from the unbound, and the amount of bound radioactivity is quantified.

It is crucial to note that niguldipine can also interact with other receptors, such as alpha-1 adrenoceptors, which necessitates careful experimental design to ensure selective binding to L-type calcium channels.[5][6]

Core Protocol: [³H]-Niguldipine Filtration Binding Assay

This section details a standard filtration-based binding assay, a widely used and reliable method. The rationale behind each step is explained to empower researchers to make informed decisions and adaptations.

Objective: To quantify the specific binding of [³H]-niguldipine to L-type calcium channels in a prepared membrane sample.

Materials:

  • Biological Sample: Membrane preparations from tissues or cells expressing L-type calcium channels (e.g., guinea-pig heart, brain, or skeletal muscle).[5]

  • Radioligand: [³H]-Niguldipine.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled L-type calcium channel blocker (e.g., unlabeled niguldipine or nifedipine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter & Cocktail.

Experimental Workflow Diagram

Caption: Workflow of a standard [³H]-niguldipine filtration binding assay.

Step-by-Step Protocol:
  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a specific protein concentration (e.g., 100-500 µ g/assay tube).[7]

    • Rationale: Proper membrane preparation is critical for reproducibility. Washing removes endogenous interfering substances.[8] Consistent protein concentration ensures a comparable number of receptors in each assay tube.[5]

  • Assay Setup:

    • Prepare tubes for "Total Binding," "Non-Specific Binding (NSB)," and if applicable, "Competitive Binding."

    • Total Binding: Add assay buffer.

    • NSB: Add a high concentration of unlabeled niguldipine (e.g., 1 µM).

    • Rationale: The NSB tubes are essential to quantify the amount of radioligand that binds to non-receptor components (like the filter and lipids), which must be subtracted from the total binding to determine the specific binding to the receptor.[7]

  • Incubation:

    • Add the radioligand ([³H]-niguldipine) at a concentration near its Kd value.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7][8]

    • Rationale: Reaching equilibrium is paramount. Incubation time and temperature must be optimized and kept consistent, as they significantly influence binding affinity.[4][9]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Rationale: Filtration separates the membrane-bound radioligand from the free radioligand in the solution.[3] The washes must be quick and cold to minimize the dissociation of the radioligand from the receptor during this step.[10] Pre-soaking filters in a blocking agent like polyethyleneimine (PEI) can reduce ligand binding to the filter itself.[7]

  • Quantification:

    • Place the filter discs into scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Convert CPM to fmol/mg protein using the specific activity of the radioligand and the protein concentration of the membrane preparation.

    • For saturation experiments, plot specific binding against the concentration of [³H]-niguldipine to determine Kd and Bmax.

    • For competition experiments, plot specific binding against the concentration of the competing ligand to determine the IC50, which can be converted to a Ki.[3]

Comparison of Methodologies

While the filtration assay is a workhorse, alternative methods exist, each with its own set of advantages and disadvantages. The choice of method can significantly impact throughput, sensitivity, and the types of interactions that can be studied.

FeatureFiltration AssayScintillation Proximity Assay (SPA)
Principle Physical separation of bound from free radioligand via filtration.[3]Homogeneous assay where light is only emitted when a radioligand is in close proximity to a scintillant-coated bead bound to the receptor.[11][12]
Advantages Gold standard, robust, well-established.[3] Good for membrane-bound receptors.No separation step required ("mix and measure" format), high-throughput, amenable to automation, can measure binding kinetics in near real-time.[13][14]
Disadvantages Multiple wash steps, potential for ligand dissociation during washing, lower throughput, requires a cell harvester.Can be more expensive, may require assay-specific optimization to couple receptors to beads, potential for interference from colored compounds.
Best Suited For Low-to-medium throughput studies, detailed pharmacological characterization (saturation and competition binding).High-throughput screening (HTS), kinetic binding studies (association/dissociation rates).[13][14]

Key Factors Influencing Reproducibility and Troubleshooting

Achieving reproducible results requires meticulous attention to detail. Below are common sources of variability and actionable solutions.

Sources of Variability Diagram

G cluster_reagents Reagent Quality cluster_conditions Assay Conditions cluster_analysis Data Handling Assay_Reproducibility Assay Reproducibility Radioligand Radioligand Purity & Stability Assay_Reproducibility->Radioligand Receptor Receptor Integrity & Concentration Assay_Reproducibility->Receptor Buffers Buffer Composition & pH Assay_Reproducibility->Buffers Incubation Incubation Time & Temperature Assay_Reproducibility->Incubation NSB Non-Specific Binding Assay_Reproducibility->NSB Washing Washing Procedure Assay_Reproducibility->Washing Pipetting Pipetting Accuracy Assay_Reproducibility->Pipetting Analysis Data Analysis Model Assay_Reproducibility->Analysis

Caption: Key factors impacting the reproducibility of binding assays.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Non-Specific Binding (NSB) 1. Radioligand is too "sticky" (hydrophobic). 2. Radioligand concentration is too high. 3. Insufficient blocking of non-specific sites. 4. Inadequate washing.1. If possible, choose a less hydrophobic radioligand. Add a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer. 2. Use a radioligand concentration at or below the Kd. 3. Pre-soak filters in PEI. 4. Increase the number or volume of washes with ice-cold buffer.
Low Specific Binding Signal 1. Receptor preparation has low activity or concentration. 2. Incubation time is too short (equilibrium not reached). 3. Radioligand has degraded or concentration is incorrect. 4. Assay conditions (pH, ionic strength) are suboptimal.[4]1. Verify receptor integrity and titrate the membrane protein concentration to find an optimal level. 2. Perform a time-course experiment to determine the time required to reach equilibrium. 3. Check radioligand stability and confirm its concentration. Ensure high specific activity. 4. Optimize buffer composition. Divalent cations can be critical for L-type calcium channel binding.[4][15]
Poor Reproducibility Between Experiments 1. Inconsistent sample handling and preparation.[16] 2. Batch-to-batch variability in reagents.[16] 3. Inconsistent incubation times or temperatures. 4. Inaccurate pipetting.1. Use standardized, documented protocols for membrane preparation.[16] 2. Qualify new batches of reagents (especially radioligands and antibodies) before use in critical experiments. 3. Use calibrated and temperature-controlled incubators. Precisely time all incubation steps. 4. Regularly calibrate pipettes.
Inconsistent Kd or Bmax Values 1. Equilibrium was not reached in saturation experiments. 2. Data analysis model is inappropriate. 3. Ligand depletion at high receptor concentrations.1. Ensure saturation experiments are incubated long enough to reach equilibrium at all radioligand concentrations. 2. Use appropriate non-linear regression models for curve fitting.[16] 3. Ensure that less than 10% of the added radioligand is bound at all concentrations to avoid ligand depletion issues.[10]

Conclusion: A Commitment to Rigor

The reproducibility of niguldipine binding assays is not a matter of chance, but a direct result of rigorous protocol design, meticulous execution, and a deep understanding of the underlying biochemical principles. By standardizing procedures, validating reagents, and critically analyzing sources of variability, researchers can generate high-quality, reliable data that stands up to scrutiny. This commitment to scientific integrity is the bedrock upon which meaningful discoveries in pharmacology and drug development are built.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting AE9C90CB Radioligand Binding Assay Variability.
  • Bio-Rad. (2024, November 5). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(1), 131-145.
  • Cook, N. D. (2012). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Methods in Molecular Biology, 897, 79-94.
  • Heetebrij, R. J., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Journal of Pharmacological and Toxicological Methods, 81, 138-146.
  • Quick, M. W. (2012). Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand. Methods in Molecular Biology, 897, 79-94.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • Fluidic Analytics. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • Wang, Y., et al. (2007). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 2(2), e103.
  • Sittampalam, G. S., et al. (2004). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Assay Guidance Manual.
  • Mandegary, A., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Journal of Reports in Pharmaceutical Sciences, 3(1), 1-8.
  • GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data.
  • ResearchGate. (n.d.). 18 questions with answers in RADIOLIGAND BINDING | Science topic.
  • Romanin, C., Seydl, K., Glossmann, H., & Schindler, H. (1992). The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes. Pflügers Archiv, 420(3-4), 410-412.
  • Striessnig, J., Zernig, G., & Glossmann, H. (1990). Characterization of calcium channel binding. Current Protocols in Neuroscience, Chapter 6, Unit 6.7.
  • Gao, L., et al. (2013). Nonspecific, Reversible Inhibition of Voltage-Gated Calcium Channels by CaMKII Inhibitor CK59. Cellular and Molecular Neurobiology, 33(7), 967-976.
  • USD Science Channel. (2018, November 30). Non Specific Binding.
  • ResearchGate. (n.d.). Niguldipine.
  • Handrock, R., & Herzig, S. (1996). Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol. European Journal of Pharmacology, 309(3), 317-321.
  • De Pover, A., Lee, S. W., & Schwartz, A. (1983). [3H]nimodipine specific binding to cardiac myocytes and subcellular fractions. European Journal of Pharmacology, 91(1), 145-147.
  • Williams, L. T., & Jones, L. R. (1982). Binding of a Calcium Antagonist, [3H]Nitrendipine, to High Affinity Sites in Bovine Aortic Smooth Muscle and Canine Cardiac Membranes. The Journal of Clinical Investigation, 70(1), 219-223.
  • ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators.
  • Glossmann, H., & Ferry, D. R. (1984). Assay for calcium channels. OSTI.GOV.
  • Peterson, B. Z., et al. (1998). Calcium Binding in the Pore of L-type Calcium Channels Modulates High Affinity Dihydropyridine Binding. Journal of Biological Chemistry, 273(30), 18752-18758.
  • Janis, R. A., & Triggle, D. J. (1984). Summary of [3H]-nitrendipine binding. Journal of Cardiovascular Pharmacology, 6 Suppl 7, S911-S915.
  • BindingDB. (n.d.). BDBM50034682.
  • Yuan, T., et al. (2012). Structural basis for the regulation of L-type voltage-gated calcium channels: interactions between the N-terminal cytoplasmic domain and Ca2+-calmodulin. Frontiers in Molecular Neuroscience, 5, 39.

Sources

A Guide to Utilizing Niguldipine as a Reference Compound for the Characterization of Novel Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for utilizing Niguldipine as a reference standard in the evaluation of novel calcium channel blockers (CCBs). By understanding the unique pharmacological profile of Niguldipine and employing robust experimental methodologies, researchers can effectively benchmark the potency, selectivity, and mechanism of action of their candidate compounds.

The Central Role of L-type Calcium Channels in Drug Discovery

Voltage-gated calcium channels are critical mediators of calcium influx into excitable cells, playing a pivotal role in a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[1] The L-type calcium channels (LTCCs), in particular, are major therapeutic targets for cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[1][2]

There are three main classes of clinically significant L-type calcium channel blockers, each with a distinct chemical structure and binding site on the α1 subunit of the channel:

  • Dihydropyridines (DHPs): Such as Nifedipine and Niguldipine, are potent vasodilators with high vascular selectivity.[3][4][5]

  • Phenylalkylamines: Represented by Verapamil, exhibit greater selectivity for the myocardium, leading to negative inotropic and chronotropic effects.[3][4][5]

  • Benzothiazepines: With Diltiazem as the prototype, have an intermediate profile, affecting both vascular and cardiac tissues.[3][4][5]

The allosteric interaction between these binding sites means that the binding of one class of drug can influence the binding and effect of another.[1]

Niguldipine: A High-Affinity Dihydropyridine Reference Standard

Niguldipine, a dihydropyridine derivative, stands out as an exceptional reference compound due to its high potency and dual mechanism of action. It is a potent L-type calcium channel blocker and a selective α1A-adrenergic receptor antagonist.[6]

Key Characteristics of Niguldipine:

  • High Affinity: The (+)-enantiomer of Niguldipine exhibits very high affinity for L-type calcium channels, with Ki values in the picomolar range.[7]

  • Stereoselectivity: The (S)-(+)-configuration of Niguldipine confers enhanced activity, being approximately 40 times more potent than its (-)-enantiomer.[6][7]

  • Dual Action: Beyond calcium channel blockade, (+)-Niguldipine is a highly selective antagonist for the α1A-adrenoceptor subtype.[6][7] This dual action should be considered when interpreting experimental results.

  • Experimental Compound: It's important to note that Niguldipine is an experimental compound and has not been approved for clinical use.[6]

Below is a diagram illustrating the classification of L-type calcium channel blockers.

cluster_0 L-type Calcium Channel Blockers cluster_1 Examples DHP Dihydropyridines Niguldipine Niguldipine DHP->Niguldipine Nifedipine Nifedipine DHP->Nifedipine Phenylalkylamines Phenylalkylamines Verapamil Verapamil Phenylalkylamines->Verapamil Benzothiazepines Benzothiazepines Diltiazem Diltiazem Benzothiazepines->Diltiazem

Caption: Classification of L-type Calcium Channel Blockers.

Comparative Analysis of Calcium Channel Blockers

A critical step in characterizing a novel CCB is to compare its potency and selectivity against established compounds from different classes. The following table provides a summary of inhibitory concentrations (IC50) for various CCBs, highlighting the high potency of dihydropyridines.

CompoundClassIC50 (ICa)Tissue/Cell TypeReference
Niguldipine Dihydropyridine ~0.18 µM (T-type) Guinea Pig Atrial Myocytes [8]
NicardipineDihydropyridine0.142 ± 0.03 µMRat Cardiomyocytes[7][9]
IsradipineDihydropyridine0.227 ± 0.28 µMRat Cardiomyocytes[7][9]
AmlodipineDihydropyridine0.229 ± 0.02 µMRat Cardiomyocytes[7][9]
VerapamilPhenylalkylamine---
DiltiazemBenzothiazepine---

The following diagram illustrates the distinct binding sites of the three main classes of L-type calcium channel blockers on the α1 subunit.

cluster_0 L-type Calcium Channel α1 Subunit Pore Extracellular Pore Intracellular DHP_site Dihydropyridine Site DHP_site->Pore:f0 Allosteric Modulation Phenyl_site Phenylalkylamine Site Phenyl_site->Pore:f1 Pore Block Benzo_site Benzothiazepine Site Benzo_site->Pore:f1 Pore Block (Overlapping)

Caption: Binding sites of CCB classes on the L-type calcium channel.

Experimental Protocols for Comparative Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro and in vivo assays.

In Vitro Characterization

This assay determines the affinity of a test compound for the L-type calcium channel by measuring its ability to displace a radiolabeled ligand, such as [3H]PN200-110 (a dihydropyridine).

Protocol:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat cerebral cortex or heart) or cultured cells expressing the L-type calcium channel in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), the radioligand (e.g., [3H]PN200-110 at a concentration near its Kd), and varying concentrations of the test compound or Niguldipine (as the reference).

    • For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., 1 µM nifedipine).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), washing with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the workflow of a radioligand binding assay.

Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Binding_Incubation Binding Incubation (Radioligand + Compound) Membrane_Prep->Binding_Incubation Filtration Vacuum Filtration Binding_Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand binding assay workflow.

This technique allows for the direct measurement of ion channel activity in live cells, providing detailed information on the mechanism of channel blockade.

Protocol:

  • Cell Preparation:

    • Culture cells expressing the L-type calcium channel of interest (e.g., HEK293 cells stably expressing the channel subunits or primary cardiomyocytes).

    • Plate the cells on glass coverslips for recording.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • The internal (pipette) solution should contain a calcium-free solution to isolate calcium currents, typically with Cs+ or K+ as the main charge carrier.

    • The external (bath) solution should contain a high concentration of Ba2+ or Ca2+ as the charge carrier.

  • Whole-Cell Recording:

    • Form a giga-ohm seal between the micropipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential where the channels are closed (e.g., -80 mV).

    • Apply depolarizing voltage steps to activate the L-type calcium channels and record the resulting inward currents.

  • Drug Application:

    • Establish a stable baseline recording of the calcium channel currents.

    • Perfuse the cell with the external solution containing known concentrations of the test compound or Niguldipine.

    • Record the currents at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak current amplitude at each drug concentration.

    • Plot the fractional block (1 - I_drug / I_control) against the drug concentration and fit the data to the Hill equation to determine the IC50.

    • Investigate the voltage-dependence of the block by applying different holding potentials.

The following diagram illustrates the basic principle of whole-cell patch-clamp.

Cell Cell on Coverslip Giga_Seal Giga-ohm Seal Formation Cell->Giga_Seal Pipette Micropipette with Electrode Pipette->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp and Current Recording Whole_Cell->Voltage_Clamp Drug_Perfusion Drug Perfusion Voltage_Clamp->Drug_Perfusion Analysis IC50 Determination Voltage_Clamp->Analysis Drug_Perfusion->Voltage_Clamp

Caption: Whole-cell patch-clamp experimental workflow.

In Vivo Characterization

The SHR model is a well-established in vivo model for studying the antihypertensive effects of novel compounds.

Protocol:

  • Animal Model:

    • Use adult male Spontaneously Hypertensive Rats (SHRs).

    • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Blood Pressure Measurement (Tail-Cuff Method):

    • Acclimate the rats to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure fluctuations.

    • On the day of the experiment, place the rat in the restrainer and attach the tail-cuff and a pulse sensor to the tail.

    • Inflate and deflate the cuff automatically to measure systolic blood pressure.

    • Record baseline blood pressure measurements.

  • Drug Administration:

    • Administer the test compound or Niguldipine (as the reference) via an appropriate route (e.g., oral gavage or intraperitoneal injection).

    • Administer a vehicle control to a separate group of animals.

  • Post-Dose Blood Pressure Monitoring:

    • Measure blood pressure at multiple time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the time course of the antihypertensive effect.

  • Data Analysis:

    • Calculate the change in systolic blood pressure from baseline for each animal at each time point.

    • Compare the blood pressure changes in the drug-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA).

    • Determine the dose-response relationship for the antihypertensive effect.

The following diagram outlines the process of in vivo blood pressure measurement.

Start Start Acclimation Animal Acclimation Start->Acclimation Baseline_BP Baseline Blood Pressure Measurement (Tail-Cuff) Acclimation->Baseline_BP Drug_Admin Drug Administration (Test Compound or Niguldipine) Baseline_BP->Drug_Admin Post_Dose_BP Post-Dose Blood Pressure Monitoring (Time Course) Drug_Admin->Post_Dose_BP Data_Analysis Data Analysis (Change in BP vs. Vehicle) Post_Dose_BP->Data_Analysis End End Data_Analysis->End

Sources

A Head-to-Head Comparison of Niguldipine and Verapamil on Cardiac Ion Channels

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of cardiovascular pharmacology, calcium channel blockers (CCBs) represent a cornerstone of therapy for conditions ranging from hypertension to arrhythmias. Within this class, the experimental dihydropyridine, niguldipine, and the clinically established phenylalkylamine, verapamil, offer distinct profiles in their interaction with cardiac ion channels. This guide provides an in-depth, head-to-head comparison of their mechanisms, potency, and selectivity, supported by experimental data to inform preclinical research and drug development.

Overview: Two Distinct Classes of L-type Calcium Channel Blockers

Niguldipine and verapamil both exert their primary therapeutic effects by blocking L-type calcium channels, but their chemical structures and binding sites dictate their differing electrophysiological and clinical profiles.

  • Niguldipine : A potent, experimental 1,4-dihydropyridine (DHP) derivative, known for its high affinity for L-type calcium channels and additional antagonist activity at α1A-adrenergic receptors.[1][2] Like other DHPs, it is recognized for its significant vascular selectivity, leading to potent vasodilation.[3][4]

  • Verapamil : A phenylalkylamine that acts as a non-dihydropyridine CCB.[5] It is considered a cardioselective agent, exhibiting more pronounced effects on myocardial contractility and the heart's conduction system than on peripheral vasculature.[6][7][8] Verapamil is used clinically for hypertension, angina, and supraventricular arrhythmias.[6][9][10]

The fundamental difference lies in their mechanism. Dihydropyridines like niguldipine are allosteric modulators, while phenylalkylamines like verapamil act as pore blockers, physically obstructing ion traffic once inside the channel.[11]

Primary Target: The L-type Calcium Channel (Ca_v_1.2)

The L-type calcium channel is the principal target for both drugs. Its inhibition reduces the influx of calcium into cardiac myocytes and vascular smooth muscle cells, leading to decreased contractility and vasodilation.[12][13][14]

Mechanism of Blockade:

  • Verapamil binds to the intracellular side of the calcium channel pore.[5][7] Its blocking action is "use-dependent" or "frequency-dependent," meaning it is more effective at blocking channels that are frequently opening and closing, such as during a rapid heart rate.[15] This property contributes significantly to its antiarrhythmic effects, as it slows conduction through the atrioventricular (AV) node.[5][6][12]

  • Niguldipine , as a dihydropyridine, binds to a different allosteric site on the channel.[16] This class of drugs tends to show "voltage-dependent" block, having a higher affinity for inactivated channels. The (+)-enantiomer of niguldipine, in particular, demonstrates exceptionally high affinity for L-type calcium channels in cardiac tissue.[16]

Potency at the L-type Calcium Channel:

Radioligand binding assays provide a quantitative measure of affinity. While direct head-to-head IC50 values from the same electrophysiological study are scarce, binding affinity (Ki) data highlights niguldipine's remarkable potency.

DrugClassTarget TissuePotency (Ki)
(+)-Niguldipine DihydropyridineGuinea Pig Heart45 pmol/l[16]
Verapamil PhenylalkylamineVariousTypically in the nmol/L to low µmol/L range[17]

(Note: Ki values are a measure of binding affinity and can differ from IC50 values, which measure functional inhibition. Direct comparison should be made with caution.)

The data indicates that (+)-niguldipine has a picomolar affinity for the L-type calcium channel, suggesting it is significantly more potent than verapamil in this regard.[16]

Off-Target Effects: Selectivity Profile on Other Cardiac Ion Channels

A drug's safety and electrophysiological profile are critically defined by its effects on channels other than the primary target. The most significant of these are the hERG potassium channels and, to a lesser extent, sodium channels.

hERG (I_Kr_) Potassium Channel:

Blockade of the hERG channel, which conducts the rapid delayed rectifier potassium current (I_Kr_), is a major concern in drug development as it can prolong the cardiac action potential, leading to QT interval prolongation and potentially life-threatening arrhythmias like Torsades de Pointes (TdP).[17][18][19]

  • Verapamil is a known and potent blocker of the hERG channel.[15][20] Studies have shown that verapamil blocks hERG channels with a potency similar to its block of L-type calcium channels.[17] The IC50 for verapamil on hERG channels has been reported in the range of 143 nmol/L to 5.1 µmol/L, depending on the experimental conditions. Verapamil preferentially binds to and blocks open hERG channels, accessing its binding site from the intracellular side of the membrane.[20] Key amino acid residues, Tyr-652 and Phe-656, in the S6 inner helix are critical for its binding.[20]

  • Niguldipine's effect on hERG is less documented in publicly available literature compared to verapamil. However, as a class, dihydropyridines are generally considered to have a lower propensity for hERG blockade than other CCBs like verapamil. For instance, nifedipine, a prototypical dihydropyridine, has been shown to have no significant effect on hERG currents.[15][21] This suggests niguldipine may have a wider safety margin concerning drug-induced arrhythmia, though specific testing is required for confirmation.

Other Ion Channels:

  • T-type Calcium Channels: Niguldipine has been shown to block T-type calcium currents in atrial myocytes with an IC50 of 0.18 µM, suggesting it does not strongly discriminate between T- and L-type channels.[22][23]

  • Sodium Channels: Verapamil has been reported to have complex effects on sodium channels, but generally does not block the rapid Na+ channel at therapeutic concentrations.[24]

  • α1-Adrenergic Receptors: A distinguishing feature of niguldipine is its potent antagonism of the α1A-adrenoceptor subtype, with a Ki value of 52 pmol/l for the (+)-enantiomer.[1][16] This dual action could contribute to its antihypertensive effects through both direct vasodilation (calcium channel block) and inhibition of adrenergic signaling.

Comparative Data Summary
Ion ChannelNiguldipineVerapamilImplication for Cardiac Electrophysiology
L-type Ca²⁺ (Ca_v_1.2) Very high potency (Ki = 45 pM for (+) enantiomer)[16]High potency (IC50 in nmol/L-µmol/L range)[17]Both are potent CCBs. Niguldipine appears significantly more potent at the binding site.
hERG K⁺ (I_Kr_) Data limited; DHP class generally has low potency.Potent blocker (IC50 ≈ 143 nM - 5.1 µM)[17][21]Verapamil carries a known risk of QT prolongation. Niguldipine may have a better safety profile in this regard.
T-type Ca²⁺ Potent blocker (IC50 = 0.18 µM)[22][23]Less characterizedNiguldipine's lack of selectivity may influence its effects on pacemaker cells where T-type channels are prevalent.
α1A-Adrenoceptor Potent antagonist (Ki = 52 pM for (+) enantiomer)[1][16]No significant activityNiguldipine has a dual mechanism for vasodilation, potentially leading to a more potent antihypertensive effect.

Experimental Methodologies

The characterization of a compound's effect on cardiac ion channels is predominantly achieved through electrophysiological techniques, with the whole-cell patch-clamp being the gold standard.[25]

Diagram: L-type Calcium Channel Blockade Pathway

This diagram illustrates the common pathway affected by both niguldipine and verapamil, leading to muscle relaxation.

G cluster_membrane Cell Membrane Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Relaxation Muscle Relaxation (Vasodilation) Depolarization Membrane Depolarization Depolarization->Ca_Channel Opens Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK Activation of MLCK Ca_Calmodulin->MLCK Contraction Muscle Contraction (Vasoconstriction) MLCK->Contraction Niguldipine Niguldipine Niguldipine->Ca_Channel Blocks (Allosteric) Verapamil Verapamil Verapamil->Ca_Channel Blocks (Pore)

Caption: Mechanism of calcium channel blocker-induced vasodilation.

Protocol: Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Analysis

This protocol outlines the standard procedure for assessing a compound's inhibitory effect on hERG channels expressed in a stable cell line (e.g., HEK 293).[25][26]

Objective: To determine the concentration-dependent inhibition (IC50) of hERG potassium current by a test compound.

Materials:

  • HEK 293 cells stably expressing hERG channels.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH).

  • Test compounds (Niguldipine, Verapamil) dissolved in DMSO and diluted in external solution.

  • Patch-clamp amplifier, digitizer, and data acquisition software (e.g., Axon pCLAMP).[26]

  • Micromanipulator and microscope.

  • Borosilicate glass capillaries for pipette fabrication.

Methodology:

  • Cell Preparation: Culture hERG-HEK 293 cells to 70-80% confluency. Dissociate cells into a single-cell suspension for recording.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. Causality: This resistance range provides a balance between a stable seal and low electrical noise for optimal recording quality.

  • Achieving Whole-Cell Configuration:

    • Position the micropipette near a target cell using the micromanipulator.[26]

    • Apply gentle positive pressure to the pipette to keep the tip clean.

    • Once touching the cell, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal."[26] Causality: The giga-seal is critical as it electrically isolates the patch of membrane under the pipette, minimizing current leakage and ensuring that measured currents originate only from the channels in the patch.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the "whole-cell" configuration.[26][27] This provides low-resistance electrical access to the entire cell interior.

  • Voltage-Clamp Protocol:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • To elicit hERG current, apply a depolarizing step to +20 mV for 2 seconds to open and then inactivate the channels.

    • Follow with a repolarizing step to -50 mV for 2 seconds. Causality: This repolarizing step allows channels to recover from inactivation but not yet close (deactivate), resulting in a large outward "tail current" which is the hallmark of hERG activity and the primary measurement for quantifying block.

    • Repeat this pulse protocol at a regular interval (e.g., every 15 seconds).

  • Compound Application and Data Acquisition:

    • Establish a stable baseline recording of the hERG tail current for several minutes.

    • Perfuse the cell with increasing concentrations of the test compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Allow the current inhibition to reach a steady state at each concentration (typically 3-5 minutes).

    • Record the peak tail current amplitude at each concentration.

  • Data Analysis:

    • Measure the percentage of current inhibition at each concentration relative to the baseline current.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Fit the data to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Diagram: Patch-Clamp Experimental Workflow

G A Prepare hERG-expressing HEK 293 Cells C Approach Cell & Form Giga-Seal (>1 GΩ) A->C B Fabricate Borosilicate Micropipette (2-5 MΩ) B->C D Rupture Membrane to Achieve Whole-Cell Configuration C->D E Apply Voltage-Clamp Protocol (e.g., hERG tail current) D->E F Establish Stable Baseline Current E->F G Perfuse with Increasing Drug Concentrations F->G H Measure Steady-State Current Inhibition G->H I Calculate IC50 from Concentration-Response Curve H->I

Caption: Workflow for determining IC50 on ion channels via patch-clamp.

Conclusion and Future Directions

This head-to-head comparison reveals critical distinctions between niguldipine and verapamil. Niguldipine emerges as an exceptionally potent L-type calcium channel blocker with a dual-action profile due to its α1A-adrenoceptor antagonism.[1][16] Its primary advantage from a safety perspective may be a lower liability for hERG channel blockade, a characteristic typical of the dihydropyridine class.

Verapamil, while less potent at the L-type channel, exhibits a unique use-dependent blockade and significant hERG channel interaction.[15][21] This dual blockade of both calcium and potassium channels underpins its clinical efficacy in arrhythmias but also constitutes its primary safety liability.

For researchers in drug development, this comparison underscores the importance of comprehensive ion channel profiling. While niguldipine's high potency is notable, its lack of selectivity between L- and T-type calcium channels and its α1-adrenergic effects must be considered.[2][22][23] Verapamil serves as a crucial benchmark, illustrating how off-target effects on channels like hERG can be both therapeutically relevant and a source of potential risk. Future investigations should focus on obtaining direct, side-by-side electrophysiological comparisons to precisely quantify the selectivity and potency of novel compounds against this established, yet complex, clinical agent.

References

  • Dr.Oracle. (2025, December 15). What is the mechanism of action and primary use of verapamil (calcium channel blocker)?
  • Zhang, S., et al. (2007). Verapamil blocks HERG channel by the helix residue Y652 and F656 in the S6 transmembrane domain. Acta Pharmacologica Sinica.
  • Zhou, Z., et al. (1999). Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels. Circulation Research, American Heart Association Journals.
  • Ma, J., et al. (2007, July 15). Verapamil blocks HERG channel by the helix residue Y652 and F656 in the S6 transmembrane domain. PubMed.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Verapamil Hydrochloride?
  • PubChem. Verapamil Action Pathway.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Nisoldipine?
  • Zhou, Z., et al. (1999, May 14). Mechanism of block and identification of the verapamil binding domain to HERG potassium channels. OHSU Elsevier.
  • eDrug. (2016, September 29). Verapamil.
  • Zhou, Z., et al. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels. PubMed.
  • Wikipedia. Verapamil.
  • MedchemExpress.com. Niguldipine | Calcium Channel.
  • Cohen, C.J., et al. Effects of verapamil on rapid Na channel-dependent action potentials of K+-depolarized ventricular fibers. PubMed.
  • Aragen Life Sciences. Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels.
  • Boer, R., et al. (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. PubMed.
  • NHS. (2025, March 13). About verapamil.
  • MedChemExpress. (+)-Niguldipine hydrochloride) | Calcium Channel Antagonist.
  • Cleveland Clinic. Verapamil: Uses and Side Effects.
  • Grokipedia. Niguldipine.
  • Molecular Devices. (2026, February 10). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp.
  • Medical News Today. (2021, September 23). Verapamil: Side effects, dosage, uses, and more.
  • The Scientist. (2024, September 12). Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology.
  • University of South Alabama. Whole-Cell Voltage Clamping of Isolated Heart Cells.
  • Deranged Physiology. (2023, December 18). Calcium channel blockers.
  • The University of Texas at Dallas. Patch clamp techniques for single channel and whole-cell recording.
  • Lacinova, L., et al. (1992, March). The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes. Pflugers Archiv.
  • ResearchGate. Niguldipine.
  • Stary, A., et al. Structural implications of hERG K+ channel block by a high-affinity minimally structured blocker. PMC.
  • StressMarq Biosciences Inc. Niguldipine | CAS 119934-51-9 | Ca2+ channel blocker.
  • R&D Systems. (R)-(-)-Niguldipine hydrochloride | Adrenergic alpha-1 Receptor Antagonists: Tocris Bioscience.
  • Mitcheson, J.S., et al. (2006, May 15). Molecular determinants of HERG channel block. PubMed - NIH.
  • Knorr, A., et al. Antihypertensive effects of niguldipine-HCl (B 844-39), a new calcium antagonist in dogs. PubMed.
  • Patsnap Synapse. (2024, June 21). What are hERG blockers and how do they work?
  • Australian Prescriber. (1997, January 1). Calcium channel antagonists.
  • Drugs.com. Nifedipine vs Verapamil Comparison.
  • ResearchGate. Calcium Channel Blockers: Differences Between Subclasses.
  • Midtbø, K., & Hals, O. (1984). Verapamil compared with nifedipine in the treatment of essential hypertension. PubMed.
  • Oreate AI. (2026, January 27). Verapamil vs. Nifedipine: Unpacking the Nuances of Calcium Channel Blockers.

Sources

A Researcher's Guide to Correlating the In Vitro Potency and In Vivo Antihypertensive Effects of Niguldipine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for the dihydropyridine calcium channel blocker, niguldipine. We will explore the underlying pharmacology, detail validated experimental protocols, and present a logical model for connecting molecular-level potency with systemic physiological outcomes. This document is intended for researchers and drug development professionals seeking to predict the clinical efficacy of antihypertensive compounds from preclinical data.

Introduction: The Rationale for IVIVC in Antihypertensive Drug Development

In the development of antihypertensive agents, establishing a clear relationship between a compound's activity in a controlled laboratory setting (in vitro) and its therapeutic effect in a complex biological system (in vivo) is paramount. This correlation, known as IVIVC, is a cornerstone of modern pharmacology, enabling researchers to make informed decisions, optimize formulations, and reduce the reliance on extensive clinical trials.[1][2][3]

Niguldipine, a potent L-type calcium channel blocker, also exhibits a unique secondary mechanism as a selective α1A-adrenergic receptor antagonist.[4][5][6] This dual action complicates the direct translation of in vitro potency to in vivo blood pressure reduction.[4] This guide will dissect these mechanisms and provide the tools to build a predictive IVIVC model for niguldipine and its analogs.

Section 1: The Molecular Targets and Mechanism of Action

Niguldipine exerts its antihypertensive effects primarily by targeting L-type calcium channels (LTCCs) in vascular smooth muscle cells.[4][7] Influx of extracellular calcium through these channels is the critical trigger for vasoconstriction. By blocking these channels, niguldipine inhibits this influx, leading to smooth muscle relaxation, vasodilation, and a subsequent reduction in blood pressure.[4][7]

Additionally, niguldipine's antagonism of α1A-adrenergic receptors contributes to vasodilation by preventing the vasoconstrictive effects of norepinephrine.[4] This dual-action profile distinguishes it from many other dihydropyridines.

cluster_0 Vascular Smooth Muscle Cell cluster_1 Pharmacological Intervention NE Norepinephrine AR α1A-Adrenergic Receptor NE->AR Binds PLC PLC Activation AR->PLC IP3 IP3 & DAG PLC->IP3 Ca_SR Ca²⁺ Release (Sarcoplasmic Reticulum) IP3->Ca_SR Ca_Int Intracellular Ca²⁺ ↑ Ca_SR->Ca_Int LTCC L-Type Ca²⁺ Channel (LTCC) LTCC->Ca_Int Ca_Ext Extracellular Ca²⁺ Ca_Ext->LTCC Influx MLCK MLCK Activation Ca_Int->MLCK Contraction Vasoconstriction MLCK->Contraction Nigu_AR Niguldipine Nigu_AR->AR Antagonizes Nigu_LTCC Niguldipine Nigu_LTCC->LTCC Blocks

Caption: Dual mechanism of Niguldipine action in vascular smooth muscle.

Section 2: Quantifying In Vitro Potency

To establish the first part of the IVIVC, we must accurately quantify niguldipine's potency at its molecular target. The primary method for this is the radioligand binding assay, which measures the affinity of the drug for the L-type calcium channel.

Causality in Experimental Design:

The choice of a competitive binding assay is critical. We use a radiolabeled dihydropyridine, such as [³H]-nitrendipine or [³H]-(+)-PN 200-110, which is known to bind with high affinity to the LTCC. By introducing niguldipine at increasing concentrations, we can measure its ability to displace the radioligand. This displacement curve allows us to calculate the inhibition constant (Ki), a direct measure of binding affinity. A lower Ki value signifies higher potency.

Protocol: Competitive Radioligand Binding Assay for LTCC
  • Membrane Preparation: Homogenize tissue rich in LTCCs (e.g., guinea pig heart or rat brain cortex) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., 0.1-0.5 nM [³H]-nitrendipine), and varying concentrations of unlabeled niguldipine (or comparator drug).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with an ice-cold buffer to remove non-specifically bound ligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the niguldipine concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 (concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Comparative In Vitro Potency Data

The potency of niguldipine can be compared with other well-known calcium channel blockers.

CompoundTarget(s)In Vitro Potency (Ki)Source
(+)-Niguldipine LTCC, α1A-Adrenoceptor45 pM (heart), 52 pM (α1A)[8]
(-)-Niguldipine LTCC, α1B-Adrenoceptor~1.8 nM (40x less potent)[8]
Nifedipine LTCC~1-5 nM[9][10]
Amlodipine LTCC, N-type Ca²⁺ Channel~2-5 nM[9][11]
Verapamil LTCC~20-50 nM[12]

Note: Ki values can vary based on tissue preparation and experimental conditions.

Section 3: Assessing In Vivo Antihypertensive Efficacy

The ultimate test of an antihypertensive drug is its ability to lower blood pressure in vivo. The Spontaneously Hypertensive Rat (SHR) is the most widely accepted and relevant animal model for this assessment, as its hypertension shares pathogenic similarities with essential hypertension in humans.[13][14]

Causality in Experimental Design:

Using conscious, telemetered animals is the gold standard. This approach avoids the confounding effects of anesthesia on cardiovascular parameters and allows for continuous, long-term monitoring of blood pressure and heart rate in a stress-free environment.[12] A dose-escalation study is performed to generate a dose-response curve, from which the ED50 (the dose that produces 50% of the maximal antihypertensive effect) can be determined.

start Start: Acclimatize Telemetered SHRs baseline Record Baseline Blood Pressure (BP) & Heart Rate (HR) (24-48h) start->baseline admin Administer Vehicle or Drug Dose (e.g., Oral Gavage) baseline->admin monitor Continuously Monitor BP & HR (e.g., 6-24h) admin->monitor data Calculate Change in Mean Arterial Pressure (ΔMAP) from Baseline monitor->data repeat Repeat with Escalating Doses (Washout Period Between Doses) data->repeat repeat->admin Next Dose end End: Generate Dose-Response Curve & Determine ED50 repeat->end All Doses Tested

Caption: Workflow for assessing in vivo antihypertensive efficacy.

Protocol: Blood Pressure Measurement in Telemetered SHRs
  • Surgical Implantation: Under anesthesia, surgically implant a telemetry transmitter (e.g., DSI PA-C40) with the catheter inserted into the abdominal aorta of adult SHRs (14-16 weeks old). Allow for a recovery period of at least 7-10 days.

  • Acclimatization: House the rats individually in their home cages placed on top of the telemetry receivers. Allow them to acclimate to the setup for 48 hours before the study begins.

  • Baseline Recording: Record baseline blood pressure (systolic, diastolic, mean arterial) and heart rate for at least 24 hours to establish a stable diurnal rhythm.

  • Drug Administration: Administer niguldipine or a comparator drug, typically via oral gavage, at a specific time of day. Start with a vehicle control group and include at least 3-4 dose levels of the test compound.

  • Post-Dose Monitoring: Continue to record cardiovascular parameters continuously for at least 6-24 hours post-dosing to capture the peak effect and duration of action.[15]

  • Data Analysis: For each animal, calculate the change from baseline in Mean Arterial Pressure (MAP) at various time points. Determine the peak antihypertensive effect for each dose. Plot the peak MAP reduction against the log of the dose and fit the data to a sigmoidal dose-response curve to calculate the ED50.

Comparative In Vivo Antihypertensive Data
CompoundAnimal ModelRouteAntihypertensive EffectSource
Niguldipine Hypertensive Dogsp.o.Marked, persistent BP decrease at 0.3 mg/kg[15]
Niludipine Hypertensive Dogsp.o.Prompt BP fall at 1-3 mg/kg[16]
Nisoldipine SHRp.o.Potent BP decrease; equipotent to nifedipine[13]
Nifedipine SHRp.o.Potent, dose-dependent hypotensive effects[10]

Section 4: Bridging the Gap - Establishing the IVIVC

The core of this guide is to correlate the in vitro Ki with the in vivo ED50. This is not a direct comparison but a relationship mediated by the principles of pharmacokinetics (PK) and pharmacodynamics (PD).[1] The fundamental hypothesis is that the in vivo effect is driven by the concentration of the drug at the receptor site, which in turn is related to the plasma concentration.

IVIVC Framework:

  • In Vitro Potency (Ki): A measure of the drug's intrinsic affinity for its target.

  • Pharmacokinetics (PK): Describes the drug's journey through the body (Absorption, Distribution, Metabolism, Excretion - ADME). It determines the plasma concentration over time (C(t)) achieved from a given dose.

  • Plasma-Target Relationship: The concentration of drug in the plasma must relate to the concentration at the L-type calcium channels in the vascular smooth muscle.

  • In Vivo Efficacy (ED50): The dose required to achieve a therapeutic effect, which corresponds to a specific target plasma concentration (Ceff).

invitro In Vitro Potency (e.g., Ki from Binding Assay) pd Pharmacodynamics (PD) (Receptor Occupancy) invitro->pd Informs pk Pharmacokinetics (PK) (ADME Properties) plasma Plasma Drug Concentration (Cₚ) pk->plasma dose Administered Dose (In Vivo) dose->pk Determines target Drug Concentration at Target Site (Vascular Smooth Muscle) plasma->target Distribution target->pd Drives effect In Vivo Effect (ΔMAP, ED50) pd->effect

Caption: Logical framework for In Vitro-In Vivo Correlation (IVIVC).

A successful Level A IVIVC, the highest level of correlation, establishes a point-to-point relationship between the in vitro dissolution/release rate and the in vivo absorption rate.[17][18] For immediate-release drugs like niguldipine, the correlation often simplifies to linking the in vitro potency (Ki) and key PK parameters (like bioavailability and volume of distribution) to the in vivo effective plasma concentration required to elicit the ED50 response.

By plotting the in vivo effective plasma concentrations (Ceff) against the in vitro Ki values for a series of related compounds (e.g., various dihydropyridines), a strong correlation provides confidence that in vitro screening can reliably predict in vivo antihypertensive potency.

Conclusion

Establishing a predictive IVIVC for niguldipine requires a systematic, multi-faceted approach. By accurately quantifying in vitro binding affinity (Ki) through rigorous radioligand binding assays and measuring in vivo antihypertensive efficacy (ED50) in conscious, telemetered SHRs, a robust correlation can be built. This correlation, grounded in pharmacokinetic and pharmacodynamic principles, serves as an invaluable tool in drug development. It allows for the early identification of promising candidates, the optimization of drug delivery, and ultimately, a more efficient path toward clinical application. The methodologies and frameworks presented here provide a validated pathway to translate molecular interactions into meaningful therapeutic predictions.

References

  • Antihypertensive effects of niguldipine-HCl (B 844-39), a new calcium antagonist in dogs. (n.d.). PubMed. [Link]

  • What is the mechanism of Nisoldipine? (2024, July 17). Patsnap Synapse. [Link]

  • Antihypertensive effects of nisoldipine and reference drugs in certain types of hypertensive rats. (n.d.). PubMed. [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025, February 24). Drug Delivery Letters. [Link]

  • (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. (1989, May 11). PubMed. [Link]

  • How is in vitro–in vivo correlation (IVIVC) established? (2025, May 29). Patsnap Synapse. [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PMC. [Link]

  • Niguldipine. (n.d.). Grokipedia. [Link]

  • The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. (n.d.). PMC. [Link]

  • IN VITRO IN VIVO CORRELATION BASIS AND APPLICATION TO SLOW RELEASE INJECTABLE FORMULATION, A REVIEW. (n.d.). Farmacia Journal. [Link]

  • In vitro - In vivo Correlation: From Theory to Applications. (2006, June 16). University of Alberta. [Link]

  • Niguldipine (hydrochloride) (CAS 119934-51-9). (n.d.). Cayman Chemical. [Link]

  • Niguldipine. (n.d.). ResearchGate. [Link]

  • Discovery and Development of Calcium Channel Blockers. (2017, May 28). Frontiers in Pharmacology. [Link]

  • L-type calcium channel antagonism - Translation from in vitro to in vivo. (2017, March 15). PubMed. [Link]

  • A comparison of the potency of selective L-calcium channel blockers in human coronary and internal mammary arteries exposed to serotonin. (n.d.). PubMed. [Link]

  • Antihypertensive effect of Niludipine (Bay a 7168) on conscious renal-hypertensive dogs. (n.d.). PubMed. [Link]

  • Comparative effect of L-type and T-type calcium channel blockers on the area of sprouts formed in aortic ring assay of angiogenesis. (n.d.). ResearchGate. [Link]

  • Novel Vascular Biology of Third-Generation L-Type Calcium Channel Antagonists. (2003, September 25). Hypertension. [Link]

  • Comparative antihypertensive effects of nifedipine and nicardipine in adult and aged spontaneously hypertensive rats. (n.d.). PubMed. [Link]

  • A study on the effects of niludipine in hypertensive patients. (n.d.). PubMed. [Link]

  • Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure. (n.d.). PubMed. [Link]

  • How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment. (2022, November 28). MDPI. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Niguldipine Hydrochloride, (+/-)-

[1][2][3]

Part 1: Executive Safety Summary

Immediate Action Required: Treat Niguldipine hydrochloride (CAS 113317-61-6 / 119934-51-9) as a potent pharmacophore and light-sensitive hazardous agent .[1][2]

  • Primary Hazard: Acute oral toxicity and potent cardiovascular effects (calcium channel blockade and

    
    -adrenoceptor antagonism).[1][2]
    
  • Critical Instability: The 1,4-dihydropyridine moiety is highly photolabile.[1][2] Exposure to UV/visible light causes rapid aromatization to a pyridine derivative, altering its toxicological profile.

  • Disposal Method: High-temperature incineration is the only validated disposal route.[1][2] Do not sewer. Do not bleach.[2]

Part 2: Hazard Identification & Technical Rationale[1][2][3][4][5]

To ensure safety, operators must understand the mechanism of hazard, not just the classification.

Pharmacological Potency

Niguldipine is not merely a chemical irritant; it is a bioactive modulator of voltage-gated L-type


12
  • Risk: Accidental mucosal absorption or inhalation of dust can precipitate systemic hypotension and bradycardia.

  • Control: All solid handling must occur within a Class II Biosafety Cabinet (BSC) or chemical fume hood to prevent aerosolization.[1]

Photochemical Instability

The dihydropyridine ring (DHP) is the structural core responsible for Niguldipine's activity.

  • Mechanism: Upon exposure to light (

    
     300–450 nm), the DHP ring undergoes oxidative aromatization to a pyridine analog.
    
  • Operational Impact: Waste containers must be opaque or amber-wrapped . Translucent waste streams can degrade into uncharacterized secondary metabolites, complicating chemical waste profiling for off-site incinerators.[1][2]

Quantitative Hazard Data
ParameterValueImplications for Disposal
Signal Word DANGER High vigilance required.[1][2][3]
Hazard Statements H301 (Toxic if swallowed)Zero-tolerance for surface contamination.[1][2]
Water Solubility Low (Lipophilic)Will persist in aquatic environments; NO DRAIN DISPOSAL .
Reactivity Oxidizes in light/airKeep waste containers nitrogen-purged if storing long-term.[1][2]

Part 3: Waste Segregation & Disposal Protocols

A. Solid Waste (Powder, Spilled Solids)

Objective: Containment of potent dust.

  • Containerization: Collect waste in a wide-mouth high-density polyethylene (HDPE) jar.[1][2]

  • Light Protection: If the jar is not opaque, wrap it entirely in aluminum foil.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Niguldipine Hydrochloride, Solid."[3]

    • Hazard Checkbox: Toxic.[2][4]

  • Disposal Path: Seal and transfer to the High-BTU Incineration stream.

B. Liquid Waste (Mother Liquors, Solvents)

Objective: Prevent precipitation and volatilization.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the waste drum material.

  • Dissolution: If disposing of residual solids, dissolve fully in a combustible solvent (e.g., Ethanol) before adding to the waste carboy.

  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) as this may trigger rapid oxidation of the DHP ring, generating heat and gas.

  • Disposal Path: Fuel Blending / Incineration .

C. Contaminated Debris (Gloves, Weigh Boats, Sharps)[1]
  • Gross Contamination: Items with visible powder must be treated as solid hazardous waste (See Section A).[2]

  • Trace Contamination: Gloves and paper towels with no visible residue may often be disposed of as solid hazardous debris, depending on local EHS strictness.

  • Sharps: Place needles/glass in a puncture-proof container labeled "Sharps - Chemically Contaminated."[1][2]

Part 4: Visualized Workflows

Disposal Decision Tree

This logic flow ensures the correct segregation of Niguldipine waste streams to prevent regulatory violations.

Disposal_WorkflowStartWaste Generation:Niguldipine HClState_CheckPhysical State?Start->State_CheckSolidSolid / PowderState_Check->SolidLiquidLiquid / SolutionState_Check->LiquidDebrisContaminated Items(Gloves, Wipes)State_Check->DebrisSolid_Action1. Place in HDPE Jar2. Wrap in Foil (Light Protect)3. Label 'Toxic Solid'Solid->Solid_ActionLiquid_Action1. Dissolve in Combustible Solvent2. Transfer to Amber Carboy3. NO OxidizersLiquid->Liquid_ActionDebris_Action1. Double Bag (Clear Poly)2. Label 'Chemically Contaminated'Debris->Debris_ActionFinalFate: High-Temp Incineration(Do NOT Autoclave)Solid_Action->FinalLiquid_Action->FinalDebris_Action->Final

Figure 1: Decision matrix for segregating Niguldipine hydrochloride waste based on physical state.

Emergency Spill Response

In the event of a spill, speed and dust control are paramount.

Spill_ResponseAlert1. ALERTNotify personnelEvacuate areaPPE2. PPE UPDouble Nitrile GlovesN95/P100 MaskGogglesAlert->PPEContain3. CONTAINCover with dampabsorbent pads(Prevent Dust)PPE->ContainClean4. CLEANScoop materialWash surface 2x(Soap/Water)Contain->CleanDispose5. DISPOSELabel as HazardousContact EHSClean->Dispose

Figure 2: Step-by-step emergency response protocol for Niguldipine spills.

Part 5: Regulatory Compliance & Documentation[1][2]

US EPA (RCRA) Classification

While Niguldipine is not explicitly listed on the P-list or U-list, it must be characterized by the generator.[1][2]

  • Waste Code Determination: Due to its toxicity, it often fails the criteria for non-hazardous waste.

  • Recommendation: Manage as RCRA Hazardous Waste .

  • California Code: Likely classifies as "Extremely Hazardous Waste" if lethal dose thresholds are met.[2]

Documentation Requirements

Every disposal container must be accompanied by a manifest containing:

  • Full Chemical Name: Niguldipine Hydrochloride (No abbreviations).

  • CAS Number: 113317-61-6 (or specific isomer CAS).

  • Hazard Class: Toxic (6.1).[2]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 107954, Niguldipine. Retrieved October 26, 2025, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[2] Guidance on the compilation of safety data sheets. Retrieved October 26, 2025, from [Link][1]

Personal protective equipment for handling Niguldipine hydrochloride, (+/-)-

[1]

Executive Safety Summary

To the Researcher: Niguldipine hydrochloride is not merely a "toxic solid"; it is a dual-mechanism pharmacological agent acting as both a selective


1

The Safety Paradox: While the acute oral toxicity (

pharmacological potency111

This guide prioritizes containment over personal protective equipment (PPE).[1] PPE is your last line of defense, not your first.

Hazard Profiling & Risk Assessment
ParameterData / ClassificationOperational Implication
GHS Classification Acute Tox. 3 (Oral) , Skin Irrit. 2, Eye Irrit.[1] 2A.Treat as a high-hazard poison.[1] Avoid all mucosal contact.
Pharmacological Potency High (

in nanomolar range).[1]
OEB 4 Strategy: Assume Occupational Exposure Limit (OEL) < 10

.
Physical State Yellow crystalline solid/powder.High potential for electrostatic charging and aerosolization during weighing.
Solubility DMSO (>30 mg/mL), Ethanol.[1]Vehicle Effect: DMSO alters skin permeability, carrying the drug directly into the bloodstream.
PPE Tiered Strategy: The "State-Based" Matrix[1]

Do not apply a "one-size-fits-all" approach. Your PPE must adapt to the physical state of the compound (Solid vs. Solution).[1]

Diagram 1: PPE Selection Logic

Caption: Decision matrix for selecting PPE based on physical state and quantity. Blue nodes indicate decision points; Red nodes indicate critical safety barriers.[1]

PPE_SelectionStartStart: Assess OperationStatePhysical State?Start->StateSolidDry Powder / SolidState->SolidLiquidSolution (DMSO/Ethanol)State->LiquidQty_SolidQuantity?Solid->Qty_SolidSmall_Solid< 10 mg (Analytical)Qty_Solid->Small_SolidLarge_Solid> 10 mg (Prep/Stock)Qty_Solid->Large_SolidLevel2LEVEL 2 PPEBiosafety Cab/Iso + Double Nitrile + TyvekSmall_Solid->Level2High Dust RiskLevel3LEVEL 3 PPEGlove Box/Isolator + Double Long-Cuff NitrileLarge_Solid->Level3Max ContainmentConc_LiqConcentration?Liquid->Conc_LiqLevel1LEVEL 1 PPEFume Hood + N95 + Single Nitrile GlovesConc_Liq->Level1Dilute (<1mM)Conc_Liq->Level2Stock (>10mM)

[1]

Detailed PPE Specifications
  • Hand Protection (The Critical Barrier):

    • Protocol: Double-gloving is mandatory for stock solution preparation.[1]

    • Material: Nitrile (minimum thickness 0.11 mm).[1]

    • Why: Standard latex is permeable to DMSO. If Niguldipine is dissolved in DMSO, a splash on latex results in immediate transdermal delivery of the potent vasodilator.

    • Technique: Inspect inner glove for tears.[1] Change outer gloves immediately upon splash contact.

  • Respiratory Protection:

    • Primary Control: Engineering controls (Fume Hood/BSC) are superior to respirators.[1]

    • Secondary Control: If working outside a hood (not recommended) or cleaning a spill, use a P100 (HEPA) half-mask respirator .[1] N95s offer insufficient protection against nanomolar-potency dusts in the event of a seal leak.[1]

  • Body Protection:

    • Standard: Lab coat (buttoned to neck).[1]

    • Enhanced (Powder Handling): Disposable Tyvek® sleeves or apron to prevent dust accumulation on fabric lab coats, which can migrate outside the lab.[1]

Operational Protocols: Self-Validating Systems
Protocol A: Weighing & Solubilization

Objective: Prepare a stock solution without generating airborne particulates.[1]

  • Static Neutralization:

    • Niguldipine HCl is a crystalline salt and prone to static charge.

    • Action: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound. This prevents "powder fly-out."[1]

  • The "Wet" Transfer Method:

    • Instead of weighing powder and trying to pour it into a volumetric flask (high spill risk), weigh the powder into a tared vial.

    • Add the solvent (e.g., DMSO) directly to the vial to solubilize.[1]

    • Validation: This eliminates the step of transferring dry powder, which is the highest risk operation for airborne exposure.

  • Solvent Handling (DMSO Warning):

    • Niguldipine is soluble in DMSO up to ~30 mg/mL.

    • Critical: Treat DMSO stock solutions as "liquid needles." They can penetrate skin instantly. Never handle DMSO stocks with exposed skin or single gloves.

Protocol B: Decontamination

Objective: Verify workspace cleanliness.

  • Solubility Rule: Niguldipine HCl is sparingly soluble in water but soluble in ethanol/DMSO.

  • Cleaning Agent: Do not use water alone. Use 70% Ethanol or a surfactant-based cleaner (e.g., Contrad® 70) followed by a water rinse.[1]

  • Verification: For high-frequency handling, periodic surface wipe-testing analyzed by HPLC-UV is recommended to validate cleaning efficacy.[1]

Emergency Response: Spill Management

Scenario: You have dropped a vial containing 50mg of Niguldipine HCl powder.

Diagram 2: Spill Response Workflow

Caption: Flowchart for managing high-potency powder spills. Emphasizes "Wet Wiping" to prevent aerosolization.

Spill_ResponseAlert1. ALERTNotify personnelEvacuate immediate areaPPE_Up2. PPE UPGRADEDon P100 RespiratorDouble Gloves + GogglesAlert->PPE_UpContain3. WET CONTAINMENTCover with ethanol-damppaper towels (Do NOT sweep)PPE_Up->ContainClean4. CLEANWipe inward fromperiphery to centerContain->CleanDispose5. DISPOSESeal in Haz Waste BagLabel: 'Toxic - Niguldipine'Clean->Dispose

[1] Medical Surveillance Note: If exposure occurs (inhalation or skin contact with DMSO solution):

  • Monitor blood pressure immediately (risk of hypotension).[1]

  • Monitor heart rate (risk of reflex tachycardia).[1]

  • Provide the SDS to emergency responders, highlighting the Calcium Channel Blocker mechanism.

Disposal & Environmental Compliance
  • Chemical Nature: Halogenated organic compound (contains Chloride).[1]

  • Method: High-Temperature Incineration .[1]

    • Do not dispose of down the drain.[2] Calcium channel blockers are potent bioactive pollutants in aquatic environments.

  • Packaging: Collect in a dedicated "High Potency/Toxic" solid waste container. Double-bagging is required for powders to prevent puff-back when the waste drum is opened.[1]

References
  • Boer, R., et al. (1989).[1] (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptor.[1][3] European Journal of Pharmacology, 172(2), 131-145.[1][4] (Establishes potency data).

  • SafeBridge Consultants. (2023).[1] Potent Compound Safety: Categorization and Handling Guidelines. (General industry standard for OEB classification).[1]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer before handling new potent compounds.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Niguldipine hydrochloride, (+/-)-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Niguldipine hydrochloride, (+/-)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.